Product packaging for Hydrogen sulfate(Cat. No.:CAS No. 12143-45-2)

Hydrogen sulfate

Cat. No.: B1211346
CAS No.: 12143-45-2
M. Wt: 97.07 g/mol
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydrogensulfate is a sulfur oxoanion. It is a conjugate base of a sulfuric acid. It is a conjugate acid of a sulfate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HSO4(−)<br>HO4S- B1211346 Hydrogen sulfate CAS No. 12143-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO4S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897131
Record name Bisulfate anion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14996-02-2, 12143-45-2
Record name Hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14996-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate(1-), tetraoxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfate, hydrogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisulfate anion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

a basic understanding of hydrogen sulfate's chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Hydrogen Sulfate (B86663)

Introduction

The hydrogen sulfate ion, also known as bisulfate, is an anion with the chemical formula HSO₄⁻.[1][2][3][4] It is the conjugate base of sulfuric acid (H₂SO₄) following the loss of one proton.[5][6] As an intermediate species in the deprotonation of a strong diprotic acid, this compound exhibits a unique set of chemical properties, acting as both a weak acid and a base.[1][7] This amphiprotic nature, combined with its structural stability, makes it a significant species in both industrial and biological chemistry. This guide provides a detailed examination of its core chemical properties, experimental determination protocols, and its role in chemical reactions, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physical Properties

The this compound ion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom also bonded to a hydrogen atom.[1][8] This tetrahedral arrangement minimizes electron-electron repulsion, leading to a stable configuration.[9] The sulfur atom is in the +6 oxidation state.[2][10] In its salt form, such as sodium this compound (NaHSO₄), it typically appears as an odorless, white powder.[2][5]

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound and its common salt, sodium this compound, is presented below for easy comparison.

PropertyValueNotes
Molecular Formula HSO₄⁻
Molar Mass (ion) 97.07 g/mol [2][3]
Molar Mass (NaHSO₄) 120.06 g/mol [11]
Appearance (as NaHSO₄) White solid/powder[2][5]
Density (as NaHSO₄) 2.345 g/cm³[2][3][4]
Melting Point (as NaHSO₄) 58.5 °C (monohydrate)[2][3][4][11]
Molecular Geometry Tetrahedral (around S)[9][12]
O-S-O Bond Angle ~109.5°For a tetrahedral structure.[12]
S-O Bond Length ~140 pm[9]
pKa (HSO₄⁻ ⇌ SO₄²⁻ + H⁺) 1.92 - 1.99[6][13][14]
pH (of 1M NaHSO₄ solution) < 1[11]

Core Chemical Properties

Acidity and Amphiprotic Nature

This compound is an amphiprotic species, meaning it can act as both an acid and a base.[1][7]

  • As an Acid: It can donate its proton to a base, forming the sulfate ion (SO₄²⁻). In aqueous solution, it acts as a weak acid, partially dissociating.[1][10] HSO₄⁻(aq) + H₂O(l) ⇌ SO₄²⁻(aq) + H₃O⁺(aq)[1]

  • As a Base: It can accept a proton from a stronger acid to form sulfuric acid (H₂SO₄).[1] HSO₄⁻(aq) + H₃O⁺(aq) ⇌ H₂SO₄(aq) + H₂O(l)

The equilibrium between these forms is fundamental to the chemistry of sulfuric acid solutions.

Acid_Base_Equilibrium H2SO4 Sulfuric Acid (H₂SO₄) Strong Acid HSO4 This compound (HSO₄⁻) Weak Acid/Base H2SO4->HSO4 + H₂O - H₃O⁺ HSO4->H2SO4 + H₃O⁺ - H₂O SO4 Sulfate (SO₄²⁻) Conjugate Base HSO4->SO4 + H₂O - H₃O⁺ SO4->HSO4 + H₃O⁺ - H₂O

Figure 1. Dissociation pathway of sulfuric acid.
Reactivity

This compound is reactive with various substances:

  • Bases: It readily reacts with bases in neutralization reactions to form the sulfate salt and water. For example, with sodium hydroxide: NaHSO₄ + NaOH → Na₂SO₄ + H₂O

  • Salts of Weaker Acids: It can displace weaker acids from their salts. For instance, reacting sodium acetate (B1210297) with sulfuric acid yields sodium bisulfate and acetic acid.[6] H₂SO₄ + CH₃COONa → NaHSO₄ + CH₃COOH[6]

Role as a Leaving Group in Organic Chemistry

In organic synthesis, the ability of a molecular fragment to depart from a substrate is crucial. A good leaving group must be able to stabilize the negative charge it carries after heterolytic bond cleavage.[15][16] The this compound ion, and more commonly the sulfate ion, are considered excellent leaving groups.[17]

This property is directly related to the acidity of the conjugate acid. The conjugate acid of the this compound leaving group is sulfuric acid (H₂SO₄), which is a very strong acid (pKa₁ ≈ -3).[6] The conjugate bases of strong acids are weak bases and therefore excellent leaving groups because they are stable on their own.[18] The negative charge on the departing group is well-stabilized by resonance across the multiple oxygen atoms.[17]

Leaving_Group_Ability cluster_0 High pKa of Conjugate Acid cluster_1 Low pKa of Conjugate Acid StrongBase Strong Base (e.g., OH⁻, NH₂⁻) PoorLG Poor Leaving Group StrongBase->PoorLG leads to NoReaction Reaction Hindered PoorLG->NoReaction WeakBase Weak Base (e.g., HSO₄⁻, I⁻, Br⁻) GoodLG Good Leaving Group WeakBase->GoodLG leads to Reaction Reaction Proceeds GoodLG->Reaction

Figure 2. Relationship between pKa and leaving group ability.

Experimental Protocols

Industrial Synthesis: The Contact Process

The industrial production of sulfuric acid, the parent acid of this compound, is primarily achieved through the Contact Process.[6][19][20] This process is designed for high-yield, continuous production.

Methodology:

  • Production of Sulfur Dioxide (SO₂): Molten sulfur is burned in an excess of dry air to produce sulfur dioxide gas.[19][20] S(s) + O₂(g) → SO₂(g)

  • Catalytic Oxidation of SO₂ to SO₃: The sulfur dioxide is passed over a vanadium(V) oxide (V₂O₅) catalyst at approximately 450°C and 1-2 atm of pressure.[20] This is a reversible and exothermic reaction. 2SO₂(g) + O₂(g) ⇌ 2SO₃(g)

  • Formation of Oleum (B3057394): The resulting sulfur trioxide is absorbed into concentrated (98%) sulfuric acid to form pyrosulfuric acid, also known as fuming sulfuric acid or oleum (H₂S₂O₇).[6][19] Direct reaction of SO₃ with water is avoided as it produces a highly corrosive mist that is difficult to manage.[20][21] SO₃(g) + H₂SO₄(l) → H₂S₂O₇(l)[19]

  • Dilution to Sulfuric Acid: The oleum is then carefully diluted with water to produce concentrated sulfuric acid of the desired concentration (typically 98%).[19] H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(aq)[19]

Determination of pKa by UV/Vis Spectrophotometry

The pKa of an acid, including the second dissociation of sulfuric acid (pKa₂), can be accurately determined using UV/Vis spectrophotometry.[22] The method relies on the principle that the protonated (HSO₄⁻) and deprotonated (SO₄²⁻) forms of the ion exhibit different molar absorptivities at a specific wavelength.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 1 to pH 3 for HSO₄⁻) are prepared.

  • Sample Preparation: A constant concentration of a this compound salt (e.g., NaHSO₄) is added to each buffer solution. Control samples are also prepared in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to measure the absorbance of the pure protonated and deprotonated species, respectively.[23]

  • Spectrophotometric Measurement: The absorbance of each solution is measured at a predetermined analytical wavelength where the difference in absorbance between the two species is maximal.

  • Data Analysis: The absorbance is plotted against the pH of the buffer solutions. This generates a sigmoidal curve.[24] The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[24]

pKa_Determination_Workflow start Start prep_buffers Prepare Buffer Solutions (Range of known pH values) start->prep_buffers prep_samples Add Analyte (e.g., NaHSO₄) to each buffer prep_buffers->prep_samples measure_abs Measure Absorbance at analytical wavelength prep_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data sigmoid Generate Sigmoid Curve plot_data->sigmoid find_inflection Determine Inflection Point of the curve sigmoid->find_inflection pka_result pKa = pH at Inflection Point find_inflection->pka_result end End pka_result->end

Figure 3. Workflow for pKa determination via spectrophotometry.

Conclusion

This compound is a chemically significant anion with a rich set of properties derived from its structure and its position as the intermediate in the deprotonation of sulfuric acid. Its amphiprotic behavior, well-defined acidic character, and its role as an excellent leaving group make it a versatile species in chemical reactions. The protocols for its parent acid's synthesis and the determination of its pKa are robust and well-established, providing a solid foundation for its application and study in research and development. A thorough understanding of these core properties is essential for professionals working in chemical synthesis, drug development, and materials science.

References

The Discovery and Synthesis of Novel Hydrogen Sulfate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in constant evolution, with a perpetual search for novel chemical entities that offer improved therapeutic profiles. Among these, hydrogen sulfate (B86663) compounds are emerging as a significant class of molecules with diverse applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and therapeutic potential of novel hydrogen sulfate compounds, with a focus on two prominent examples: Clopidogrel (B1663587) this compound and Tianeptine (B1217405) sulfate. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a thorough examination of the underlying signaling pathways.

Introduction to this compound Compounds in Medicinal Chemistry

This compound (HSO₄⁻), also known as bisulfate, is the conjugate base of sulfuric acid. In the realm of medicinal chemistry, the formation of a this compound salt of a drug molecule can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability. This can lead to improved therapeutic efficacy and patient compliance. Beyond their role as salt forms, organic molecules containing a covalently bound sulfate group (sulfate esters) also exhibit a wide range of biological activities. This guide will delve into both of these aspects, showcasing the versatility of the this compound moiety in drug design and development.

Case Study 1: Clopidogrel this compound - An Antiplatelet Agent

Clopidogrel is a prodrug that, in its active form, is a potent antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[1] The commercially available and most widely studied form of this drug is its this compound salt.

Synthesis and Polymorphism

Clopidogrel this compound is synthesized from the racemic clopidogrel base, which is then resolved to obtain the therapeutically active S-enantiomer. The final step involves the formation of the this compound salt by reacting the clopidogrel base with sulfuric acid in a suitable solvent.[2]

A critical aspect of clopidogrel this compound is its existence in different polymorphic forms, with Form I and Form II being the most well-characterized.[3][4][5] Polymorphs are different crystalline structures of the same compound that can exhibit different physical properties, including stability and dissolution rates. The synthesis of a specific, pure polymorphic form is crucial for ensuring consistent drug performance.[3] Reactive crystallization and solvent-mediated transformation are techniques used to obtain the desired pure polymorphic forms.[3]

Experimental Protocol: Synthesis of Clopidogrel this compound (Form I)

This protocol is a generalized representation based on literature descriptions.[6]

Materials:

Procedure:

  • Dissolve the clopidogrel base in a mixture of methyl isobutyl ketone (MIBK) and methylene chloride.

  • Cool the solution to approximately -7°C.

  • In a separate vessel, prepare a solution of 98% sulfuric acid in MIBK and cool it to -10°C.

  • Slowly add the sulfuric acid solution to the clopidogrel base solution over a period of about 3 hours, while maintaining the temperature below 0°C.

  • After the addition is complete, stir the resulting suspension at 0°C for 3 hours.

  • Gradually raise the temperature to 25°C over 18 hours to allow for crystallization.

  • Collect the crystalline clopidogrel this compound (Form I) by filtration.

  • Wash the collected solid with acetone and dry under vacuum at 25°C.

Characterization of Polymorphic Forms:

The different polymorphic forms of clopidogrel this compound can be distinguished using various analytical techniques.

PolymorphKey Powder X-ray Diffraction (PXRD) Peaks (2θ)[3][5]Key Fourier-Transform Infrared (FTIR) Absorption Bands (cm⁻¹)[3]Differential Scanning Calorimetry (DSC) Melting Point (°C)[4]
Form I 9.2°, 10.9°, 11.6°1043181-190
Form II 8.9°, 9.8°, 12.4°, 13.0°, 13.8°867177-182
Amorphous No characteristic peaks1067Not applicable
Mechanism of Action and Signaling Pathway

Clopidogrel is a prodrug that requires in vivo bioactivation to its active thiol metabolite. This active metabolite then acts as an irreversible antagonist of the P2Y₁₂ receptor on the surface of platelets.[1][7] The P2Y₁₂ receptor is a chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP). By blocking this receptor, clopidogrel's active metabolite prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation.[1][8]

The signaling cascade initiated by ADP binding to the P2Y₁₂ receptor involves the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[8] Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein (B1211001) IIb/IIIa receptors, the final common pathway for platelet aggregation. By irreversibly blocking the P2Y₁₂ receptor, clopidogrel's active metabolite maintains higher intracellular cAMP levels, keeping VASP in its phosphorylated state and preventing platelet aggregation.[8]

Clopidogrel_Pathway cluster_prodrug Prodrug Activation (Liver) cluster_platelet Platelet Clopidogrel Clopidogrel (this compound Salt) Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP450 (e.g., CYP2C19) Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite CYP450 P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP VASP VASP-P cAMP->VASP Phosphorylates GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation ADP ADP ADP->P2Y12

Caption: Signaling pathway of Clopidogrel's antiplatelet action.

Case Study 2: Tianeptine Sulfate - A Novel Antidepressant Formulation

Tianeptine is an atypical antidepressant drug. While it has been available for many years as a sodium salt, a newer formulation, tianeptine sulfate, has been developed to improve its pharmacokinetic profile.[9][10]

Synthesis and Improved Properties

Tianeptine sulfate is synthesized from tianeptine free acid or its sodium salt by reaction with sulfuric acid.[11][12] The sulfate salt exists as a hemisulfate monohydrate.[11]

The development of the sulfate salt was driven by the desire to overcome some of the limitations of the sodium salt, such as its hygroscopicity and short duration of action.[10][13]

PropertyTianeptine SodiumTianeptine Sulfate
Hygroscopicity Deliquescent at ~60% relative humidity[11]Non-hygroscopic[10]
Aqueous Solubility HighLower than sodium salt[14]
Absorption Rate Rapid[11]Slower, more sustained[10][13]
Dosing Frequency Typically three times daily[15]Once or twice daily[13]

Experimental Protocol: Synthesis of Tianeptine Hemisulfate Monohydrate

This protocol is a generalized representation based on patent literature.[12]

Materials:

  • Tianeptine sodium

  • Water

  • Acetic acid

  • Sulfuric acid

Procedure:

  • Dissolve tianeptine sodium in a mixture of water and acetic acid.

  • Add a solution of sulfuric acid in a mixture of water and acetic acid to the tianeptine solution.

  • Allow the tianeptine hemisulfate monohydrate to crystallize from the solution.

  • Collect the crystalline product by filtration.

  • Wash the product and dry it under vacuum.

Mechanism of Action and Signaling Pathway

The mechanism of action of tianeptine is complex and not fully understood, but it is known to differ from that of typical antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs).[16][17] A key aspect of tianeptine's action is its modulation of the glutamatergic system.[18][19]

Tianeptine is believed to normalize glutamatergic neurotransmission in brain regions like the hippocampus and amygdala, which are implicated in mood regulation.[16] It is thought to influence the activity of AMPA and NMDA glutamate (B1630785) receptors.[18] This modulation of the glutamatergic system may protect against the negative effects of stress on neuronal plasticity.[9] Furthermore, tianeptine has been shown to be a full agonist at the µ-opioid receptor, which may contribute to its anxiolytic and mood-elevating effects.[18]

Tianeptine_Pathway cluster_glutamate Glutamatergic System cluster_opioid Opioid System Tianeptine Tianeptine (Sulfate Salt) Glutamate_Receptors AMPA & NMDA Receptors Tianeptine->Glutamate_Receptors mu_Opioid µ-Opioid Receptor Tianeptine->mu_Opioid Neuronal_Plasticity Neuronal Plasticity Glutamate_Receptors->Neuronal_Plasticity Modulates Anxiolysis Anxiolysis & Mood Elevation mu_Opioid->Anxiolysis Agonism

Caption: Proposed mechanisms of action for Tianeptine.

Future Directions and Conclusion

The examples of clopidogrel this compound and tianeptine sulfate highlight the significant potential of this compound compounds in drug development. The formation of this compound salts can offer a viable strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. Furthermore, the broader class of organic sulfates continues to be a source of novel therapeutic agents with diverse biological activities.

Future research in this area will likely focus on:

  • Systematic screening of this compound salts of existing and new drug candidates to identify forms with optimal properties.

  • Discovery and development of novel organic sulfates with unique therapeutic profiles.

  • A deeper understanding of the signaling pathways directly modulated by this compound compounds, independent of hydrogen sulfide (B99878) donation.

References

A Preliminary Investigation into the Reactivity of Hydrogen Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfate (B86663) (HSO₄⁻), also known as bisulfate, is the conjugate base of sulfuric acid. As a key intermediate in various chemical and biological processes, its reactivity is of significant interest in fields ranging from industrial catalysis to pharmacology. This technical guide provides a preliminary investigation into the chemical reactivity of the hydrogen sulfate anion, its role in biological systems, and standardized protocols for its study. While often associated with its parent compound, sulfuric acid, this compound exhibits distinct chemical behaviors as a moderately strong acid and a participant in specific organic and inorganic reactions. In biological contexts, it is the terminal product of the oxidation of the gasotransmitter hydrogen sulfide (B99878) (H₂S), linking it to critical signaling pathways. This document summarizes key reactions, presents quantitative data, outlines experimental methodologies, and provides visual diagrams of relevant pathways and workflows to serve as a foundational resource for the scientific community.

Chemical Properties and Reactivity

The this compound anion is an oxoanion of sulfur with a tetrahedral structure.[1][2] Its reactivity is primarily dictated by its acidic proton and the stability of the resulting sulfate ion (SO₄²⁻).

Acid-Base Chemistry

This compound is considered a weak acid, although it is stronger than many common weak acids.[2][3] In aqueous solution, it establishes an equilibrium, donating a proton to water to form the hydronium ion (H₃O⁺) and the sulfate ion (SO₄²⁻).[1][4]

Reaction with Water: HSO₄⁻(aq) + H₂O(l) ⇌ SO₄²⁻(aq) + H₃O⁺(aq)[4]

This equilibrium is a cornerstone of its chemical behavior, influencing the pH of solutions and its participation in proton transfer reactions. According to the Brønsted-Lowry theory, in this reaction, water acts as a base by accepting a proton from the better proton donor, HSO₄⁻.[4]

Reactions with Inorganic Compounds

This compound can react with other ions in solution. For instance, it reacts with nitrate (B79036) ions to form sulfate ions and nitrous acid.[1]

Reaction with Nitrate: HSO₄⁻(aq) + NO₂⁻(aq) → SO₄²⁻(aq) + HNO₂(aq)[1]

Salts of this compound, such as sodium this compound (NaHSO₄), are used in various applications, including as a solid acid catalyst and in water treatment to remove residual chlorine.[1][4][5]

Role in Organic Chemistry

While its parent, sulfuric acid (H₂SO₄), is more widely known as a powerful dehydrating agent and catalyst in organic synthesis, this compound and its salts also play important roles.[6][7]

  • Catalysis: Sodium this compound (NaHSO₄·H₂O) has been demonstrated to be an effective, reusable, and environmentally benign heterogeneous acid catalyst for various organic reactions, such as the one-pot synthesis of amidoalkyl naphthols.[5] It offers an alternative to corrosive liquid acids like H₂SO₄.[5]

  • Dehydration Reactions: In the acid-catalyzed dehydration of alcohols to form alkenes, the conjugate base of sulfuric acid, HSO₄⁻, is considered a very poor nucleophile, which favors elimination reactions over substitution.[6]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound.

Table 1: Physical and Chemical Properties of this compound (HSO₄⁻)

Property Value Source
Molar Mass 97.07 g/mol [3]
Acidity (pKa) ~1.99 [8]
Formal Oxidation State of Sulfur +6 [3]
Net Charge -1 [2][3]

| Structure | Tetrahedral |[1][2] |

Table 2: Summary of Key Reactions Involving this compound

Reactants Products Reaction Type Significance
HSO₄⁻ + H₂O SO₄²⁻ + H₃O⁺ Acid-Base Dissociation Establishes pH in aqueous solutions.[1][4]
HSO₄⁻ + NO₂⁻ SO₄²⁻ + HNO₂ Anion Exchange Inorganic synthesis.[1]
Alcohol + H₂SO₄ (forms HSO₄⁻) Alkene + H₂O Acid-Catalyzed Dehydration HSO₄⁻ acts as a non-nucleophilic base.[6]

| Aldehyde + 2-naphthol (B1666908) + Amide | Amidoalkyl naphthol | Heterogeneous Catalysis (with NaHSO₄) | Green chemistry applications.[5] |

Role in Biological Systems: The Link to Hydrogen Sulfide Signaling

While this compound itself is not a primary signaling molecule, it is the critical end-product of the metabolic oxidation of hydrogen sulfide (H₂S) , a recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO).[9][10] Understanding the reactivity of HSO₄⁻ in a biological context requires examining the lifecycle of H₂S.

H₂S is endogenously produced in mammalian tissues from L-cysteine via enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[11][12] It plays crucial roles in:

  • Vasodilation: H₂S relaxes smooth muscles, contributing to the regulation of blood pressure.[10]

  • Neuromodulation: It modulates neuronal activity and has been implicated in memory formation.[9][10]

  • Inflammation and Apoptosis: H₂S regulates the cell cycle, apoptosis, and oxidative stress.[9]

The signaling actions of H₂S are mediated through mechanisms like the S-sulfhydration of protein cysteine residues and interaction with metalloproteins.[13][14] Following its signaling role, H₂S is cleared from the body through a mitochondrial oxidation pathway. This pathway converts H₂S sequentially to persulfide, sulfite (B76179) (SO₃²⁻), and finally to sulfate (SO₄²⁻) , which is then excreted in the urine.[13]

H2S_Metabolism_Signaling cluster_synthesis H₂S Synthesis cluster_oxidation Mitochondrial Oxidation Pathway cysteine L-Cysteine h2s Hydrogen Sulfide (H₂S) cysteine->h2s CBS, CSE Enzymes vasodilation Vasodilation h2s->vasodilation neuromodulation Neuromodulation h2s->neuromodulation inflammation Anti-inflammatory Response h2s->inflammation sulfite Sulfite (SO₃²⁻) sulfate Sulfate (SO₄²⁻) excretion Urinary Excretion

Experimental Protocols

Protocol: Gravimetric Analysis of a Soluble Sulfate

This protocol provides a method for the quantitative determination of sulfate in a solution by precipitating it as barium sulfate.

Objective: To determine the concentration of sulfate ions in an aqueous sample.

Materials:

  • Sulfate-containing sample solution

  • 6 M Hydrochloric acid (HCl)

  • 0.2 M Barium chloride (BaCl₂) solution

  • Ashless filter paper

  • Distilled water

  • Beakers, graduated cylinders, heating plate, funnel, Muffle furnace

Methodology:

  • Sample Preparation: Accurately measure a known volume of the sulfate solution into a 400 mL beaker. Dilute with approximately 150 mL of distilled water.

  • Acidification: Add 4 mL of 6 M HCl to the solution. This prevents the precipitation of other barium salts like barium carbonate or phosphate. Heat the solution to near boiling.

  • Precipitation: While stirring the hot solution, slowly add the 0.2 M BaCl₂ solution. Adding the precipitating agent slowly to a hot solution promotes the formation of larger, more easily filterable crystals. Continue adding BaCl₂ until no further precipitation is observed. Add a small excess to ensure complete precipitation.

  • Digestion: Keep the solution hot (just below boiling) for approximately 30-60 minutes. This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a purer precipitate with a larger particle size.

  • Filtration and Washing: Decant the clear supernatant through an ashless filter paper. Wash the precipitate in the beaker with small portions of hot distilled water, decanting the washings through the filter. Transfer the precipitate to the filter paper and continue washing until the filtrate shows no turbidity upon addition of a drop of silver nitrate (AgNO₃) solution (indicating the absence of chloride ions from the excess BaCl₂).

  • Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a crucible of known weight. Heat the crucible gently at first to char the filter paper, then transfer to a muffle furnace and ignite at 800-900°C for at least one hour. This removes the filter paper and dries the precipitate to a constant weight.

  • Weighing and Calculation: Cool the crucible in a desiccator and weigh it. The mass of the BaSO₄ precipitate can be used to calculate the original mass of sulfate in the sample using stoichiometric ratios.

gravimetric_analysis start Start: Soluble Sulfate Sample acidify 1. Acidify with HCl & Heat start->acidify precipitate 2. Add BaCl₂ Solution (Slowly) acidify->precipitate digest 3. Digest Precipitate (Keep Hot) precipitate->digest filter 4. Filter & Wash Precipitate digest->filter ignite 5. Dry & Ignite in Furnace filter->ignite weigh 6. Cool & Weigh BaSO₄ Precipitate ignite->weigh end End: Calculate Sulfate Content weigh->end

Protocol: Synthesis of Sulfated Small Molecules

This protocol describes a general method for the sulfation of an alcohol using a sulfur trioxide-amine complex, a common procedure in drug development for modifying the polarity and biological activity of a molecule.[15]

Objective: To introduce a sulfate group onto a small molecule containing a hydroxyl group.

Materials:

  • Substrate (e.g., an alcohol or phenol)

  • Sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex, SO₃·Py)

  • Anhydrous aprotic solvent (e.g., pyridine, DMF, or DCM)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Apparatus for anhydrous reactions (oven-dried glassware, inert atmosphere like N₂ or Ar)

  • Magnetic stirrer, ice bath

Methodology:

  • Reaction Setup: Under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial as sulfation reactions can be exothermic.

  • Addition of Sulfating Agent: Add the SO₃·Py complex to the stirred solution portion-wise over 15-30 minutes. The complex is a solid and should be handled in a dry environment.

  • Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature for several hours (typically 2-24h). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add the quenching solution to neutralize the excess sulfating agent and any acidic byproducts.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. The product, now a sulfate salt, is typically water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or nonpolar impurities.

  • Purification: The sulfated product in the aqueous layer can be purified using techniques like reversed-phase chromatography or ion-exchange chromatography. The final product is often isolated as a sodium or ammonium (B1175870) salt after lyophilization.

sulfation_reaction reagents Substrate (R-OH) + SO₃·Pyridine Complex in Anhydrous Solvent conditions {1. Cool to 0°C | 2. Stir under N₂ | 3. Monitor by TLC/LC-MS} reagents->conditions Reaction workup {1. Quench (NaHCO₃) | 2. Aqueous Extraction | 3. Purify (Chromatography)} conditions->workup Isolation product Final Product (R-OSO₃⁻ Na⁺) workup->product

Conclusion

The this compound anion possesses a distinct and important reactivity profile. As a moderately strong acid, it plays a role in both inorganic and organic reactions, and its salts serve as valuable solid acid catalysts. In biology, its primary significance lies in being the terminal, stable oxidation product of the vital H₂S signaling pathway. The experimental protocols detailed herein provide standardized methods for quantifying sulfate and for synthesizing sulfated molecules, which are crucial for further research into its properties and for the development of new therapeutics. This guide serves as a foundational resource, encouraging a more nuanced understanding of this compound's chemistry and its place within the broader landscape of sulfur biochemistry.

References

The Pivotal Role of Hydrogen Sulfate in Atmospheric Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Formation, Transformation, and Climatic Impact

For Immediate Release

[City, State] – Hydrogen sulfate (B86663) (HSO₄⁻) and its protonated form, sulfuric acid (H₂SO₄), are central to a wide array of atmospheric processes, from the formation of new aerosol particles that influence cloud formation and climate to the chemical pathways that determine regional air quality. This technical guide provides a comprehensive overview of the atmospheric chemistry of hydrogen sulfate, intended for researchers, scientists, and professionals in atmospheric science and drug development. It details the primary formation pathways, key reactions, and the significant environmental impacts of this critical atmospheric species.

Introduction: The Significance of Atmospheric Sulfate

Sulfuric acid is a key component in the Earth's atmosphere, primarily produced from the oxidation of sulfur dioxide (SO₂).[1] This oxidation can occur through gas-phase, aqueous-phase, and heterogeneous reactions.[1] The resulting sulfuric acid and its deprotonated form, this compound, are crucial for the formation of new aerosol particles, a process known as nucleation.[2][3] These particles, in turn, act as cloud condensation nuclei (CCN), which are fundamental to cloud formation and have a significant impact on the Earth's radiative balance and climate.[4]

Formation Pathways of Atmospheric this compound

The formation of this compound in the atmosphere is a multi-step process initiated by the oxidation of sulfur dioxide. The primary pathways are detailed below.

The most significant gas-phase oxidation pathway for SO₂ is its reaction with the hydroxyl radical (OH).[1][5] This reaction is a key rate-limiting step in the formation of atmospheric sulfuric acid.[6]

The overall reaction proceeds as follows: SO₂ + OH· + M → HOSO₂· + M HOSO₂· + O₂ → SO₃ + HO₂· SO₃ + H₂O + M → H₂SO₄ + M

The reaction rate is dependent on temperature and pressure, with the rate constant showing a positive temperature dependence at high pressures and a negative temperature dependence at low pressures.[7][8][9] The presence of water vapor can also influence the reaction rate, acting as a third-body quencher.[10]

Aqueous-phase oxidation of dissolved SO₂ (S(IV)) within cloud and fog droplets is a major contributor to sulfate formation.[1][11] The most important oxidants in this phase are dissolved hydrogen peroxide (H₂O₂) and ozone (O₃).[1]

The reactions are as follows:

  • Oxidation by H₂O₂: HSO₃⁻ + H₂O₂ → SO₄²⁻ + H₂O + H⁺

  • Oxidation by O₃: HSO₃⁻ + O₃ → SO₄²⁻ + O₂ + H⁺

The oxidation by H₂O₂ is particularly efficient in near-neutral solutions, but the acidity produced can be self-limiting.[1] Transition metal ions, such as Fe(III) and Mn(II), can also catalyze the oxidation of dissolved SO₂.[11][12]

Heterogeneous reactions on the surface of aerosols, such as mineral dust and soot, provide an alternative pathway for SO₂ oxidation.[13] These reactions can be particularly important in polluted environments where aerosol concentrations are high.[13][14] The uptake of SO₂ onto these surfaces can be followed by oxidation by various species, including O₃ and NO₂.[13][15]

Mandatory Visualization: Atmospheric Sulfur Transformation Pathways

The following diagram illustrates the key pathways for the formation of atmospheric this compound and its role in new particle formation.

Atmospheric_Sulfur_Cycle cluster_gas Gas Phase cluster_aqueous Aqueous Phase (Cloud/Aerosol) cluster_nucleation New Particle Formation SO2 SO₂ HOSO2 HOSO₂ SO2->HOSO2 + OH, M SO2_aq SO₂(aq) ↔ HSO₃⁻ SO2->SO2_aq Dissolution OH OH Radical SO3 SO₃ HOSO2->SO3 + O₂ O2_gas O₂ H2SO4_gas H₂SO₄ (g) SO3->H2SO4_gas + H₂O, M H2O_gas H₂O HSO4_aq HSO₄⁻ / SO₄²⁻ (aq) H2SO4_gas->HSO4_aq Condensation H2SO4_cluster H₂SO₄ Clusters H2SO4_gas->H2SO4_cluster Clustering SO2_aq->HSO4_aq + H₂O₂, O₃, TMI H2O2_aq H₂O₂ (aq) O3_aq O₃ (aq) TMI Transition Metal Ions New_Particle New Particle (~1 nm) H2SO4_cluster->New_Particle NH3 NH₃, Amines NH3->New_Particle Organics HOMs Organics->New_Particle Particle_Growth Particle Growth (to CCN size) New_Particle->Particle_Growth Condensation & Coagulation

Caption: Key atmospheric pathways of sulfur dioxide oxidation to form sulfuric acid/hydrogen sulfate and its subsequent role in new particle formation.

Role in New Particle Formation (NPF)

Sulfuric acid is a critical precursor for atmospheric new particle formation.[3][4] Even at very low concentrations, gaseous sulfuric acid can form stable molecular clusters, often with water molecules.[16][17] The presence of other atmospheric trace gases, such as ammonia (B1221849) (NH₃) and highly oxygenated organic molecules (HOMs), can significantly enhance the rate of nucleation by stabilizing these clusters.[2][4][17]

Once formed, these new particles can grow through the condensation of sulfuric acid and other condensable vapors, as well as by coagulation with other particles.[3] This growth is a critical step for them to reach sizes large enough to act as cloud condensation nuclei.

Mandatory Visualization: Experimental Workflow for Studying NPF

The diagram below outlines a typical experimental workflow for investigating sulfuric acid-driven new particle formation in a laboratory setting.

NPF_Workflow cluster_precursors Precursor Generation cluster_chamber Flow Tube / Chamber Reactor cluster_detection Particle & Gas Detection cluster_analysis Data Analysis SO2_source SO₂ Source H2SO4_gen H₂SO₄ Production SO2_source->H2SO4_gen OH_source OH Radical Source (e.g., O₃ + H₂O + UV) OH_source->H2SO4_gen Mixing Controlled Mixing & Reaction Time H2SO4_gen->Mixing CIMS Chemical Ionization Mass Spectrometer (CIMS for H₂SO₄) H2SO4_gen->CIMS Monitor [H₂SO₄] Base_source Base Source (NH₃, Amines) Base_source->Mixing Nucleation Nucleation & Growth Mixing->Nucleation CPC Condensation Particle Counter (CPC for N_total) Nucleation->CPC SMPS Scanning Mobility Particle Sizer (SMPS for Size Distribution) Nucleation->SMPS J_calc Calculate Nucleation Rate (J) CPC->J_calc GR_calc Calculate Growth Rate (GR) SMPS->GR_calc Model Compare with Model J_calc->Model GR_calc->Model

Caption: A generalized experimental workflow for laboratory studies of new particle formation from sulfuric acid and other precursors.

Data Presentation: Key Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.

Table 1: Gas-Phase Reaction Rate Constants

ReactionRate Constant (k)Temperature (K)ConditionsReference(s)
SO₂ + OH + M → HOSO₂ + Mk₀ ≈ 3.3 x 10⁻³¹ (T/300)⁻⁴.³ cm⁶ molecule⁻² s⁻¹298Low-pressure limit[18]
k∞ ≈ 1.3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹298High-pressure limit[7][8][9]
HOSO₂ + O₂ → SO₃ + HO₂~ 4 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹298General literature

Table 2: Aqueous-Phase Parameters and Reaction Rates

Parameter / ReactionValueTemperature (K)Conditions / NotesReference(s)
Henry's Law Constant for SO₂ (Kн)1.2 mol kg⁻¹ bar⁻¹298[19][20][21]
S(IV) + H₂O₂k ≈ 7.4 x 10⁷ L mol⁻¹ s⁻¹298pH dependent[1]
S(IV) + O₃k ≈ 3.7 x 10⁵ L mol⁻¹ s⁻¹298pH dependent[1]

Table 3: Atmospheric Concentrations

SpeciesTypical Concentration RangeLocation / ConditionsReference(s)
H₂SO₄ (gas)1 x 10⁶ to 1.6 x 10⁷ molecules cm⁻³Boundary Layer (during NPF events)[3]
SO₂< 1 ppb to > 100 ppbVaries from remote to polluted areasGeneral literature
OH Radical~ 1 x 10⁶ molecules cm⁻³Daytime average[10]
Experimental Protocols

The study of this compound's atmospheric chemistry relies on a combination of field measurements, laboratory experiments, and modeling.

A common and highly sensitive technique for measuring gaseous sulfuric acid is Chemical Ionization Mass Spectrometry (CIMS) .

  • Principle: Ambient air is drawn into an ion-molecule reaction region. A reagent ion (e.g., NO₃⁻) is introduced, which selectively reacts with H₂SO₄ to form a stable cluster ion (e.g., HSO₄⁻·HNO₃). This product ion is then detected by a mass spectrometer.

  • Methodology:

    • Sampling: Air is sampled through an inlet designed to minimize the loss of "sticky" H₂SO₄ molecules.

    • Ionization: The sample flow is mixed with a flow of reagent ions generated by a radioactive source or corona discharge.

    • Detection: The resulting product ions are guided by electric fields into a mass analyzer (typically a quadrupole) and detected, allowing for quantification of the original H₂SO₄ concentration.

Sulfate aerosol concentrations are typically determined by collecting particles on a filter followed by offline analysis.

  • Principle: Aerosol particles are collected from a known volume of air onto a filter. The collected material is then extracted and analyzed for its sulfate content.

  • Methodology:

    • Collection: Air is drawn through a filter (e.g., mixed cellulose (B213188) ester) using a calibrated sampling pump.[22] A size-selective inlet (e.g., PM₂.₅) is often used to collect particles of a specific size range.

    • Extraction: The filter is placed in a vial with a known volume of a solvent (e.g., deionized water or an eluent solution).[22]

    • Analysis: The extract is analyzed for sulfate concentration using Ion Chromatography (IC) . The solution is injected into a column that separates different ions, which are then detected by a conductivity detector.[22][23]

Laboratory experiments often utilize flow tube or aerosol chamber reactors to study reaction kinetics and nucleation under controlled conditions.

  • Principle: Precursor gases (SO₂, oxidants, etc.) are introduced into a reactor at controlled concentrations, temperatures, and humidity. The evolution of reactants and products (gaseous H₂SO₄ and newly formed particles) is monitored over time.

  • Methodology (for a flow tube experiment):

    • Precursor Generation: OH radicals are often generated in situ via the photolysis of O₃ in the presence of water vapor.[16]

    • Reaction: A controlled flow of SO₂ is introduced into the main flow containing the OH radicals. The reaction time is determined by the flow velocity and the length of the reactor.

    • Detection: Instruments placed at the exit of the flow tube measure the concentrations of H₂SO₄ (using CIMS) and the number and size distribution of any newly formed particles (using a Condensation Particle Counter and a Scanning Mobility Particle Sizer).[16]

Conclusion and Future Directions

This compound is an undeniably critical species in atmospheric chemistry. Its formation from the oxidation of SO₂ and its subsequent role in new particle formation have profound implications for air quality, cloud properties, and the global climate. While the fundamental pathways are well-established, significant uncertainties remain, particularly concerning the complex interplay between sulfuric acid, organic compounds, and amines in nucleation, and the relative importance of heterogeneous reaction pathways in different atmospheric environments. Future research, combining advanced analytical techniques, sophisticated laboratory simulations, and comprehensive atmospheric models, will be essential to further refine our understanding of the multifaceted role of this compound in the Earth's atmosphere.

References

fundamental differences between hydrogen sulfate and sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Differences Between Hydrogen Sulfate (B86663) and Sulfuric Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the core distinctions between sulfuric acid (H₂SO₄) and its conjugate base, the hydrogen sulfate ion (HSO₄⁻), also known as bisulfate. A precise understanding of their respective structures, properties, and behavior in solution is critical for applications ranging from chemical synthesis to pharmaceutical formulation.

Core Chemical Identity and Structure

Sulfuric acid is a covalent molecule, while this compound is an ion.[1][2][3] This fundamental difference underpins all other distinctions. Sulfuric acid is a diprotic acid, meaning it can donate two protons.[4] The this compound ion is the intermediate species formed after the loss of the first proton.[5][6]

  • Sulfuric Acid (H₂SO₄): A neutral molecule where a central sulfur atom is covalently bonded to two hydroxyl (-OH) groups and double-bonded to two oxygen atoms.[4][7] The molecule exhibits a tetrahedral geometry around the sulfur atom.[4][7][8]

  • This compound (HSO₄⁻): An anion with a net charge of -1.[1][2][9] It is formed when sulfuric acid loses one proton.[1][5] Structurally, it is similar to sulfuric acid, but one of the hydroxyl groups is deprotonated, leaving a negatively charged oxygen atom. The geometry remains tetrahedral.[1][6][10]

The relationship between sulfuric acid, this compound, and the sulfate ion (SO₄²⁻) is defined by a two-step dissociation process in aqueous solution.

G H2SO4 Sulfuric Acid (H₂SO₄) HSO4 This compound (HSO₄⁻) H2SO4->HSO4 + H₂O - H₃O⁺ (pKa₁ ≈ -3) SO4 Sulfate (SO₄²⁻) HSO4->SO4 + H₂O - H₃O⁺ (pKa₂ ≈ 1.99)

Figure 1: Stepwise dissociation of sulfuric acid in an aqueous medium.

Physicochemical and Acidic Properties

The conversion from a neutral molecule to an ion results in significant changes in physical and chemical properties. Sulfuric acid is a strong acid, readily donating its first proton, while this compound is a considerably weaker acid.[10][11]

Table 1: Comparison of Physicochemical Properties

PropertySulfuric Acid (H₂SO₄)This compound (HSO₄⁻)
Molar Mass 98.079 g/mol [4][11]97.0715 g/mol [2]
Appearance Colorless, viscous, oily liquid[4][11][12]Typically a white powder in its salt form (e.g., NaHSO₄)[2][5]
pKa₁ ≈ -3 (strong acid)[11][13][14]N/A
pKa₂ 1.99 (for the HSO₄⁻ species it forms)[15]1.99 (acidity of the ion itself)[15]
Charge 0 (Neutral Molecule)-1 (Anion)[1][2][9]
Density ~1.83 g/cm³[11][16]~2.345 g/cm³ (for sodium bisulfate salt)[2]
Melting Point 10.37 °C[7][16]~58.5 °C (for sodium bisulfate salt)[2]
Boiling Point 337 °C[7][16]N/A (decomposes)
Role Strong diprotic acid, dehydrating agent, oxidizing agent[7][11]Weak acid, conjugate base of sulfuric acid[5][6][10]

Experimental Characterization and Differentiation

Several standard laboratory techniques can be employed to distinguish between sulfuric acid and this compound, primarily by probing their acidic properties or unique vibrational signatures.

Acid-Base Titration

Titration with a strong base, such as sodium hydroxide (B78521) (NaOH), can quantify the acidic protons. Sulfuric acid is a diprotic acid, and its neutralization occurs in two steps:

  • H₂SO₄ + NaOH → NaHSO₄ + H₂O

  • NaHSO₄ + NaOH → Na₂SO₄ + H₂O

The overall reaction is: H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O.[17]

Experimental Protocol: Potentiometric Titration of Sulfuric Acid

  • Preparation: Calibrate a pH meter. Accurately prepare a standard solution of NaOH (e.g., 0.1 M). Pipette a precise volume of the unknown sulfuric acid solution into a beaker and dilute with deionized water.

  • Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Add the NaOH titrant in small, measured increments from a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot pH versus the volume of NaOH added. Two inflection points may be observed, corresponding to the neutralization of the first and second protons. The first equivalence point is difficult to resolve due to the high acidity of H₂SO₄. The second equivalence point, corresponding to the neutralization of HSO₄⁻, is more readily identifiable. The volume of titrant required to reach the equivalence points is used to calculate the initial concentration of the acid.[17][18]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Pipette precise volume of H₂SO₄ solution p2 Add deionized water and pH indicator p1->p2 t1 Add standardized NaOH from burette incrementally p2->t1 t2 Record NaOH volume and solution pH t1->t2 a1 Plot pH vs. Volume NaOH t2->a1 a2 Identify equivalence points a1->a2 a3 Calculate concentration a2->a3

Figure 2: Workflow for the potentiometric titration of sulfuric acid.
Vibrational Spectroscopy (Raman and IR)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying molecules based on their unique vibrational modes. H₂SO₄ and HSO₄⁻ have distinct spectral signatures.

  • Principle: Covalent bonds vibrate at specific frequencies. The S=O, S-O, and O-H bonds in sulfuric acid and this compound absorb infrared radiation or scatter Raman light at characteristic frequencies. These spectra act as molecular "fingerprints."

  • Differentiation: Studies have shown that the symmetric S-(OH) stretching modes and SO₃ stretching modes for the bisulfate ion can be clearly resolved from the bands corresponding to undissociated sulfuric acid molecules.[19][20] For example, Raman spectroscopy can distinguish the sharp peak around 1055 cm⁻¹ assigned to "free" aqueous HSO₄⁻ from peaks associated with H₂SO₄.[20]

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place the aqueous solution of the acid in a suitable cuvette or sample holder. For concentrated acids, appropriate safety precautions are mandatory.

  • Instrument Setup: Configure the Raman spectrometer, selecting an appropriate laser excitation wavelength and power to avoid sample degradation and fluorescence.

  • Spectrum Acquisition: Acquire the Raman spectrum over the desired wavenumber range (e.g., 400-1400 cm⁻¹ to observe key sulfur-oxygen vibrations).

  • Data Analysis: Process the spectrum to remove baseline effects. Identify and assign peaks by comparing their positions to established literature values for H₂SO₄, HSO₄⁻, and SO₄²⁻.[19][21] The relative intensities of these peaks can be used for quantitative analysis of the species in solution.[21][22]

G start Start prep Prepare Aqueous Sample (e.g., in cuvette) start->prep acquire Acquire Raman/IR Spectrum prep->acquire process Process Spectrum (e.g., baseline correction) acquire->process identify Identify Characteristic Peaks process->identify correlate Correlate Peaks to Species (H₂SO₄ vs. HSO₄⁻) identify->correlate end End correlate->end

Figure 3: General workflow for spectroscopic analysis.
Electrical Conductivity Measurement

The electrical conductivity of a sulfuric acid solution is dependent on the concentration and mobility of the ions present (H₃O⁺, HSO₄⁻, and SO₄²⁻).[11][23] Pure sulfuric acid exhibits high conductivity due to self-protonation (autoprotolysis).[11] In aqueous solutions, the conductivity profile as a function of concentration is complex, reflecting the changing relative amounts of the different ionic species from the two dissociation steps.

Experimental Protocol: Conductivity Measurement

  • Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

  • Sample Preparation: Prepare a series of sulfuric acid solutions of varying concentrations. Maintain all solutions at a constant temperature, as conductivity is temperature-dependent.[23][24]

  • Measurement: Immerse the conductivity probe in each solution, ensuring no air bubbles are trapped on the electrode surfaces. Allow the reading to stabilize and record the conductivity.

  • Analysis: Plot conductivity versus concentration. The resulting curve can be compared to reference data to determine the concentration of an unknown sample.[23][24] While this method does not directly measure H₂SO₄ versus HSO₄⁻, the conductivity is a direct consequence of the equilibrium between these species in solution.

Conclusion

The fundamental difference between sulfuric acid and this compound is that the former is a neutral molecule and the latter is its anionic conjugate base. This distinction governs their acidity, physical properties, and chemical reactivity. For researchers, scientists, and drug development professionals, recognizing this difference is paramount for controlling reaction conditions, understanding solution equilibria, and ensuring the stability and efficacy of formulations where pH and ionic strength are critical parameters. The experimental techniques outlined provide robust methods for the characterization and quantification of these crucial chemical species.

References

An In-depth Technical Guide to the Synthesis of Alkali Metal Hydrogen Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive technical overview of the synthesis of alkali metal hydrogen sulfates, with a primary focus on sodium hydrogen sulfate (B86663) (NaHSO₄), alongside potassium (KHSO₄) and lithium (LiHSO₄) analogs. It is intended for an audience of researchers, chemists, and professionals in the chemical and pharmaceutical industries. This guide details prevalent industrial and laboratory-scale synthesis methodologies, offering step-by-step experimental protocols. Quantitative data on reaction parameters and physicochemical properties are systematically presented in tabular format for comparative analysis. Additionally, reaction pathways and experimental workflows are illustrated using logical diagrams to enhance comprehension and practical application.

Introduction

Alkali metal hydrogen sulfates, also known as bisulfates, are acidic salts of sulfuric acid. They are characterized by the presence of the hydrogen sulfate anion (HSO₄⁻). These compounds serve as crucial reagents and intermediates in a wide array of applications, including as pH-lowering agents, industrial cleaning compounds, catalysts in organic synthesis, and as precursors for other chemical products.[1][2] Sodium this compound, in particular, is a widely used commodity chemical, valued for its properties as a solid acid that is safer and easier to handle than liquid sulfuric acid.[1]

This guide elucidates the core chemical principles and practical methodologies for the synthesis of these important inorganic compounds.

Synthesis Methodologies

The synthesis of alkali metal hydrogen sulfates is primarily achieved through the partial neutralization of sulfuric acid with an appropriate alkali metal base or salt. Industrial production often favors cost-effective raw materials and high-temperature processes, while laboratory preparations may prioritize purity and stoichiometric control.

Sodium this compound (NaHSO₄)

Industrial Production: The Mannheim Process

The dominant industrial method for producing sodium this compound is the Mannheim process, which involves the high-temperature reaction between sodium chloride (NaCl) and sulfuric acid (H₂SO₄).[1][3] This exothermic reaction is the first step in the production of both sodium sulfate and hydrogen chloride (hydrochloric acid).[1][4]

  • Reaction: NaCl + H₂SO₄ → NaHSO₄ + HCl(g)

The process is typically carried out in a Mannheim furnace at elevated temperatures.[3] The molten sodium this compound is then cooled and solidified into a bead or granular form.[1]

Laboratory Synthesis

In a laboratory setting, sodium this compound can be synthesized through several routes:

  • Neutralization of Sodium Hydroxide (B78521): This method involves the careful, stoichiometric reaction of sodium hydroxide (NaOH) with sulfuric acid.[5]

    • Reaction: NaOH + H₂SO₄ → NaHSO₄ + H₂O

  • Reaction with Sodium Sulfate: An alternative method involves reacting sodium sulfate (Na₂SO₄) with an equimolar amount of sulfuric acid, typically at temperatures below the melting point of NaHSO₄ in an aqueous medium.[5][6]

    • Reaction: Na₂SO₄ + H₂SO₄ → 2NaHSO₄

Potassium this compound (KHSO₄)

Potassium this compound is produced via methods analogous to its sodium counterpart. It is a key intermediate in the production of potassium sulfate from potassium chloride.[7]

  • Reaction of Potassium Chloride with Sulfuric Acid: This is the initial step of the Mannheim process for potassium sulfate production.[7]

    • Reaction: KCl + H₂SO₄ → KHSO₄ + HCl(g)

  • Neutralization of Potassium Hydroxide: In the laboratory, equimolar amounts of potassium hydroxide (KOH) and sulfuric acid are reacted.[8]

    • Reaction: KOH + H₂SO₄ → KHSO₄ + H₂O

  • Reaction with Potassium Sulfate: Heating potassium sulfate with sulfuric acid also yields the this compound salt.[2]

    • Reaction: K₂SO₄ + H₂SO₄ → 2KHSO₄

Lithium this compound (LiHSO₄)

Lithium this compound is typically prepared from lithium carbonate or lithium hydroxide, as lithium chloride is less reactive in this context.

  • Reaction of Lithium Carbonate with Sulfuric Acid: A common laboratory method involves reacting lithium carbonate (Li₂CO₃) with sulfuric acid. The evolution of carbon dioxide gas drives the reaction to completion.[9]

    • Reaction: Li₂CO₃ + H₂SO₄ → Li₂SO₄ + H₂O + CO₂

    • Note: This initially produces lithium sulfate, which can then be converted to lithium this compound by crystallization from a sulfuric acid solution.[10]

  • Neutralization of Lithium Hydroxide: The reaction of lithium hydroxide (LiOH) with sulfuric acid is another viable route.

    • Reaction: LiOH + H₂SO₄ → LiHSO₄ + H₂O

Data Presentation: Properties and Synthesis Parameters

Physicochemical Properties of Alkali Metal Hydrogen Sulfates

The following table summarizes key physical and chemical properties of the anhydrous and monohydrate forms of sodium, potassium, and lithium hydrogen sulfates.

PropertySodium this compound (Anhydrous)Sodium this compound (Monohydrate)Potassium this compoundLithium this compound
Formula NaHSO₄NaHSO₄·H₂OKHSO₄LiHSO₄
Molar Mass ( g/mol ) 120.06[1]138.07[1]136.17[2]104.01
Appearance White solid[1]Colorless to white crystals[11]White, deliquescent crystals[2]White crystalline solid
Density (g/cm³) 2.742[1]1.8 - 2.103[1][12]~2.3[2]2.123
Melting Point (°C) 315 (decomposes)[1]58.5 (dehydrates)[1]214 (decomposes)[2]120 (decomposes)
Solubility in Water 28.5 g/100 mL (25 °C)[1]1080 g/L[13]Freely soluble[2]Soluble
pH of 1M Solution < 1[1]~1 (50 g/L solution)[13]~1[2]Strongly acidic
Typical Synthesis Reaction Parameters

This table outlines typical conditions for the laboratory synthesis of alkali metal hydrogen sulfates. Industrial processes often involve significantly higher temperatures.

Synthesis MethodReactantsMolar Ratio (Base:Acid)TemperatureSolventTypical Yield
NaHSO₄ from NaOH NaOH, H₂SO₄1:1Room Temp (exothermic)WaterHigh
NaHSO₄ from NaCl NaCl, H₂SO₄1:1> 450 °CNone (Melt)High (Industrial)
KHSO₄ from KOH KOH, H₂SO₄1:1Room Temp (exothermic)WaterHigh
KHSO₄ from KCl KCl, H₂SO₄1:1ElevatedNone (Melt)High (Industrial)[7]
LiHSO₄ from Li₂CO₃ Li₂CO₃, H₂SO₄1:130 - 60 °CWaterHigh[9]

Experimental Protocols

Protocol 1: Laboratory Synthesis of Sodium this compound Monohydrate from Sodium Hydroxide

Objective: To prepare sodium this compound monohydrate via the neutralization of sodium hydroxide with sulfuric acid.

Materials:

  • Sodium hydroxide (NaOH), pellets or solution (e.g., 10 M)

  • Sulfuric acid (H₂SO₄), concentrated (98%) or solution (e.g., 5 M)

  • Deionized water

  • Glass beaker and magnetic stirrer

  • Ice bath

  • pH indicator paper or pH meter

  • Crystallizing dish

Procedure:

  • Preparation of Reactants: Prepare equimolar solutions of sodium hydroxide and sulfuric acid. For example, prepare 100 mL of 5 M NaOH and 100 mL of 5 M H₂SO₄.

  • Reaction: Place the sodium hydroxide solution in a glass beaker on a magnetic stirrer and place the beaker in an ice bath to manage the heat of reaction.

  • Acid Addition: Slowly add the sulfuric acid solution to the stirred sodium hydroxide solution dropwise using a burette or dropping funnel. Monitor the temperature to ensure it does not rise excessively.

  • pH Control: Continuously monitor the pH of the solution. The goal is to achieve a final pH that is strongly acidic (pH ≈ 1), indicating the formation of the this compound salt rather than the neutral sodium sulfate.[1]

  • Crystallization: Once the addition is complete and the desired pH is reached, transfer the solution to a crystallizing dish. Allow the water to evaporate slowly at room temperature or in a desiccator.

  • Isolation: Collect the resulting white crystals of sodium this compound monohydrate by filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any excess sulfuric acid and then dry them.

Protocol 2: Laboratory Synthesis of Potassium this compound from Potassium Carbonate

Objective: To prepare potassium this compound from potassium carbonate and sulfuric acid.

Materials:

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Erlenmeyer flask

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve a calculated amount of potassium carbonate (e.g., 0.1 mol, 13.82 g) in a minimal amount of deionized water (e.g., 50-75 mL).

  • Acid Preparation: In a separate beaker, carefully dilute a stoichiometric amount of concentrated sulfuric acid (e.g., 0.2 mol, ~10.9 mL of 98% H₂SO₄) in deionized water. Note: The stoichiometry is 1 mole K₂CO₃ to 2 moles H₂SO₄ to produce 2 moles of KHSO₄. Place this beaker in an ice bath.

    • Reaction: K₂CO₃ + 2H₂SO₄ → 2KHSO₄ + H₂O + CO₂(g)

  • Reaction: Slowly and carefully add the cooled sulfuric acid solution to the stirred potassium carbonate solution. The reaction will be vigorous with the evolution of CO₂ gas. Control the rate of addition to prevent excessive foaming.

  • Completion: After the addition is complete, gently heat the solution to a near boil on a hotplate to drive the reaction to completion and expel all dissolved CO₂.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of potassium this compound.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small portion of cold ethanol (B145695) to remove residual water and acid, and then dry in a desiccator.[2]

Visualizations: Workflows and Pathways

General Synthesis Pathway

The following diagram illustrates the general chemical pathway for the synthesis of alkali metal hydrogen sulfates from different precursors.

Synthesis_Pathway cluster_precursors Alkali Precursors cluster_reagents Core Reagent cluster_products Products MCl Alkali Chloride (MCl) e.g., NaCl, KCl H2SO4 Sulfuric Acid (H₂SO₄) MHSO4 Alkali this compound (MHSO₄) MCl->MHSO4 + H₂SO₄ (High T) Byproducts Byproducts (HCl, H₂O, CO₂) MCl->Byproducts MOH Alkali Hydroxide (MOH) e.g., NaOH, KOH MOH->MHSO4 + H₂SO₄ (1:1) MOH->Byproducts M2CO3 Alkali Carbonate (M₂CO₃) e.g., Li₂CO₃ M2CO3->MHSO4 + 2 H₂SO₄ M2CO3->Byproducts M2SO4 Alkali Sulfate (M₂SO₄) e.g., Na₂SO₄ M2SO4->MHSO4 + H₂SO₄

Caption: General reaction pathways for synthesizing alkali metal hydrogen sulfates (MHSO₄).

Laboratory Experimental Workflow

This diagram outlines a typical workflow for the laboratory preparation and purification of an alkali metal this compound.

Lab_Workflow start 1. Prepare Reactants (Stoichiometric Calculation) react 2. Controlled Reaction (Slow Addition, Temp Control) start->react complete 3. Ensure Completion (Heating / Stirring) react->complete crystallize 4. Crystallization (Cooling / Evaporation) complete->crystallize isolate 5. Isolate Product (Filtration) crystallize->isolate wash 6. Wash Crystals (e.g., Cold Solvent) isolate->wash dry 7. Dry Product (Desiccator / Oven) wash->dry end 8. Characterization (Purity, Yield) dry->end

Caption: A generalized workflow for the laboratory synthesis of alkali metal hydrogen sulfates.

References

An In-depth Technical Guide to the Brønsted-Lowry Acidity of the Hydrogen Sulfate Ion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the Brønsted-Lowry acidity of the hydrogen sulfate (B86663) ion (HSO₄⁻), an anion of significant interest in various chemical and pharmaceutical contexts. This document outlines the fundamental principles of its acidic behavior, presents key quantitative data, details experimental protocols for its characterization, and discusses its relevance in drug development.

Introduction to the Brønsted-Lowry Acidity of Hydrogen Sulfate

The this compound ion, also known as bisulfate, is the conjugate base of sulfuric acid (H₂SO₄). According to the Brønsted-Lowry theory of acids and bases, an acid is a proton (H⁺) donor, and a base is a proton acceptor.[1] Sulfuric acid is a strong diprotic acid, meaning it can donate two protons. Its first dissociation in water is essentially complete, yielding a hydronium ion (H₃O⁺) and the this compound ion.[2]

H₂SO₄(aq) + H₂O(l) → H₃O⁺(aq) + HSO₄⁻(aq)

The this compound ion, however, is a weak acid and only partially dissociates in water, establishing an equilibrium.[3] It is this second dissociation that defines the Brønsted-Lowry acidity of the this compound ion.

The Dissociation Equilibrium

The acidic character of the this compound ion is demonstrated by its ability to donate a proton to a water molecule, forming the sulfate ion (SO₄²⁻) and a hydronium ion.[4] This reversible reaction is the cornerstone of its behavior as a Brønsted-Lowry acid.

HSO₄⁻(aq) + H₂O(l) ⇌ SO₄²⁻(aq) + H₃O⁺(aq)

The position of this equilibrium is described by the acid dissociation constant (Ka), which is a measure of the strength of the acid in solution.

Quantitative Data

A precise understanding of the acidity of the this compound ion requires quantitative data. The following tables summarize the key parameters associated with its dissociation in aqueous solution.

Acid Dissociation Constant

The acid dissociation constant (Ka) and its logarithmic form (pKa) are fundamental to characterizing the acidity of the this compound ion.

ParameterValueTemperature (°C)Reference
Ka1.2 x 10⁻²25[3]
pKa1.9225
Thermodynamic Data for Dissociation

The thermodynamics of the dissociation of the this compound ion provide insight into the spontaneity and enthalpy changes of the reaction. A study by Knopf et al. (2003) investigated the thermodynamic dissociation constant over a wide range of temperatures using Raman spectroscopy.[5]

Thermodynamic ParameterValueConditionsReference
ΔG°+10.9 kJ/mol298.15 K (25 °C)Calculated from pKa
ΔH°-22.6 kJ/mol298.15 K (25 °C)[6]
ΔS°-112 J/(mol·K)298.15 K (25 °C)Calculated from ΔG° and ΔH°

Note: Thermodynamic values can vary with temperature and the specific model used for their determination.

Experimental Protocols for pKa Determination

The determination of the pKa of the this compound ion can be achieved through various experimental techniques. Below are detailed protocols for two common methods: potentiometric titration and conductometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.[7][8]

Objective: To determine the pKa of the this compound ion by titrating a solution of sodium this compound with a strong base.

Materials:

  • Sodium this compound (NaHSO₄)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Buret (50 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of sodium this compound to prepare a 0.1 M solution in a known volume of deionized water.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[9]

  • Titration Setup: Place a known volume (e.g., 100 mL) of the sodium this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

  • Titration: Begin stirring the solution at a moderate, constant rate. Record the initial pH. Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Determination: As the pH begins to change more rapidly, reduce the increment size of the titrant to obtain a detailed titration curve around the equivalence point.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is found at the steepest part of the curve. At half the volume of NaOH required to reach the equivalence point, the concentrations of HSO₄⁻ and SO₄²⁻ are equal, and thus, pH = pKa.

Conductometric Titration

Conductometric titration relies on the change in electrical conductivity of the solution during the titration.[4][10] This method is particularly useful for weak acids.

Objective: To determine the equivalence point of the titration of this compound with a strong base by monitoring the solution's conductivity.

Materials:

  • Sodium this compound (NaHSO₄)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • Conductivity meter and probe

  • Buret (50 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Analyte Solution: Prepare a 0.01 M solution of sodium this compound in deionized water.

  • Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stir bar. Immerse the conductivity probe in the solution.

  • Titration: Begin stirring and record the initial conductivity. Add the 0.1 M NaOH solution from the buret in regular increments. After each addition, allow the reading to stabilize and record the conductivity and the total volume of titrant added.

  • Data Analysis: Plot the conductivity (corrected for dilution if necessary) versus the volume of NaOH added. The plot will consist of two lines with different slopes. The initial part of the curve will show a decrease in conductivity as the highly mobile H⁺ ions are replaced by the less mobile Na⁺ ions. After the equivalence point, the conductivity will increase due to the addition of excess highly mobile OH⁻ ions. The intersection of these two lines gives the equivalence point. The pKa can then be calculated from the pH at the half-equivalence point, which would require a separate pH measurement or can be estimated if the initial concentration is known accurately.

Visualization of Concepts and Workflows

Brønsted-Lowry Dissociation of this compound

Dissociation HSO4 HSO₄⁻ (aq) (this compound Ion) SO4 SO₄²⁻ (aq) (Sulfate Ion) HSO4->SO4 Donates H⁺ H2O_reactant H₂O (l) (Water) H3O H₃O⁺ (aq) (Hydronium Ion) H2O_reactant->H3O Accepts H⁺

Caption: Dissociation of the this compound ion in water.

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow start Start prep_analyte Prepare 0.1 M NaHSO₄ Solution start->prep_analyte calibrate_ph Calibrate pH Meter prep_analyte->calibrate_ph setup Assemble Titration Apparatus calibrate_ph->setup titrate Titrate with 0.1 M NaOH, Record pH and Volume setup->titrate plot Plot pH vs. Volume titrate->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze calculate Calculate pKa (pKa = pH at half-equivalence) analyze->calculate end End calculate->end

Caption: Workflow for pKa determination by potentiometric titration.

Relevance to Drug Development

The Brønsted-Lowry acidity of the this compound ion is of considerable importance to researchers, scientists, and drug development professionals for several reasons:

  • pH Control in Formulations: Sodium bisulfate is used as a pH regulator in pharmaceutical formulations.[11] Maintaining a specific pH is often critical for the stability and efficacy of the active pharmaceutical ingredient (API).[11]

  • Counterion in Pharmaceutical Salts: The sulfate and bisulfate ions are common counterions used in the development of basic drugs.[12] Forming a salt of a drug can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability.[12] The acidic nature of the this compound counterion can influence the local pH and, consequently, the dissolution and absorption of the drug.

  • Buffer Systems: The this compound/sulfate conjugate pair can act as a buffer system. For instance, a sulfate/hydrogen sulfate buffer has been used to preserve urine samples for steroid analysis by maintaining a low pH.[13] This principle can be applied to the stabilization of biological samples and certain drug formulations.

  • Organic Synthesis: The acidic properties of this compound make it a useful catalyst in various organic reactions involved in the synthesis of drug molecules.

References

initial studies on the stability of hydrogen sulfate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on the stability of the hydrogen sulfate (B86663) ion (HSO₄⁻), also known as bisulfate, in aqueous solutions. The document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes the fundamental chemical pathways involving this ion.

Quantitative Data on Hydrogen Sulfate Stability

The stability of this compound in aqueous solutions is primarily governed by its dissociation equilibrium, where it acts as a weak acid. The key quantitative measure of this stability is its acid dissociation constant (Ka) and the corresponding pKa value.

Dissociation Equilibrium

This compound is the conjugate base of sulfuric acid and dissociates in water to form the sulfate ion (SO₄²⁻) and a proton (H⁺), as shown in the following equilibrium reaction:

HSO₄⁻(aq) ⇌ H⁺(aq) + SO₄²⁻(aq)

The equilibrium constant (Ka) for this reaction at 25°C is approximately 1.2 x 10⁻².

Thermodynamic Data

The thermodynamic stability of this compound is temperature-dependent. A comprehensive study by Knopf et al. provides a Pitzer ion interaction model to describe the thermodynamic dissociation constant (KII) of the bisulfate ion over a broad temperature range.[1][2] The following table summarizes the calculated pKa values at various temperatures based on this model, which is valid from 180 to 473 K.[1]

Temperature (°C)Temperature (K)Dissociation Constant (KII)pKa
0273.150.01771.75
10283.150.01451.84
25298.150.01051.98
50323.150.00662.18
75348.150.00402.40
100373.150.00242.62
150423.150.00083.10
200473.150.00023.70

Note: The pKa values are calculated using the formula pKa = -log₁₀(KII). The values are derived from the model presented by Knopf et al. and are representative of the thermodynamic equilibrium.[1][2]

Experimental Protocols

The determination of the stability and concentration of this compound in aqueous solutions can be performed using various analytical techniques. The following sections detail the methodologies for two common and effective methods: potentiometric titration and Raman spectroscopy.

Determination of pKa by Potentiometric Titration

This protocol outlines the steps to determine the pKa of the this compound ion.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Sodium bisulfate (NaHSO₄) solution of known concentration (e.g., 0.1 M)

  • Deionized water

  • Standard pH buffers for calibration

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Pipette a known volume of the NaHSO₄ solution into a beaker. Add a sufficient amount of deionized water to ensure the pH electrode is properly immersed.

  • Titration Setup: Place the beaker on the magnetic stirrer and add the stir bar. Immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution over the beaker.

  • Titration: Record the initial pH of the NaHSO₄ solution. Begin adding the NaOH solution in small, known increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis: Continue the titration until the pH shows a sharp increase, indicating the equivalence point. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point. Determine the volume of NaOH at the equivalence point from the inflection point of the curve. The half-equivalence point is half of this volume. The pH at this half-volume is the pKa of the this compound ion.

Quantitative Analysis by Raman Spectroscopy

This protocol describes the use of Raman spectroscopy for the quantitative analysis of this compound in an aqueous solution.[3][4]

Materials:

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

  • Quartz cuvettes or a suitable sample holder

  • Sodium bisulfate (NaHSO₄) solutions of known concentrations for calibration

  • Deionized water

  • The sample solution with an unknown concentration of this compound

Procedure:

  • Instrument Setup: Turn on the Raman spectrometer and allow it to stabilize. Set the appropriate laser power and acquisition time.

  • Calibration Curve:

    • Prepare a series of NaHSO₄ solutions of known concentrations in deionized water.

    • Acquire the Raman spectrum for each standard solution. The characteristic peak for the symmetric stretch of the S-O bond in HSO₄⁻ is typically observed around 1050 cm⁻¹. The symmetric stretch for the SO₄²⁻ ion appears at approximately 981 cm⁻¹.

    • For each spectrum, determine the intensity or area of the HSO₄⁻ peak.

    • Plot the peak intensity/area as a function of the NaHSO₄ concentration to create a calibration curve.

  • Sample Analysis:

    • Acquire the Raman spectrum of the unknown sample using the same instrument parameters as for the standards.

    • Determine the intensity or area of the HSO₄⁻ peak in the sample spectrum.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample based on its peak intensity/area.

Visualization of Pathways

Graphviz (DOT language) is used to create diagrams of the key pathways involving this compound.

Dissociation Equilibrium of this compound

The following diagram illustrates the simple acid-base equilibrium of this compound in water.

G cluster_reactants Reactants cluster_products Products HSO4 HSO₄⁻ SO4 SO₄²⁻ HSO4->SO4 Dissociation H2O H₂O H3O H₃O⁺ H2O->H3O Proton Acceptor

Caption: Dissociation of this compound in water.

Role of this compound in Acid Rain Formation

This diagram shows the formation of sulfuric acid, a major component of acid rain, and the subsequent dissociation to this compound.[5][6]

AcidRain SO2 Sulfur Dioxide (SO₂) from industrial emissions SO3 Sulfur Trioxide (SO₃) SO2->SO3 Oxidation O2 Oxygen (O₂) in atmosphere O2->SO3 H2O Water (H₂O) in atmosphere H2SO4 Sulfuric Acid (H₂SO₄) H2O->H2SO4 SO3->H2SO4 Reaction with Water HSO4 This compound (HSO₄⁻) H2SO4->HSO4 First Dissociation H_ion Hydrogen Ion (H⁺) HSO4->H_ion Second Dissociation AcidRain Acid Rain HSO4->AcidRain H_ion->AcidRain

Caption: Formation of acid rain involving this compound.

Experimental Workflow for Speciation Analysis

This diagram outlines a typical workflow for the speciation analysis of sulfur compounds, including this compound, in an aqueous sample.

Caption: Workflow for sulfur speciation analysis.

References

exploring the potential of hydrogen sulfate as a catalyst precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential of Hydrogen Sulfate (B86663) as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of hydrogen sulfate and its derivatives as potent catalyst precursors in organic synthesis. The focus is on providing actionable data, detailed experimental protocols, and a clear visualization of the underlying chemical processes to aid in research and development. This compound catalysts, whether in the form of metal salts like ferric this compound (Fe(HSO₄)₃) and sodium this compound (NaHSO₄·H₂O) or as the anionic component of ionic liquids, offer a versatile platform for acid catalysis. These catalysts are often characterized by their low cost, ease of handling, reusability, and effectiveness in promoting a variety of organic transformations, making them a compelling choice for green and sustainable chemistry.

Data Presentation: Performance of this compound-Based Catalysts

The following tables summarize the quantitative data from several studies, showcasing the efficiency of this compound-based catalysts in different organic reactions.

Table 1: Synthesis of 1-Amidoalkyl-2-Naphthols using Sodium this compound (NaHSO₄·H₂O)

EntryAldehydeAmide/NitrileMethodTimeYield (%)Reference
1BenzaldehydeAcetonitrile (B52724)Reflux (85°C)20 h92[1]
24-ChlorobenzaldehydeAcetonitrileReflux (85°C)20 h95[1]
34-NitrobenzaldehydeAcetonitrileReflux (85°C)20 h98[1]
4BenzaldehydeAcetamide (B32628)Solvent-free (120°C)30 min95[1]
54-ChlorobenzaldehydeAcetamideSolvent-free (120°C)20 min98[1]
64-NitrobenzaldehydeAcetamideSolvent-free (120°C)10 min96[1]
7BenzaldehydeAcetamideMicrowave3 min98[1]
84-ChlorobenzaldehydeAcetamideMicrowave2 min96[1]

Table 2: Synthesis of 5-Substituted-1H-Tetrazoles using Ferric this compound (Fe(HSO₄)₃)

EntryNitrileTime (h)Yield (%)Reference
1Benzonitrile2096[2]
24-Chlorobenzonitrile2095[2]
34-Methylbenzonitrile2097[2]
42-Naphthonitrile2090[2]
5Phenylacetonitrile2092[2]

Table 3: Hydrolysis of Nitriles to Primary Amides using Ferric this compound (Fe(HSO₄)₃)

EntryNitrileTime (h)Yield (%)Reference
1Benzonitrile4872[2]
24-Chlorobenzonitrile4865[2]
3Phenylacetonitrile4868[2]
4Acrylonitrile4869[2]
5Methacrylonitrile4860[2]

Table 4: Synthesis of 1,8-Dioxo-Octahydroxanthenes using Ferric this compound (Fe(HSO₄)₃)

EntryAldehydeMethodTimeYield (%)Reference
14-ChlorobenzaldehydeSolvent-free (120°C)10 min98[3]
24-NitrobenzaldehydeSolvent-free (120°C)8 min98[3]
34-ChlorobenzaldehydeMicrowave (450W)2 min98[3]
44-NitrobenzaldehydeMicrowave (450W)1.5 min99[3]
54-ChlorobenzaldehydeReflux in Water30 min95[3]
64-NitrobenzaldehydeReflux in Water25 min96[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-based catalysts and their application in key organic reactions.

Protocol 1: Preparation of Ferric this compound [Fe(HSO₄)₃]
  • Reference: The synthesis of Ferric this compound is referenced in literature, with one common method being the reaction of anhydrous ferric chloride with concentrated sulfuric acid.[2]

  • Procedure:

    • In a fume hood, place anhydrous ferric chloride (FeCl₃) in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap for HCl gas.

    • Slowly add concentrated sulfuric acid (H₂SO₄) dropwise to the anhydrous FeCl₃ at room temperature with constant stirring.

    • Hydrogen chloride gas will evolve during the addition. Continue stirring until the gas evolution ceases.

    • The resulting solid is ferric this compound, which can be washed with a suitable solvent (e.g., diethyl ether) and dried under vacuum to remove any residual acid.

Protocol 2: Synthesis of 1-Amidoalkyl-2-Naphthols Catalyzed by NaHSO₄·H₂O[1]
  • Method A: Reflux in Acetonitrile

    • To a solution of 2-naphthol (B1666908) (1 mmol) and an aldehyde (1 mmol) in acetonitrile (5 mL), add sodium this compound monohydrate (45 mg).

    • Stir the reaction mixture at reflux (85°C) for 20 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst.

    • Concentrate the filtrate to obtain the solid product.

    • Purify the crude product by recrystallization from aqueous ethanol (B145695) (15%).

  • Method B: Solvent-Free Thermal Method

    • In a flask, mix 2-naphthol (1 mmol), an aldehyde (1 mmol), acetamide (1.2 mmol), and sodium this compound monohydrate (45 mg).

    • Stir the mixture in an oil bath at 120°C.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mass to room temperature.

    • Dissolve the solid residue in ethyl acetate (B1210297) and stir for 5 minutes.

    • Filter to recover the catalyst.

    • Evaporate the solvent from the filtrate and recrystallize the solid product from aqueous ethanol (15%).

Protocol 3: Synthesis of 5-Substituted-1H-Tetrazoles Catalyzed by Fe(HSO₄)₃[2]
  • In a flask, add the nitrile (2 mmol), sodium azide (B81097) (0.2 g, 3 mmol), and ferric this compound (0.2 mmol) to distilled dimethylformamide (6 mL).

  • Stir the mixture at 120°C for 20 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the catalyst.

  • Treat the filtrate with ethyl acetate (35 mL) and 4 N HCl (20 mL) and stir vigorously.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

Protocol 4: Synthesis of 1-(propoxymethyl)-1H-imidazolium this compound[4]

This protocol describes the synthesis of a task-specific ionic liquid.

  • Step 1: Synthesis of Chloromethyl Propyl Ether

    • React paraformaldehyde with propanol (B110389) in the presence of HCl gas.

    • Distill the final product twice under reduced pressure. The yield is approximately 80%.

  • Step 2: Synthesis of 1-(propoxymethyl) imidazolium (B1220033) chloride

    • Add an anhydrous solution of imidazole (B134444) (0.1 M) in acetonitrile to chloromethyl propyl ether (0.11 M) in acetonitrile.

    • Carry out the reaction for 1 hour at 50°C.

    • Evaporate the solvent in a vacuum.

  • Step 3: Anion Exchange to form the this compound Ionic Liquid

    • Dissolve the 1-(propoxymethyl) imidazolium chloride (0.07 M) in water and pass it through a column filled with an ion-exchange resin to obtain the corresponding hydroxide (B78521).

    • Immediately react the obtained imidazolium hydroxide with sulfuric acid to form the imidazolium this compound.

    • Evaporate the water in a vacuum to obtain the final product with a yield of 99.5%.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the use of this compound catalysts.

experimental_workflow cluster_prep Catalyst Preparation / Sourcing cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification cat_source Source Commercial Catalyst catalyst This compound Catalyst cat_source->catalyst cat_synth Synthesize Catalyst (e.g., Fe(HSO4)3) cat_synth->catalyst reactants Reactants (Aldehyde, Naphthol, Amide) reaction_mix Reaction Mixture reactants->reaction_mix catalyst->reaction_mix solvent Solvent (or Solvent-free) solvent->reaction_mix heating Heating (Reflux / Microwave) reaction_mix->heating filtration Filtration heating->filtration cat_recovery Catalyst Recovery & Reuse filtration->cat_recovery extraction Extraction / Concentration filtration->extraction purification Recrystallization extraction->purification product Final Product purification->product

Caption: General experimental workflow for heterogeneous catalysis using this compound precursors.

amidoalkyl_naphthol_mechanism aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde [R-CH=OH]+ naphthol 2-Naphthol quinone_methide ortho-Quinone Methide (Intermediate) naphthol->quinone_methide Electrophilic attack catalyst H+ (from NaHSO4) catalyst->aldehyde Protonation amide Amide (R'-CONH2) product 1-Amidoalkyl-2-naphthol amide->product activated_aldehyde->quinone_methide Condensation quinone_methide->product Nucleophilic conjugate addition

Caption: Plausible mechanism for the synthesis of amidoalkyl naphthols catalyzed by a Brønsted acid.

Conclusion

This compound-based catalysts represent a highly promising and practical avenue for researchers in organic synthesis and drug development. Their effectiveness in a range of multi-component and condensation reactions, coupled with their reusability and often environmentally benign nature, aligns well with the principles of sustainable chemistry. This guide provides a foundational understanding of their potential, supported by quantitative data and detailed experimental protocols. The elucidated reaction mechanism for amidoalkyl naphthol synthesis highlights the role of these precursors in generating reactive intermediates. Further research into the detailed catalytic cycles of other this compound-catalyzed reactions and the development of standardized synthesis protocols for metal this compound catalysts will undoubtedly expand their application and solidify their role as a valuable tool in the synthetic chemist's toolkit.

References

Foundational Research on the Toxicology of Hydrogen Sulfate Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational toxicological research on hydrogen sulfate (B86663) salts, also known as bisulfate salts. The information presented is intended to support research, development, and safety assessment of pharmaceuticals and other products containing these chemical entities. This document summarizes key toxicological data, details standardized experimental protocols, and visualizes associated biological pathways and workflows.

Introduction to Hydrogen Sulfate Salts

This compound, or bisulfate, is the anion HSO₄⁻. Its salts are formed from the partial neutralization of sulfuric acid. Common examples include sodium this compound (NaHSO₄), potassium this compound (KHSO₄), and ammonium (B1175870) this compound (NH₄HSO₄). These salts are acidic in nature and are utilized in various industrial applications, including as cleaning agents, in food processing, and as chemical reagents. In pharmaceutical development, they may be used as pH adjusters or counterions in drug formulations. A thorough understanding of their toxicological profile is therefore essential.

Toxicological Profile

The primary toxicological concern associated with this compound salts is their corrosive nature due to their acidity.[1][2][3][4][5][6][7][8][9][10] This corrosivity (B1173158) is the underlying cause of the observed adverse effects upon acute exposure.

Acute Toxicity

Acute toxicity data for common this compound salts are summarized below. The primary routes of concern are oral ingestion, dermal contact, and eye contact. Inhalation of dusts can also cause significant irritation to the respiratory tract.[1][6][11]

Table 1: Acute Oral Toxicity of this compound Salts

CompoundTest SpeciesLD50 (mg/kg)Reference(s)
Sodium this compoundRat2800[1]
Potassium this compoundRat2340[2][11]

Table 2: Summary of Acute Toxicological Effects

Exposure RouteObserved EffectsSeverityReference(s)
Oral Ingestion Irritation and burns to the mouth, throat, and gastrointestinal tract; nausea, vomiting, diarrhea. In severe cases, perforation of the esophagus and stomach can occur.Hazardous to Very Hazardous[1][3][6][8][9][11]
Dermal Contact Irritation, redness, inflammation, blistering, and chemical burns. Prolonged contact can lead to local skin destruction.Irritant to Corrosive[1][2][3][4][5][6][7]
Eye Contact Severe irritation, redness, watering, and chemical burns. Can lead to permanent corneal damage and blindness.Severe Irritant to Corrosive[1][2][3][4][5][6][7]
Inhalation (dust) Irritation of the respiratory tract, characterized by coughing, sneezing, and shortness of breath. Severe over-exposure can lead to lung damage.Irritant to Corrosive[1][4][5][6][11]
Chronic Toxicity

Prolonged or repeated exposure to this compound salts can lead to chronic irritation of the skin, eyes, and respiratory tract.[4][11] Repeated skin contact may cause dermatitis, and chronic inhalation can lead to respiratory issues.[4]

Genotoxicity and Carcinogenicity

Current data from safety data sheets for sodium, potassium, and ammonium this compound indicate that they are not classified as germ cell mutagens or carcinogens.[3][12][13] One source notes that sodium bisulfate is mutagenic for bacteria and/or yeast.[1]

Experimental Protocols

The toxicological data for this compound salts are primarily derived from standardized studies following international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (OECD 420, 423, 425)

These guidelines describe methods to assess the toxicity of a substance after a single oral dose.[13][14]

  • Principle: A test substance is administered orally by gavage to fasted animals in a stepwise procedure. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.[8]

  • Test Animals: Typically, rats are used.[1][2][11]

  • Dosage: A starting dose is chosen based on a preliminary sighting study. Subsequent doses are adjusted based on the observed effects. For this compound salts, doses are administered as solutions in water.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. All animals are subjected to a gross necropsy at the end of the study.

G

Acute Dermal Irritation/Corrosion Testing (OECD 404)

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[7][15]

  • Principle: A single dose of the test substance is applied to the skin of an animal. The degree of irritation or corrosion is observed and graded at specified intervals.

  • Test Animals: The albino rabbit is the preferred species.[15]

  • Procedure: A small area of the animal's fur is clipped. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[7]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess the reversibility of the effects.[7]

G

Acute Eye Irritation/Corrosion Testing (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[1][2][16]

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control. The degree of irritation is scored at specific intervals.[2][16]

  • Test Animals: The albino rabbit is the recommended species.[2]

  • Procedure: The test substance is instilled into one eye. The eyelids are held together for about one second. The eye is not washed out for at least 24 hours.[2]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored. The reversibility of any observed effects is also assessed.[2][16]

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of toxicity for this compound salts is direct chemical injury due to their acidic and corrosive properties. This leads to a cascade of cellular events.

Corrosive Injury

Upon contact with tissues, this compound salts dissociate in the presence of water, releasing hydrogen ions (H⁺) and lowering the local pH. This acidic environment leads to:

  • Protein Denaturation: The low pH disrupts the three-dimensional structure of proteins, leading to a loss of function. This process results in coagulative necrosis of the affected tissues.

  • Cell Membrane Damage: The acidic conditions can damage cell membranes, leading to cell lysis and death.

  • Inflammatory Response: The tissue damage triggers an acute inflammatory response.

Inflammatory Signaling Pathway

The initial corrosive injury initiates a complex inflammatory cascade. While specific studies on the signaling pathways activated by this compound salts are limited, a general pathway for chemical-induced tissue injury can be described.

  • Cellular Damage and DAMPs: Damaged and dying cells release Damage-Associated Molecular Patterns (DAMPs).

  • Immune Cell Activation: DAMPs are recognized by resident immune cells such as macrophages and mast cells.

  • Cytokine and Chemokine Release: Activated immune cells release pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.

  • Neutrophil Infiltration: These signaling molecules attract neutrophils to the site of injury, which contribute to the clearance of cellular debris but can also cause further tissue damage through the release of reactive oxygen species (ROS) and proteolytic enzymes.

  • Resolution or Chronic Inflammation: If the irritant is removed, the inflammatory response typically resolves, and tissue repair is initiated. However, repeated or prolonged exposure can lead to chronic inflammation.

G

Conclusion

The toxicology of this compound salts is primarily characterized by their corrosive and irritant properties, which are a direct consequence of their acidity. Acute exposure can lead to severe damage to the skin, eyes, and gastrointestinal and respiratory tracts. The foundational toxicological data are largely derived from standardized animal studies following OECD guidelines. The underlying mechanism of toxicity is chemical-induced tissue injury, which triggers a subsequent inflammatory response. For professionals in research and drug development, it is crucial to handle these compounds with appropriate safety precautions and to consider their potential for local tissue irritation and corrosion when formulating products.

References

exploratory research on hydrogen sulfate ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydrogen Sulfate (B86663) Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvency, which makes them attractive alternatives to traditional volatile organic solvents. Among the vast array of possible ILs, those based on the hydrogen sulfate ([HSO₄]⁻) anion have garnered significant attention due to their Brønsted acidity, which allows them to act as both solvents and catalysts in a variety of chemical transformations.

This technical guide provides a comprehensive overview of this compound ionic liquids, focusing on their synthesis, physicochemical properties, and key applications. It is intended for researchers, scientists, and drug development professionals who are interested in exploring the potential of these versatile compounds in their work.

Synthesis of this compound Ionic Liquids

This compound ionic liquids are typically synthesized through one of two primary routes: direct neutralization of a Brønsted base with sulfuric acid, or a two-step process involving the formation of a zwitterionic intermediate followed by protonation.

Experimental Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium this compound ([BMIM][HSO₄])

This protocol describes a common method for synthesizing [BMIM][HSO₄] via metathesis from [BMIM][Br].

Materials:

  • 1-butyl-3-methylimidazolium bromide ([BMIM][Br])

  • Sodium this compound (NaHSO₄)

  • Methanol (B129727) (MeOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.05 mol of [BMIM][Br] and 0.05 mol of NaHSO₄ in 6 mL of methanol.[1]

  • Stir the mixture at 68°C for 72 hours.[1]

  • After cooling to room temperature, filter the solid residue (NaBr).

  • Remove the methanol from the supernatant using a rotary evaporator to yield the ionic liquid.

  • Dry the resulting ionic liquid under vacuum to remove any residual solvent.

Experimental Protocol 2: Synthesis of a Task-Specific Ionic Liquid, 1-(4-Sulfonic acid)-butyl-3-methylimidazolium this compound ([bsmim][HSO₄])

This protocol details the synthesis of a Brønsted acidic task-specific ionic liquid (TSIL) featuring a sulfonic acid group on the cation.

Materials:

Procedure:

  • In a round-bottom flask with a reflux condenser, combine 0.05 mol of 1-methylimidazole and 0.05 mol of 1,4-butane sultone in 7 mL of methanol.[1]

  • Stir the mixture at 68°C for 12 hours to form a solid zwitterionic intermediate.[1]

  • Wash the solid product four times with 5 mL of sulfuric ether.[1]

  • Neutralize the purified zwitterion with a stoichiometric amount of sulfuric acid to yield [bsmim][HSO₄].[1]

  • Dry the final product under vacuum.

Synthesis Workflow

cluster_synthesis General Synthesis of this compound Ionic Liquids start Start base Select Brønsted Base (e.g., N-methylimidazole) start->base reaction Neutralization Reaction base->reaction acid Sulfuric Acid (H₂SO₄) acid->reaction purification Purification (e.g., washing, solvent removal) reaction->purification characterization Characterization (NMR, FT-IR, TGA) purification->characterization final_product This compound Ionic Liquid characterization->final_product

Caption: A generalized workflow for the synthesis of this compound ionic liquids.

Physicochemical Properties

The physicochemical properties of this compound ionic liquids can be tuned by modifying the structure of the cation. These properties are critical for their application as solvents and catalysts.

Ionic LiquidCationDensity (g/cm³) at 298.15 KViscosity (mPa·s) at 298.15 KConductivity (mS/cm) at 298.15 K
[EMIM][HSO₄]1-ethyl-3-methylimidazolium1.371348.9
[BMIM][HSO₄]1-butyl-3-methylimidazolium1.223412.5
[HMIM][HSO₄]1-hexyl-3-methylimidazolium1.166800.9
[OMIM][HSO₄]1-octyl-3-methylimidazolium1.1111500.4
[TEA][HSO₄]Triethylammonium (B8662869)~1.2~200~5
[NMP][HSO₄]N-methyl-2-pyrrolidonium~1.3--

Note: The values presented are approximate and can vary depending on the purity of the ionic liquid and the measurement conditions. Data compiled from various sources.

The high viscosity of many this compound ILs is attributed to the extensive hydrogen-bonding network formed between the this compound anions.[2]

Applications in Catalysis

The Brønsted acidity of this compound ILs makes them excellent catalysts for a wide range of organic reactions. They can often be recycled and reused, which is a significant advantage for sustainable chemistry.

Experimental Protocol 3: Esterification of Acetic Acid with an Alcohol

This protocol describes a typical setup for an esterification reaction using a this compound IL as a catalyst.

Materials:

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., ethanol, 1-propanol, 1-butanol)[3]

  • This compound ionic liquid catalyst (e.g., [EMIM][HSO₄])

Procedure:

  • In a round-bottom flask equipped for reflux and agitation, add the this compound IL catalyst (0.5 mmol).[1]

  • Add the carboxylic acid and alcohol in a 1:2 molar ratio.[1]

  • Heat the reaction mixture to 60°C with continuous stirring.[1]

  • Monitor the reaction progress using gas chromatography.[1]

  • Upon completion, the ester product will often form a separate phase from the ionic liquid, allowing for easy separation by decantation.

  • The ionic liquid phase can be recovered and reused for subsequent reactions.

Catalytic Cycle for Esterification

cluster_catalysis Catalytic Cycle of Esterification using [HSO₄]⁻ ILs protonation Protonation of Carbonyl Oxygen nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack R'OH proton_transfer Proton Transfer nucleophilic_attack->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination -H₂O deprotonation Deprotonation to yield Ester water_elimination->deprotonation catalyst_regeneration Catalyst Regeneration ([HSO₄]⁻ + H⁺) deprotonation->catalyst_regeneration Ester catalyst_regeneration->protonation RCOOH

Caption: A simplified catalytic cycle for the esterification of a carboxylic acid.

Applications in Biomass Processing

Protic ionic liquids, including those with the this compound anion, have shown great promise in the pretreatment of lignocellulosic biomass. They can effectively dissolve components of the plant cell wall, making the cellulose (B213188) more accessible for enzymatic hydrolysis into fermentable sugars.

Experimental Protocol 4: Biomass Pretreatment with [TEA][HSO₄]

This protocol outlines a general procedure for the pretreatment of biomass using triethylammonium this compound.

Materials:

  • Lignocellulosic biomass (e.g., Miscanthus x giganteus), milled[4]

  • Triethylammonium this compound ([TEA][HSO₄]) solution (e.g., 80 wt% in water)[4]

Procedure:

  • Prepare a slurry of the biomass in the [TEA][HSO₄] solution in a suitable reactor. Biomass loading can be varied (e.g., 10-50 wt%).[4]

  • Heat the mixture with stirring to the desired pretreatment temperature (e.g., 120-160°C) for a specified residence time.

  • After pretreatment, separate the cellulose-rich pulp from the ionic liquid liquor containing dissolved lignin (B12514952) and hemicellulose.

  • Wash the pulp thoroughly to remove residual ionic liquid.

  • The recovered pulp is then ready for enzymatic saccharification to produce fermentable sugars.[5]

  • The ionic liquid can be recovered and recycled after separation of the dissolved lignin.

Biomass Pretreatment Workflow

cluster_biomass Biomass Pretreatment with this compound ILs biomass Lignocellulosic Biomass il_pretreatment Pretreatment with [HSO₄]⁻ IL biomass->il_pretreatment separation Solid-Liquid Separation il_pretreatment->separation pulp Cellulose-Rich Pulp separation->pulp liquor IL Liquor with Lignin and Hemicellulose separation->liquor saccharification Enzymatic Saccharification pulp->saccharification lignin_separation Lignin Precipitation liquor->lignin_separation sugars Fermentable Sugars saccharification->sugars lignin Lignin Product lignin_separation->lignin il_recycle IL Recycling lignin_separation->il_recycle il_recycle->il_pretreatment

Caption: A workflow for the pretreatment of lignocellulosic biomass using this compound ILs.

Conclusion

This compound ionic liquids represent a versatile and promising class of compounds for a wide range of applications, from catalysis to biomass processing. Their tunable acidity, combined with the general advantages of ionic liquids, makes them powerful tools for developing greener and more efficient chemical processes. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals looking to harness the potential of these remarkable solvents and catalysts.

References

An In-depth Technical Guide to the Basic Characterization of Ammonium Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hydrogen sulfate (B86663), (NH₄)HSO₄, also known as ammonium bisulfate, is an inorganic compound that presents as a white, crystalline solid.[1][2] It is the product of the half-neutralization of sulfuric acid with ammonia (B1221849).[2] This compound is of significant interest in various scientific and industrial fields, including pharmaceuticals, due to its roles as a reagent, catalyst, and its utility in protein chemistry.[3][4][5] This guide provides a comprehensive overview of the fundamental characteristics of ammonium hydrogen sulfate, including its physicochemical properties, production methods, and key applications relevant to research and drug development. Detailed experimental protocols for its characterization using modern analytical techniques are also presented.

Physicochemical Properties

A summary of the key physical and chemical properties of ammonium this compound is provided in Table 1.

Table 1: Physicochemical Properties of Ammonium this compound

PropertyValueReferences
Chemical Formula (NH₄)HSO₄[2]
Molar Mass 115.11 g/mol [2]
Appearance White crystalline solid/powder[1][2]
Density 1.78 - 1.79 g/cm³ at 25 °C[1][2]
Melting Point 147 °C (297 °F; 420 K)[1][2]
Boiling Point Decomposes at 350 °C[1]
Solubility in Water Very soluble[1][2]
Solubility in Other Solvents Soluble in methanol; Insoluble in acetone (B3395972)[2]
Hygroscopicity Hygroscopic[1]

Ammonium this compound is stable under normal conditions but is hygroscopic, meaning it readily absorbs moisture from the air.[1] When heated to high temperatures, it decomposes to produce toxic fumes of sulfur oxides and nitrogen oxides.[6] It dissolves in water to form an acidic solution.[1]

Production Methods

Several methods are employed for the production of ammonium this compound. The primary industrial methods include:

  • Reaction of Ammonia and Sulfuric Acid: This is a straightforward acid-base reaction where ammonia reacts with sulfuric acid. The stoichiometry of the reactants determines whether ammonium sulfate or ammonium this compound is the primary product.[4]

  • Thermal Decomposition of Ammonium Sulfate: Heating ammonium sulfate above 250 °C results in its decomposition to form ammonium this compound and ammonia gas.[7]

  • Byproduct of Chemical Synthesis: It is a common byproduct in certain industrial processes, such as the acetone cyanohydrin route to produce methyl methacrylate.[2]

  • From Ammonium Chloride and Sulfuric Acid: A solid-liquid reaction between ammonium chloride and sulfuric acid can yield ammonium this compound and hydrogen chloride gas.[8]

A general workflow for the production of ammonium this compound via the reaction of ammonia and sulfuric acid is illustrated below.

G Production Workflow of Ammonium this compound cluster_reactants Reactants Ammonia Ammonia (NH₃) Reactor Reaction Vessel Ammonia->Reactor SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->Reactor Crystallizer Crystallization Reactor->Crystallizer Controlled Cooling Filtration Filtration/Separation Crystallizer->Filtration Drying Drying Filtration->Drying Product Ammonium this compound ((NH₄)HSO₄) Drying->Product

A generalized workflow for the production of ammonium this compound.

Applications in Research and Drug Development

Ammonium this compound has several applications in the pharmaceutical and research sectors:

  • Protein Purification: It is widely used for the "salting out" of proteins from aqueous solutions. This precipitation method is a common initial step in protein purification protocols, as it is effective at concentrating proteins from a crude lysate.[5][7]

  • Chemical Synthesis: It serves as a catalyst in various organic reactions, such as esterifications and dehydrations.[3]

  • pH Regulation: Due to its acidic nature in solution, it is used as a buffering agent to control the pH of reactions.[2]

  • Adjuvant for Herbicides: In agricultural research, it is used as a spray adjuvant for water-soluble insecticides, herbicides, and fungicides.[7]

  • Precursor for Ammonium Sulfate: It can be further neutralized with ammonia to produce ammonium sulfate, a widely used fertilizer.[2]

The logical workflow of its primary application in drug development, protein purification, is depicted below.

G Role in Protein Purification cluster_start Starting Material CellLysate Cell Lysate or Biological Sample Precipitation Addition of Ammonium This compound CellLysate->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Incubation Separation Separation of Supernatant and Pellet Centrifugation->Separation Resuspension Resuspend Protein Pellet in Buffer Separation->Resuspension Protein Pellet Downstream Further Purification Steps (e.g., Chromatography) Resuspension->Downstream

The role of ammonium this compound in the initial steps of protein purification.

Experimental Protocols for Characterization

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in ammonium this compound based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • For solid-state analysis, the KBr pellet method is commonly used.

    • Thoroughly grind a small amount of ammonium this compound (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be analyzed for characteristic absorption bands. Key expected peaks for the ammonium ion (NH₄⁺) are typically observed around 3200 cm⁻¹ (N-H stretching) and 1400 cm⁻¹ (N-H bending). The sulfate (HSO₄⁻) group will show characteristic S-O stretching vibrations.[9]

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations.

Methodology:

  • Sample Preparation:

    • A small amount of the crystalline powder can be placed directly onto a microscope slide or into a capillary tube.

    • For aqueous solutions, dissolve the sample in deionized water to the desired concentration.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

    • Calibrate the instrument using a known standard (e.g., silicon).

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a suitable spectral range, typically from 100 to 3500 cm⁻¹.

    • Adjust the laser power and acquisition time to obtain a high-quality spectrum while avoiding sample degradation.

  • Data Analysis:

    • Analyze the spectrum for characteristic Raman shifts. The symmetric stretching vibration of the sulfate ion (SO₄²⁻ form in solution) is expected to show a strong, sharp peak around 980 cm⁻¹.[10] The bisulfate ion (HSO₄⁻) has characteristic peaks around 1050 cm⁻¹.[10] Ammonium ion vibrations will also be present.

Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

Objective: To determine the thermal stability, decomposition profile, and phase transition temperatures of ammonium this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Use a simultaneous TGA/DSC instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Data Acquisition:

    • Heat the sample from ambient temperature to a final temperature above its decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample weight (TGA) and the heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • The TGA curve will show weight loss as a function of temperature, indicating decomposition.

    • The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition. The melting point is observed as an endothermic peak.[1]

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase purity of ammonium this compound.

Methodology:

  • Sample Preparation:

    • Finely grind the crystalline sample to a homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder.

  • Instrument Setup:

    • Use a powder X-ray diffractometer with a known X-ray source (e.g., Cu Kα radiation).

  • Data Acquisition:

    • Scan the sample over a range of 2θ angles (e.g., 10-80°) with a defined step size and counting time.

  • Data Analysis:

    • The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystalline structure of ammonium this compound.

    • Compare the obtained peak positions and intensities with a reference pattern from a crystallographic database (e.g., JCPDS No. 25-0034) to confirm the identity and purity of the compound.[11]

Safety and Handling

Ammonium this compound is a corrosive substance that can cause severe skin burns and eye damage.[10] It is toxic by ingestion.[6] When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[10] It should be stored in a dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1]

Conclusion

Ammonium this compound is a versatile inorganic compound with important applications in research and the pharmaceutical industry. Its well-defined physicochemical properties and reactivity make it a valuable tool for processes such as protein purification. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of its identity, purity, and thermal behavior, ensuring its appropriate and effective use in a professional scientific setting.

References

initial investigation of hydrogen sulfate's role in soil chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth investigation into the pivotal role of hydrogen sulfate (B86663) (HSO₄⁻), or bisulfate, in soil chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the sources, chemical transformations, and profound effects of hydrogen sulfate on soil properties, including pH, nutrient availability, and microbial community dynamics. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key analytical procedures are provided, and crucial biochemical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the complex interactions governed by this compound in the soil environment.

Introduction

This compound, the conjugate base of sulfuric acid, is a significant chemical species in soil ecosystems. Its presence, primarily arising from the microbial oxidation of elemental sulfur and sulfide (B99878) minerals, initiates a cascade of biogeochemical changes. The primary effect of this compound is the acidification of soil, a process that fundamentally alters the solubility and availability of essential plant nutrients and toxic elements. Understanding the intricate mechanisms by which this compound influences soil chemistry is paramount for sustainable agricultural practices, environmental remediation, and comprehending the broader biogeochemical sulfur cycle. This guide synthesizes current knowledge on the multifaceted role of this compound in the soil matrix.

Sources and Formation of this compound in Soil

This compound in soil is predominantly formed through the oxidation of reduced sulfur compounds. This process can be both chemical and biological, with microbial activity playing a central role.

  • Microbial Oxidation of Elemental Sulfur: When elemental sulfur (S⁰) is applied to soil, a consortium of sulfur-oxidizing bacteria, most notably of the genus Thiobacillus, catalyzes its oxidation to sulfuric acid (H₂SO₄).[1][2] This is a gradual biological process that is dependent on soil temperature, moisture, and the population of these microorganisms.[3] The sulfuric acid rapidly dissociates in the soil solution to form this compound and sulfate (SO₄²⁻).

  • Oxidation of Sulfide Minerals: In certain soil types, particularly those derived from sulfide-rich parent materials, the weathering of minerals like pyrite (B73398) (FeS₂) can release sulfide, which is then oxidized to sulfuric acid.

  • Atmospheric Deposition: Industrial emissions can lead to the atmospheric deposition of sulfur compounds, which can contribute to the sulfate and this compound content of soils.

  • Direct Application: Salts of bisulfate, such as sodium bisulfate (NaHSO₄), can be directly applied to soil as an acidifying agent.[4][5][6]

Effects on Soil Chemistry

The introduction of this compound into the soil system instigates significant changes in its chemical properties, most notably soil pH and the availability of essential nutrients.

Soil Acidification

The primary and most direct effect of this compound formation is the lowering of soil pH. The microbial oxidation of one atom of elemental sulfur produces two hydrogen ions (H⁺), leading to a significant increase in soil acidity.[7] This acidifying effect is particularly pronounced in alkaline and calcareous soils, where the hydrogen ions react with carbonate minerals.

Nutrient Availability

Soil pH is a master variable controlling the solubility and plant availability of numerous nutrients. By lowering the soil pH, this compound indirectly influences the nutritional status of the soil.

  • Increased Availability of Micronutrients: The solubility of essential micronutrients such as iron (Fe), manganese (Mn), and zinc (Zn) is highly dependent on pH, increasing significantly as the pH decreases.[8][9] In alkaline soils, these nutrients are often present in insoluble forms, and their availability can be a limiting factor for plant growth. The application of sulfur-based acidifying agents can, therefore, enhance the availability of these micronutrients.[9]

  • Effects on Phosphorus Availability: The availability of phosphorus (P) is also strongly influenced by soil pH. In highly alkaline soils, phosphorus can be precipitated as insoluble calcium phosphates. Acidification can increase the solubility of these compounds, thereby increasing phosphorus availability.[10] However, in highly acidic soils (pH < 5.5), phosphorus can be fixed by iron and aluminum oxides, reducing its availability.[2]

Quantitative Data on the Effects of Sulfur Application

The following tables summarize quantitative data from various studies on the impact of elemental sulfur and ammonium (B1175870) sulfate application on soil pH and nutrient availability.

Table 1: Effect of Elemental Sulfur Application on Soil pH

Soil TypeInitial pHSulfur Application RateFinal pHReference
Loam6.52000 lbs/acre4.5[3]
Sandy Loam7.0360 lbs/acreNot specified[7]
Silt Loam7.51 g S/kg soil5.26[7]
Clay Loam8.01120 kg S/ha6.0[2]
Calcareous Soil7.97800 kg/da Significant decrease[11]

Table 2: Effect of Ammonium Sulfate Application on Soil pH

Soil TypeInitial pHNitrogen Application Rate (from (NH₄)₂SO₄)Final pHReference
Vega Alta Clay LoamNot specifiedIncreasing ratesDecreased[1]
Sandy Clay Loam5.8210 kg N/ha5.2[2]
Clay SoilNot specifiedNot specified1.5 times more acidifying than urea[8]
Sandy SoilNot specifiedNot specified2 times more acidifying than urea[8]

Table 3: Quantitative Impact of Soil Acidification on Nutrient Availability

TreatmentInitial Soil pHFinal Soil pHChange in Available PChange in Available MnChange in Available FeReference
Elemental Sulfur (0.5 g/kg)7.456.89Increased at plantingIncreased >4x-[7]
Elemental Sulfur (1 g/kg)7.456.31Increased at plantingIncreased >16x-[7]
Elemental Sulfur (2 g/kg)7.455.86Increased at plantingIncreased >45x-[7]
Sulfuric Acid ApplicationCalcareousAcidifiedIncreasedIncreasedIncreased[6]
Elemental Sulfur (1500 & 3000 kg/ha )HighLoweredHighest amount (34 mg/kg)--[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Soil Incubation Study for a Sulfur Oxidation Experiment

Objective: To determine the effect of elemental sulfur application on soil pH and nutrient availability over time.

Materials:

  • Bulk soil sample, air-dried and sieved to <2 mm

  • Elemental sulfur (powdered)

  • Incubation containers (e.g., 250 mL plastic containers with loose-fitting lids)

  • Deionized water

  • Analytical balance

  • Incubator

Procedure:

  • Soil Preparation: Weigh a predetermined amount of air-dried soil (e.g., 100 g) into each incubation container.

  • Treatment Application: Apply elemental sulfur at different rates (e.g., 0, 500, 1000, 2000 mg S/kg soil). Thoroughly mix the sulfur with the soil in each container.

  • Moisture Adjustment: Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity) using deionized water.

  • Incubation: Place the containers in an incubator at a constant temperature (e.g., 25°C) for a specified period (e.g., 90 days). The lids should be loose to allow for gas exchange.

  • Sampling: At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), destructively sample a subset of the containers for each treatment.

  • Analysis: Analyze the soil samples for pH, extractable phosphorus, and extractable iron and manganese using the protocols outlined below.

Determination of Soil pH

Procedure:

  • Prepare a 1:1 (w/v) soil-to-water suspension by mixing 10 g of air-dried soil with 10 mL of deionized water in a beaker.

  • Stir the suspension intermittently for 30 minutes.

  • Allow the suspension to settle for 1 hour.

  • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Immerse the pH electrode into the supernatant of the soil suspension and record the pH reading.

Determination of Extractable Phosphorus (Bray-1 Method for acidic to neutral soils)

Procedure:

  • Extraction: Add 10 mL of Bray-1 extracting solution (0.025 N HCl and 0.03 N NH₄F) to a tube containing 1 g of air-dried soil.[12]

  • Shake the mixture for 5 minutes.[12]

  • Filter the suspension to obtain a clear extract.

  • Color Development: Develop a blue color in the extract using the Murphy-Riley method (molybdate-ascorbic acid reagent).[12]

  • Measurement: Measure the intensity of the blue color using a spectrophotometer at 880 nm.[12]

  • Quantification: Determine the phosphorus concentration in the extract by comparing the absorbance to a standard curve prepared from known phosphorus concentrations.

Determination of Extractable Iron and Manganese (DTPA Method)

Procedure:

  • Extraction: Add 20 mL of DTPA (diethylenetriaminepentaacetic acid) extracting solution to a flask containing 10 g of air-dried soil.[13]

  • Shake the mixture for 2 hours.[13]

  • Filter the suspension to obtain a clear extract.

  • Analysis: Analyze the extract for iron and manganese concentrations using an Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES).[13]

  • Quantification: Determine the concentrations of iron and manganese in the extract by comparing the emission intensities to standard curves prepared from known concentrations of each element.

Soil Microbial Community Analysis (16S rRNA Gene Sequencing)

Procedure:

  • DNA Extraction: Extract total microbial DNA from soil samples using a commercially available soil DNA extraction kit.[14]

  • PCR Amplification: Amplify the 16S rRNA gene from the extracted DNA using universal primers targeting a specific hypervariable region (e.g., V4).[5]

  • Library Preparation: Prepare a sequencing library from the PCR amplicons. This involves fragmenting the DNA and adding sequencing adapters.[4]

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).[4]

  • Data Analysis: Process the raw sequencing data using a bioinformatics pipeline to perform quality filtering, cluster sequences into operational taxonomic units (OTUs), and assign taxonomy to the OTUs. This will provide information on the relative abundance of different bacterial taxa in the soil samples.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the role of this compound in soil chemistry.

sulfur_oxidation_pathway S0 Elemental Sulfur (S⁰) H2SO4 Sulfuric Acid (H₂SO₄) S0->H2SO4 Microbial Oxidation Thiobacillus Sulfur-Oxidizing Bacteria (e.g., Thiobacillus) Thiobacillus->S0 Thiobacillus->H2SO4 HSO4 This compound (HSO₄⁻) H2SO4->HSO4 Dissociation H_ions Hydrogen Ions (2H⁺) H2SO4->H_ions Dissociation SO4 Sulfate (SO₄²⁻) HSO4->SO4 Further Dissociation Soil_pH Decreased Soil pH H_ions->Soil_pH Causes

Caption: Microbial oxidation of elemental sulfur to sulfuric acid, leading to soil acidification.

nutrient_availability_pathway HSO4 Increased this compound (HSO₄⁻) Soil_pH Decreased Soil pH HSO4->Soil_pH Leads to Nutrient_Solubility Increased Solubility of Micronutrients Soil_pH->Nutrient_Solubility Causes Fe Iron (Fe³⁺ → Fe²⁺) Nutrient_Solubility->Fe Mn Manganese (Mn⁴⁺ → Mn²⁺) Nutrient_Solubility->Mn Zn Zinc (Zn²⁺) Nutrient_Solubility->Zn Plant_Uptake Enhanced Plant Uptake Fe->Plant_Uptake Mn->Plant_Uptake Zn->Plant_Uptake experimental_workflow start Start: Soil Sample Collection prep Sample Preparation (Air-drying, Sieving) start->prep incubation Soil Incubation with Sulfur Amendments prep->incubation sampling Time-course Sampling incubation->sampling analysis Soil Chemical & Biological Analysis sampling->analysis ph pH Measurement analysis->ph nutrients Nutrient Analysis (P, Fe, Mn) analysis->nutrients microbes Microbial Community (16S rRNA Sequencing) analysis->microbes data Data Interpretation ph->data nutrients->data microbes->data end End: Conclusion data->end

References

Methodological & Application

Application Notes and Protocols for the Use of Sodium Hydrogen Sulfate as a Solid Acid Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates.[1] Traditionally, this reaction is catalyzed by homogeneous mineral acids such as sulfuric acid.[2] However, these catalysts present significant challenges, including corrosivity, difficulty in separation from the reaction mixture, and the generation of acidic waste streams.[3]

Solid acid catalysts have emerged as a promising alternative, offering advantages such as ease of handling, reduced corrosion, simplified product work-up, and catalyst reusability.[3][4] Among these, sodium hydrogen sulfate (B86663) (NaHSO₄), also known as sodium bisulfate, is an inexpensive, non-toxic, and readily available solid acid catalyst.[5] It has demonstrated high efficiency in catalyzing the esterification of a diverse range of carboxylic acids with various alcohols under mild and often solvent-free conditions.[6] This document provides detailed application notes and experimental protocols for utilizing sodium hydrogen sulfate in esterification reactions.

Reaction Mechanism

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a reversible reaction.[1] The solid acid catalyst, sodium this compound, protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the corresponding ester.[7]

Experimental Protocols

The following are generalized protocols for the esterification of carboxylic acids and alcohols using sodium this compound as a catalyst. These protocols are based on established literature procedures and can be adapted for specific substrates.

Protocol 1: General Procedure for the Esterification of Carboxylic Acids with Alcohols using NaHSO₄·H₂O

This protocol is suitable for a wide range of carboxylic acids and alcohols.

Materials:

  • Carboxylic acid (10 mmol)

  • Alcohol (12 mmol)

  • Sodium this compound monohydrate (NaHSO₄·H₂O) (1.36 g, 10 mol%)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (10 mmol), alcohol (12 mmol), and sodium this compound monohydrate (10 mol%).

  • Heat the reaction mixture with stirring at the appropriate temperature (refer to Table 1 for specific examples) for the required duration. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add ethyl acetate (50 mL) to the reaction mixture.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Solvent-Free Esterification using NaHSO₄

This environmentally friendly protocol is ideal for reactions where the alcohol can also serve as the solvent or when both reactants are liquids at the reaction temperature.

Materials:

  • Carboxylic acid (10 mmol)

  • Alcohol (20 mmol)

  • Anhydrous Sodium this compound (NaHSO₄) (0.6 g, 5 mol%)

  • Diethyl ether

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of the carboxylic acid (10 mmol) and the alcohol (20 mmol) in a round-bottom flask, add anhydrous sodium this compound (5 mol%).

  • Heat the mixture with stirring at 110-120 °C for the specified time (see Table 2). Monitor the reaction progress by TLC.

  • After cooling to room temperature, add diethyl ether (30 mL) to the reaction mixture.

  • Wash the ether layer with 10% sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude ester.

  • Purify the product by distillation or column chromatography as needed.

Catalyst Recovery and Reusability

A significant advantage of using sodium this compound as a solid acid catalyst is its reusability. The catalyst can be recovered and reused for several reaction cycles without a significant loss of activity.

Catalyst Recovery Protocol:

  • After the reaction, if the catalyst is insoluble in the reaction mixture, it can be recovered by simple filtration.

  • Wash the recovered catalyst with an appropriate solvent (e.g., ethyl acetate or diethyl ether) to remove any adsorbed organic residues.

  • Dry the catalyst in an oven at 100-120 °C for a few hours.

  • The dried catalyst can be reused for subsequent reactions.

Data Presentation

The following tables summarize the quantitative data for the esterification of various carboxylic acids and alcohols using sodium this compound as a catalyst.

Table 1: Esterification of Various Carboxylic Acids and Alcohols using NaHSO₄·H₂O

EntryCarboxylic AcidAlcoholTime (h)Temperature (°C)Yield (%)
1Acetic acidBenzyl alcohol3.512094
2Propanoic acidBenzyl alcohol412092
3Butanoic acidBenzyl alcohol4.512090
4Phenylacetic acidEthanol58095
5Phenylacetic acidn-Propanol5.510094
6Benzoic acidMethanol67096
7Benzoic acidEthanol68095
8Cinnamic acidMethanol67092
9Salicylic acidMethanol77090
10Adipic acidEthanol88088

Table 2: Solvent-Free Esterification using Anhydrous NaHSO₄

EntryCarboxylic AcidAlcoholTime (h)Temperature (°C)Yield (%)
1Lauric acidMethanol2110-12095
2Myristic acidMethanol2.5110-12094
3Palmitic acidMethanol3110-12092
4Stearic acidMethanol3.5110-12090
5Oleic acidMethanol4110-12088
6Phenylacetic acidn-Butanol5110-12093
7Acetic acidn-Octanol4110-12091

Table 3: Reusability of NaHSO₄·H₂O Catalyst

CycleYield (%)
194
293
393
492
591

Reaction conditions: Benzaldehyde, 2-naphthol, and acetamide (B32628) catalyzed by NaHSO₄·H₂O. While not a direct esterification, this data demonstrates the reusability of the catalyst in a related acid-catalyzed reaction.[5]

Visualizations

The following diagrams illustrate the general workflow for esterification using a solid acid catalyst and the logical relationship of the key steps.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products & Catalyst Reactants Carboxylic Acid + Alcohol Mixing Mixing Reactants->Mixing Catalyst NaHSO₄ Catalyst->Mixing Heating Heating & Stirring Mixing->Heating Filtration Filtration Heating->Filtration Washing Washing Filtration->Washing Liquid Phase Recovered_Catalyst Recovered Catalyst Filtration->Recovered_Catalyst Solid Phase Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Ester Pure Ester Purification->Ester

Caption: General workflow for solid acid catalyzed esterification.

Logical_Relationships Start Start: Combine Reactants & Catalyst Reaction Heat to Drive Reaction (Equilibrium) Start->Reaction Monitoring Monitor Progress (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench & Extract Monitoring->Workup Complete Separation Separate Organic Layer Workup->Separation Catalyst_Recovery Catalyst Recovery (Filtration & Drying) Workup->Catalyst_Recovery Purification Purify Product Separation->Purification End End: Isolated Pure Ester Purification->End

Caption: Logical steps in an esterification reaction.

References

Application of Hydrogen Sulfate Ionic Liquids in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfate-based ionic liquids (ILs) have emerged as highly versatile and eco-friendly catalysts and solvents in a myriad of organic transformations. Their inherent Brønsted acidity, coupled with unique physicochemical properties such as low vapor pressure, high thermal stability, and potential for recyclability, positions them as attractive alternatives to conventional corrosive mineral acids.[1][2] This document provides detailed application notes and experimental protocols for the use of hydrogen sulfate (B86663) ionic liquids in key organic syntheses, including esterification, multicomponent reactions, and the protection and deprotection of alcohols.

I. Esterification Reactions

This compound ionic liquids are particularly effective catalysts for Fischer esterification, offering high yields and simplified product separation.[1][3] The ionic liquid often acts as both the catalyst and a solvent, and in many cases, the ester product forms a separate phase, allowing for easy decantation and recycling of the catalyst.[4][5]

Quantitative Data for Esterification Reactions
EntryCarboxylic AcidAlcoholIonic Liquid CatalystCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
1Acetic Acidn-Butanol[Hpy][HSO4]5 (w/w)850.515.5[6]
2Acetic Acidn-Butanol[BSEt3N][HSO4]5 (w/w)850.561.7[6]
3Acetic AcidEthanol[EMIM][HSO4]-30-50--[3]
4Acetic AcidIsoamyl Alcohol[bsmim][HSO4]-60->90[7]
5Oleic AcidEthanolSAIL301002~90[8]

Note: "-" indicates data not specified in the cited source. SAIL refers to sulfonic acid group functionalized ionic liquids.

Experimental Protocol: Synthesis of Esters using Triethylammonium (B8662869) this compound

This protocol is adapted from a general procedure for esterification using Brønsted acidic ionic liquids.[4]

Materials:

  • Carboxylic acid (0.1 mol)

  • Alcohol (0.1 mol)

  • Triethylammonium this compound ([Et3NH][HSO4]) (15 mol%)

  • Round-bottomed flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Oil bath

Procedure:

  • To a 100 mL round-bottomed flask, add the carboxylic acid (0.1 mol), alcohol (0.1 mol), and triethylammonium this compound (15 mol%).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Lower the flask into an oil bath preheated to 90 °C.

  • Stir the mixture vigorously (750 rpm) under reflux for 30 minutes.

  • After the reaction is complete, a biphasic system will form. The upper layer contains the ester and any excess alcohol.

  • Allow the mixture to cool to room temperature and decant the upper layer.

  • The lower ionic liquid layer can be recovered, dried under vacuum, and reused for subsequent reactions.[9]

Experimental Workflow: Esterification

EsterificationWorkflow Reactants Carboxylic Acid + Alcohol + [Et3NH][HSO4] Reaction Reflux at 90°C, 30 min Reactants->Reaction Separation Phase Separation Reaction->Separation Ester Ester Product (Upper Layer) Separation->Ester Decant IL_Recovery Ionic Liquid (Lower Layer) Separation->IL_Recovery Reuse Recycle Catalyst IL_Recovery->Reuse

Caption: Workflow for ester synthesis using a this compound ionic liquid.

II. Multicomponent Reactions: Biginelli Reaction

This compound ionic liquids have been successfully employed as catalysts in multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, which are compounds with significant pharmacological properties.[10][11] These reactions often proceed with high yields under solvent-free conditions.

Quantitative Data for the Biginelli Reaction
EntryAldehydeβ-Dicarbonyl CompoundUrea (B33335)/ThioureaIonic Liquid CatalystTemp (°C)Time (min)Yield (%)Reference
1BenzaldehydeEthyl AcetoacetateUreaDiisopropylammonium this compound8030High[11]
24-MethoxybenzaldehydeEthyl AcetoacetateUreaDiisopropylammonium this compound803088[11]
3Various Aromatic AldehydesEthyl AcetoacetateUrea[(EtNH2)2SO][HSO4]2120-Good to High[12]
4BenzaldehydeEthyl AcetoacetateUrea[BMIm]BF41003091[13]

Note: "-" indicates data not specified in the cited source.

Experimental Protocol: Biginelli Reaction using a this compound Ionic Liquid

This protocol is a generalized procedure based on reported methods.[11][13]

Materials:

  • Aldehyde (25.0 mmol)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (25.0 mmol)

  • Urea (37.5 mmol)

  • This compound ionic liquid (e.g., diisopropylammonium this compound) (0.05–0.2 mmol)

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottomed flask, combine the aldehyde (25.0 mmol), β-dicarbonyl compound (25.0 mmol), urea (37.5 mmol), and the this compound ionic liquid catalyst.

  • Place a magnetic stir bar in the flask.

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress; a solid product will gradually form.

  • After the reaction is complete (typically 30 minutes to a few hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and stir for 5 minutes.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

  • The ionic liquid can often be recovered from the aqueous filtrate by evaporation of water.[10]

Logical Relationship: Biginelli Reaction Components

BiginelliReaction cluster_reactants Reactants Aldehyde Aldehyde Catalyst [HSO4]- Ionic Liquid Aldehyde->Catalyst Ketoester β-Ketoester Ketoester->Catalyst Urea Urea Urea->Catalyst Product Dihydropyrimidinone Catalyst->Product Catalyzes ProtectionDeprotection cluster_protection Protection Alcohol Alcohol (Active Site) Reaction_Intermediate Reaction Intermediate Alcohol->Reaction_Intermediate + DHP [HSO4]- IL Protected_Alcohol Protected Alcohol (Inactive) Protected_Alcohol->Alcohol + Methanol [HSO4]- IL Reaction_Intermediate->Protected_Alcohol

References

analytical method for the determination of bisulfate in pharmaceutical formulations by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantitative determination of bisulfate in pharmaceutical formulations. Sodium bisulfite is a common antioxidant excipient used to enhance the stability of injectable drug products by delaying the oxidation of active pharmaceutical ingredients. The described method is simple, selective, and reliable for routine quality control analysis and stability testing. This method has been validated in accordance with International Conference on Harmonization (ICH) guidelines.[1][2][3][4]

Introduction

Sodium bisulfite is an inorganic salt frequently utilized as an antioxidant in various pharmaceutical preparations, particularly in injectable dosage forms.[1][2][3][4] Its role is to protect the active pharmaceutical ingredient (API) from degradation due to oxidation. Monitoring the concentration of bisulfite throughout the product's shelf life is crucial to ensure its efficacy as an antioxidant and to maintain the overall quality and stability of the pharmaceutical product. This document provides a detailed protocol for a validated RP-HPLC method for the determination of bisulfite.

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of bisulfate in pharmaceutical formulations by RP-HPLC.

workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start Weigh and dissolve standard/sample dilute Dilute to final concentration start->dilute inject Inject into HPLC system dilute->inject separate Chromatographic separation inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate peak area detect->integrate calculate Calculate concentration integrate->calculate report Report results calculate->report

Caption: Experimental workflow for bisulfate determination.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are outlined below.

ParameterSpecification
HPLC System Agilent 1100 series or equivalent with UV detector
Column Zorbax CN (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.03 M Tetrabutylammonium (B224687) hydrogen sulfate (B86663), 0.01 M Potassium dihydrogen orthophosphate, and Acetonitrile (B52724) (70:30 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 215 nm[1][2][3][4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes[1][2][3][4]
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a 0.03 M solution of tetrabutylammonium hydrogen sulfate in water.

  • Prepare a 0.01 M solution of potassium dihydrogen orthophosphate in water.

  • Mix the tetrabutylammonium this compound solution, potassium dihydrogen orthophosphate solution, and acetonitrile in a 70:30 v/v ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution Preparation (990 µg/mL of Sodium Bisulfite):

  • Accurately weigh approximately 99 mg of sodium bisulfite reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Sample Preparation (for an injectable formulation containing sodium bisulfite):

  • Transfer a volume of the injectable formulation equivalent to the label claim of sodium bisulfite into a suitable volumetric flask.

  • Dilute to the final concentration with the mobile phase to obtain a theoretical concentration within the linear range of the method.

Method Validation Summary

The RP-HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3][4] The validation parameters are summarized in the tables below.

Linearity

The linearity of the method was evaluated by analyzing a series of sodium bisulfite standard solutions over a specified concentration range.

ParameterResult
Concentration Range 10 - 990 µg/mL[1][2][3][4]
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo solution with known concentrations of sodium bisulfite and calculating the percentage recovery.

Spiked Concentration LevelMean Recovery (%)
50%99.8
100%100.2
150%100.5
Precision

The precision of the method was assessed by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the sample (method precision).

Precision TypeParameterResult
System Precision % RSD of peak areas (n=6)< 1.0
Method Precision % RSD of assay results (n=6)< 2.0
Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.

ParameterResult
Limit of Detection (LOD) 3 µg/mL
Limit of Quantification (LOQ) 10 µg/mL[1][2][3][4]

Logical Relationship for Method Validation

The following diagram illustrates the relationship between the different validation parameters.

validation cluster_core Core Method Attributes cluster_performance Method Performance cluster_reliability Method Reliability Accuracy Accuracy Validated_Method Validated RP-HPLC Method Accuracy->Validated_Method Precision Precision Precision->Accuracy Precision->Validated_Method Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Validated_Method Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Linearity->Validated_Method LOD Limit of Detection LOD->Validated_Method LOQ Limit of Quantification LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Stability Solution Stability Stability->Validated_Method

Caption: Interdependencies of method validation parameters.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and reliable technique for the routine quality control analysis of bisulfite in pharmaceutical formulations.[1][2][3][4] The method is specific, accurate, precise, and linear over the specified concentration range. Its stability-indicating nature also makes it appropriate for use in stability studies of drug products containing sodium bisulfite.[1][2][3][4]

References

Application Note: High-Accuracy Determination of Base Concentration Using Sodium Hydrogen Sulfate as a Primary Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In analytical chemistry, particularly within pharmaceutical and chemical research, the precise determination of the concentration of acidic or basic solutions is fundamental. Titration is a cornerstone technique for this purpose. While strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are common titrants, their concentrations must first be determined through standardization. Sodium hydrogen sulfate (B86663) (NaHSO₄), also known as sodium bisulfate, offers a significant advantage as it is a solid, non-hygroscopic, and stable substance, allowing it to be used as a primary standard.[1] This means a solution of highly accurate concentration can be prepared by directly weighing the solid and dissolving it in a known volume of solvent.[2][3]

This protocol details the use of a precisely prepared sodium hydrogen sulfate solution to determine the concentration of a sodium hydroxide (B78521) (NaOH) solution. The reaction proceeds according to the following balanced equation:

NaHSO₄(aq) + NaOH(aq) → Na₂SO₄(aq) + H₂O(l)

The 1:1 stoichiometric ratio between sodium this compound and sodium hydroxide simplifies the subsequent concentration calculations.[4] This method is applicable for the accurate standardization of various base solutions, a critical step in quality control, drug development, and various research applications.

Safety Precautions

Before beginning any experimental work, it is crucial to read and understand the Safety Data Sheet (SDS) for all chemicals used.

  • Sodium this compound (NaHSO₄) : Causes serious eye damage.[5] It is a corrosive solid.[6] Avoid creating dust during handling.[7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles with side protection, chemical-resistant gloves, and a lab coat.[5][9] In case of eye contact, rinse cautiously with water for several minutes.[5][6] If inhaled, move to fresh air.[6]

  • Sodium Hydroxide (NaOH) : A corrosive substance that can cause severe skin burns and eye damage. Handle with care, ensuring appropriate PPE is worn at all times.

  • General Handling : Work in a well-ventilated area.[9] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling chemicals.[5] All waste should be disposed of according to institutional and local regulations.

Materials and Equipment

Reagents
  • Sodium this compound (NaHSO₄), anhydrous, analytical grade

  • Sodium Hydroxide (NaOH) solution of unknown concentration (approx. 0.1 M)

  • Phenolphthalein (B1677637) indicator solution

  • Deionized or distilled water

Equipment
  • Analytical balance (readable to at least 2 or 3 decimal places)

  • 250 cm³ volumetric flask

  • 50 cm³ burette with stand and clamp[10]

  • 25 cm³ volumetric pipette with pipette filler[10]

  • Three 250 cm³ conical flasks (Erlenmeyer flasks)[10]

  • Two 250 cm³ beakers[10]

  • Weighing bottle or boat

  • Glass stirring rod

  • Spatula

  • Wash bottle with deionized water[10]

  • Small funnel[10]

Experimental Protocols

Part A: Preparation of a Standard 0.1 M Sodium this compound Solution

This part of the protocol describes the preparation of 250 cm³ of a standard sodium this compound solution with a concentration of approximately 0.1 mol dm⁻³.

  • Calculation : Calculate the mass of anhydrous sodium this compound (Molar Mass = 120.06 g/mol ) needed to prepare 250 cm³ (0.250 dm³) of a 0.100 mol dm⁻³ solution.

    • Mass = Concentration × Volume × Molar Mass

    • Mass = 0.100 mol dm⁻³ × 0.250 dm³ × 120.06 g/mol ≈ 3.00 g

  • Weighing : Accurately weigh a clean, dry weighing bottle. Add approximately 3.0 g of anhydrous NaHSO₄ to the weighing bottle and record the precise total mass.

  • Dissolution : Transfer the weighed NaHSO₄ into a clean 250 cm³ beaker. Re-weigh the weighing bottle to determine the exact mass of the solid transferred. Add approximately 100 cm³ of deionized water to the beaker and stir with a glass rod until the solid is completely dissolved.

  • Transfer : Using a funnel, carefully pour the dissolved solution into a 250 cm³ volumetric flask.

  • Rinsing : Rinse the beaker, glass rod, and funnel with small volumes of deionized water, transferring all washings into the volumetric flask to ensure no solute is lost.[11]

  • Dilution : Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.[11] Use a dropping pipette for the final additions to ensure accuracy.[11]

  • Homogenization : Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.

Part B: Titration of Sodium Hydroxide Solution
  • Burette Preparation : Rinse the 50 cm³ burette with a small volume of the standard NaHSO₄ solution.[10] Fill the burette with the NaHSO₄ solution, ensuring the tip is free of air bubbles, and record the initial burette reading to two decimal places.[10]

  • Analyte Preparation : Rinse the 25 cm³ pipette with the sodium hydroxide solution of unknown concentration.[10] Pipette exactly 25.0 cm³ of the NaOH solution into a clean 250 cm³ conical flask.[10]

  • Indicator Addition : Add 2-3 drops of phenolphthalein indicator to the conical flask.[10] The solution should turn pink.

  • Rough Titration : Perform a preliminary or "rough" titration by adding the NaHSO₄ solution from the burette to the conical flask while swirling continuously. Add the titrant more slowly as the endpoint approaches. The endpoint is reached when the pink color of the solution just disappears to colorless.[4] Record the final burette reading. This rough value helps to estimate the endpoint for subsequent, more accurate titrations.

  • Accurate Titrations : Refill the burette. Repeat the titration, but add the NaHSO₄ solution dropwise when you are within 2-3 cm³ of the rough endpoint volume. Continue until the endpoint is reached. Record the final burette reading.

  • Concordance : Repeat the accurate titration until at least two concordant results (titre volumes within 0.10 cm³ of each other) are obtained.[4][10]

Data Presentation

All burette readings should be recorded to a precision of ±0.05 cm³.

Table 1: Titration Results

Titration Initial Burette Reading (cm³) Final Burette Reading (cm³) Titre Volume (cm³) Concordant (✓)
Rough 0.00 24.80 24.80
1 0.20 24.65 24.45
2 0.15 24.55 24.40
3 0.30 24.80 24.50

| Mean Titre | | | 24.43 | |

Note: The mean titre is calculated using only the concordant results.[12]

Table 2: Summary of Experimental Parameters

Parameter Value
Mass of NaHSO₄ Weighed 3.0015 g
Molar Mass of NaHSO₄ 120.06 g/mol
Volume of Standard Solution 250.0 cm³
Calculated Concentration of NaHSO₄ 0.1000 mol dm⁻³
Volume of NaOH Pipetted 25.0 cm³

| Mean Titre of NaHSO₄ | 24.43 cm³ |

Calculations

The concentration of the unknown sodium hydroxide solution is determined using the data from the titration.

  • Calculate Moles of NaHSO₄ Used :

    • Moles (NaHSO₄) = Concentration (mol dm⁻³) × Mean Titre Volume (dm³)

    • Convert mean titre from cm³ to dm³: 24.43 cm³ ÷ 1000 = 0.02443 dm³

    • Moles (NaHSO₄) = 0.1000 mol dm⁻³ × 0.02443 dm³ = 0.002443 mol

  • Determine Moles of NaOH Reacted :

    • Based on the 1:1 stoichiometry of the reaction, the moles of NaOH are equal to the moles of NaHSO₄.[4][13]

    • Moles (NaOH) = 0.002443 mol

  • Calculate Concentration of NaOH :

    • Concentration (NaOH) = Moles (NaOH) ÷ Volume of NaOH (dm³)

    • Convert pipette volume from cm³ to dm³: 25.0 cm³ ÷ 1000 = 0.0250 dm³

    • Concentration (NaOH) = 0.002443 mol ÷ 0.0250 dm³ = 0.09772 mol dm⁻³

Visualization

The logical workflow for this experimental protocol is illustrated below.

TitrationWorkflow cluster_prep Part A: Standard Solution Preparation cluster_titration Part B: Titration cluster_calc Part C: Calculation prep1 Calculate Mass of NaHSO₄ prep2 Weigh NaHSO₄ Accurately prep1->prep2 prep3 Dissolve in Deionized H₂O prep2->prep3 prep4 Transfer to Volumetric Flask prep3->prep4 prep5 Dilute to 250 cm³ Mark prep4->prep5 prep6 Homogenize Solution prep5->prep6 titrate1 Prepare Burette with NaHSO₄ Solution prep6->titrate1 Standard NaHSO₄ (Titrant) titrate4 Perform Titration to Endpoint (Colorless) titrate1->titrate4 titrate2 Pipette 25 cm³ NaOH into Conical Flask titrate3 Add Phenolphthalein Indicator titrate2->titrate3 titrate3->titrate4 titrate5 Record Volume & Repeat for Concordance titrate4->titrate5 calc1 Calculate Mean Titre Volume titrate5->calc1 Concordant Results calc2 Calculate Moles of NaHSO₄ Used calc1->calc2 calc3 Determine Moles of NaOH (1:1 Ratio) calc2->calc3 calc4 Calculate [NaOH] Concentration calc3->calc4 Result Final NaOH Concentration calc4->Result

Caption: Workflow for determining base concentration via titration.

References

Application Notes and Protocols for the Catalytic Oxidation of Sulfides Using Ammonium Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective oxidation of sulfides to sulfoxides using a metal-free catalytic system employing ammonium (B1175870) hydrogen sulfate (B86663). This method offers a mild, efficient, and heterogeneous approach, making it a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates where sulfoxides are common structural motifs.

Overview and Advantages

The selective oxidation of sulfides to sulfoxides is a critical transformation in organic chemistry. Over-oxidation to the corresponding sulfone is a common side reaction that can be challenging to avoid. The catalytic system described herein utilizes a combination of ammonium nitrate (B79036) (NH₄NO₃), ammonium hydrogen sulfate supported on silica (B1680970) gel (NH₄HSO₄-SiO₂), and a catalytic amount of ammonium bromide (NH₄Br) in the presence of wet silica gel. This system offers several advantages:

  • High Selectivity: The protocol demonstrates excellent chemoselectivity for the oxidation of sulfides to sulfoxides with minimal formation of sulfone byproducts.

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for harsh heating or cooling.

  • Metal-Free Catalysis: This method avoids the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product, a significant benefit in pharmaceutical applications.

  • Heterogeneous System: The use of silica-supported ammonium this compound and wet silica gel results in a heterogeneous reaction mixture, simplifying the work-up and purification process.

  • Good to Excellent Yields: A broad range of aliphatic and aromatic sulfides can be converted to their corresponding sulfoxides in good to excellent yields.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the in situ generation of an electrophilic bromine species (Br⁺), which acts as the primary oxidizing agent. The key steps are outlined below:

  • Generation of Nitric Acid: Ammonium nitrate reacts with ammonium this compound to produce nitric acid (in situ).

  • Formation of the Nitronium Ion: Autoprotolysis of the generated nitric acid leads to the formation of a nitronium ion (NO₂⁺).

  • Generation of the Bromonium Ion: The nitronium ion oxidizes the bromide ion (from NH₄Br) to a bromonium ion (Br⁺).

  • Nucleophilic Attack by Sulfide (B99878): The electron-rich sulfur atom of the sulfide attacks the electrophilic bromonium ion, forming a bromosulfonium intermediate.

  • Hydrolysis to Sulfoxide (B87167): The bromosulfonium intermediate is then hydrolyzed by water present in the wet silica gel to yield the corresponding sulfoxide and regenerates the bromide ion for the next catalytic cycle.

G cluster_catalyst_generation In Situ Generation of Oxidizing Agent cluster_oxidation_cycle Catalytic Oxidation Cycle NH4NO3 NH₄NO₃ HNO3 HNO₃ NH4NO3->HNO3 + NH₄HSO₄ NH4HSO4 NH₄HSO₄-SiO₂ NO2_plus NO₂⁺ HNO3->NO2_plus Autoprotolysis NH4Br NH₄Br Br_minus Br⁻ NH4Br->Br_minus Br_plus Br⁺ Br_minus->Br_plus + NO₂⁺ Sulfide R-S-R' (Sulfide) Br_plus->Sulfide Bromosulfonium [R-S(Br)-R']⁺ Sulfide->Bromosulfonium + Br⁺ Sulfoxide R-S(O)-R' (Sulfoxide) Bromosulfonium->Sulfoxide + H₂O H2O H₂O (from wet SiO₂) HBr HBr HBr->Br_minus Regeneration

Caption: Proposed reaction mechanism for the catalytic oxidation of sulfides.

Experimental Protocols

Preparation of Ammonium this compound on Silica Gel (NH₄HSO₄-SiO₂) (50% w/w)

This protocol is adapted from a similar procedure for sodium this compound on silica gel.

Materials:

  • Ammonium this compound (NH₄HSO₄)

  • Silica gel (230-400 mesh)

  • Deionized water

Procedure:

  • In a beaker equipped with a magnetic stir bar, dissolve ammonium this compound (10 g) in a minimal amount of deionized water (e.g., 20 mL).

  • To this solution, add silica gel (10 g).

  • Stir the mixture at room temperature for 30 minutes to ensure uniform impregnation.

  • Gently heat the mixture on a hot plate with continuous stirring until a free-flowing white solid is obtained.

  • Transfer the solid to an oven and dry at 120 °C for 24-48 hours prior to use.

General Protocol for the Catalytic Oxidation of Sulfides

Materials:

  • Sulfide substrate

  • Ammonium nitrate (NH₄NO₃)

  • Ammonium this compound on silica gel (NH₄HSO₄-SiO₂) (50% w/w)

  • Ammonium bromide (NH₄Br)

  • Wet silica gel (50% w/w, prepared by adding 0.5 mL of water to 1 g of silica gel)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a solution of the sulfide (1.0 mmol) in dichloromethane (5 mL), add ammonium nitrate (1.2 mmol), NH₄HSO₄-SiO₂ (50% w/w) (1.2 mmol), wet silica gel (50% w/w) (0.2 g), and ammonium bromide (0.02 mmol).[1]

  • Stir the resulting heterogeneous mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the solid catalyst and silica gel.

  • Wash the filtrate with a saturated solution of NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure sulfoxide.

G cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dissolve Sulfide in CH₂Cl₂ add_reagents Add NH₄NO₃, NH₄HSO₄-SiO₂, wet SiO₂, and NH₄Br start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor filter Filter the reaction mixture monitor->filter wash Wash with NaHCO₃ and H₂O filter->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify

Caption: Experimental workflow for the catalytic oxidation of sulfides.

Data Presentation: Substrate Scope and Reaction Outcomes

The catalytic system has been successfully applied to a variety of aliphatic and aromatic sulfides. The table below summarizes the reaction times and yields for the oxidation of representative substrates.

EntrySubstrate (Sulfide)Time (min)Yield (%)
1Dibenzyl sulfide1098
2Thioanisole1595
3Diphenyl sulfide2592
4Di-n-butyl sulfide2096
5Benzyl phenyl sulfide1597
64-Chlorothioanisole2094
74-Methylthioanisole1596
8Thianthrene3090 (mono-oxide)
9Tetrahydrothiophene1595
102-Hydroxyethyl phenyl sulfide2593

Data compiled from studies utilizing the NH₄HSO₄/NH₄NO₃/NH₄Br catalytic system.

Safety and Handling

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ammonium Nitrate: Ammonium nitrate is a strong oxidizing agent and can intensify fires.[2] Keep it away from combustible materials, heat, sparks, and open flames.[2] Avoid mixing with incompatible materials such as strong acids and reducing agents.[3]

  • Ammonium Bromide and Ammonium this compound: Handle with care to avoid dust inhalation. In case of contact with eyes or skin, rinse thoroughly with water.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

  • Reaction Quenching: The work-up procedure involves washing with a saturated solution of sodium bicarbonate to neutralize any remaining acidic species. This should be done carefully to avoid excessive gas evolution.

Conclusion

The use of ammonium this compound in combination with ammonium nitrate and a catalytic amount of ammonium bromide provides an effective, metal-free system for the selective oxidation of sulfides to sulfoxides. The mild reaction conditions, high yields, and simple experimental procedure make this a valuable method for researchers in organic synthesis and drug development. The heterogeneous nature of the catalyst facilitates its removal, contributing to a more streamlined and environmentally friendly process.

References

Application Notes and Protocols: Hydrogen Sulfate as a Dehydrating Agent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of hydrogen sulfate (B86663) (concentrated sulfuric acid, H₂SO₄) as a dehydrating agent in common organic reactions. Its strong affinity for water makes it a powerful tool for driving equilibrium-limited reactions, such as esterifications and etherifications, towards completion.[1][2] It also serves as a catalyst in many of these transformations.[2][3]

Introduction: The Role of Hydrogen Sulfate in Dehydration Reactions

Concentrated sulfuric acid is a highly effective dehydrating agent due to its strong hygroscopic nature and the exothermic nature of its hydration.[1][4] In the context of organic reactions, it facilitates the removal of a molecule of water from a substrate or from the condensation of two molecules. This is particularly useful in reversible reactions where water is a byproduct, as its removal shifts the chemical equilibrium to favor the formation of the desired product, thereby increasing the reaction yield.[2][3]

Key applications include:

  • Esterification: The reaction of a carboxylic acid and an alcohol to form an ester and water. Sulfuric acid catalyzes the reaction and removes the water formed.[2][3]

  • Etherification: The formation of ethers from alcohols. Depending on the reaction conditions, symmetrical ethers can be formed through the condensation of two alcohol molecules.[5][6][7]

  • Alkene Synthesis: The dehydration of alcohols to form alkenes.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various organic reactions utilizing concentrated sulfuric acid as a dehydrating agent.

Reaction TypeReactantsProductCatalyst/Dehydrating AgentTemperature (°C)Reaction TimeYield (%)
Fischer EsterificationBenzoic acid, Methanol (B129727)Methyl benzoate (B1203000)Concentrated H₂SO₄65Completion90
Fischer EsterificationAcetic acid, Ethanol (B145695)Ethyl acetate (B1210297)Concentrated H₂SO₄80-8520 minutes71.05
Fischer EsterificationAcetic acid, Isopentyl alcoholIsopentyl acetateConcentrated H₂SO₄~160 (reflux)45 minutesNot specified
Dehydration of an AlcoholCyclohexanol (B46403)Cyclohexene (B86901)Concentrated H₂SO₄130-1405-6 hours79-87
Ether SynthesisEthanolDiethyl etherConcentrated H₂SO₄140-145Not specifiedNot specified

Experimental Protocols

Fischer Esterification: Synthesis of Methyl Benzoate

This protocol describes the synthesis of methyl benzoate from benzoic acid and methanol, using concentrated sulfuric acid as a catalyst and dehydrating agent.[2]

Materials:

  • Benzoic acid (610 mg)

  • Methanol (25 mL)

  • Concentrated sulfuric acid (0.1 mL)

  • Ethyl acetate (50 mL)

  • Saturated sodium bicarbonate solution (2 x 30 mL)

  • Saturated sodium chloride solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 610 mg of benzoic acid in 25 mL of methanol in a round-bottom flask.

  • Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the reaction mixture.

  • Stir the reaction mixture at 65°C under reflux until the reaction is complete (monitoring by TLC is recommended).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the residue with 50 mL of ethyl acetate.

  • Wash the organic phase sequentially with two 30 mL portions of saturated sodium bicarbonate solution and then with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain methyl benzoate. The expected yield is approximately 90%.[2]

Dehydration of an Alcohol: Synthesis of Cyclohexene from Cyclohexanol

This protocol details the preparation of cyclohexene through the acid-catalyzed dehydration of cyclohexanol.[4]

Materials:

  • Cyclohexanol (400 g, 4 moles)

  • Concentrated sulfuric acid (12 mL)

  • Sodium chloride (for saturation)

  • Calcium chloride (for drying)

  • 500-cc modified Claisen flask

  • Condenser

  • Receiving flask

  • Ice bath

  • Oil bath

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Place 400 g of cyclohexanol and 12 mL of concentrated sulfuric acid in a 500-cc modified Claisen flask.

  • Connect the flask to a condenser and a receiver cooled in an ice bath.

  • Heat the flask in an oil bath to a temperature of 130–140°C.

  • Continue the distillation until only a small residue remains and the odor of sulfur dioxide is noticeable. The bath temperature may be raised to 150°C towards the end of the distillation. This process typically takes five to six hours.[4]

  • Saturate the distillate with salt and separate the cyclohexene layer from the aqueous layer using a separatory funnel.

  • Dry the cyclohexene with calcium chloride.

  • Purify the product by fractional distillation, collecting the fraction boiling at 80–82°C. The expected yield of cyclohexene is 260–285 g (79–87%).[4]

Synthesis of a Symmetrical Ether: Preparation of Diethyl Ether from Ethanol

This protocol outlines the synthesis of diethyl ether from the dehydration of ethanol using concentrated sulfuric acid.[9][10][11]

Materials:

  • Ethanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Addition funnel

  • Distillation apparatus

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Carefully add a measured volume of concentrated sulfuric acid to a round-bottom flask containing ethanol, while cooling the flask in an ice bath. A common ratio is a 2:1 molar ratio of ethanol to sulfuric acid.

  • Set up a distillation apparatus with an addition funnel.

  • Heat the mixture in the flask to 140-145°C.[11]

  • Slowly add more ethanol from the addition funnel at a rate that maintains a steady distillation of diethyl ether. The temperature should be carefully controlled, as temperatures above 150°C will favor the formation of ethylene (B1197577) gas.[11]

  • The crude diethyl ether is collected in a receiving flask cooled in an ice bath.

  • The distillate is then washed with a dilute sodium hydroxide (B78521) solution to remove any acidic impurities, followed by a wash with water.

  • The ether is then dried over a suitable drying agent, such as anhydrous calcium chloride or sodium sulfate, and purified by a final distillation.

Reaction Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows associated with the use of this compound as a dehydrating agent.

Fischer_Esterification_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ (from H₂SO₄) Alcohol Alcohol (R'-OH) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Water Water (H₂O) TetrahedralIntermediate->Water Ester Ester (R-COOR') ProtonatedEster->Ester - H⁺ H2SO4_cat H₂SO₄ ProtonatedEster->H2SO4_cat regenerates catalyst HSO4_ion HSO₄⁻ H3O_ion H₃O⁺ Water->H3O_ion + H⁺ H2SO4_cat->CarboxylicAcid

Caption: Mechanism of Fischer Esterification catalyzed by sulfuric acid.

Dehydration_Workflow Start Start: Combine Reactants (e.g., Alcohol) Add_H2SO4 Slowly add concentrated H₂SO₄ (Catalyst & Dehydrating Agent) Start->Add_H2SO4 Reaction Heat the reaction mixture (Reflux or Distillation setup) Add_H2SO4->Reaction Workup Reaction Work-up Reaction->Workup Quench Quench Reaction (e.g., add to water/ice) Workup->Quench Neutralize Neutralize excess acid (e.g., NaHCO₃ solution) Quench->Neutralize Extract Extract with an organic solvent Neutralize->Extract Dry Dry the organic layer (e.g., Na₂SO₄, MgSO₄) Extract->Dry Purify Purify the product (Distillation, Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a dehydration reaction.

References

Application Notes and Protocols for Studying Corrosion with Hydrogen Sulfate Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Corrosion induced by hydrogen sulfate (B86663) (HSO₄⁻) and related species, primarily in sulfuric acid (H₂SO₄) environments, is a significant concern across various industries, including chemical processing, energy, and manufacturing. Understanding the mechanisms and kinetics of this corrosion is crucial for material selection, lifetime prediction, and the development of effective corrosion inhibitors. This document provides detailed methodological approaches for studying corrosion in environments containing hydrogen sulfate ions, focusing on gravimetric, electrochemical, and surface analysis techniques.

Application Note 1: Gravimetric (Weight Loss) Method

The weight loss or gravimetric method is a fundamental and widely used technique for determining the average corrosion rate of a material in a specific environment.[1] It is a simple, direct method that involves measuring the loss of mass of a material specimen over a period of exposure to a corrosive medium.[2]

Experimental Protocol: Weight Loss Measurement
  • Specimen Preparation:

    • Cut metallic specimens to a standard size and shape (e.g., rectangular coupons of 3 cm x 1 cm x 0.2 cm).[3]

    • Drill a small hole near the top edge of each coupon for suspension.

    • Mechanically polish the surfaces of the coupons using a series of silicon carbide emery papers (e.g., up to #600 grit) to achieve a uniform surface finish.[3]

    • Degrease the specimens by washing them with a suitable solvent like acetone, followed by rinsing with deionized water and drying.[3]

    • Accurately measure the initial dimensions of each coupon to calculate the total surface area (A).

    • Weigh each coupon to the nearest 0.1 mg using an analytical balance to determine the initial weight (W_initial).

  • Corrosion Test:

    • Prepare the corrosive solution with the desired concentration of sulfuric acid (e.g., 0.1 M, 0.5 M H₂SO₄).

    • Suspend each coupon in a separate beaker containing a fixed volume of the corrosive solution, ensuring the specimen is fully immersed. Use a non-metallic string or hook for suspension.

    • Cover the beakers to prevent evaporation and contamination.

    • Maintain a constant temperature throughout the experiment (e.g., 25°C or 55°C) using a water bath or incubator.[2]

    • Expose the coupons for a predetermined period (e.g., 24, 72, 168 hours).[2][4]

  • Post-Exposure Analysis:

    • After the exposure time, carefully remove the coupons from the solution.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1-03). This may involve scrubbing with a soft brush and immersing in a cleaning solution (e.g., inhibited hydrochloric acid) that removes the corrosion product without significantly affecting the base metal.

    • Rinse the cleaned coupons with deionized water and dry them thoroughly.

    • Weigh the cleaned and dried coupons to determine the final weight (W_final).

  • Corrosion Rate Calculation:

    • Calculate the weight loss (ΔW) as: ΔW = W_initial - W_final.

    • Calculate the Corrosion Rate (CR) in millimeters per year (mm/y) using the following formula[2]:

      • CR (mm/y) = (k × ΔW) / (A × T × ρ)

      • Where:

        • k = a constant (8.76 × 10⁴)[2]

        • ΔW = Weight loss in grams (g)

        • A = Surface area of the coupon in square centimeters (cm²)

        • T = Exposure time in hours (h)

        • ρ = Density of the material in grams per cubic centimeter (g/cm³)

Data Presentation

Quantitative data from weight loss experiments should be summarized in a structured table for clear comparison.

Specimen IDMaterialH₂SO₄ Conc. (M)Exposure Time (h)Initial Weight (g)Final Weight (g)Weight Loss (g)Corrosion Rate (mm/y)
SS316L-01SS-316L0.52410.123410.12120.00220.15
SS316L-02SS-316L0.57210.145610.14100.00460.11
MS-01Mild Steel0.5249.87659.85430.02221.52
MS-02Mild Steel0.5729.89879.86540.03331.14

Visualization

G A Specimen Preparation (Polish, Clean, Weigh) B Immersion in H₂SO₄ Solution (Controlled Temperature & Time) A->B Expose C Specimen Removal & Cleaning B->C After Exposure D Final Weighing C->D F Surface Analysis (Optional) (SEM, XRD) C->F Characterize Surface E Corrosion Rate Calculation D->E Input Data (ΔW, A, T, ρ)

Workflow for the Gravimetric (Weight Loss) Corrosion Test.

Application Note 2: Electrochemical Techniques

Electrochemical methods provide rapid and sensitive means to study corrosion mechanisms and kinetics.[5] Key techniques include Potentiodynamic Polarization, Linear Polarization Resistance (LPR), and Electrochemical Impedance Spectroscopy (EIS).[6][7] These methods are essential for understanding the anodic and cathodic reactions driving the corrosion process.[8]

Experimental Protocol: Electrochemical Measurements
  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • Working Electrode (WE): The material specimen under investigation. Prepare the WE by embedding it in an insulating resin (e.g., epoxy) leaving a defined surface area (e.g., 1 cm²) exposed. Polish the exposed surface to a mirror finish.

    • Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. Place the RE close to the WE using a Luggin capillary to minimize IR drop.[5]

    • Counter Electrode (CE): An inert material with a large surface area, such as a platinum or graphite (B72142) rod.

    • Fill the cell with the this compound-containing electrolyte.

  • Measurement Procedure:

    • Connect the electrodes to a potentiostat.

    • Allow the system to stabilize by immersing the WE in the electrolyte until a stable Open Circuit Potential (OCP) is reached (typically 30-60 minutes).

    • Potentiodynamic Polarization: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 to 1 mV/s).[9] Plot the resulting current density as a function of potential on a semi-logarithmic scale (Tafel plot).

    • Linear Polarization Resistance (LPR): Apply a small potential scan (e.g., ±10 to 20 mV vs. OCP) at a slow scan rate. The slope of the resulting potential vs. current density plot gives the polarization resistance (Rp).[6]

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[6][10] The resulting data is often presented as Nyquist and Bode plots.

  • Data Analysis:

    • Tafel Extrapolation: From the potentiodynamic polarization curve, extrapolate the linear Tafel regions of the anodic and cathodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • LPR: Calculate the corrosion current density (i_corr) from the polarization resistance (Rp) using the Stern-Geary equation: i_corr = B / Rp, where B is the Stern-Geary constant.

    • EIS: Model the impedance data using equivalent electrical circuits to determine parameters like charge-transfer resistance (R_ct) and double-layer capacitance (C_dl), which provide insights into the corrosion mechanism.[6]

Data Presentation

Summarize the key parameters obtained from electrochemical tests in a table.

MaterialH₂SO₄ Conc. (M)E_corr (mV vs. SCE)i_corr (µA/cm²) (from Tafel)Rp (Ω·cm²) (from LPR)R_ct (Ω·cm²) (from EIS)
SS-316L0.5-4505.248004750
Mild Steel0.5-58085.6310305
Alloy X0.5-4201.81350013400

Visualization

G cluster_0 Electrochemical Cell cluster_1 Measurements WE Working Electrode (Test Material) Potentiostat Potentiostat / Galvanostat WE->Potentiostat WE conn. RE Reference Electrode (e.g., SCE) RE->Potentiostat RE conn. CE Counter Electrode (e.g., Platinum) CE->Potentiostat CE conn. Electrolyte H₂SO₄ Solution Computer Data Acquisition & Analysis Potentiostat->Computer Data Transfer OCP OCP Stabilization Potentiostat->OCP LPR LPR OCP->LPR EIS EIS LPR->EIS Tafel Potentiodynamic Polarization EIS->Tafel

Experimental workflow for electrochemical corrosion studies.

Application Note 3: Surface Analysis Techniques

Surface analysis techniques are critical for characterizing the morphology and composition of corrosion products, providing insights into the corrosion mechanism, such as identifying pitting or uniform corrosion.[4]

Experimental Protocol: Surface Characterization
  • Sample Preparation:

    • After the corrosion test (either weight loss or electrochemical), carefully remove the specimen.

    • Gently rinse the surface with deionized water to remove residual electrolyte and then dry with a stream of inert gas (e.g., nitrogen).

    • For cross-sectional analysis, embed the sample in resin and cut it to expose the interface between the metal and the corrosion product layer.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried specimen on an SEM stub using conductive carbon tape.

    • If the corrosion product is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

    • Insert the sample into the SEM chamber and acquire images at various magnifications to observe the surface morphology, identify cracks, and assess the type of corrosion (e.g., pitting, uniform).[4]

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX):

    • Often coupled with SEM, EDS provides semi-quantitative elemental analysis of the surface.

    • Perform point analysis or elemental mapping to determine the distribution of elements (e.g., iron, sulfur, oxygen) within the corrosion product layer.

  • X-ray Diffraction (XRD):

    • Use XRD to identify the crystalline phases present in the corrosion products.[9]

    • Gently scrape some corrosion product from the surface or analyze the corroded specimen directly.

    • Compare the resulting diffraction pattern with standard databases (e.g., JCPDS) to identify compounds like FeSO₄, FeS, or various iron oxides.[11]

  • X-ray Photoelectron Spectroscopy (XPS):

    • XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements within the top few nanometers of the surface.[9]

    • This can help identify the specific chemical nature of the passive or corrosion product film.

Data Presentation

Present surface analysis findings in a consolidated table.

TechniqueInformation ObtainedExample Finding for Mild Steel in H₂SO₄
SEMSurface morphology, corrosion typeRevealed a porous corrosion product layer and evidence of localized pitting.[4]
EDSElemental composition of surfaceHigh concentrations of Iron (Fe), Sulfur (S), and Oxygen (O) detected in corrosion products.
XRDCrystalline phases of corrosion productsIdentified phases corresponding to iron sulfate (FeSO₄) and goethite (α-FeOOH).
XPSOxidation states of surface elementsDetected Fe²⁺ and Fe³⁺ states, confirming the presence of mixed iron oxides/sulfates.

Visualization

G cluster_0 Analytical Techniques A Corroded Specimen (Post-Exposure) B Sample Preparation (Rinse, Dry, Mount) A->B SEM SEM (Morphology) B->SEM EDS EDS (Elemental Composition) B->EDS XRD XRD (Phase Identification) B->XRD XPS XPS (Chemical State) B->XPS C Data Interpretation & Mechanistic Insight SEM->C EDS->C XRD->C XPS->C

Logical workflow for the surface analysis of corroded samples.

References

Application of Hydrogen Sulfate Catalysts in the Synthesis of Amidoalkyl Naphthols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amidoalkyl naphthols are a class of organic compounds with significant biological activities, serving as important precursors in the synthesis of pharmaceuticals and other bioactive molecules. Their preparation often involves a one-pot, three-component condensation reaction between an aldehyde, 2-naphthol (B1666908), and an amide or urea (B33335). This multicomponent reaction is efficiently catalyzed by various Brønsted and Lewis acids. Among these, hydrogen sulfate-based catalysts, such as sodium hydrogen sulfate (B86663) (NaHSO₄) and potassium this compound (KHSO₄), have emerged as highly effective, inexpensive, and environmentally benign options.[1][2] This document provides detailed application notes and protocols for the synthesis of amidoalkyl naphthols using these catalysts.

Advantages of this compound Catalysts

This compound catalysts offer several advantages in organic synthesis:

  • Cost-effectiveness and Availability: Sodium and potassium this compound are inexpensive and readily available bulk chemicals.[1][2]

  • Environmental Friendliness: They are considered green catalysts due to their low toxicity and ease of handling.[2]

  • Heterogeneous Nature and Reusability: Particularly when supported on silica (B1680970) (NaHSO₄·SiO₂), these catalysts can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss in activity.[2][3][4][5]

  • High Efficiency: They provide excellent yields of amidoalkyl naphthols in relatively short reaction times under various conditions, including solvent-free thermal heating and microwave irradiation.[1][2][6]

Data Presentation

The following tables summarize the quantitative data for the synthesis of amidoalkyl naphthols using different this compound catalysts and reaction conditions.

Table 1: Synthesis of Amidoalkyl Naphthols using Potassium this compound (KHSO₄)

AldehydeAmide/UreaCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
BenzaldehydeAcetamide (B32628)151000.592
4-ChlorobenzaldehydeAcetamide151000.596
4-NitrobenzaldehydeAcetamide151000.595
4-MethylbenzaldehydeAcetamide151001.088
4-MethoxybenzaldehydeAcetamide151001.585
BenzaldehydeUrea151000.590
4-ChlorobenzaldehydeUrea151000.594
4-NitrobenzaldehydeUrea151000.593
4-MethylbenzaldehydeUrea151001.086
4-MethoxybenzaldehydeUrea151001.583

Data extracted from a study by Cai et al.[1][7][8]

Table 2: Synthesis of Amidoalkyl Naphthols using Sodium this compound (NaHSO₄·H₂O)

AldehydeAmideCatalyst Amount (mg)MethodTemperature (°C)TimeYield (%)
BenzaldehydeAcetonitrile45A (Reflux in MeCN)8520 h85
BenzaldehydeAcetamide45B (Solvent-free)12020 min90
BenzaldehydeAcetamide45C (Microwave)-4 min95
4-ChlorobenzaldehydeAcetamide45B (Solvent-free)12015 min95
4-NitrobenzaldehydeAcetamide45B (Solvent-free)12010 min98
4-MethylbenzaldehydeAcetamide45B (Solvent-free)12030 min88
4-MethoxybenzaldehydeAcetamide45B (Solvent-free)12035 min85

Data from a study by Shaterian and Yarahmadi.[2][9]

Table 3: Synthesis of Pyrazole-Containing Amidoalkyl Naphthols using Silica-Supported Sodium this compound (NaHSO₄·SiO₂)

Pyrazole (B372694) Aldehyde SubstituentCatalystSolventTemperature (°C)Time (h)Yield (%)
1,4-diphenyl-1H-pyrazol-3-ylNaHSO₄·SiO₂Acetic Acid80295
1-phenyl-4-(p-tolyl)-1H-pyrazol-3-ylNaHSO₄·SiO₂Acetic Acid802.592
1-(4-chlorophenyl)-4-phenyl-1H-pyrazol-3-ylNaHSO₄·SiO₂Acetic Acid80294
1,4-bis(4-chlorophenyl)-1H-pyrazol-3-ylNaHSO₄·SiO₂Acetic Acid80296

Data from a study by Perci et al.[3][10][11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amidoalkyl Naphthols using Potassium this compound (KHSO₄) under Solvent-Free Conditions

Materials:

  • Aldehyde (1 mmol)

  • 2-Naphthol (1 mmol)

  • Acetamide or Urea (1.1 mmol)

  • Potassium this compound (KHSO₄) (0.15 mmol, 0.02 g)

  • Ethanol (B145695) (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), 2-naphthol (1 mmol), and acetamide or urea (1.1 mmol).

  • Add potassium this compound (0.15 mmol) to the mixture.[1]

  • Heat the reaction mixture to 100 °C with stirring for the appropriate time as indicated in Table 1 (typically 0.5-1.5 hours).[1][7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture to precipitate the solid product.[7]

  • Collect the crude product by filtration.

  • Recrystallize the solid product from aqueous ethanol to afford the pure amidoalkyl naphthol.[7]

Protocol 2: General Procedure for the Synthesis of Amidoalkyl Naphthols using Sodium this compound (NaHSO₄·H₂O) under Solvent-Free Thermal Conditions (Method B)

Materials:

  • Aldehyde (1 mmol)

  • 2-Naphthol (1 mmol)

  • Acetamide (1.2 mmol)

  • Sodium this compound monohydrate (NaHSO₄·H₂O) (45 mg)

  • Aqueous Ethanol (15%) (for recrystallization)

Procedure:

  • To a mixture of 2-naphthol (1 mmol), the desired aldehyde (1 mmol), and acetamide (1.2 mmol) in a flask, add NaHSO₄·H₂O (45 mg).[2]

  • Stir the mixture in a preheated oil bath at 120 °C.[2]

  • Monitor the reaction's progress using TLC.

  • After the reaction is complete (typically 10-35 minutes), cool the mixture to room temperature.

  • The solid product can be purified by recrystallization from aqueous ethanol (15%).[2]

  • To recover the catalyst, the reaction mixture can be filtered before concentration and recrystallization. The recovered catalyst can be washed with chloroform (B151607) and dried at 100 °C for reuse.[2]

**Protocol 3: General Procedure for the Synthesis of Pyrazole-Containing Amidoalkyl Naphthols using Silica-Supported Sodium this compound (NaHSO₄·SiO₂) **

Materials:

  • Pyrazole aldehyde (1 mmol)

  • 2-Naphthol (1 mmol)

  • Acetamide (1 mmol)

  • Silica-supported sodium this compound (NaHSO₄·SiO₂)

  • Acetic acid (solvent)

  • Ethyl acetate (B1210297) and petroleum ether (for column chromatography)

Procedure:

  • A mixture of the pyrazole aldehyde (1 mmol), 2-naphthol (1 mmol), acetamide (1 mmol), and NaHSO₄·SiO₂ catalyst is stirred in acetic acid.[3][11]

  • The reaction mixture is heated in a preheated oil bath at 80 °C.[3][11]

  • The reaction is monitored by TLC until the starting materials are consumed.

  • After completion, the catalyst is recovered by filtration.[3]

  • The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure amidoalkyl naphthol.[3]

Mandatory Visualizations

Reaction Mechanism

The synthesis of amidoalkyl naphthols proceeds via a multicomponent Mannich-type condensation. The generally accepted mechanism involves the acid-catalyzed formation of a highly reactive ortho-quinone methide intermediate from the reaction of the aldehyde and 2-naphthol. This intermediate then undergoes a nucleophilic conjugate addition by the amide to form the final amidoalkyl naphthol product.[10][12][13]

Reaction_Mechanism cluster_1 Step 1: Formation of ortho-Quinone Methide cluster_2 Step 2: Nucleophilic Addition Aldehyde Ar-CHO oQM ortho-Quinone Methide Intermediate Aldehyde->oQM + 2-Naphthol H⁺ (HSO₄⁻) Naphthol 2-Naphthol Naphthol->oQM Product Amidoalkyl Naphthol oQM->Product + Amide Amide Amide (R-CONH₂) Amide->Product Experimental_Workflow Start Start Mixing Mix Reactants: Aldehyde, 2-Naphthol, Amide Start->Mixing Add_Catalyst Add Hydrogen Sulfate Catalyst Mixing->Add_Catalyst Reaction Heat Reaction Mixture (e.g., 80-120 °C) Add_Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Cool, Add Water/Solvent Monitoring->Workup Complete Filtration Filtration Workup->Filtration Purification Purification: Recrystallization or Column Chromatography Filtration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Hydrogen Sulfate (Persulfate)-Based Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Persulfate-based advanced oxidation processes (AOPs) are a promising technology for the treatment of wastewater containing recalcitrant organic pollutants.[1] While the term "hydrogen sulfate" might be used, the active components are typically sodium persulfate (Na₂S₂O₈) or potassium persulfate (K₂S₂O₈).[2] These persulfate (PS) salts are stable and easy to handle, but require activation to generate highly reactive sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic contaminants.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing persulfate-based AOPs for wastewater treatment.

Application Notes

Principle of Persulfate-Based Advanced Oxidation Processes (AOPs)

Persulfate-based AOPs rely on the generation of sulfate radicals (SO₄•⁻), which have a high redox potential (2.5–3.1 V) and can non-selectively degrade a variety of organic pollutants.[5] The activation of persulfate breaks the peroxide bond (O-O) to form these radicals.[6] The primary reactions involved in the activation of persulfate (S₂O₈²⁻) are:

  • Activation: S₂O₈²⁻ + activator → 2SO₄•⁻

  • Degradation of Pollutants: SO₄•⁻ + organic pollutant → degradation products (e.g., CO₂, H₂O, inorganic salts)[7]

In aqueous solutions, sulfate radicals can also react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), another potent oxidizing species.[8]

Applications in Wastewater Treatment

Persulfate-based AOPs have been successfully applied to treat various types of wastewater containing:

  • Pharmaceuticals and Personal Care Products (PPCPs): Including antibiotics, hormones, and anti-inflammatory drugs.[1]

  • Dyes: Such as those from the textile industry.[5]

  • Pesticides and Herbicides: Persistent organic pollutants that are difficult to degrade using conventional methods.[7][9]

  • Industrial Chemicals: Including phenols, chlorinated solvents (e.g., TCE and PCE), and polycyclic aromatic hydrocarbons (PAHs).[1][7][10]

  • Landfill Leachate: A complex mixture of organic and inorganic contaminants.[11]

Persulfate Activation Methods

The choice of activation method is crucial for the efficiency of the treatment process. Common methods include:

  • Heat Activation: Applying heat (typically 35-80°C) can effectively activate persulfate.[11] Higher temperatures generally lead to faster degradation rates, but excessive heat can cause the rapid decomposition of radicals, reducing efficiency.[10]

  • Alkaline Activation: High pH conditions (pH > 11) can activate persulfate to produce both sulfate and hydroxyl radicals.[11]

  • Transition Metal Activation: Transition metal ions, particularly ferrous iron (Fe²⁺), are effective and widely used activators.[10][12] This method is analogous to the Fenton reaction. Other metals like Co²⁺, Ag⁺, and Cu²⁺ can also be used.[13] Heterogeneous catalysts, such as iron-based metal-organic frameworks (Fe-MOFs) and nano zero-valent iron (nZVI), are also employed to minimize sludge formation and allow for catalyst recovery.[10][13][14]

  • Ultraviolet (UV) Irradiation: UV light can photolytically cleave the peroxide bond in persulfate, generating sulfate radicals.[15]

  • Ultrasonic Activation (Sonolysis): High-frequency ultrasound can induce acoustic cavitation, creating localized hot spots that activate persulfate.[16]

  • Electrochemical Activation: Persulfate can be activated at the cathode of an electrochemical cell.[17]

  • Carbon-Based Material Activation: Materials like activated carbon and biochar can activate persulfate through electron transfer mechanisms.[9][17]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on persulfate-based wastewater treatment.

Table 1: Treatment of Various Organic Pollutants using Heat-Activated Persulfate

PollutantInitial ConcentrationPersulfate (PS) DoseTemperature (°C)Reaction TimeRemoval Efficiency (%)Reference
Polycyclic Aromatic Hydrocarbons (PAHs)Not specifiedNot specified60Not specified99.1[10]
CarbamazepineNot specifiedNot specifiedNot specifiedNot specified100[16]
AtrazineNot specifiedNot specifiedNot specifiedNot specified100[16]
SulfamethazineNot specifiedNot specifiedNot specifiedNot specified100[16]
Perfluorooctanoic Acid (PFOA)Not specifiedNot specified90Not specified99.3[10]

Table 2: Treatment of Organic Pollutants using Fe²⁺-Activated Persulfate

PollutantInitial ConcentrationPS DoseFe²⁺:PS Molar RatiopHReaction TimeRemoval Efficiency (%)Reference
Petrochemical Wastewater (COD)Not specified10 mM1:6330 min67[12]
Synthetic Olive Mill Wastewater (COD)~850 mg/L600 mg/LNot specified560 min39[18]
Synthetic Olive Mill Wastewater (Phenols)~350 mg/L600 mg/LNot specified560 min63[18]
Landfill Leachate (COD)Not specified2.4 g/L0.3312 h75[11]

Table 3: Treatment of Organic Pollutants using Other Activation Methods

PollutantActivation MethodInitial ConcentrationPS DoseKey ConditionReaction TimeRemoval Efficiency (%)Reference
IprodioneUV-C2 mg/L0.03 mMpH 6.220 min100[15]
1,1,1-TrichloroethaneSonolysisNot specifiedNot specifiedNot specifiedNot specified100[16]
SulfamethoxazoleSonolysisNot specifiedNot specifiedNot specifiedNot specified100[16]
LindaneBiochar (Corn Cob)100 µg/L3.0 mM0.2 g/L biochar4 h82[9]
β-EndosulfanBiochar (Corn Cob)100 µg/L3.0 mM0.2 g/L biochar4 h94[9]

Experimental Protocols

Protocol 1: General Procedure for Lab-Scale Batch Treatment of a Model Pollutant (e.g., Rhodamine B) using Fe²⁺-Activated Persulfate

This protocol provides a general method for evaluating the effectiveness of Fe²⁺-activated persulfate for the degradation of a model organic pollutant in a laboratory setting.

1. Materials and Reagents:

  • Model Pollutant Stock Solution: Rhodamine B (RhB), 1000 mg/L in deionized water.

  • Sodium Persulfate (Na₂S₂O₈) Stock Solution: 0.1 M in deionized water.

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) Stock Solution: 0.1 M in deionized water, acidified with a drop of sulfuric acid to prevent oxidation.

  • Deionized (DI) Water.

  • Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) solutions (0.1 M) for pH adjustment.

  • Beakers (250 mL), magnetic stirrer, and stir bars.

  • pH meter.

  • Spectrophotometer for concentration measurement.

2. Experimental Procedure:

  • Preparation of Working Solution: Prepare a 50 mL solution of the model pollutant (e.g., 10 mg/L RhB) in a 250 mL beaker from the stock solution.[5]

  • pH Adjustment: Adjust the initial pH of the RhB solution to the desired value (e.g., 3, 5, 7, 9) using 0.1 M H₂SO₄ or 0.1 M NaOH.[18]

  • Adsorption Equilibrium: If using a heterogeneous catalyst, add the catalyst to the solution and stir in the dark for a period (e.g., 20-30 minutes) to achieve adsorption-desorption equilibrium before initiating the reaction.[5]

  • Initiation of Reaction:

    • Add a specific volume of the Fe²⁺ stock solution to achieve the desired concentration (e.g., to match a specific Fe²⁺:PS molar ratio).

    • Immediately add the required volume of the persulfate stock solution to initiate the degradation reaction.[5]

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 2 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the collected samples by adding a quenching agent (e.g., a small amount of sodium thiosulfate (B1220275) or methanol) to stop the oxidation process. This is crucial for accurate analysis.

  • Analysis:

    • Centrifuge or filter the samples to remove any suspended solids.

    • Analyze the concentration of the remaining pollutant in the supernatant using a suitable analytical method. For RhB, UV-Vis spectrophotometry at its maximum absorbance wavelength (λ_max ≈ 554 nm) is appropriate.

    • The degradation efficiency can be calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

3. Analytical Methods:

  • Pollutant Concentration: High-Performance Liquid Chromatography (HPLC) for a wide range of organic compounds, or UV-Vis Spectrophotometry for colored compounds like dyes.

  • Total Organic Carbon (TOC): To assess the extent of mineralization (conversion of organic carbon to CO₂).

  • Chemical Oxygen Demand (COD): To measure the overall organic content of the wastewater.[12]

Visualizations

Diagrams of Pathways and Workflows

Below are diagrams created using the DOT language to visualize key aspects of persulfate-based wastewater treatment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ww Wastewater Sample (with pollutant) adjust_ph Adjust pH prep_ww->adjust_ph prep_reagents Prepare Reagents (Persulfate, Activator) add_activator Add Activator (e.g., Fe2+) prep_reagents->add_activator adjust_ph->add_activator add_ps Add Persulfate (Initiate Reaction) add_activator->add_ps reaction_mix Stir at Controlled Temperature add_ps->reaction_mix sampling Collect Samples at Intervals reaction_mix->sampling quench Quench Reaction sampling->quench analysis Analyze Pollutant Concentration (HPLC/UV-Vis) quench->analysis data Calculate Removal Efficiency analysis->data

Caption: Experimental workflow for persulfate-based wastewater treatment.

persulfate_activation_pathway cluster_input Reactants cluster_radicals Radical Generation cluster_degradation Degradation persulfate Persulfate (S₂O₈²⁻) so4 Sulfate Radical (SO₄•⁻) persulfate->so4 Activation activator Activator (e.g., Fe²⁺, Heat, UV) activator->so4 oh Hydroxyl Radical (•OH) so4->oh Reaction with H₂O/OH⁻ products Degradation Products (CO₂, H₂O, etc.) so4->products oh->products pollutant Organic Pollutant pollutant->products Oxidation

Caption: Persulfate activation and pollutant degradation pathway.

activation_methods cluster_physical Physical Methods cluster_chemical Chemical Methods center Persulfate (PS) Activation heat Heat center->heat uv UV Irradiation center->uv ultrasound Ultrasonics center->ultrasound metals Transition Metals (Fe²⁺, Co²⁺) center->metals alkali Alkaline pH center->alkali carbon Carbon Materials center->carbon electrochem Electrochemistry center->electrochem

Caption: Overview of different persulfate activation methods.

References

Application Notes and Protocols for the Synthesis of Morpholinium Hydrogen Sulfate Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of morpholinium hydrogen sulfate (B86663) ([Hmorph][HSO₄]), a protic ionic liquid with potential applications in organic synthesis, catalysis, and as a medium for drug delivery systems. The procedures outlined are based on established principles of acid-base neutralization for the formation of ionic liquids.

Overview and Applications

Morpholinium hydrogen sulfate is a member of the morpholinium-based ionic liquids, which are gaining interest due to their unique physicochemical properties. These properties include low vapor pressure, high thermal stability, and tunable solvency. In the context of drug development, morpholinium-based ionic liquids are being explored as reaction media for the synthesis of bioactive molecules and as potential drug delivery vehicles.[1][2] The presence of the morpholine (B109124) cation can, in some cases, impart lower toxicity compared to more common imidazolium (B1220033) or pyridinium-based ionic liquids.

Potential Applications:

  • Catalyst: Morpholinium this compound has been effectively used as a catalyst in the synthesis of biologically active multi-substituted imidazoles.[3][4]

  • Green Solvent: As an ionic liquid, it serves as a greener alternative to volatile organic solvents in various chemical transformations.

  • Drug Delivery: The unique properties of ionic liquids are being investigated for enhancing the solubility and delivery of pharmaceutical compounds.[1]

Synthesis Protocol: Acid-Base Neutralization

The most common and straightforward method for the preparation of protic ionic liquids like morpholinium this compound is the direct neutralization of a Brønsted base (morpholine) with a Brønsted acid (sulfuric acid).

Materials and Equipment
Reagents Equipment
Morpholine (≥99%)Two-necked round-bottom flask
Sulfuric acid (95-98%)Dropping funnel
Diethyl ether (anhydrous)Magnetic stirrer with stirring bar
Ice bath
Rotary evaporator
Schlenk line or vacuum oven
Experimental Procedure
  • Reaction Setup: Place a magnetic stir bar in a two-necked round-bottom flask. Attach a dropping funnel to one neck of the flask. The setup should be under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.

  • Initial Reagents: In the round-bottom flask, add morpholine (1.0 eq). If desired, a solvent such as ethanol (B145695) can be used, though the reaction can also be performed neat.

  • Cooling: Place the flask in an ice bath and begin stirring. Allow the morpholine to cool to 0-5 °C.

  • Acid Addition: Carefully and slowly add sulfuric acid (1.0 eq) dropwise from the dropping funnel to the stirred morpholine solution. Caution: The neutralization reaction is highly exothermic. Maintain a slow addition rate to keep the internal temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Purification:

    • The resulting viscous liquid is the crude morpholinium this compound.

    • To remove any unreacted starting materials, wash the product with anhydrous diethyl ether (3 x volume of the ionic liquid). The ionic liquid is typically immiscible with diethyl ether and will form a separate layer.

    • Decant the diethyl ether layer. Repeat the washing step two more times.

  • Drying: Remove any residual solvent by drying the ionic liquid under high vacuum (using a rotary evaporator followed by a Schlenk line or vacuum oven) at 60-80 °C for several hours until a constant weight is achieved.

  • Storage: Store the final product in a desiccator to prevent water absorption.

Characterization

The structure and purity of the synthesized morpholinium this compound can be confirmed using the following techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the morpholinium cation and the absence of impurities.

  • FT-IR Spectroscopy: To identify the characteristic vibrational bands of the morpholinium cation and the this compound anion.

  • Melting Point/Decomposition Temperature: To determine the thermal stability of the ionic liquid.

Quantitative Data Summary

While specific yield and purity data for the synthesis of morpholinium this compound are not extensively reported in the literature, typical yields for the synthesis of similar protic ionic liquids via acid-base neutralization are generally high.

Parameter Expected Value Notes
Yield > 95%The reaction is a direct addition with no major side products, leading to high conversion and yield.
Purity > 98%Purity is dependent on the purity of the starting materials and the effectiveness of the drying process.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of morpholinium this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification and Drying cluster_product Final Product Morpholine Morpholine Mixing Mixing and Cooling (0-5 °C) Morpholine->Mixing SulfuricAcid Sulfuric Acid Addition Slow Dropwise Addition SulfuricAcid->Addition Reaction Stirring at Room Temp (2-4 hours) Addition->Reaction Washing Washing with Diethyl Ether Reaction->Washing Drying Drying under Vacuum (60-80 °C) Washing->Drying IL Morpholinium This compound Drying->IL

Caption: Workflow for the synthesis of morpholinium this compound.

Safety Precautions

  • Corrosive Reagents: Both morpholine and sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The neutralization reaction is highly exothermic. Proper cooling and slow addition of the acid are crucial to prevent overheating and potential hazards.

  • Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Tetrabutylammonium Hydrogen Sulfate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on utilizing tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). This technique is invaluable for enhancing the retention and separation of ionic and highly polar analytes on reversed-phase columns.

Introduction to Ion-Pair Chromatography with TBAHS

Ion-pair chromatography is a powerful technique in reversed-phase HPLC for analyzing charged molecules that typically show poor retention. Tetrabutylammonium hydrogen sulfate is a quaternary ammonium (B1175870) salt that serves as a cationic ion-pairing reagent.[1][2] Its mechanism involves the TBA⁺ cation pairing with anionic analytes (e.g., organic acids, nucleotides) or the TBAHS forming a dynamic layer on the hydrophobic stationary phase, creating a pseudo-ion-exchange surface that interacts with anionic analytes.[3][4] This interaction increases the analyte's hydrophobicity, leading to longer retention times and improved separation.[1]

The general principle involves adding TBAHS to the mobile phase. The concentration of TBAHS, the pH of the mobile phase, and the organic solvent content are critical parameters that must be optimized for a successful separation.[5]

Application 1: Simultaneous Analysis of Nucleotides and Nucleosides

This method allows for the rapid and simultaneous quantification of 12 different nucleotides and nucleosides, which is crucial for studying cellular metabolism and signaling pathways.

Quantitative Data
AnalyteRetention Time (min)
Uridine monophosphate (UMP)6.8
Adenosine monophosphate (AMP)8.2
Uridine (Uri)9.5
Guanosine monophosphate (GMP)10.1
Adenosine (Ado)11.3
Guanosine (Gua)12.5
Uridine diphosphate (B83284) (UDP)15.9
Adenosine diphosphate (ADP)16.5
Guanosine diphosphate (GDP)18.0
Uridine triphosphate (UTP)20.1
Adenosine triphosphate (ATP)20.8
Guanosine triphosphate (GTP)21.5

Data adapted from a study on the analysis of nucleotides and nucleosides released from renal epithelium and in human urine samples.

Experimental Protocol

1. Materials and Reagents:

  • Tetrabutylammonium this compound (TBAHS), HPLC grade

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade

  • Orthophosphoric acid, analytical grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

  • Perchloric acid (for tissue extraction)

  • Potassium hydroxide (B78521) (for neutralization)

  • Standard compounds (UMP, AMP, Uri, GMP, Ado, Gua, UDP, ADP, GDP, UTP, ATP, GTP)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer with TBAHS): Prepare a solution containing 39 mM K₂HPO₄, 26 mM KH₂PO₄, and 10 mM TBAHS. Adjust the pH to 6.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (100%).

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Synergi Polar-RP 80 Å (250 × 4.6 mm, 10 µm) with a guard column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 100 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 98 2
    10 92 8
    20 70 30
    20.5 98 2

    | 35 | 98 | 2 |

4. Sample Preparation (from Tissue):

  • Homogenize fresh or frozen tissue in ice-cold 0.4 N perchloric acid.[6]

  • Keep the homogenate on ice for 30 minutes to allow for protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and neutralize it with 2 M potassium hydroxide on ice.

  • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • Filter the final supernatant through a 0.22 µm syringe filter before injecting into the HPLC system.[6][7]

Application 2: Simultaneous Analysis of Water-Soluble Vitamins

This protocol is designed for the qualitative and quantitative analysis of a mixture of water-soluble vitamins in matrices such as nutritional supplements and animal feed.

Quantitative Data
AnalyteConcentration Range (mg/L)Correlation Coefficient (r²)Recovery (%)
Thiamine (B1)0.1 - 50> 0.99682.3 - 98.9
Riboflavin (B2)0.1 - 50> 0.99682.3 - 98.9
Nicotinamide0.1 - 50> 0.99682.3 - 98.9
Pyridoxine (B6)0.1 - 50> 0.99682.3 - 98.9
Vitamin C0.1 - 50> 0.99682.3 - 98.9
Folic Acid0.1 - 50> 0.99682.3 - 98.9
Nicotinic Acid0.1 - 50> 0.99682.3 - 98.9
Cyanocobalamin (B12)0.1 - 50> 0.996-
Erythorbic Acid0.1 - 50> 0.996-

Data compiled from studies on vitamin analysis in various matrices. Note that Vitamin C and Erythorbic acid can be unstable.[8]

Experimental Protocol

1. Materials and Reagents:

  • Tetrabutylammonium hydroxide (used to prepare the TBAHS in situ) or TBAHS, HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Ultrapure water

  • Standard compounds for all vitamins to be analyzed

2. Mobile Phase Preparation:

  • Prepare a phosphate buffer by dissolving KH₂PO₄ in water to a final concentration of 10 mM.

  • Add tetrabutylammonium hydroxide to the phosphate buffer to a final concentration of 10 mM.

  • Adjust the pH to 5.2 with phosphoric acid.

  • The final mobile phase is a mixture of this aqueous buffer and acetonitrile (e.g., 90:10 v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm). It is recommended to dedicate a column for ion-pairing applications.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD set at 260 nm (or optimized for specific vitamins).

  • Injection Volume: 10 µL.

4. Sample Preparation (from Nutritional Supplements):

  • Weigh an appropriate amount of the powdered supplement.

  • Dissolve in the mobile phase.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[8]

Application 3: Analysis of Organic Acids in Fruit Juices

This method is suitable for the separation and quantification of common organic acids found in fruit juices and other beverages.

Quantitative Data
AnalyteRetention Time (min)
Oxalic Acid~3.5
Tartaric Acid~4.2
Malic Acid~5.0
Ascorbic Acid~6.1
Lactic Acid~7.2
Acetic Acid~8.0
Citric Acid~9.5
Fumaric Acid~11.0

Retention times are approximate and will vary depending on the exact conditions and column used.

Experimental Protocol

1. Materials and Reagents:

  • Tetrabutylammonium this compound (TBAHS), HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid, analytical grade

  • Methanol, HPLC grade

  • Ultrapure water

  • Standard compounds for all organic acids to be analyzed

2. Mobile Phase Preparation:

  • Prepare a 50 mM potassium dihydrogen phosphate buffer.

  • Add TBAHS to the buffer at a concentration of 5-10 mM.

  • Adjust the pH to a low value, typically around 2.8, with phosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Column Temperature: 10°C (or ambient).

  • Detection Wavelength: 214 nm (for most organic acids) and 254 nm (for ascorbic acid).

  • Injection Volume: 20 µL.

4. Sample Preparation (from Fruit Juice):

  • Centrifuge the fruit juice sample to remove pulp and seeds (e.g., 13,200 rpm for 15 minutes).[9]

  • Dilute the supernatant with the mobile phase or ultrapure water (e.g., 1:5 or 1:10 dilution).[9]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Visualizations

Ion_Pairing_Mechanism cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) cluster_2 Interaction Analyte Anionic Analyte (A⁻) IonPair Neutral Ion Pair [A⁻TBA⁺] Analyte->IonPair forms TBAHS TBA⁺HSO₄⁻ TBAHS->IonPair C18_Surface Hydrophobic C18 Surface IonPair->C18_Surface retained by

Caption: Mechanism of ion-pair chromatography with TBAHS.

HPLC_Workflow Sample Sample (e.g., Tissue, Juice, Supplement) Preparation Sample Preparation (Extraction, Dilution, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column with TBAHS Mobile Phase) Injection->Separation Detection Detection (UV/DAD) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General experimental workflow for HPLC analysis.

References

Application Notes and Protocols for Fisher Esterification Using a Sodium Bisulfate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fisher esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols. The reaction is typically catalyzed by a strong Brønsted or Lewis acid. While mineral acids like sulfuric acid are common, solid acid catalysts such as sodium bisulfate (NaHSO₄) offer advantages in terms of handling, safety, and ease of separation. Sodium bisulfate is a readily available, inexpensive, and milder alternative to concentrated sulfuric acid, making it an attractive option for various synthetic applications, including in drug development where cleaner reaction profiles are advantageous.

This document provides detailed application notes and experimental protocols for conducting Fisher esterification using sodium bisulfate as a catalyst.

Data Presentation

The efficiency of the Fisher esterification with a sodium bisulfate catalyst is influenced by several factors, including reaction time, temperature, and catalyst loading. The following table summarizes representative quantitative data for the esterification of acetic acid with ethanol.

Carboxylic AcidAlcoholCatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Ester Yield (%)Reference
Acetic AcidEthanolSodium Bisulfate0.3 - 2.060 - 90Not SpecifiedVariable[1]
Palm Fatty AcidMethanolSodium Bisulfate1.0Reflux1Not Specified[2]

Note: The yield of the ester is highly dependent on the specific substrates and reaction conditions. The data presented is illustrative of the catalytic activity of sodium bisulfate.

Experimental Protocols

This section outlines a general protocol for the Fisher esterification of a generic carboxylic acid with an alcohol using sodium bisulfate as the catalyst.

Materials:

  • Carboxylic acid

  • Alcohol (primary or secondary)

  • Sodium bisulfate (anhydrous or monohydrate)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol. A molar excess of the alcohol is often used to drive the equilibrium towards the product.[3]

    • Add sodium bisulfate as the catalyst. A typical catalyst loading is 1-10 mol% relative to the limiting reagent. For a starting point, 5 mol% is recommended.

    • Assemble a reflux condenser on top of the round-bottom flask. Ensure the glassware is securely clamped.

  • Reaction:

    • Begin stirring the reaction mixture.

    • Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of the alcohol used as the solvent.

    • Allow the reaction to reflux for a period of 1-10 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the sodium bisulfate has not fully dissolved, it can be removed by filtration.

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Dilute the mixture with a suitable organic solvent, such as diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and the catalyst.[5][6] Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

    • Separate the aqueous layer and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[5][6]

    • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude ester can be purified further by distillation or column chromatography if necessary.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium bisulfate is an acidic salt and should be handled with care.

  • The alcohols and organic solvents used are often flammable. Keep them away from ignition sources.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Carboxylic Acid + Alcohol setup Combine in Flask with Stir Bar reactants->setup catalyst Sodium Bisulfate catalyst->setup reflux Heat to Reflux (1-10 hours) setup->reflux cool Cool to RT reflux->cool extract Dilute with Ether & Wash with NaHCO₃ cool->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate purify Distillation or Chromatography evaporate->purify product Pure Ester purify->product

fisher_esterification_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH R-C(=O)-OH protonated_acid R-C(=O⁺H)-OH RCOOH->protonated_acid + H⁺ H_plus H⁺ tetrahedral_intermediate R-C(OH)(O⁺H-R')-OH protonated_acid->tetrahedral_intermediate + R'-OH ROH R'-OH proton_transfer R-C(OH)(OR')-O⁺H₂ tetrahedral_intermediate->proton_transfer protonated_ester R-C(=O⁺R')-OH proton_transfer->protonated_ester - H₂O ester R-C(=O)-OR' protonated_ester->ester - H⁺ H2O H₂O H_plus_regenerated H⁺

References

Application of Hydrogen Sulfate in the Preparation of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The synthesis of MOFs can be finely tuned through the use of modulators, which are molecules that compete with the organic linkers for coordination to the metal centers, thereby influencing the nucleation and growth of the MOF crystals. Hydrogen sulfate (B86663) (in the form of sulfuric acid or sulfate salts) can play a significant role in the synthesis and modification of MOFs, acting as a metal source, a modulator, and a post-synthetic modification agent to enhance the material's properties.

Application Notes

The use of hydrogen sulfate in MOF preparation offers several advantages:

  • Green Synthesis: Utilizing metal sulfate salts, such as zirconium(IV) sulfate tetrahydrate (Zr(SO₄)₂·4H₂O), allows for the synthesis of MOFs in aqueous solutions under mild conditions, aligning with the principles of green chemistry.[1][2]

  • Post-Synthetic Modification: Treating as-synthesized MOFs with a dilute sulfuric acid solution can exchange modulator molecules and introduce sulfate or this compound groups onto the metal clusters. This post-synthetic modification can enhance the thermal stability and increase the number of acidic sites within the MOF, which is beneficial for catalytic applications.[3]

  • Control of Crystal Formation: While strong concentrations of sulfuric acid can inhibit MOF formation, its careful use as a modulator can influence crystal size and morphology.[4] The sulfate anion can also interact with the inorganic building units of the MOF, potentially inducing unusual connectivity.[1][2]

  • Enhanced Functionality: The introduction of sulfonate groups, either through the use of sulfonated linkers or post-synthetic sulfonation, can improve the hydrophilicity and acidity of the MOF, which can be advantageous for applications such as proton conduction and selective adsorption.[3]

Quantitative Data

The following table summarizes the key quantitative data from studies utilizing sulfate in the synthesis of zirconium-based MOFs.

MOF NameZirconium SourceModulator/AcidBET Surface Area (m²/g)Micropore Volume (cm³/g)Ref.
Compound 1 Zr(SO₄)₂·4H₂ONone (in water)~4200.15[1]
Compound 2 Zr(SO₄)₂·4H₂ONone (in water)~2500.08[1]
Compound 3 (UiO-66-F₄) Zr(SO₄)₂·4H₂ONone (in water)~6400.24[1]
MOF-808 Not SpecifiedAcetic AcidNot ReportedNot Reported[3]
Post-synthesis treatment with H₂SO₄
UiO-66 ZrCl₄Concentrated H₂SO₄MOF formation inhibitedMOF formation inhibited[4]

Experimental Protocols

Protocol 1: Green Synthesis of a Zirconium-Based MOF using Zirconium Sulfate

This protocol is adapted from the synthesis of novel Zr-MOFs with bcu-topology.[1][2]

Materials:

  • Zirconium(IV) sulfate tetrahydrate (Zr(SO₄)₂·4H₂O)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • Deionized water

Procedure:

  • Dissolve 2-aminoterephthalic acid and zirconium(IV) sulfate tetrahydrate in deionized water in a molar ratio of 1:1.

  • Heat the resulting solution at 98 °C.

  • Maintain the temperature to allow for the formation of a crystalline compound.

  • After cooling, collect the product by filtration.

  • Wash the product with deionized water.

  • Dry the product under vacuum.

Activation:

  • To achieve permanent porosity, heat the synthesized MOF at 150 °C under vacuum.

Protocol 2: Post-Synthetic Modification of MOF-808 with Sulfuric Acid

This protocol is based on the post-synthetic treatment of a defective MOF-808.[3]

Materials:

  • As-synthesized MOF-808 (prepared with an acetic acid modulator)

  • Dilute sulfuric acid (H₂SO₄) solution

Procedure:

  • Suspend the as-synthesized MOF-808 in a dilute solution of sulfuric acid.

  • Stir the suspension for a specified period to allow for the exchange of the acetate (B1210297) modulator with (hydrogen) sulfate ions on the Zr clusters. This treatment may also lead to the sulfonation of the benzene-1,3,5-tricarboxylate (B1238097) linkers.

  • Collect the modified MOF by filtration.

  • Thoroughly wash the product with deionized water to remove any unreacted acid.

  • Dry the final product under vacuum.

Visualizations

experimental_workflow Experimental Workflow: Green Synthesis of Zr-MOF cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation start Start dissolve Dissolve Zr(SO4)2·4H2O & 2-aminoterephthalic acid in water start->dissolve heat Heat solution at 98°C dissolve->heat cool Cool to room temperature heat->cool filter Filter to collect product cool->filter wash Wash with deionized water filter->wash dry Dry under vacuum wash->dry activate Heat at 150°C under vacuum dry->activate end Porous Zr-MOF activate->end

Caption: Green synthesis of a Zr-MOF using zirconium sulfate.

logical_relationship Logical Relationship: Role of Sulfuric Acid in MOF Preparation cluster_synthesis_pathways Synthesis & Modification Pathways cluster_direct_synthesis Direct Synthesis cluster_modulation Modulation cluster_post_synthesis Post-Synthetic Modification cluster_outcomes Resulting MOF Properties sulfuric_acid This compound (H2SO4 / SO4^2-) metal_source As Metal Source (e.g., Zr(SO4)2) sulfuric_acid->metal_source modulator As Modulator sulfuric_acid->modulator psm As Post-Synthetic Agent sulfuric_acid->psm green_synthesis Green Synthesis in Water metal_source->green_synthesis modified_porosity Modified Porosity green_synthesis->modified_porosity control_nucleation Controls Nucleation & Growth modulator->control_nucleation inhibition Inhibition at High Concentration modulator->inhibition control_nucleation->modified_porosity modulator_exchange Modulator Exchange psm->modulator_exchange linker_sulfonation Linker Sulfonation psm->linker_sulfonation increased_acidity Increased Acidity modulator_exchange->increased_acidity enhanced_stability Enhanced Thermal Stability linker_sulfonation->enhanced_stability linker_sulfonation->increased_acidity

References

Application Notes and Protocols for the Analysis of Hydrogen Sulfate in Environmental Air and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of hydrogen sulfate (B86663) in environmental air and water samples. The protocols outlined below are based on widely accepted and validated methods, including ion chromatography and turbidimetry, ensuring reliable and reproducible results for environmental monitoring and research applications.

Analysis of Hydrogen Sulfate in Water Samples

Two primary methods are detailed for the analysis of sulfate in aqueous samples: Ion Chromatography, which offers high sensitivity and selectivity, and the Turbidimetric Method, which provides a rapid and cost-effective alternative.

Quantitative Data Summary for Water Analysis Methods
ParameterIon Chromatography (IC)Turbidimetric Method (EPA 375.4)Titration (Indirect EDTA)
Principle Separation of ions based on affinity to an ion exchanger, followed by conductivity detection.[1][2]Precipitation of barium sulfate and measurement of the resulting turbidity.[3][4]Indirect titration of excess barium ions with EDTA after precipitation of barium sulfate.[5][6]
Applicable Range ~0.1 - 10 mg/L (can be extended with dilution).[7]1 - 40 mg/L.[3][8][9]20 - 1000 ppm.[5]
Detection Limit Low µg/L to ppb range.[7]Approximately 1 mg/L.[8][10]10 mg/L.[5]
Potential Interferences High concentrations of other anions (e.g., chloride) can interfere.[7]Suspended matter, color, silica (B1680970) (>500 mg/L), polyphosphates, and high chloride concentrations (>5000 ppm).[3][11][12]Sulfide (B99878) ions may interfere but can be removed.[5]
Advantages High sensitivity, selectivity, and ability to analyze multiple anions simultaneously.[13]Rapid, simple, and cost-effective.[14]Accurate and can be performed with standard laboratory equipment.[5]
Disadvantages Higher initial equipment cost.[13]Less sensitive than IC and prone to interferences.[4][12]Can be more time-consuming than turbidimetry.

Experimental Protocols for Water Analysis

Protocol 1: Ion Chromatography (IC) for Sulfate in Water

This protocol is a generalized procedure for the determination of sulfate in water samples using ion chromatography with a suppressed conductivity detector.

1. Principle: Ion chromatography separates ions based on their interaction with a resin in a chromatographic column.[2] A sample is injected into a stream of eluent, which carries it through a guard column (to protect the analytical column) and then the analytical column. The anions are separated based on their affinity for the stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thus enhancing the signal of the analyte ions, which are then measured by a conductivity detector.[15]

2. Reagents and Materials:

  • Deionized (DI) Water: High purity (18 MΩ·cm).

  • Eluent Solution: A common eluent is a mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). For example, 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃.[16]

  • Suppressor Regenerant: Typically a dilute solution of sulfuric acid.

  • Sulfate Standard Stock Solution (1000 mg/L): Prepared by dissolving a precise amount of anhydrous sodium sulfate (Na₂SO₄) or potassium sulfate (K₂SO₄) in DI water.[17]

  • Calibration Standards: Prepared by diluting the stock solution to concentrations spanning the expected sample range.

  • Sample Filters: 0.45 µm syringe filters for sample clarification.

3. Instrumentation:

  • Ion Chromatograph (IC) system equipped with:

    • Pump

    • Injection valve with a sample loop

    • Anion guard and analytical columns (e.g., IonPac® AS14 or similar)[16]

    • Anion suppressor (e.g., Anion Self-Regenerating Suppressor)[16]

    • Conductivity detector

    • Data acquisition system

4. Procedure:

  • Instrument Setup: Set up the IC system according to the manufacturer's instructions. Equilibrate the columns with eluent until a stable baseline is achieved.

  • Sample Preparation:

    • Collect water samples in clean plastic or glass bottles.

    • If samples contain particulates, filter them through a 0.45 µm filter.[7]

    • Store samples at 4°C until analysis.

  • Calibration:

    • Prepare a series of calibration standards from the stock solution (e.g., 0.5, 1, 5, 10, 20 mg/L).

    • Inject the standards into the IC, starting with the lowest concentration.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (R²) should be ≥ 0.999.

  • Sample Analysis:

    • Inject the prepared samples into the IC.

    • The data system will identify and quantify the sulfate peak based on the retention time and the calibration curve.

    • If a sample concentration exceeds the calibration range, dilute the sample with DI water and re-analyze.

5. Data Analysis:

  • Calculate the concentration of sulfate in the original sample using the following formula, accounting for any dilutions:

    • Sulfate (mg/L) = Measured Concentration (mg/L) × Dilution Factor

IC_Workflow cluster_prep Sample Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Injector Injector Filter->Injector Guard Guard Column Injector->Guard Column Analytical Column Guard->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector DataSystem Data System Detector->DataSystem Result Sulfate Concentration DataSystem->Result

Caption: Workflow for sulfate analysis in water by Ion Chromatography.

Protocol 2: Turbidimetric Method for Sulfate in Water (Based on EPA Method 375.4)

This method is suitable for determining sulfate concentrations in various water types.[8][9]

1. Principle: Sulfate ions (SO₄²⁻) are precipitated in an acidic medium with barium chloride (BaCl₂) to form a barium sulfate (BaSO₄) suspension. The turbidity of the suspension is measured by a spectrophotometer or nephelometer and is proportional to the sulfate concentration.[3][11]

2. Reagents and Materials:

  • Conditioning Reagent: In a container, dissolve 75 g of sodium chloride (NaCl) in 300 mL of DI water. Add 30 mL of concentrated hydrochloric acid (HCl), 100 mL of 95% ethanol (B145695) or isopropanol, and 50 mL of glycerol. Mix well.[8][12]

  • Barium Chloride (BaCl₂): Crystals, 20 to 30 mesh.

  • Standard Sulfate Solution (100 mg/L): Dissolve 0.1479 g of anhydrous sodium sulfate (Na₂SO₄) in DI water and dilute to 1 liter in a volumetric flask.

  • Calibration Standards: Prepare standards in the 0-40 mg/L range by diluting the standard sulfate solution.[8]

3. Instrumentation:

  • Spectrophotometer: For use at 420 nm, with a light path of 4 to 5 cm.

  • Magnetic Stirrer: With constant speed control.

  • Stopwatch.

  • Measuring spoon for BaCl₂ (0.2-0.3 mL capacity).

4. Procedure:

  • Sample Preparation:

    • If the sample is turbid, filter it to remove suspended solids.

  • Formation of Barium Sulfate Turbidity:

    • Pipette 100 mL of the sample (or a suitable aliquot diluted to 100 mL) into a 250-mL Erlenmeyer flask.

    • Add 5.0 mL of conditioning reagent.

    • Place the flask on the magnetic stirrer and stir at a constant speed.

    • While stirring, add a spoonful of BaCl₂ crystals and start the stopwatch immediately.

    • Stir for exactly 1.0 minute at a constant speed.[12]

  • Measurement:

    • Immediately after the stirring period, pour the solution into an absorbance cell.

    • Measure the turbidity (absorbance) at 30-second intervals for 4 minutes.

    • Record the maximum reading obtained in the 4-minute period.[8]

  • Calibration Curve Preparation:

    • Treat the calibration standards (0-40 mg/L) in the same manner as the samples.

    • Plot the maximum absorbance readings against their corresponding sulfate concentrations to create a calibration curve.

  • Correction for Sample Color and Turbidity:

    • Run a blank for each sample by following the procedure but omitting the addition of BaCl₂.

    • Subtract the blank reading from the sample reading.

5. Data Analysis:

  • Determine the sulfate concentration of the sample from the calibration curve.

  • Adjust the value for any dilution used.

Turbidimetric_Reaction cluster_reactants Reactants in Acidic Medium SO4 SO₄²⁻ (aq) (Sulfate ion) Precipitate BaSO₄ (s) (Barium sulfate precipitate) SO4->Precipitate BaCl2 BaCl₂ (aq) (Barium chloride) BaCl2->Precipitate

Caption: Chemical reaction for the turbidimetric determination of sulfate.

Analysis of this compound in Environmental Air Samples

This compound in the air primarily exists as aerosol particles. The standard approach involves collecting these particles on a filter, followed by extraction and analysis. For gaseous hydrogen sulfide (H₂S), which can be a precursor to atmospheric sulfate, specific sorbent tubes are used for collection, followed by conversion to sulfate for analysis.

Quantitative Data Summary for Air Analysis Methods
ParameterNIOSH Method 6013 (H₂S as Sulfate by IC)Filter Sampling with IC Analysis (Particulate Sulfate)
Principle H₂S is collected on a sorbent tube, oxidized to sulfate, and analyzed by IC.[18][19]Particulate matter is collected on a filter, sulfate is extracted, and the extract is analyzed by IC.[16]
Analyte Form Gaseous Hydrogen Sulfide (H₂S)Particulate Sulfate (e.g., (NH₄)₂SO₄, H₂SO₄)
Working Range 0.6–14 ppm (0.9 to 20 mg/m³) for a 20-L air sample.[19]Dependent on sample volume and extraction efficiency; typically in the µg/m³ range.
Detection Limit 11 µg per sample.[19][20]Varies with filter type and analytical conditions, generally low µg/m³.
Potential Interferences Sulfur dioxide (SO₂) is a positive interference.[19]Gaseous species like SO₂ can be absorbed by certain filter types, causing positive artifacts.[21]
Advantages Standardized and validated method for H₂S.Directly measures particulate sulfate concentration.
Disadvantages Indirect measurement of sulfate precursor; SO₂ interference.Potential for sampling artifacts (volatilization or absorption).[21]

Experimental Protocols for Air Analysis

Protocol 3: Determination of Hydrogen Sulfide in Air (NIOSH Method 6013)

This method measures gaseous hydrogen sulfide by collecting it on a sorbent tube and analyzing it as sulfate using ion chromatography.[18][22]

1. Principle: Workplace or environmental air is drawn through a solid sorbent tube containing coconut shell charcoal, which adsorbs hydrogen sulfide. In the laboratory, the collected sulfide is desorbed and oxidized to sulfate using an ammonium (B1175870) hydroxide (B78521) and hydrogen peroxide solution. The resulting sulfate is then quantified by ion chromatography.[18]

2. Reagents and Materials:

  • Sampler: Glass sorbent tube with two sections of 20/40 mesh activated coconut shell charcoal (front = 400 mg, back = 200 mg). A pre-filter (e.g., 0.5 µm Zefluor) is used to remove particulate matter.[18]

  • Sampling Pump: Personal sampling pump calibrated to a flow rate between 0.1 and 1.5 L/min.

  • Extraction Solution: 0.2 M Ammonium Hydroxide (NH₄OH).

  • Hydrogen Peroxide (H₂O₂): 30%.

  • IC Reagents: As described in Protocol 1.

3. Procedure:

  • Sampling:

    • Calibrate the sampling pump with a representative sampler in line.

    • Break the ends of the sorbent tube immediately before sampling and attach the pre-filter.

    • Attach the sampler to the pump and draw air through it at a known flow rate for a specified time to achieve a total sample volume between 1.2 and 40 L.[18]

    • After sampling, cap the tube and store it at 25°C. Samples are stable for at least 30 days.[18]

  • Sample Preparation (in a fume hood):

    • Score the glass tube and break it open. Transfer the front and back charcoal sections to separate vials.

    • Pipette 2.0 mL of 0.2 M NH₄OH and 0.5 mL of 30% H₂O₂ into each vial.

    • Cap the vials and allow them to stand for 60 minutes with occasional agitation to complete the oxidation of sulfide to sulfate.

    • If necessary, dilute the sample with IC eluent to fall within the calibration range.

  • Analysis:

    • Analyze the prepared samples by ion chromatography as described in Protocol 1.

    • Analyze the front and back sections of the sorbent tube separately. If the back section contains more than 25% of the total sulfate found, the sample may be invalid due to breakthrough.

4. Data Analysis:

  • Calculate the total mass of sulfate in µg for the front (Wf) and back (Wb) sections from the IC analysis.

  • Calculate the concentration of hydrogen sulfide in the air sample (in mg/m³) using the following formula:

    • Concentration (mg/m³) = (Wf + Wb) / Air Volume Sampled (L)

    • Note: A conversion factor based on the molar masses of H₂S and SO₄²⁻ may be needed depending on how the standards are prepared and results are calculated.

Air_Sampling_Workflow cluster_sampling Field Sampling cluster_lab Laboratory Analysis Air Ambient Air Prefilter Prefilter Air->Prefilter Pump Sampling Pump SorbentTube Sorbent Tube (Charcoal) Prefilter->SorbentTube SorbentTube->Pump Desorption Desorption & Oxidation (NH₄OH + H₂O₂) SorbentTube->Desorption Transport to Lab IC_Analysis Ion Chromatography Desorption->IC_Analysis Result H₂S Concentration IC_Analysis->Result

Caption: Workflow for H₂S analysis in air using NIOSH Method 6013.

References

Application Notes and Protocols for the Use of Hydrogen Sulfate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of hydrogen sulfate (B86663) catalysts in the synthesis of various fine chemicals. Hydrogen sulfate, in the form of its metal salts or as the anion in ionic liquids, serves as an efficient and often environmentally benign catalyst for a range of organic transformations. The following sections detail specific applications, including the synthesis of xanthene and naphthol derivatives, classic esterification reactions, and the synthesis of coumarins using ionic liquids.

Synthesis of 1,8-Dioxo-Octahydroxanthenes using Ferric this compound

Ferric this compound, Fe(HSO₄)₃, is an effective, reusable, and environmentally friendly heterogeneous acid catalyst for the one-pot, three-component synthesis of 1,8-dioxo-octahydroxanthenes.[1] These compounds are of interest due to their biological and therapeutic properties.[1] The reaction proceeds via a condensation of aromatic aldehydes with dimedone.

Data Presentation

Table 1: Synthesis of 1,8-Dioxo-Octahydroxanthenes using Fe(HSO₄)₃ under different conditions. [1]

EntryAldehydeMethodCatalyst (mol%)TimeYield (%)
1BenzaldehydeA2915 min95
24-ChlorobenzaldehydeA2920 min96
34-NitrobenzaldehydeA2910 min98
42,5-DimethoxybenzaldehydeB295 min94
54-HydroxybenzaldehydeB298 min92
6BenzaldehydeC142 h90
74-MethylbenzaldehydeC142.5 h88

Method A: Thermal solvent-free at 80°C; Method B: Microwave irradiation (450W); Method C: Reflux in water.

Experimental Protocol

General Procedure for the Synthesis of 1,8-Dioxo-Octahydroxanthenes: [1]

  • Method A (Thermal, Solvent-Free): A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and ferric this compound (0.05 g, 14 mol%) is heated in an oil bath at 80°C for the specified time.

  • Method B (Microwave, Solvent-Free): An aromatic aldehyde (1 mmol), dimedone (2 mmol), and ferric this compound (0.05 g, 14 mol%) are mixed and irradiated in a microwave oven at 450W for the indicated time.

  • Method C (Aqueous Media): To a mixture of an aromatic aldehyde (1 mmol) and dimedone (2 mmol) in water (2 mL), ferric this compound (0.05 g, 14 mol%) is added. The mixture is then refluxed for the appropriate time.

Work-up and Purification (for all methods):

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The mixture is extracted with ethyl acetate (B1210297) (2 x 10 mL).

  • The organic phase is concentrated under reduced pressure.

  • The solid product is purified by recrystallization from aqueous ethanol (B145695) (15%).

  • The catalyst can be recovered by filtration after dissolving the crude product, washed, dried, and reused.

Visualization

experimental_workflow_xanthenes cluster_reactants Reactant Mixing cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Method_A Thermal (80°C) Solvent-Free Aldehyde->Method_A Method_B Microwave (450W) Solvent-Free Aldehyde->Method_B Method_C Reflux in Water Aldehyde->Method_C Dimedone Dimedone Dimedone->Method_A Dimedone->Method_B Dimedone->Method_C Catalyst Fe(HSO4)3 Catalyst->Method_A Catalyst->Method_B Catalyst->Method_C Extraction Ethyl Acetate Extraction Method_A->Extraction Method_B->Extraction Method_C->Extraction Concentration Concentration Extraction->Concentration Recrystallization Recrystallization (aq. EtOH) Concentration->Recrystallization Product Pure 1,8-Dioxo- Octahydroxanthene Recrystallization->Product

Caption: Experimental workflow for the synthesis of 1,8-dioxo-octahydroxanthenes.

Synthesis of Amidoalkyl Naphthols using Sodium this compound

Sodium this compound (NaHSO₄·H₂O) is an inexpensive, efficient, and reusable heterogeneous catalyst for the one-pot, multi-component synthesis of amidoalkyl naphthols.[2][3] This reaction involves the condensation of an aryl aldehyde, 2-naphthol (B1666908), and an amide or acetonitrile (B52724).[2]

Data Presentation

Table 2: Synthesis of Amidoalkyl Naphthols using NaHSO₄·H₂O. [2]

EntryAldehydeAmide/NitrileMethodTimeYield (%)
1BenzaldehydeAcetonitrileA20 h85
24-ChlorobenzaldehydeAcetonitrileA18 h88
34-NitrobenzaldehydeAcetamide (B32628)B30 min95
4BenzaldehydeAcetamideB45 min92
54-MethylbenzaldehydeAcetamideC5 min90
64-MethoxybenzaldehydeAcetamideC6 min88

Method A: Reflux in acetonitrile at 85°C; Method B: Thermal, solvent-free at 120°C; Method C: Microwave, solvent-free.

Experimental Protocol

General Procedure for the Synthesis of Amidoalkyl Naphthols: [2]

  • Method A (Ritter-type reaction): A mixture of 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), and NaHSO₄·H₂O (45 mg) in acetonitrile (5 mL) is stirred for the specified time at 85°C under reflux.

  • Method B (Solvent-free thermal): To a mixture of 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), and acetamide (1.2 mmol), NaHSO₄·H₂O (45 mg) is added. The mixture is stirred at 120°C in an oil bath.

  • Method C (Microwave, solvent-free): A mixture of 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), acetamide (1.2 mmol), and NaHSO₄·H₂O (45 mg) is irradiated in a microwave oven.

Work-up and Purification (for all methods):

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is filtered to recover the heterogeneous catalyst.

  • The filtrate is concentrated to solidify the product.

  • The solid product is purified by recrystallization from aqueous ethanol (15%).

  • The recovered catalyst can be washed with chloroform, dried at 100°C, and reused.[2]

Visualization

logical_relationship_naphthols cluster_conditions Reaction Conditions Reactants 2-Naphthol + Aryl Aldehyde + Amide/Nitrile Catalyst NaHSO4.H2O Reactants->Catalyst Reflux Reflux (Acetonitrile) Catalyst->Reflux Thermal Thermal (Solvent-Free) Catalyst->Thermal Microwave Microwave (Solvent-Free) Catalyst->Microwave Product Amidoalkyl Naphthol Reflux->Product Thermal->Product Microwave->Product fischer_esterification_pathway Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Ester Ester Deprotonation->Ester Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Protonation Alcohol Alcohol Alcohol->Nucleophilic_Attack H_plus H+ (Catalyst) H_plus->Protonation coumarin_synthesis_workflow Reactants Phenol Derivative + β-Ketoester Catalyst [bmim]HSO4 (Ionic Liquid) Reactants->Catalyst Reaction Microwave Irradiation or Thermal Heating Catalyst->Reaction Workup Cooling & Addition of Ice Reaction->Workup Isolation Filtration & Recrystallization Workup->Isolation Catalyst_Recovery Catalyst Recovery (from filtrate) Workup->Catalyst_Recovery Product Pure Coumarin Isolation->Product

References

Troubleshooting & Optimization

troubleshooting common problems with sodium bisulfate catalysts in esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using sodium bisulfate as a catalyst in esterification reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during esterification using sodium bisulfate.

Problem 1: Low or No Ester Yield

Possible Causes and Solutions:

  • Inactive Catalyst: Sodium bisulfate monohydrate is often the commercially available form and may contain water. The presence of water can inhibit the reaction.[1]

    • Solution: Dry the sodium bisulfate before use. This can be done by heating it in an oven.

  • Equilibrium Limitation: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, limiting the yield.[2][3][4]

    • Solution 1: Water Removal: Use a Dean-Stark apparatus or a similar setup to remove water as it is formed, driving the equilibrium towards the product side.[5]

    • Solution 2: Excess Reactant: Use a large excess of one of the reactants (usually the less expensive one, like the alcohol) to shift the equilibrium towards the formation of the ester.[3][6]

  • Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and overall yield.

    • Solution: Optimize the catalyst loading. Studies have shown that an optimal amount of sodium bisulfate is crucial for maximizing yield. For example, in one process, 3% by weight of the catalyst was found to be optimal.[7][8] In another, catalyst amounts ranging from 0.5% to 30% by weight of the carboxylic acid have been reported as effective.[6]

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.

    • Solution: Increase the reaction temperature. Esterification reactions are often carried out at the reflux temperature of the alcohol.[6] However, excessively high temperatures can lead to side reactions.[4] The optimal temperature should be determined experimentally for each specific reaction.[9][10][11][12]

Problem 2: Slow Reaction Rate

Possible Causes and Solutions:

  • Low Catalyst Concentration: An insufficient amount of catalyst will result in a slower reaction.

    • Solution: Gradually increase the catalyst loading. The reaction rate generally increases with the amount of catalyst.[12]

  • Low Temperature: The reaction kinetics are temperature-dependent.

    • Solution: Increase the reaction temperature to accelerate the reaction rate. It's important to find an optimal temperature that increases the rate without causing significant side reactions or decomposition.[12][13][14][15]

  • Poor Mixing: In a heterogeneous reaction with a solid catalyst, efficient mixing is crucial for good contact between the reactants and the catalyst.

    • Solution: Ensure vigorous and constant stirring throughout the reaction.

  • Low Solubility: Sodium bisulfate may have low solubility in the reaction medium, which can limit its effectiveness.[1]

    • Solution: While sodium bisulfate is often used as a solid catalyst, ensuring good dispersion through effective stirring is key. In some cases, using a co-solvent might be considered, but its impact on the reaction equilibrium would need to be evaluated.

Problem 3: Presence of Side Products

Possible Causes and Solutions:

  • Ether Formation: At higher temperatures, a side reaction involving the dehydration of the alcohol to form an ether can occur.[16]

    • Solution: Optimize the reaction temperature to favor esterification over ether formation. This typically means using the lowest temperature that provides a reasonable reaction rate.

  • Dehydration and Charring: Overheating the reaction mixture, especially in the presence of a strong acid catalyst, can lead to the decomposition of organic materials, resulting in charring or tar formation.[16]

    • Solution: Carefully control the reaction temperature and avoid excessive heating. Use a heating mantle with a temperature controller for better regulation.

  • Oxidation: At high temperatures, oxidation of the alcohol can occur.[16]

    • Solution: Maintain an inert atmosphere (e.g., using nitrogen or argon) if your substrates are sensitive to oxidation at the reaction temperature.

Problem 4: Catalyst Deactivation and Reusability Issues

Possible Causes and Solutions:

  • Fouling: The catalyst surface can be contaminated by organic residues or byproducts, blocking the active sites.[12]

    • Solution 1: Washing: After the reaction, filter the catalyst and wash it with a suitable solvent to remove adsorbed organic materials.

    • Solution 2: Calcination: For more robust organic residues, the catalyst can be regenerated by calcination (heating at a high temperature). A study showed that calcination at 600°C for 1 hour could recover the catalyst's activity.[12]

  • Leaching of Active Species: Although sodium bisulfate is a solid catalyst, some leaching into the reaction medium can occur, especially at higher temperatures.

    • Solution: After the reaction, the catalyst can be recovered by filtration. If leaching is significant, consider optimizing for a lower reaction temperature or shorter reaction time. Studies have shown that sodium bisulfate can be recycled and reused multiple times with good activity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for sodium bisulfate in esterification?

A1: The optimal catalyst loading can vary depending on the specific reactants and conditions. However, literature reports suggest a range from 0.5% to 30% by weight based on the carboxylic acid.[6] For example, a study on the esterification of a pyrolytic product found 3 wt% to be the most suitable amount.[7][8] It is recommended to perform optimization experiments for your specific system.

Q2: What is the ideal temperature for esterification with a sodium bisulfate catalyst?

A2: The reaction is often carried out at the reflux temperature of the alcohol being used.[6] However, the optimal temperature depends on the specific substrates. For instance, in the synthesis of amyl ferulate, the reaction was conducted at the refluxing temperature of n-pentanol.[17] It is crucial to balance reaction rate with the potential for side reactions, such as alcohol dehydration, which can occur at higher temperatures.[16]

Q3: How can I improve the yield of my esterification reaction?

A3: To improve the yield, you can:

  • Remove water: Use a Dean-Stark apparatus to remove the water byproduct and shift the reaction equilibrium.[5]

  • Use excess reactant: Increase the concentration of one of the reactants, typically the alcohol.[6]

  • Optimize catalyst loading and temperature: Ensure you are using the optimal amount of catalyst and the appropriate reaction temperature for your specific system.[7][8][12]

Q4: Is sodium bisulfate a homogeneous or heterogeneous catalyst in these reactions?

A4: Sodium bisulfate is a solid acid catalyst and is therefore used heterogeneously.[6] This is a significant advantage as it can be easily separated from the reaction mixture by filtration, simplifying the workup process compared to homogeneous catalysts like sulfuric acid.[6][18]

Q5: Can I reuse the sodium bisulfate catalyst?

A5: Yes, one of the benefits of using sodium bisulfate is its reusability. After the reaction, it can be filtered off, washed, dried, and reused. One study demonstrated that the catalyst retained good activity even after being recycled four times.[7] If the catalyst activity decreases, it may be due to fouling, which can sometimes be reversed by washing or calcination.[12]

Q6: What are the main advantages of using sodium bisulfate over sulfuric acid?

A6: The main advantages include:

  • Ease of Separation: As a solid catalyst, it can be easily filtered from the reaction mixture.[6]

  • Reduced Corrosion: It is generally less corrosive than concentrated sulfuric acid.[19]

  • Reusability: The catalyst can be recovered and reused for multiple reaction cycles.[7]

  • Milder Reaction Conditions: It can be effective under milder conditions compared to some other catalysts.[5]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on Esterification

CatalystSubstratesCatalyst Loading (wt%)Temperature (°C)Molar Ratio (Alcohol:Acid)OutcomeReference
Sodium BisulfatePyrolytic Product & Methanol3Reflux0.4:1Optimal for reducing acid value[7][8]
Sodium BisulfateFerulic Acid & n-Pentanol6Reflux2:197% Yield[17]
Sodium BisulfateAcetic Acid & Ethanol0.3 - 2.060 - 90-Reaction rate constant determined[20]
Sulfuric AcidKaranja Oil & Methanol0.25 - 1.5309:1Lower acid value with increased loading[13]

Table 2: Effect of Molar Ratio on Esterification

CatalystSubstratesMolar Ratio (Alcohol:Acid)Temperature (°C)Catalyst Loading (wt%)OutcomeReference
Sodium BisulfatePyrolytic Product & Methanol0.3:1 - 0.5:1Reflux3Optimal ratio of 0.4:1[7][8]
Sodium BisulfateFerulic Acid & n-Pentanol2:1Reflux697% Yield[17]
Sulfuric AcidKaranja Oil & Methanol9:1300.5Part of optimized conditions[13]

Experimental Protocols

Protocol 1: General Procedure for Esterification using Sodium Bisulfate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant and Catalyst Preparation:

    • Ensure the carboxylic acid and alcohol are dry.

    • If using sodium bisulfate monohydrate, dry it in an oven to remove water.[1]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, the alcohol, and the sodium bisulfate catalyst. For reactions sensitive to water, a Dean-Stark apparatus can be attached between the flask and the condenser to remove water azeotropically.[5]

  • Reaction Conditions:

    • The typical molar ratio of alcohol to carboxylic acid is between 1:1 and 10:1, with an excess of alcohol often used to drive the reaction forward.[6][17]

    • The catalyst loading can range from 1-10 wt% of the carboxylic acid.[6][7]

    • Stir the mixture and heat it to the desired temperature, often the reflux temperature of the alcohol, using a heating mantle.[6]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring the decrease in the acid value of the reaction mixture.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the solid sodium bisulfate catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.[7]

    • The filtrate contains the ester product. Wash the filtrate with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude ester by distillation or column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield start Low or No Ester Yield cause1 Inactive Catalyst (Hydrated) start->cause1 cause2 Equilibrium Limitation start->cause2 cause3 Insufficient Catalyst Loading start->cause3 cause4 Low Reaction Temperature start->cause4 solution1 Dry Sodium Bisulfate Before Use cause1->solution1 Solution solution2a Remove Water (e.g., Dean-Stark) cause2->solution2a Solution solution2b Use Excess Reactant cause2->solution2b Solution solution3 Optimize Catalyst Loading (e.g., 1-10 wt%) cause3->solution3 Solution solution4 Increase Reaction Temperature (with caution) cause4->solution4 Solution

Caption: Troubleshooting workflow for low ester yield.

Esterification_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Carboxylic Acid Carboxylic Acid Protonation Protonation Carboxylic Acid->Protonation + H+ (from NaHSO4) Alcohol Alcohol Nucleophilic Attack Nucleophilic Attack Alcohol->Nucleophilic Attack NaHSO4 NaHSO4 Protonation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Water Elimination Water Elimination Proton Transfer->Water Elimination Deprotonation Deprotonation Water Elimination->Deprotonation - H2O Water Water Ester Ester Deprotonation->Ester - H+ (regenerates catalyst) Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Reaction Rate Reaction Rate Temperature->Reaction Rate Increases Side Products Side Products Temperature->Side Products Increases (if too high) Catalyst Loading Catalyst Loading Catalyst Loading->Reaction Rate Increases Molar Ratio Molar Ratio Ester Yield Ester Yield Molar Ratio->Ester Yield Affects Equilibrium Reaction Rate->Ester Yield Impacts

References

Technical Support Center: Optimizing Hydrogen Sulfate Catalyzed Dehydrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in hydrogen sulfate (B86663) (sulfuric acid) catalyzed dehydration reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue: Low or No Product Yield

  • Q1: My reaction is not producing the expected alkene, or the yield is very low. What are the common causes?

    A1: Low yields in acid-catalyzed dehydrations can stem from several factors. A primary consideration is the reaction equilibrium. Since dehydration is a reversible reaction, the presence of water can drive the equilibrium back towards the starting alcohol.[1] It is also crucial to ensure the reaction reaches the necessary activation energy, which may require adjusting the temperature.[2][3][4] Finally, confirm that your acid catalyst is of an appropriate concentration and not degraded.

  • Q2: How does the structure of the alcohol affect the reaction conditions required?

    A2: The reactivity of alcohols in dehydration reactions is ranked as tertiary > secondary > primary.[5] This is because the reaction often proceeds through a carbocation intermediate, and the stability of this intermediate follows the same trend. Consequently, tertiary alcohols can be dehydrated under milder conditions (lower temperatures), while primary alcohols require more forcing conditions.[2][5]

Issue: Formation of Side Products

  • Q3: My reaction mixture turned dark brown or black. What is causing this and how can I prevent it?

    A3: Concentrated sulfuric acid is a strong oxidizing agent.[6][7] It can oxidize the alcohol to carbon dioxide, while being reduced to sulfur dioxide.[6][7] This process can also lead to the formation of a carbonaceous tar.[6][7] To mitigate this, consider using a less oxidizing acid, such as phosphoric acid, or using a lower concentration of sulfuric acid if possible.[7]

  • Q4: I've isolated a byproduct with a higher boiling point than my expected alkene. What could it be?

    A4: If the reaction is not heated sufficiently, alcohols can react with each other to form ethers.[2][5] This is a common side reaction, particularly with primary alcohols. To favor the elimination reaction to form the alkene, ensure the reaction temperature is appropriate for the alcohol being used (see table below).

  • Q5: My product seems to be a mixture of isomeric alkenes. How can I control the regioselectivity?

    A5: When multiple alkene products are possible, the reaction generally follows Zaitsev's rule, favoring the formation of the most substituted (and therefore most stable) alkene.[8] In some cases, carbocation rearrangements can occur, leading to a constitutional isomer of the expected product. This happens when a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift.

  • Q6: I suspect my alkene product is polymerizing under the reaction conditions. How can I avoid this?

    A6: The acidic conditions used for dehydration can also catalyze the polymerization of the newly formed alkene. This is especially a problem for alkenes that can form stable carbocations. To minimize polymerization, it is often beneficial to distill the alkene from the reaction mixture as it is formed. This removes it from the acidic environment and shifts the equilibrium towards the product.[1]

Optimizing Reaction Conditions

  • Q7: What are the advantages of using phosphoric acid instead of sulfuric acid?

    A7: While both are effective catalysts, phosphoric acid is generally preferred because it is less oxidizing than sulfuric acid, leading to fewer charring and side reactions.[7] This results in a cleaner reaction and simpler purification.[7]

  • Q8: What is the role of temperature in this reaction?

    A8: Temperature is a critical parameter. Not only does it provide the necessary energy for the dehydration to occur, but it can also influence the selectivity between elimination (alkene formation) and substitution (ether formation). Higher temperatures generally favor elimination.[9]

Data Presentation: Reaction Conditions

Alcohol TypeTypical Temperature Range (°C) with H₂SO₄Notes
Primary170 - 180Most difficult to dehydrate; prone to ether formation at lower temperatures.[2][5]
Secondary100 - 140Intermediate reactivity.[2][5]
Tertiary25 - 80Easiest to dehydrate due to stable carbocation intermediate.[2][5]

Experimental Protocols

Example: Dehydration of Cyclohexanol (B46403) to Cyclohexene (B86901)

This protocol is a common undergraduate laboratory experiment that illustrates the principles of acid-catalyzed dehydration.

Materials:

  • Cyclohexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanol and a catalytic amount of concentrated sulfuric acid (a typical ratio is about 1:5 acid to alcohol by volume). Add a few boiling chips.

  • Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture gently. The cyclohexene and water will co-distill. Collect the distillate in a receiver cooled in an ice bath.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium chloride solution to help remove any dissolved acid and some of the water.

    • Separate the layers and transfer the organic layer (cyclohexene) to a clean, dry flask.

  • Drying: Add anhydrous calcium chloride to the cyclohexene to remove residual water. Swirl the flask and let it stand until the liquid is clear.

  • Final Distillation: Decant the dried cyclohexene into a clean distillation apparatus and perform a final distillation to purify the product. Collect the fraction boiling at the literature value for cyclohexene (approximately 83 °C).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Cyclohexanol, H₂SO₄, and boiling chips B Heat and Distill A->B C Collect Distillate B->C D Wash with NaCl(aq) C->D E Dry with CaCl₂ D->E F Final Distillation E->F G Pure Cyclohexene F->G

Caption: Experimental workflow for the synthesis of cyclohexene.

troubleshooting_dehydration cluster_yield Low Yield Issues cluster_side_products Side Product Issues Start Low Yield or Side Products? A Incomplete Reaction? Start->A E Black Tar Formation? Start->E G Ether Formation? Start->G I Polymerization? Start->I B Increase Temperature or Reaction Time A->B Yes C Equilibrium Shifted? A->C No D Remove Water/ Distill Product C->D Yes F Use Phosphoric Acid or Lower H₂SO₄ Concentration E->F Yes H Increase Temperature G->H Yes J Distill Product as it Forms I->J Yes reaction_mechanisms cluster_e1 E1 Mechanism (2°/3° Alcohols) cluster_e2 E2 Mechanism (1° Alcohols) A1 Protonation of -OH A2 Loss of H₂O to form Carbocation A1->A2 A3 Deprotonation to form Alkene A2->A3 B1 Protonation of -OH B2 Concerted Deprotonation and Loss of H₂O B1->B2

References

Technical Support Center: Regeneration of Deactivated Sodium Hydrogen Sulfate (NaHSO₄) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of deactivated sodium hydrogen sulfate (B86663) (NaHSO₄) catalysts.

Frequently Asked Questions (FAQs)

Q1: What is a sodium hydrogen sulfate (NaHSO₄) catalyst and where is it used?

Sodium this compound, also known as sodium bisulfate, is an acidic salt that functions as a solid acid catalyst.[1] It is utilized in various organic syntheses, including the preparation of acylals from aldehydes and the synthesis of octahydro-quinazolin-2,5-diones.[2][3] Supported NaHSO₄ catalysts, for instance on silica (B1680970) (SiO₂), are often preferred as they are efficient, reusable, and easy to handle.[2][3]

Q2: What causes the deactivation of NaHSO₄ catalysts?

Like other solid acid catalysts, NaHSO₄ catalysts are susceptible to deactivation through several mechanisms:

  • Fouling or Coking: This is a primary cause of deactivation where heavy, carbonaceous byproducts, often called "coke," deposit on the catalyst's surface and within its pores.[4][5] These deposits block access to the active sites.[4]

  • Poisoning: Impurities in the feedstock can strongly adsorb to the active sites of the catalyst, rendering them inactive.[4][5] For acidic catalysts like NaHSO₄, basic compounds are common poisons.[4]

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the loss of active surface area and changes in the catalyst's crystalline structure, a process known as sintering.[5][6]

Q3: What are the common strategies for regenerating deactivated NaHSO₄ catalysts?

Common regeneration strategies aim to remove the substances causing deactivation and restore the catalyst's activity. These methods include:

  • Thermal Treatment (Calcination): This involves heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) to burn off coke deposits.[7][8]

  • Solvent Washing: This technique uses solvents to dissolve and wash away poisons or foulants from the catalyst surface.[8][9] The choice of solvent depends on the nature of the deactivating species.

  • Chemical Treatment: In some cases, washing with dilute acidic or alkaline solutions can remove specific poisons.[8][10] However, care must be taken as strong acids may wash away the active components of the catalyst.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the use and regeneration of NaHSO₄ catalysts.

Problem 1: Gradual decrease in catalytic activity over time.

Possible CauseTroubleshooting Steps & InvestigationRecommended Action
Coking/Fouling 1. Visual Inspection: Check for a color change in the catalyst (e.g., darkening). 2. Back Pressure Analysis: In a packed-bed reactor, a gradual increase in back pressure can indicate fouling. 3. Catalyst Characterization: Use Temperature Programmed Oxidation (TPO) to quantify coke deposition.Proceed with Thermal Regeneration (Calcination) . See Experimental Protocol 1.
Catalyst Poisoning 1. Feedstock Analysis: Analyze starting materials and solvents for impurities, especially basic compounds. 2. Catalyst Analysis: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to identify poisoning elements on the catalyst surface.If the poison is soluble, attempt Solvent Washing . See Experimental Protocol 2.

Problem 2: Catalyst shows low or no activity after regeneration.

Possible CauseTroubleshooting Steps & InvestigationRecommended Action
Incomplete Coke Removal 1. Review Regeneration Protocol: Verify that the calcination temperature and duration were sufficient. 2. Post-Regeneration Analysis: Repeat TPO analysis on the regenerated catalyst to check for residual coke.Re-run the thermal regeneration protocol, potentially increasing the temperature or duration within the catalyst's tolerance limits.
Thermal Degradation (Sintering) 1. Characterize Surface Area: Use BET (Brunauer–Emmett–Teller) analysis to measure the surface area of the fresh, deactivated, and regenerated catalyst. A significant decrease suggests sintering.Sintering is often irreversible.[6] Consider optimizing the initial reaction conditions to use lower temperatures. If regeneration is not possible, the catalyst may need to be replaced.
Loss of Active Component 1. Chemical Analysis: Use X-ray Fluorescence (XRF) to compare the elemental composition of the fresh and regenerated catalyst.[10] A decrease in sulfur content may indicate loss of the active NaHSO₄ phase.This can occur with harsh chemical washing.[10] Avoid using strong acids for regeneration. If the active component is lost, the catalyst will need to be replaced.

Data Summary

The effectiveness of different regeneration techniques can be quantified. Below is a summary of typical recovery data for various catalyst types, which can serve as a benchmark.

Regeneration MethodCatalyst TypeDeactivation CauseKey ParameterActivity Recovery (%)Reference
Thermal TreatmentSolid Acid ZeoliteCoking450-550 °C in 5% Air/N₂~80-90%[11]
Acid WashingSCR CatalystAlkali & Heavy Metal PoisoningDilute Acetic Acid93.9-99.9% (poison removal)[10]
Solvent WashingHDS CatalystCarbon/Sulfur DepositsAcetone~90% (metal recovery)[9]
Alkali WashingSCR CatalystSulfate Deposition0.2 mol·L⁻¹ NaOH~74% (relative activity)[12]

Experimental Protocols

Protocol 1: Thermal Regeneration by Calcination (for Coking)

This protocol describes a general procedure for regenerating a coked NaHSO₄ catalyst in a packed bed reactor or furnace.

  • System Purge: Stop the flow of reactants. Purge the reactor with an inert gas (e.g., Nitrogen) at 20-50 mL/min for 1-2 hours at the reaction temperature to remove residual reactants and products.

  • Controlled Oxidation: While maintaining the inert gas flow, introduce a controlled flow of air (a 5% air in nitrogen mixture is a typical starting point).

  • Temperature Ramp: Slowly increase the reactor temperature to the calcination temperature. For many solid acid catalysts, a range of 450-550 °C is effective. Caution: The gasification of carbon deposits is exothermic; a slow ramp rate (e.g., 5 °C/min) is crucial to avoid thermal damage to the catalyst.[7][8]

  • Isothermal Hold: Maintain the catalyst at the calcination temperature for 3-5 hours, or until analysis of the outlet gas (e.g., by mass spectrometry) shows that CO₂ production has ceased.[7]

  • Cool Down: Cool the reactor to the desired operating temperature under an inert gas flow.

Protocol 2: Solvent Washing (for Soluble Poisons/Foulants)

This protocol is a general guideline for removing soluble impurities. The choice of solvent is critical and should be based on the suspected contaminant.

  • Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor.

  • Solvent Selection: Choose a solvent in which the poison or foulant is highly soluble but the active NaHSO₄ is not. Acetone or other volatile organic solvents are often used to remove organic residues.[9]

  • Washing Procedure:

    • Place the deactivated catalyst in a flask.

    • Add the selected solvent (e.g., 10 mL of solvent per gram of catalyst).

    • Agitate the mixture (e.g., using a magnetic stirrer or sonicator) at room temperature for 30-60 minutes.

  • Catalyst Recovery: Separate the catalyst from the solvent by filtration.[2]

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove any residual solvent.[2] The catalyst is now ready for reuse or characterization.

Visualizations

Below are diagrams illustrating the deactivation and regeneration workflows.

Deactivation_Mechanisms cluster_deactivation Catalyst Deactivation Pathways cluster_causes Primary Causes Active Active NaHSO₄ Catalyst Deactivated Deactivated Catalyst Active->Deactivated Reaction Cycles Coking Coking / Fouling Deactivated->Coking Poisoning Poisoning Deactivated->Poisoning Sintering Sintering Deactivated->Sintering Regeneration_Workflow Start Deactivated Catalyst (Low Activity) Diagnose Diagnose Cause of Deactivation Start->Diagnose Coking Coking Identified Diagnose->Coking Gradual loss, coke confirmed Poisoning Poisoning Identified Diagnose->Poisoning Sudden loss, poison confirmed Sintering Sintering Identified Diagnose->Sintering Surface area loss Thermal Thermal Regeneration (Calcination) Coking->Thermal Washing Solvent / Chemical Washing Poisoning->Washing Irreversible Irreversible Deactivation (Replace Catalyst) Sintering->Irreversible End Regenerated Catalyst (Activity Restored) Thermal->End Washing->End

References

overcoming interference in the HPLC analysis of bisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of bisulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and interferences encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My bisulfate peak is showing poor retention and is eluting with the solvent front in my reversed-phase HPLC method. How can I improve its retention?

A1: Due to its high polarity, bisulfate exhibits weak retention in standard reversed-phase HPLC.[1] To improve retention, consider the following strategies:

  • Utilize Ion-Pairing Chromatography: Introduce an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), into the mobile phase.[2][3] This reagent forms a neutral ion pair with the bisulfate anion, increasing its hydrophobicity and retention on a non-polar stationary phase like C18.

  • Employ a Specialized Column: Consider using a column specifically designed for the analysis of highly polar or anionic compounds. For example, an Xtimate® Sugar-H column has been shown to provide excellent retention for sodium metabisulfite (B1197395).[1]

  • Optimize Mobile Phase pH: The pH of the mobile phase can influence the ionization state of bisulfate. Adjusting the pH to a more acidic level (e.g., pH 3.0) can enhance retention.[4]

Q2: I am observing co-elution of my bisulfate peak with other excipients in my formulation, such as organic acids or preservatives. How can I resolve these peaks?

A2: Co-elution with formulation components is a common interference issue. To achieve better separation, you can try the following:

  • Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A systematic approach, such as running a gradient elution, can help determine the optimal isocratic conditions for separation.

  • Change the Stationary Phase: If adjusting the mobile phase is insufficient, switching to a different column chemistry may be necessary. For instance, a cyano (CN) column was successfully used to separate sodium bisulfite from other formulation components.[2][3]

  • Optimize Detection Wavelength: While bisulfate can be detected at low UV wavelengths (e.g., 210-220 nm), many other compounds also absorb in this region.[1] If your interfering compounds have different UV spectra, selecting a more specific wavelength may reduce the interference.

Q3: My baseline is noisy and drifting, especially during gradient elution. What are the potential causes and solutions?

A3: Baseline instability can arise from several sources. Here are some common causes and their remedies:

  • Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and reagents.[5] Water is a frequent source of contamination; use freshly prepared, high-purity water.[6]

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the detector, causing baseline noise. Use an in-line degasser or sparge the mobile phase with helium.[5]

  • Long Equilibration Times with Ion-Pairing Reagents: Ion-pairing reagents can take a significant amount of time to equilibrate with the stationary phase, leading to baseline drift.[7] Ensure the column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent before starting your analysis. Isocratic elution is often preferred over gradient elution when using ion-pairing reagents to avoid continuous re-equilibration.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the HPLC analysis of bisulfate.

Issue 1: Retention Time Shifts
Symptom Possible Cause Recommended Solution
Gradual shift in retention time over several injectionsSlow equilibration of the column with the mobile phase, particularly with ion-pairing reagents.[8]Allow for a longer column equilibration time. It can take 20-50 column volumes or more for complete equilibration with ion-pairing reagents.[7][8] Consider dedicating a column specifically for ion-pair chromatography to avoid long re-equilibration times after using other mobile phases.
Inconsistent retention times from day to dayVariations in mobile phase preparation.[9]Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Use a pH meter to verify the final pH of the buffer.
Abrupt changes in retention timeLeak in the HPLC system or a problem with the pump.[10]Check for leaks at all fittings. Inspect pump seals for salt buildup, which can indicate a leak.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
Peak tailingSecondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[7]The use of an ion-pairing reagent can help mask these residual silanol groups and improve peak shape.[7] Also, ensure the pH of the mobile phase is appropriate for the analyte and column.
Peak frontingSample overload or issues with the column temperature.[7]Try injecting a smaller sample volume or diluting the sample.[5] Adjusting the column temperature can also sometimes resolve peak shape issues.[7]
Broad peaksLow mobile phase flow rate or a leak between the column and detector.[10]Check the flow rate and ensure there are no leaks in the system.[10] A contaminated guard column can also lead to peak broadening; replace it if necessary.[10]

Experimental Protocols

Protocol 1: Ion-Pairing RP-HPLC for Sodium Bisulfite in an Injectable Formulation

This protocol is based on a stability-indicating method for the determination of sodium bisulfite.[2]

  • Chromatographic Conditions:

    • Column: Zorbax CN (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of a buffer and acetonitrile (B52724) (70:30 v/v). The buffer consists of 0.03 M tetrabutylammonium hydrogen sulfate and 0.01 M potassium dihydrogen orthophosphate, with the pH adjusted to 6.0 with orthophosphoric acid.[2]

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of sodium bisulfite in purified water. Further dilutions can be made with water to the desired concentration.

    • Sample Solution: Dilute the injectable formulation with purified water to a concentration within the linear range of the method.

Protocol 2: HPLC Method for Sodium Metabisulfite with a Sugar-H Column

This protocol is optimized for the retention and separation of sodium metabisulfite from common interfering substances.[1]

  • Chromatographic Conditions:

    • Column: Xtimate® Sugar-H (7.8 × 300 mm, 5 µm)

    • Mobile Phase: 0.0125 mol/L sulfuric acid solution

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80°C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

Data Presentation

Table 1: Comparison of HPLC Methods for Bisulfate Analysis
ParameterMethod 1: Ion-Pairing RP-HPLC[2]Method 2: Sugar-H Column[1]
Column Zorbax CN (250 mm × 4.6 mm, 5 µm)Xtimate® Sugar-H (7.8 × 300 mm, 5 µm)
Mobile Phase 70:30 (v/v) mixture of buffer (0.03 M tetrabutylammonium this compound, 0.01 M potassium dihydrogen orthophosphate, pH 6.0) and acetonitrile0.0125 mol/L sulfuric acid solution
Flow Rate 0.7 mL/min0.5 mL/min
Temperature 30°C80°C
Detection 215 nm214 nm
Key Feature Utilizes ion-pairing to enhance retention on a standard phase.Employs a specialized column for polar analytes.

Visualizations

Troubleshooting_Workflow Start Start: HPLC Interference Issue ProblemID Identify the Problem Start->ProblemID PoorRetention Poor Retention / Elution with Solvent Front ProblemID->PoorRetention Weak Retention CoElution Co-elution with Excipients ProblemID->CoElution Peak Overlap BaselineIssues Baseline Noise / Drift ProblemID->BaselineIssues Unstable Baseline Sol_Retention1 Use Ion-Pairing Reagent PoorRetention->Sol_Retention1 Sol_Retention2 Use Specialized Column (e.g., Sugar-H) PoorRetention->Sol_Retention2 Sol_Retention3 Optimize Mobile Phase pH PoorRetention->Sol_Retention3 Sol_CoElution1 Adjust Mobile Phase Ratio CoElution->Sol_CoElution1 Sol_CoElution2 Change Column Chemistry (e.g., CN) CoElution->Sol_CoElution2 Sol_CoElution3 Optimize Detection Wavelength CoElution->Sol_CoElution3 Sol_Baseline1 Use High-Purity Solvents BaselineIssues->Sol_Baseline1 Sol_Baseline2 Degas Mobile Phase BaselineIssues->Sol_Baseline2 Sol_Baseline3 Ensure Full Column Equilibration BaselineIssues->Sol_Baseline3 End Problem Resolved Sol_Retention1->End Sol_Retention2->End Sol_Retention3->End Sol_CoElution1->End Sol_CoElution2->End Sol_CoElution3->End Sol_Baseline1->End Sol_Baseline2->End Sol_Baseline3->End

Caption: Troubleshooting workflow for common HPLC interference issues.

Ion_Pairing_Mechanism cluster_0 Stationary Phase (e.g., C18) cluster_1 Mobile Phase StationaryPhase Hydrophobic Surface Bisulfate Bisulfate Anion (HSO3-) IonPair Neutral Ion Pair Bisulfate->IonPair forms IonPairReagent Ion-Pairing Reagent (e.g., TBA+) IonPairReagent->IonPair forms IonPair->StationaryPhase retains

Caption: Mechanism of ion-pairing chromatography for bisulfate retention.

References

improving the yield of esterification reactions using solid acid catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing esterification reactions using solid acid catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during solid acid catalyzed esterification reactions.

Q1: My esterification reaction yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A1: Low yield in Fischer esterification is a common issue that can stem from several factors. The primary culprits are often related to reaction equilibrium, catalyst activity, and the presence of water.

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[1][2]

    • Troubleshooting:

      • Water Removal: Employ methods to remove water as it forms. A Dean-Stark apparatus is a common laboratory setup for this purpose. In industrial processes, techniques like pervaporation or using a packed bed reactor can be effective.[1][3]

      • Excess Reactant: Using a large excess of one reactant (usually the alcohol, as it is often less expensive and easier to remove) can drive the equilibrium towards the product side.[1][4] A study on the esterification of acetic acid with ethanol (B145695) showed that increasing the alcohol to a 10-fold excess boosted the yield from 65% to 97%.[4]

  • Insufficient Catalyst Activity or Deactivation: The solid acid catalyst may not be active enough, or it may have deactivated during the reaction.

    • Troubleshooting:

      • Catalyst Choice: Ensure you are using a suitable catalyst for your specific reactants. Common solid acid catalysts include ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and niobic acid.[5] For reactions involving long-chain fatty acids, specialized catalysts like porous phenolsulfonic acid-formaldehyde resin (PAFR) have shown higher activity than commercial resins.[5]

      • Catalyst Loading: An insufficient amount of catalyst will lead to a slow or incomplete reaction.[1] The optimal catalyst loading can vary, but values around 5-10 wt% of the limiting reactant are often a good starting point.[6][7]

      • Catalyst Deactivation: Solid acid catalysts can be deactivated by several mechanisms, including poisoning by impurities, fouling of the active sites, or leaching of the active species.[8][9] For instance, the formation of sulfonic esters can be a cause of deactivation in the initial stages of the reaction.[9]

      • Regeneration: If deactivation is suspected, consider regenerating the catalyst. The regeneration procedure depends on the type of catalyst and the cause of deactivation. Common methods include washing with solvents or calcination.

  • Presence of Water in Reagents: Starting the reaction with wet reagents or glassware will inhibit the forward reaction from the outset.[1]

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.[1]

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized for your specific system.

    • Troubleshooting:

      • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be mindful of the boiling points of your reactants and potential side reactions at higher temperatures.[3]

      • Reaction Time: The reaction may simply need more time to reach equilibrium.[1] Monitor the reaction progress over time using techniques like GC or titration to determine the optimal reaction time.[10]

Q2: How does the presence of water affect the solid acid catalyst and the overall reaction?

A2: Water has a significant negative impact on solid acid catalyzed esterification for two main reasons:

  • Equilibrium Shift: As a byproduct of the esterification reaction, the accumulation of water can shift the equilibrium back towards the starting materials (carboxylic acid and alcohol), thus limiting the final ester yield.[10][11]

  • Catalyst Deactivation: Water can directly poison the acid sites of the catalyst, reducing its activity.[11][12] This deactivating effect is particularly pronounced for some types of solid acids. For example, the activity of Amberlyst-15 has been shown to decrease more rapidly in the presence of water compared to sulfuric acid.[11] The presence of water can lead to a decrease in the acid strength of the catalyst due to the coordination of water molecules to the protons.[12]

To mitigate these effects, it is crucial to remove water from the reaction mixture as it is formed.[10]

Q3: My solid acid catalyst seems to lose activity after one or two runs. What could be the cause and can it be regenerated?

A3: Loss of catalyst activity, or deactivation, is a common issue in heterogeneous catalysis. The primary causes for solid acid catalyst deactivation in esterification reactions include:

  • Fouling: The deposition of reactants, products, or byproducts on the catalyst surface can block the active sites.[8]

  • Leaching: The active acidic species (e.g., sulfonic acid groups) can be gradually washed away from the support material during the reaction, especially at higher temperatures.[9]

  • Poisoning: Certain impurities in the feedstock can strongly adsorb to the active sites and deactivate them.

  • Structural Changes: The catalyst support might undergo structural changes at high temperatures or in the presence of certain chemicals.

Regeneration:

Whether a catalyst can be regenerated depends on the cause of deactivation.

  • For deactivation due to fouling, washing the catalyst with an appropriate solvent to remove the adsorbed species can often restore activity.

  • In some cases of leaching, recalcination or re-sulfonation might be possible, although this is a more complex procedure.

  • A study on a carbon-based solid acid catalyst showed a decrease in conversion from 97.98% to 79.19% after four cycles, with sulfur leaching being a major contributor to deactivation in later cycles.[9]

It is important to consult the manufacturer's guidelines or relevant literature for the specific regeneration protocol for your catalyst.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on solid acid catalyzed esterification to provide a basis for comparison and optimization.

Table 1: Comparison of Different Solid Acid Catalysts for Esterification

CatalystReactantsTemperature (°C)Reaction Time (h)Molar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Conversion/Yield (%)Reference
Amberlyst-15Oleic Acid + Methanol60-6:1--[11]
Sulfuric AcidOleic Acid + Methanol60-6:1--[11]
Amberlite™ IR-120 (H)Palmitic Acid + Methanol6110.58:11098.3[6]
NaHSO₄Oleic Acid + Oleyl Alcohol13081:19.996.8[7]
Fe₃O₄@SiO₂–P([VLIM]PW)Palmitic Acid + Methanol70612:11094[13]
Aluminum-alginate complexOleic Acid + MethanolReflux310:1492.6[14]
Sulfated ZirconiaPalmitic Acid + Methanol60--690[15]

Table 2: Effect of Reaction Conditions on Ester Yield

ParameterCondition 1Yield 1 (%)Condition 2Yield 2 (%)Reactants & CatalystReference
Molar Ratio (Alcohol:Acid)1:16510:197Acetic Acid + Ethanol (Acid Catalyst)[4]
Water Content (initial)0%High20%Significantly DecreasedOleic Acid + Methanol (Amberlyst-15)[11]
Catalyst Reuse (S150-4)1st Cycle97.984th Cycle79.19Oleic Acid + Methanol[9]

Experimental Protocols

Protocol 1: General Procedure for Batch Esterification using a Solid Acid Catalyst

This protocol provides a general method for performing a batch esterification reaction in a laboratory setting.

Materials:

  • Carboxylic acid

  • Alcohol (in desired molar excess)

  • Solid acid catalyst (e.g., Amberlyst-15, dried)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dean-Stark apparatus (optional, for water removal)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. If water removal is critical, include a Dean-Stark apparatus between the flask and the condenser.

  • Reagent Addition: Add the carboxylic acid to the flask. Then, add the alcohol in the desired molar ratio.

  • Catalyst Addition: Add the solid acid catalyst to the reaction mixture. The amount will depend on the specific catalyst and reaction, but a starting point is typically 5-10 wt% relative to the limiting reactant.

  • Reaction: Begin stirring and heat the mixture to the desired reaction temperature (often the reflux temperature of the alcohol).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method, such as Gas Chromatography (GC) or by titrating the remaining acid.[5][10]

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with a solvent and dried for potential reuse. c. If an organic solvent was not used in the reaction, add one to extract the ester. d. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining unreacted carboxylic acid. Check the pH to ensure complete neutralization. e. Wash the organic layer with water and then with brine to remove any water-soluble impurities. f. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: a. Filter to remove the drying agent. b. Remove the solvent using a rotary evaporator. c. The crude ester can be further purified by distillation or column chromatography if necessary.

Visualizations

Below are diagrams illustrating key workflows and concepts in solid acid catalyzed esterification.

Troubleshooting_Low_Yield start Low Ester Yield check_equilibrium Is reaction at equilibrium? start->check_equilibrium check_catalyst Is catalyst active? check_equilibrium->check_catalyst Yes remove_water Remove H₂O (e.g., Dean-Stark) check_equilibrium->remove_water No increase_alcohol Use excess alcohol check_equilibrium->increase_alcohol No check_water Are reagents anhydrous? check_catalyst->check_water Yes check_catalyst_type Verify catalyst choice check_catalyst->check_catalyst_type No increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No regenerate_catalyst Regenerate/replace catalyst check_catalyst->regenerate_catalyst No check_conditions Are conditions optimal? check_water->check_conditions Yes dry_reagents Dry reagents & glassware check_water->dry_reagents No optimize_temp Optimize temperature check_conditions->optimize_temp No increase_time Increase reaction time check_conditions->increase_time No improved_yield Improved Yield check_conditions->improved_yield Yes remove_water->improved_yield increase_alcohol->improved_yield check_catalyst_type->improved_yield increase_catalyst->improved_yield regenerate_catalyst->improved_yield dry_reagents->improved_yield optimize_temp->improved_yield increase_time->improved_yield Catalyst_Deactivation_Pathway start Active Solid Acid Catalyst deactivation Deactivation Mechanisms start->deactivation fouling Fouling (byproducts, polymers) deactivation->fouling leaching Leaching (loss of acid sites) deactivation->leaching poisoning Poisoning (impurities in feed) deactivation->poisoning regeneration Regeneration Strategies fouling->regeneration leaching->regeneration poisoning->regeneration washing Solvent Washing regeneration->washing calcination Calcination regeneration->calcination resulfonation Re-sulfonation regeneration->resulfonation reactivated_catalyst Reactivated Catalyst washing->reactivated_catalyst calcination->reactivated_catalyst resulfonation->reactivated_catalyst

References

managing the hygroscopic nature of sodium hydrogen sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing sodium hydrogen sulfate (B86663) in your experiments. This resource provides troubleshooting guides and frequently asked questions to address the challenges posed by the hygroscopic nature of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is sodium hydrogen sulfate, and why is its hygroscopic nature a concern in experiments?

A1: Sodium this compound (NaHSO₄), also known as sodium bisulfate, is an acidic salt.[1] Its anhydrous form is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This property can be a significant source of experimental error. Water absorption can lead to inaccurate measurements of the reagent's mass, resulting in incorrect concentrations and affecting reaction stoichiometry.[4][5] The presence of unwanted water can also lead to side reactions, changes in reaction kinetics, or lower-than-expected yields.[6]

Q2: How can I visually determine if my sodium this compound has absorbed water?

A2: The physical appearance of the salt is a strong indicator. Anhydrous sodium this compound should be a dry, free-flowing crystalline powder or granule.[7][8] If the material has absorbed moisture, it will begin to clump together and may feel damp.[7][9] In cases of significant water absorption, it can form hard, caked masses.[7]

Q3: What are the potential consequences of using hygroscopic, "wet" sodium this compound?

A3: Using sodium this compound that has absorbed atmospheric water can introduce several types of experimental errors:[10]

  • Inaccurate Weighing and Concentration: The measured mass will include an unknown amount of water, leading to a lower actual concentration of NaHSO₄ than calculated. This is a common human or operational error.[4][5]

  • Inconsistent Results: The amount of absorbed water can vary each time the container is opened, leading to poor reproducibility between experiments.

  • Reaction Failures or Side Products: For moisture-sensitive reactions, the introduced water can inhibit the desired reaction or promote unwanted side reactions.

Q4: How should I properly store sodium this compound to prevent moisture absorption?

A4: To maintain its anhydrous state, sodium this compound should be stored in a tightly-closed, original container in a dry, cool, and well-ventilated place.[11][12] For maximum protection, especially for high-purity grades used in sensitive applications, storage in a desiccator with a suitable drying agent is recommended.

Q5: What is the best practice for handling sodium this compound to minimize water exposure during an experiment?

A5: When handling the reagent, minimize its exposure time to the ambient atmosphere.[13] Work efficiently to weigh out the required amount and securely reseal the container immediately. For highly sensitive applications, weighing and handling the compound inside a glovebox with an inert atmosphere (e.g., nitrogen or argon) is the ideal method.

Q6: Can I dry sodium this compound that has been exposed to moisture?

A6: Yes, it is possible to dry sodium this compound. The monohydrate form (NaHSO₄·H₂O) loses its water of hydration at 58°C (137.3°F).[2][14] For drying, you can heat the compound in an oven. However, be cautious with the temperature. Heating sodium this compound to temperatures above 280°C (536°F) will cause it to decompose into sodium pyrosulfate (Na₂S₂O₇) and water.[2][14] After heating, it is crucial to cool the material in a desiccator to prevent it from reabsorbing moisture from the air as it cools.[14]

Q7: How can I quantitatively test the purity or water content of my sodium this compound?

A7: The most common method to determine the purity of sodium this compound is through an alkalimetric titration.[15][16] This involves dissolving a precisely weighed sample in water and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521), using an indicator like phenolphthalein (B1677637).[15][16] For a direct measurement of water content, coulometric Karl Fischer titration is the standard method.[17]

Troubleshooting Guides

Issue 1: The sodium this compound is clumpy and difficult to weigh accurately.

  • Cause: The reagent has absorbed moisture from the atmosphere. This is indicated by the formation of clumps instead of free-flowing crystals.[7][18]

  • Solution:

    • Dry the Reagent: Follow the "Protocol for Drying Sodium this compound" outlined below.

    • Improve Storage: After drying, immediately transfer the reagent to a container with a tight-fitting seal and store it in a desiccator to prevent future moisture absorption.

    • Use a Fresh Bottle: If drying is not feasible or if the reagent is heavily caked, it is best to use a new, unopened container.

Issue 2: My reaction yield is consistently low, or results are not reproducible.

  • Cause: If sodium this compound is a key reagent, its effective concentration may be lower than calculated due to the presence of water weight. This is a form of reagent error that can significantly impact results.[4][5]

  • Solution:

    • Verify Reagent Purity: Perform a purity assay via titration as described in the protocol below to determine the true concentration of your stock reagent.

    • Use Anhydrous Reagent: Ensure you are using a fresh, properly stored, anhydrous grade of sodium this compound.

    • Standardize Handling Procedures: Implement a strict handling protocol (see below) to ensure that moisture exposure is minimized consistently across all experiments.

Quantitative Data Summary

The table below summarizes key physical and chemical properties of sodium this compound.

PropertyAnhydrous (NaHSO₄)Monohydrate (NaHSO₄·H₂O)Reference(s)
Molar Mass 120.06 g/mol 138.07 g/mol [2]
Appearance White solid/crystalsWhite solid/crystals[2][16][19]
Melting Point Decomposes58.5 °C (137.3 °F)[2]
Decomposition Temp. ~280-315 °C (536-599 °F)N/A[2][14]
Solubility in Water 28.5 g/100 mL (at 25 °C)Freely soluble[2][15]
pH (1M solution) < 1< 1[2]
Recommended Storage Tightly sealed, dry, coolTightly sealed, dry, cool[11][12][20]

Experimental Protocols

Protocol 1: Drying Sodium this compound

This protocol describes how to remove absorbed water from sodium this compound.

  • Preparation: Place a clean, dry porcelain or glass evaporating dish in a forced-air oven set to 110-120°C. Safety Note: Do not exceed 250°C to avoid decomposition.

  • Drying: Spread a thin layer of the clumped sodium this compound in the pre-heated evaporating dish.

  • Heating: Heat the material for 1-2 hours. If the material was the monohydrate, it will initially appear to melt as it loses its water of hydration.[14]

  • Cooling: Immediately transfer the hot evaporating dish into a desiccator containing a fresh desiccant (e.g., silica (B1680970) gel or anhydrous calcium sulfate).

  • Storage: Allow the sodium this compound to cool completely to room temperature inside the desiccator. Once cooled, promptly transfer the dry, free-flowing powder to a tightly sealed storage container.

Protocol 2: Purity Assay by Titration

This method determines the purity of sodium this compound by titrating it against a standardized sodium hydroxide solution.

  • Sample Preparation: Accurately weigh approximately 5 g of sodium this compound into a 250 mL conical flask.[16]

  • Dissolution: Add approximately 125 mL of deionized water to the flask and swirl until the solid is completely dissolved.[16]

  • Indicator: Add 2-3 drops of phenolphthalein indicator solution to the flask. The solution should remain colorless.

  • Titration: Titrate the sample with a standardized 1 N sodium hydroxide (NaOH) solution until a faint but persistent pink color is observed.[15][16]

  • Calculation: Calculate the purity using the following formula: Purity (%) = (V × N × 120.06) / (W × 10)​ Where:

    • V = Volume of NaOH solution used (in mL)

    • N = Normality of the NaOH solution

    • W = Weight of the NaHSO₄ sample (in g)

    • 120.06 = Molar mass of NaHSO₄ (in g/mol )

Visualizations

Below are diagrams illustrating key workflows and logical relationships for managing sodium this compound.

experimental_workflow cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_cleanup Post-Use storage Retrieve from Desiccator/Dry Storage weigh Weigh Quickly in Low-Humidity Environment storage->weigh seal Immediately Reseal Stock Container weigh->seal dissolve Dissolve in Appropriate Solvent seal->dissolve reaction Add to Reaction Mixture return_storage Return Stock to Proper Storage reaction->return_storage

Caption: Standard workflow for handling hygroscopic NaHSO₄.

troubleshooting_flowchart start Inconsistent or Unexpected Experimental Results check_reagent Is NaHSO₄ clumpy or poorly stored? start->check_reagent dry_reagent Dry the reagent (See Protocol 1) or use a new bottle. check_reagent->dry_reagent Yes other_causes Investigate other experimental variables (e.g., other reagents, temp, pressure) check_reagent->other_causes No yes_hygroscopic Yes no_hygroscopic No rerun_exp Rerun Experiment with Dry Reagent dry_reagent->rerun_exp

Caption: Troubleshooting guide for experiments involving NaHSO₄.

hydration_cycle anhydrous Anhydrous NaHSO₄ (Free-flowing) monohydrate NaHSO₄·H₂O (Clumped Solid) anhydrous->monohydrate Absorbs H₂O (Hygroscopic) monohydrate->anhydrous Heat > 58°C (Dehydration)

Caption: Reversible hydration and dehydration of NaHSO₄.

References

Technical Support Center: Process Improvements for Industrial Use of Hydrogen Sulfate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydrogen sulfate (B86663) catalysts, with a focus on solid acid catalysts like sulfated zirconia (SZ) and other sulfated metal oxides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using hydrogen sulfate catalysts.

Question: We are observing a rapid decline in catalytic activity during our isomerization/alkylation reaction. What are the likely causes and how can we troubleshoot this?

Answer: A rapid decline in activity, often referred to as deactivation, is a common issue. The primary causes are typically catalyst poisoning, fouling (coking), or structural changes.[1][2][3][4]

  • Troubleshooting Steps:

    • Analyze Feedstock Purity: Impurities in the feed, such as water or certain organic compounds, can poison the catalyst's active sites.[5] Ensure the feedstock meets the required purity specifications. Water, in particular, can hydrolyze and deactivate strong Lewis acid sites.[6]

    • Investigate Coke Formation: Fouling by carbonaceous deposits (coke) is a major cause of deactivation in hydrocarbon reactions.[1][4] This can be confirmed by temperature-programmed oxidation (TPO) or thermogravimetric analysis (TGA) of the spent catalyst. To mitigate coking, consider optimizing reaction temperature, pressure, and the hydrocarbon-to-catalyst ratio.

    • Check for Sulfate Leaching: The active sulfate groups can be lost from the catalyst surface, especially at high temperatures or in the presence of steam. This leads to a decrease in acidity and, consequently, activity.[7][8] Analysis of the product stream for sulfur compounds can indicate if leaching is occurring.

    • Examine Catalyst Structure: High reaction temperatures can cause irreversible changes to the catalyst's structure, such as the phase transformation of zirconia from the active tetragonal phase to the less active monoclinic phase, or sintering, which reduces the surface area.[9] X-ray diffraction (XRD) and BET surface area analysis of the spent catalyst can identify these changes.

Question: Our product selectivity has shifted, and we are seeing an increase in undesirable byproducts. What could be the reason?

Answer: A shift in selectivity can be linked to changes in the nature of the active sites on the catalyst or mass transfer limitations.

  • Troubleshooting Steps:

    • Re-evaluate Operating Conditions: Changes in temperature, pressure, or reactant flow rates can alter the reaction pathway and favor the formation of byproducts. Ensure all process parameters are within the optimal range.

    • Characterize Acidity of Spent Catalyst: A change in the ratio of Brønsted to Lewis acid sites can affect selectivity.[8] Temperature-programmed desorption (TPD) with ammonia (B1221849) or pyridine-FTIR can be used to characterize the acid sites on the fresh and spent catalyst. A loss of strong acid sites due to sulfate leaching might be the cause.[6]

    • Investigate Pore Blocking: The formation of coke can block catalyst pores, leading to diffusion limitations.[10] This can prevent reactants from reaching the active sites within the pores, favoring reactions that occur on the catalyst's outer surface and altering selectivity. Pore size distribution analysis of the spent catalyst can confirm this.

Question: We are planning to regenerate a deactivated catalyst. What are the recommended procedures and precautions?

Answer: Catalyst regeneration aims to remove poisons or coke and restore catalytic activity. The appropriate method depends on the cause of deactivation.

  • Regeneration Protocols:

    • For Coke Removal (Oxidative Regeneration): This is the most common method for catalysts deactivated by coking. It involves a controlled burnout of the carbonaceous deposits in the presence of a dilute oxygen stream (often mixed with an inert gas like nitrogen) at elevated temperatures.

      • Caution: The temperature must be carefully controlled to avoid excessive heat, which can cause sintering and irreversible damage to the catalyst.[4] The heating rate should be slow and monitored closely.

    • For Sulfate Poisoning: In some cases, activity loss due to sulfate poisoning can be reversed. For certain reforming catalysts, a procedure involving chlorination, reduction, and subsequent sulfiding has been shown to be effective.[11]

    • High-Pressure Hydrogen Regeneration: For coked sulfated zirconia catalysts, regeneration using high-pressure hydrogen (e.g., 2.1 MPa) at a moderate temperature (e.g., 250°C) has been reported as an effective alternative to oxidative methods. This can recover over 98% of the initial activity.[1]

Question: We are observing channeling and an increased pressure drop across our fixed-bed reactor. What are the potential causes and solutions?

Answer: Channeling and increased pressure drop are often due to mechanical issues with the catalyst bed.

  • Troubleshooting Steps:

    • Inspect Catalyst Particle Integrity: Mechanical stress during loading or operation can cause catalyst particles to break down, leading to fines that can plug the reactor bed.[9] Unload a sample of the catalyst and inspect for particle size distribution.

    • Review Loading Procedures: Improper loading of the catalyst can result in a non-uniform bed density, leading to channeling where the reactant stream bypasses parts of the catalyst bed. Ensure proper dense loading techniques are used.

    • Check for Catalyst Swelling or Agglomeration: Some catalysts may swell or agglomerate under reaction conditions, which can increase the pressure drop. This may require using a more mechanically robust catalyst or modifying the reactor design.

Frequently Asked Questions (FAQs)

Q1: What are "this compound" catalysts in an industrial context? A1: In the context of industrial heterogeneous catalysis, "this compound" catalysts typically refer to solid acid catalysts. These are materials where sulfate groups are supported on a metal oxide, such as zirconia (ZrO₂) or titania (TiO₂), creating strong acidic sites.[12] Sulfated zirconia (SZ) is a well-known example and is considered a superacid.[13] These catalysts are used in various reactions, including isomerization, alkylation, and esterification.[13][14]

Q2: What are the key advantages of using solid this compound catalysts over liquid acids like sulfuric acid? A2: Solid acid catalysts offer several advantages over their liquid counterparts:

  • Reduced Corrosion: They are less corrosive to equipment than liquid acids.[15]

  • Ease of Separation: Being in a different phase from the reactants and products, they can be easily separated, simplifying the purification process.[16]

  • Reusability: They can be regenerated and reused, which is more environmentally friendly and cost-effective.[15]

  • Reduced Waste: They help in mitigating the production of hazardous waste associated with liquid acid catalysts.[17]

Q3: How does the preparation method affect the performance of a sulfated zirconia catalyst? A3: The preparation method significantly influences the catalyst's properties and performance. Key parameters include:

  • Zirconia Precursor and Synthesis: The method of preparing the initial zirconium hydroxide (B78521) (e.g., precipitation) affects the final structure.[18]

  • Sulfation Conditions: The concentration of the sulfuric acid used for impregnation and the duration of the treatment determine the sulfate loading, which in turn affects the acidity.[8][10]

  • Calcination Temperature: The final heat treatment (calcination) is crucial. It activates the catalyst but must be carefully controlled. Temperatures that are too high can lead to the decomposition of sulfate groups and a loss of activity, as well as undesirable phase transitions in the zirconia support.[3][8]

Q4: What safety precautions should be taken when handling solid acid catalysts? A4: While generally safer than liquid acids, solid acid catalysts still require careful handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. For fine powders, respiratory protection may be necessary to avoid inhaling dust.[19][20][21]

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed.[19][21]

  • Loading and Unloading: These operations can generate dust.[20] For catalysts that are pyrophoric (can ignite in air), loading and unloading must be done under an inert atmosphere, such as nitrogen.[22] Confined space entry procedures must be followed if entering a reactor.[22]

Q5: Can these catalysts be used in aqueous media? A5: The use of sulfated metal oxide catalysts in aqueous media can be problematic. The presence of water can lead to the leaching of sulfate groups from the catalyst surface, resulting in a loss of acidity and activity.[23] Additionally, the structure of the metal oxide support itself can be altered in the presence of water. For some applications, more stable solid acid catalysts may be required.

Data Presentation

Table 1: Influence of Sulfuric Acid Concentration and Calcination Temperature on the Acidity of Sulfated Zirconia (SZ)

Catalyst SampleH₂SO₄ Concentration (M)Calcination Temperature (°C)Total Acidity (mmol/g)
SZ-10.86001.06
SZ-20.8700Lower than SZ-1
SZ-30.8800Lower than SZ-2
SZ-40.5600-
Pt1/SZ0.8 (for SZ base)60010.75

Data compiled from multiple sources. The decrease in acidity with increasing calcination temperature above an optimum (around 600-650°C) is due to the decomposition of sulfate groups.[8] The addition of platinum can significantly increase the total acidity.[8]

Table 2: Typical Operating Conditions for Light Naphtha Isomerization over a Pt-loaded Sulfated Zirconia Catalyst

ParameterValue
Reaction Temperature160 - 220 °C
PressureAtmospheric
CatalystPt-loaded Sulfated Zirconia

These conditions are indicative and may vary depending on the specific catalyst formulation and desired product outcome.[7]

Experimental Protocols

Protocol 1: Synthesis of Sulfated Zirconia Catalyst via Precipitation and Impregnation

  • Preparation of Zirconium Hydroxide (Zr(OH)₄):

    • Dissolve a zirconium salt precursor (e.g., zirconium oxychloride, ZrOCl₂·8H₂O) in deionized water.[13][18]

    • Slowly add a base (e.g., dilute ammonium (B1175870) hydroxide) dropwise while stirring until the pH of the solution reaches approximately 8.[18]

    • Age the resulting precipitate suspension at room temperature for a specified time (e.g., 20 hours).[18]

    • Filter the precipitate and wash it thoroughly with deionized water until it is free of chloride ions (test with AgNO₃).

    • Dry the filtered solid in an oven at approximately 100-120°C for 18-20 hours to obtain hydrous zirconia (Zr(OH)₄).[7][18]

  • Sulfation:

    • Immerse the dried hydrous zirconia powder in a sulfuric acid solution (e.g., 1 M H₂SO₄) for a set period (e.g., 30 minutes to 1 hour).[13][18]

    • Filter the sulfated solid and dry it in an oven at 100-120°C for about 6 hours.[18]

  • Calcination:

    • Place the dried, sulfated powder in a furnace.

    • Increase the temperature at a controlled rate (e.g., 10°C/min) to the final calcination temperature (typically 600-650°C).[7][18]

    • Hold at the calcination temperature for a specified duration (e.g., 3 hours).[7][18]

    • Cool the catalyst to room temperature. The resulting white powder is the sulfated zirconia catalyst.

Protocol 2: Testing Catalyst Activity in a Fixed-Bed Reactor

  • Catalyst Loading:

    • Place a known amount of the catalyst (sieved to a specific particle size to avoid mass transfer limitations) into a fixed-bed reactor.[24]

    • Secure the catalyst bed with quartz wool plugs.

  • Catalyst Activation (Pre-treatment):

    • Heat the catalyst under a flow of an inert gas (e.g., nitrogen or helium) to a specific temperature to remove any adsorbed water and impurities before the reaction.

  • Reaction:

    • Introduce the reactant feed (e.g., n-butane for isomerization) at a controlled flow rate into the reactor.

    • Maintain the desired reaction temperature and pressure.

    • Periodically collect samples of the product stream exiting the reactor.

  • Product Analysis:

    • Analyze the collected samples using gas chromatography (GC) to determine the conversion of the reactant and the selectivity towards different products.

  • Data Calculation:

    • Calculate the percentage of reactant conversion and the selectivity for each product based on the GC analysis.

Visualizations

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Activity/Selectivity) Check_Feed Verify Feedstock Purity (e.g., for H2O, S) Start->Check_Feed Check_Coking Analyze for Coke Formation (TPO/TGA) Check_Feed->Check_Coking Feed is Pure Purify_Feed Implement Feed Purification Step Check_Feed->Purify_Feed Impurities Found Check_Leaching Test for Sulfate Leaching Check_Coking->Check_Leaching No Significant Coking Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure) Check_Coking->Optimize_Conditions Coke Detected Check_Structure Examine Catalyst Structure (XRD, BET) Check_Leaching->Check_Structure No Leaching Regenerate_Sulfate Consider Catalyst Resulfation or Replacement Check_Leaching->Regenerate_Sulfate Sulfate Loss Confirmed Replace_Catalyst Replace Catalyst and Adjust Operating Temp Check_Structure->Replace_Catalyst Sintering or Phase Change Regenerate_Coke Regenerate Catalyst (Controlled Burn-off) Optimize_Conditions->Regenerate_Coke

Caption: Troubleshooting workflow for decreased catalyst performance.

Catalyst_Deactivation_Pathways cluster_causes Deactivation Causes cluster_effects Resulting Effects cluster_outcome Performance Outcome Coking Fouling (Coking) Pore_Blockage Pore Blockage Coking->Pore_Blockage Active_Site_Loss Active Site Masking/ Destruction Coking->Active_Site_Loss Poisoning Poisoning (e.g., H2O) Poisoning->Active_Site_Loss Thermal Thermal Degradation Surface_Area_Loss Surface Area Loss (Sintering) Thermal->Surface_Area_Loss Phase_Change Support Phase Change (Tetragonal -> Monoclinic) Thermal->Phase_Change Sulfate_Loss Sulfate Group Leaching Thermal->Sulfate_Loss Outcome Reduced Activity & Altered Selectivity Pore_Blockage->Outcome Active_Site_Loss->Outcome Surface_Area_Loss->Outcome Phase_Change->Outcome Sulfate_Loss->Active_Site_Loss

Caption: Common catalyst deactivation pathways and their effects.

References

troubleshooting guide for unexpected side reactions with hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrogen Sulfate (B86663) Reactions

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected side reactions when using hydrogen sulfate (sulfuric acid) in their experiments.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve common side reactions.

Question: My reaction mixture is turning dark brown or black, and I'm observing a solid, insoluble precipitate. What is causing this charring and how can I prevent it?

Answer: This phenomenon is typically caused by the strong dehydrating property of concentrated sulfuric acid, which can remove water from organic compounds, leaving behind a carbon-rich residue.[1][2] This is especially common with carbohydrates, alcohols, and other easily dehydrated substrates.[3][4] The reaction is highly exothermic, which can accelerate the decomposition.[2]

Troubleshooting Steps:

  • Temperature Control: The most critical factor is maintaining a low temperature. The reaction should be performed in an ice bath or with a cooling system to dissipate the heat generated upon adding the acid.

  • Controlled Addition: Add the sulfuric acid dropwise or via a syringe pump to the reaction mixture with vigorous stirring. This prevents localized overheating and high concentrations of the acid.

  • Solvent Choice: Use an appropriate inert solvent to dilute the reactants and help manage the reaction temperature.

  • Alternative Reagents: If charring persists, consider using a milder sulfonating agent that is less prone to causing dehydration.[5][6]

Question: I am attempting a sulfonation reaction on an aromatic compound, but I'm getting a significant amount of a diaryl sulfone byproduct. How can I improve the selectivity for the sulfonic acid?

Answer: The formation of sulfones is a common side reaction in aromatic sulfonation.[7] It occurs when a molecule of the desired sulfonic acid reacts with another molecule of the starting aromatic compound.

Troubleshooting Steps:

  • Molar Ratio Control: Precisely controlling the molar ratio of the sulfonating agent to the organic substrate is crucial. Using a large excess of the sulfonating agent can promote byproduct formation.[8] A 1:1 molar ratio is often a good starting point for optimization.[5][6]

  • Temperature and Reaction Time: Lowering the reaction temperature can often reduce the rate of sulfone formation more than the rate of the desired sulfonation. Monitor the reaction progress and stop it once the starting material is consumed to prevent further side reactions.

  • Inhibitor Addition: The addition of a small quantity of an inorganic sulfite (B76179), such as sodium sulfite, can effectively inhibit or reduce the formation of sulfones.[9] It has also been proposed that the sulfone byproduct itself can act as a self-inhibitor if added in a small amount at the start of the reaction under specific conditions.[7]

Question: Upon adding this compound, my starting material, which contains an alcohol or alkene functional group, is degrading or polymerizing. What is happening?

Answer: Sulfuric acid is a powerful catalyst for the dehydration of alcohols to form alkenes and for the polymerization of alkenes.[4][10] The strong acidic environment protonates the hydroxyl group of an alcohol, turning it into a good leaving group (water) and generating a carbocation intermediate that can either eliminate a proton to form an alkene or be attacked by another alkene molecule, initiating polymerization.[4]

Troubleshooting Steps:

  • Protecting Groups: If the alcohol or alkene is not the intended reaction site, use a suitable protecting group for that functionality before performing the reaction with this compound.

  • Lower Temperature: As with other side reactions, maintaining a low temperature is critical to minimize unwanted dehydration and polymerization pathways.

  • Alternative Acid Catalyst: If the goal is acid catalysis for a different transformation, consider a weaker acid that is less likely to cause dehydration or polymerization.

  • Reaction Conditions: For reactions involving alkenes, such as the formation of alkyl hydrogen sulfates, using cold, concentrated sulfuric acid is key to favor the addition reaction over polymerization.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions catalyzed or initiated by this compound? this compound (sulfuric acid) is a versatile reagent involved in numerous reactions. Its primary roles include:

  • Strong Acid: It acts as a proton donor in reactions like Fischer esterification and in displacing weaker acids from their salts.[1]

  • Dehydrating Agent: It removes water from compounds, famously demonstrated by the dehydration of sugar into carbon.[1][2] This property is utilized in forming alkenes from alcohols.[4]

  • Oxidizing Agent: Hot, concentrated sulfuric acid can oxidize metals, non-metals like carbon and sulfur, and other organic compounds.[1][3]

  • Sulfonating Agent: It introduces the sulfonic acid group (-SO₃H) onto aromatic compounds.[3]

Q2: How do concentration and temperature affect the reactivity of sulfuric acid? Concentration and temperature dramatically alter the chemical behavior of sulfuric acid.

  • Dilute Sulfuric Acid: Behaves as a typical strong acid, reacting with active metals to produce hydrogen gas and a metal sulfate.[1]

  • Concentrated Sulfuric Acid (Cold): Acts primarily as an acid and a powerful dehydrating agent.[10]

  • Concentrated Sulfuric Acid (Hot): Becomes a strong oxidizing agent, capable of oxidizing less reactive metals (like copper) and non-metals.[1][3] Increasing the temperature generally increases the rate of all reactions, including unwanted side reactions.[11]

Q3: What are some common visual or analytical indicators of unexpected side reactions?

  • Color Change: A sudden or gradual darkening of the reaction mixture often indicates decomposition or charring.[2]

  • Gas Evolution: The formation of unexpected gases (e.g., SO₂, CO₂) can signal oxidation or decomposition side reactions.[1]

  • Precipitate Formation: The appearance of an insoluble material that is not the desired product points to polymerization or the formation of insoluble byproducts like sulfones.

  • TLC/LC-MS Analysis: Chromatographic analysis showing multiple unexpected spots or peaks is a clear indicator of side reactions.

Q4: Are there more controllable alternatives to concentrated sulfuric acid for sulfonation? Yes, achieving high degrees of sulfonation while minimizing side reactions can be challenging with sulfuric acid.[5][6] Alternatives include:

  • Sulfur Trioxide (SO₃) Complexes: Using SO₃ complexed with agents like dioxane or pyridine (B92270) can moderate its reactivity.

  • Chlorosulfonic Acid: A highly reactive sulfonating agent, but it can offer different selectivity.[8]

  • Ionic Liquids: Specialty ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, have been developed to achieve controlled sulfonation with high selectivity and minimal side reactions like chain scission or crosslinking.[5][6]

Data Presentation

Table 1: Effect of Reaction Conditions on Aromatic Sulfonation

ParameterConditionExpected Outcome on Main Product (Sulfonic Acid)Impact on Side Reactions (e.g., Sulfone Formation)Reference(s)
Temperature Low (e.g., 0-10 °C)Slower reaction rate, may require longer time.Significantly reduced rate of sulfone formation.[7]
High (e.g., >70 °C)Faster reaction rate.Significantly increased rate of sulfone formation and potential for decomposition.[5][6]
Molar Ratio 1:1 (Sulfonating Agent:Substrate)Controlled reaction, optimized for yield.Minimized byproduct formation.[5][6]
Excess Sulfonating AgentCan drive reaction to completion but may be difficult to control.Significantly increases the likelihood of sulfone formation and other side reactions.[8]
Inhibitor Addition of Inorganic SulfiteNo significant negative impact on desired reaction.Effectively reduces or inhibits sulfone formation.[9]

Experimental Protocols

Protocol: Minimizing Sulfone Byproduct Formation in the Sulfonation of Toluene (B28343)

This protocol provides a generalized method for sulfonating toluene while minimizing the formation of the 4,4'-dimethyl-diphenyl-sulfone byproduct, based on principles of controlled reaction conditions.[7]

Materials:

  • Toluene (high purity)

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Sodium Sulfite (optional, as inhibitor)[9]

  • Ice-water bath

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Quenching solution (ice-cold water)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. Place the three-neck flask in the ice-water bath.

  • Initial Charge: Charge the flask with a measured amount of toluene. Begin stirring to ensure uniform temperature.

  • Inhibitor Addition (Optional): If using an inhibitor, add a small, catalytically effective amount of sodium sulfite to the toluene and stir.[9]

  • Temperature Control: Cool the toluene to 0-5 °C using the ice bath. It is critical to maintain this low temperature throughout the addition of the acid.

  • Controlled Acid Addition: Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) dropwise from the dropping funnel to the stirred toluene. Monitor the internal temperature closely, ensuring it does not rise significantly. The addition rate should be adjusted to maintain the target temperature range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at the low temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or HPLC) by periodically taking small aliquots. Aim to stop the reaction as soon as the toluene is consumed to prevent the formation of sulfones over time.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with stirring. This will precipitate the product, p-toluenesulfonic acid, and quench the reaction. Caution: This step is highly exothermic.

  • Isolation and Purification: Isolate the solid product by filtration, wash with cold water to remove any remaining acid, and dry. The product can be further purified by recrystallization.

Visualizations

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_solution Troubleshooting Actions start Unexpected Side Reaction Observed (e.g., low yield, byproduct, decomposition) charring Charring / Dark Color? start->charring byproduct Unexpected Byproduct (e.g., Sulfone)? charring->byproduct No sol_temp Lower Reaction Temperature & Control Acid Addition charring->sol_temp Yes degradation Polymerization / Degradation? byproduct->degradation No sol_ratio Adjust Molar Ratios & Add Inhibitor byproduct->sol_ratio Yes sol_protect Use Protecting Groups & Consider Milder Reagent degradation->sol_protect Yes end Problem Resolved sol_temp->end Re-run Experiment sol_ratio->end Re-run Experiment sol_protect->end Re-run Experiment

Caption: A logical workflow for troubleshooting common side reactions.

G A Aromatic Compound (Ar-H) P1 Desired Product: Arylsulfonic Acid (Ar-SO₃H) A->P1 Desired Sulfonation (Main Pathway) P2 Side Product: Diaryl Sulfone (Ar-SO₂-Ar) A->P2 Side Reaction (Favored by excess Ar-H & high temperature) B Sulfonating Agent (H₂SO₄ / SO₃) B->P1 Desired Sulfonation (Main Pathway) P1->P2 Side Reaction (Favored by excess Ar-H & high temperature)

Caption: Desired sulfonation pathway vs. sulfone byproduct formation.

References

optimization of solvent systems for reactions involving hydrogen sulfate ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrogen sulfate (B86663) ionic liquids ([HSO₄]⁻ ILs). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you optimize your solvent systems and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using hydrogen sulfate ionic liquids in chemical reactions? A1: this compound ionic liquids are valued for their unique combination of properties. They act as both a solvent and an acidic catalyst, particularly for reactions like esterification and alkylation.[1][2] Their negligible vapor pressure makes them a safer alternative to volatile organic compounds (VOCs), reducing environmental contamination and operational hazards.[2] Furthermore, many [HSO₄]⁻ ILs form biphasic systems with organic products, which simplifies product separation and allows for the catalyst/solvent to be recycled and reused.[3][4]

Q2: Why are this compound ILs so viscous, and how does this affect my reaction? A2: The high viscosity of this compound ILs is a primary drawback, stemming from extensive hydrogen-bonding networks between the this compound anions.[5][6] This high viscosity can lead to significant mass transfer limitations, slowing down reaction kinetics, especially in heterogeneous systems.[7] For reactions involving gaseous reagents like H₂S, high viscosity can impede gas solubility and uptake rates, limiting the overall efficiency.[7][8]

Q3: What is a "task-specific ionic liquid" (TSIL) and how does it differ from a conventional IL like [bmim][HSO₄]? A3: A task-specific ionic liquid is one where a functional group is covalently bonded to the cation or anion to impart a specific function.[3][4] For example, 1-(4-sulfonic acid)-butyl-3-methylimidazolium this compound ([bsmim][HSO₄]) has a sulfonic acid group on the cation. This can lead to enhanced catalytic activity compared to a conventional IL like 1-butyl-3-methylimidazolium this compound ([bmim][HSO₄]), where the acidity is primarily derived from the [HSO₄]⁻ anion.[3][4]

Q4: Can I use co-solvents with this compound ILs? A4: Yes, using co-solvents is a common and effective strategy to mitigate the high viscosity of [HSO₄]⁻ ILs.[7] Adding a less viscous conventional solvent can improve mass transport and reaction rates. However, the choice of co-solvent is critical as it can influence the polarity of the medium and the solubility of reactants and products, thereby affecting reaction kinetics and outcomes.[9]

Q5: Are this compound ionic liquids considered "green" solvents? A5: They are often regarded as greener alternatives to traditional organic solvents primarily due to their low volatility, which minimizes air pollution.[1][2] Their recyclability also contributes to more sustainable processes.[10][11] However, factors like their synthesis route, potential toxicity, and biodegradability must be considered for a complete "green" assessment. Some syntheses can be performed at bulk scale with low-cost starting materials, making them economically viable alternatives to solvents like acetone.[12][13]

Troubleshooting Guide

Problem 1: My reaction is very slow or the yield is lower than expected.

  • Q: Why is the reaction rate so low?

    • A: The most common cause is high viscosity leading to poor mass transfer.[7] The reactants may not be mixing effectively, or the catalyst sites may be less accessible. The structural origin of this high viscosity is the formation of hydrogen-bonded anion-anion interactions.[5]

  • Q: How can I increase the reaction rate?

    • A:

      • Increase Temperature: Gently increasing the reaction temperature can significantly decrease the IL's viscosity and improve kinetics.

      • Add a Co-solvent: Introducing a low-viscosity organic solvent can reduce the overall viscosity of the medium.[7] Be aware that this will alter the polarity and may affect the reaction pathway.[9]

      • Improve Agitation: Ensure vigorous mechanical stirring to overcome diffusion limitations.

      • Check IL Purity: The synthesis and purification method of the IL can influence its catalytic activity.[3][4] Impurities, such as residual starting materials or water, can inhibit the reaction.

Problem 2: I'm having difficulty separating my product from the ionic liquid.

  • Q: My product is soluble in the ionic liquid. How can I extract it?

    • A:

      • Liquid-Liquid Extraction: Use a non-polar organic solvent (e.g., hexane, diethyl ether) in which your product is soluble but the IL is not. Since many [HSO₄]⁻ ILs are immiscible with such solvents, this often allows for simple decantation.[3][4]

      • Supercritical Fluid Extraction: Using supercritical CO₂ is another effective method for separating organic products from non-volatile ILs.

      • Distillation/Vacuum Distillation: If your product is volatile and thermally stable, it can be distilled directly from the non-volatile IL.[14]

  • Q: How do I recover and recycle the ionic liquid for reuse?

    • A: After product extraction, the IL phase can be washed with a suitable solvent (like ethyl acetate) to remove any remaining traces of product or reactants.[3] The IL can then be dried under vacuum to remove the wash solvent and any water produced during the reaction before being reused.[4] Studies have shown that ILs can often be recycled multiple times with minimal loss in activity.[15]

Problem 3: I am unsure if the ionic liquid is stable under my reaction conditions.

  • Q: How can I check the stability and composition of my ionic liquid?

    • A: Spectroscopic techniques are essential.

      • FTIR and Raman Spectroscopy: These methods are powerful for probing the interactions between the cation and anion and identifying functional groups.[16][17] They can help confirm the structural integrity of the IL before and after the reaction.[18]

      • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the IL and check for degradation or impurities.[16]

      • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the IL and ensure your reaction temperature is well below its decomposition point.

Quantitative Data

Table 1: Viscosity of Selected Imidazolium-Based Ionic Liquids This table illustrates the significant impact of the this compound anion on viscosity compared to other anions.

Ionic LiquidTemperature (°C)Viscosity (cP)Source
1-ethyl-3-methylimidazolium this compound ([C₂mim][HSO₄])25~240[5]
1-butyl-3-methylimidazolium this compound ([C₄mim][HSO₄])25~530[5]
1-ethyl-3-methylimidazolium ethyl sulfate ([C₂mim][EtSO₄])25~90[5]
1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C₄mim][BF₄])25~120[19]

Table 2: Comparison of Catalyst Performance in Esterification and Dibenzoxanthene Synthesis Data highlights the enhanced catalytic activity of a task-specific ionic liquid ([bsmim][HSO₄]) over a conventional one ([bmim][HSO₄]) and sulfuric acid.

CatalystReactionAldehyde/AlcoholYield (%)Source
[bsmim][HSO₄] Dibenzoxanthene SynthesisBenzaldehyde92[3]
[bmim][HSO₄]Dibenzoxanthene SynthesisBenzaldehyde25[3]
H₂SO₄Dibenzoxanthene SynthesisBenzaldehyde85[3]
[bsmim][HSO₄] EsterificationIsoamyl Alcohol95[3]
[bmim][HSO₄]EsterificationIsoamyl Alcohol92[3]
H₂SO₄EsterificationIsoamyl Alcohol73[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium this compound ([bmim][HSO₄])

This protocol describes a common metathesis (ion exchange) reaction.

  • Materials:

    • 1-butyl-3-methylimidazolium bromide ([bmim][Br]) (0.05 mol)

    • Sodium this compound (NaHSO₄) (0.05 mol)

    • Methanol (B129727) (MeOH) (6 mL)

  • Procedure:

    • Dissolve 0.05 mol of [bmim][Br] and 0.05 mol of NaHSO₄ in 6 mL of methanol in a round-bottom flask.

    • Equip the flask with a reflux condenser.

    • Stir the mixture vigorously at 68 °C for 72 hours.[3]

    • After cooling, a solid precipitate (NaBr) will form. Filter the solid from the solution.

    • Remove the methanol from the filtrate using a rotary evaporator.

    • Wash the resulting ionic liquid with a non-polar solvent like diethyl ether to remove any organic impurities, and then dry under high vacuum to remove residual solvents and water.

    • Characterize the final product using NMR and FTIR to confirm its structure and purity.

Protocol 2: General Procedure for Esterification using a this compound IL as a Catalyst

This protocol outlines the synthesis of isoamyl acetate.

  • Materials:

    • Acetic Acid

    • Isoamyl Alcohol

    • [bsmim][HSO₄] or [bmim][HSO₄] (catalyst)

  • Procedure:

    • In a round-bottom flask, combine acetic acid and isoamyl alcohol (typically in a 1:1 or slight excess of one reactant).

    • Add the this compound ionic liquid as the catalyst (e.g., 5-10 mol%).

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 70-100 °C) and monitor the reaction progress using TLC or GC.

    • Upon completion, cool the mixture to room temperature. Two distinct phases should form: an upper organic phase containing the ester product and excess alcohol, and a lower phase containing the ionic liquid.[3]

    • Separate the upper layer by simple decantation.

    • The lower ionic liquid layer can be washed with ethyl acetate, dried under vacuum, and reused for subsequent reactions.[3][4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Recycling A Synthesize & Purify [HSO4]⁻ Ionic Liquid B Characterize IL (NMR, FTIR, TGA) A->B C Combine Reactants & IL Catalyst B->C D Heat & Stir (Monitor Progress) C->D E Phase Separation (Product & IL) D->E F Isolate Product (Decant/Extract) E->F G Wash & Dry IL F->G IL Phase H Reuse IL G->H H->C Recycle

Caption: General workflow for synthesis using a recyclable this compound ionic liquid.

Troubleshooting_Tree start Low Reaction Yield / Rate q1 Is Viscosity High? start->q1 a1_yes Add Co-solvent Increase Temperature Improve Stirring q1->a1_yes Yes q2 Is Product Separation Difficult? q1->q2 No end_node Problem Resolved a1_yes->end_node a2_yes Use Anti-solvent (e.g., Hexane) for Extraction q2->a2_yes Yes q3 Is Catalyst Inactive? q2->q3 No a2_yes->end_node a3_yes Check IL Purity (NMR, Water Content) Re-purify if needed q3->a3_yes Yes a3_yes->end_node

Caption: Decision tree for troubleshooting common issues in [HSO₄]⁻ IL reactions.

Viscosity_Relationship il Pure [HSO4]⁻ Ionic Liquid prop1 Strong H-Bonding Network il->prop1 prop2 High Viscosity prop1->prop2 consequence Poor Mass Transfer & Slow Kinetics prop2->consequence solution Optimization Strategy: Add Co-solvent consequence->solution Mitigated by outcome1 Disruption of H-Bonding solution->outcome1 outcome2 Lower Viscosity outcome1->outcome2 result Improved Kinetics outcome2->result

Caption: Relationship between IL properties and the effect of co-solvents.

References

Technical Support Center: Refining Titration Methods for Accurate Quantification of Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying hydrogen sulfate (B86663) (HSO₄⁻) using titration methods.

Troubleshooting Guides

Issue 1: Difficulty in Determining a Sharp Endpoint with a Visual Indicator

Q: My endpoint color change is gradual and difficult to pinpoint. What could be the cause and how can I resolve it?

A: A gradual color change during the titration of hydrogen sulfate with a strong base like sodium hydroxide (B78521) (NaOH) can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Inappropriate Indicator Selection: The pH range of the indicator's color change must align with the pH at the equivalence point of the titration. For a strong acid (HSO₄⁻ is a weak acid, but its titration with a strong base has an equivalence point slightly above 7) and strong base titration, the pH change at the equivalence point is steep. However, the choice of indicator is still crucial.

    • Solution: Use an indicator that has a sharp color change in the pH range of approximately 7 to 9. Bromothymol blue (pH range 6.0-7.6) or phenolphthalein (B1677637) (pH range 8.2-10.0) are generally suitable.[1][2] For dilute solutions (e.g., 0.01 M), the ideal pH range for the indicator becomes narrower, making phenolphthalein a better choice.[3]

  • Titrant or Analyte Concentration: Very dilute solutions can lead to a less pronounced pH shift at the equivalence point, making the indicator's color change appear gradual.

    • Solution: If possible, adjust the concentration of your analyte or titrant to be around 0.1 M. This will result in a more significant pH jump at the equivalence point.

  • Improper Mixing: If the titrant is not adequately mixed with the analyte solution, localized areas of high pH can cause a premature and fleeting color change, leading to confusion.

    • Solution: Ensure continuous and thorough mixing of the analyte solution, especially as you approach the endpoint. Using a magnetic stirrer can significantly improve mixing consistency.[4]

  • Overshooting the Endpoint: Adding the titrant too quickly near the endpoint is a common cause of a poorly defined endpoint.[4]

    • Solution: Add the titrant dropwise as you get closer to the endpoint, allowing a few seconds between drops for the color to stabilize.[5]

Issue 2: Inconsistent or Non-Reproducible Titration Results

Q: I am performing replicate titrations, but my results are not consistent. What are the likely sources of this error?

A: Inconsistent results in titration point towards random errors in the experimental procedure. Here are the most common areas to check:

  • Unstandardized Titrant: The concentration of the NaOH solution may not be accurately known or may have changed over time due to absorption of atmospheric CO₂.[4]

    • Solution: Standardize your NaOH solution frequently using a primary standard like potassium hydrogen phthalate (B1215562) (KHP). This is a critical step for accurate results.

  • Equipment Inaccuracy: Inaccuracies in the calibration of your burette or pipettes will lead to variations in the delivered volumes.[4]

    • Solution: Ensure all volumetric glassware is calibrated. Use Class A glassware for the highest precision.

  • Reading the Burette Incorrectly: Parallax error or inconsistency in reading the meniscus can introduce variability.

    • Solution: Always read the bottom of the meniscus with your eye level with the liquid surface to avoid parallax error.

  • Temperature Fluctuations: Significant changes in temperature during the experiment can affect the volume of the solutions and the equilibrium of the reaction.

    • Solution: Perform titrations in a temperature-controlled environment if high precision is required.

Issue 3: Suspected Interference from Other Ions in the Sample

Q: My sample contains other ions besides this compound. Could these be interfering with my titration, and how can I mitigate this?

A: Yes, the presence of other ions can interfere with the accurate quantification of this compound, especially in precipitation-based titration methods. For acid-base titrations, other acidic or basic species will interfere.

  • Acidic or Basic Contaminants: Other acidic or basic species in your sample will be titrated along with the this compound, leading to inaccurate results.

    • Solution: If the pKa values of the interfering acids are significantly different from that of this compound (pKa ≈ 1.99), it might be possible to distinguish them using a potentiometric titration, which would show multiple inflection points on the titration curve.[1]

  • Interference in Precipitation Titrations: If you are using a method that involves precipitating the sulfate ion (e.g., with barium or lead salts), other ions can co-precipitate or interfere with the endpoint detection.

    • Solution: Cations like calcium can interfere and may need to be removed using cation exchange chromatography before titration.[6] Anions like chloride, carbonate, and phosphate (B84403) can also interfere, particularly if their concentration is high.[6]

A logical workflow for troubleshooting common titration issues is presented below.

Caption: A flowchart for troubleshooting common issues in this compound titration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction in the titration of this compound with NaOH?

A: The titration of this compound (HSO₄⁻), which is a weak acid, with a strong base like sodium hydroxide (NaOH) is a neutralization reaction. The balanced chemical equation is:

HSO₄⁻(aq) + OH⁻(aq) → SO₄²⁻(aq) + H₂O(l)

The reaction proceeds in a 1:1 stoichiometric ratio.

Q2: Why is it important to standardize the NaOH solution?

A: Solid sodium hydroxide is hygroscopic, meaning it readily absorbs moisture from the air. It also reacts with carbon dioxide from the atmosphere. This makes it difficult to weigh an accurate amount to prepare a standard solution of a precise concentration. Therefore, an NaOH solution is typically prepared to an approximate concentration and then standardized against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.

Q3: What is the difference between an endpoint and an equivalence point?

A: The equivalence point is the theoretical point in a titration where the amount of titrant added is stoichiometrically equivalent to the amount of analyte in the sample. The endpoint is the point in the titration where a physical change, such as a color change of an indicator, is observed, signaling the completion of the reaction. In a well-designed titration, the endpoint should be as close as possible to the equivalence point.

Q4: Can I use potentiometric titration for this compound quantification?

A: Yes, potentiometric titration is an excellent method for quantifying this compound. It involves monitoring the pH of the solution with a pH electrode as the titrant is added. The equivalence point is determined by the point of the steepest slope on the titration curve (pH vs. volume of titrant). This method is particularly useful for colored or turbid solutions where a visual indicator would be difficult to see. It can also provide more accurate and precise results than a visual titration.

Q5: Which indicators are suitable for the titration of this compound with a strong base?

A: The choice of indicator depends on the concentrations of the acid and base. The table below provides a summary of suitable indicators for different concentrations.

IndicatorpH RangeColor Change (Acid to Base)Suitability for HSO₄⁻ Titration
Bromothymol Blue6.0 - 7.6Yellow to BlueSuitable, especially for titrations where the equivalence point is expected to be very close to pH 7.[1]
Phenolphthalein8.2 - 10.0Colorless to PinkCommonly used and suitable, particularly for titrations of weak acids with strong bases where the equivalence point is slightly alkaline.[1][5]
Methyl Red4.4 - 6.2Red to YellowLess suitable as its pH range is below the expected equivalence point.[3]

Experimental Protocols

Protocol 1: Standardization of ~0.1 M NaOH with Potassium Hydrogen Phthalate (KHP)

This protocol details the standardization of a sodium hydroxide solution, a prerequisite for accurately titrating a this compound sample.

  • Preparation of KHP solution:

    • Accurately weigh approximately 0.4 g of dried primary standard KHP (molar mass = 204.22 g/mol ) into a 250 mL Erlenmeyer flask. Record the exact mass.

    • Add about 50 mL of deionized water to the flask and swirl gently to dissolve the KHP completely.

  • Indicator Addition:

    • Add 2-3 drops of phenolphthalein indicator to the KHP solution. The solution should be colorless.

  • Titration:

    • Rinse a 50 mL burette with a small amount of the ~0.1 M NaOH solution and then fill the burette. Record the initial volume.

    • Titrate the KHP solution with the NaOH solution while continuously swirling the flask.

    • As the endpoint approaches, the pink color will persist for longer. Add the NaOH dropwise until a faint pink color persists for at least 30 seconds.

    • Record the final volume of NaOH solution.

  • Calculation:

    • Calculate the moles of KHP used (mass of KHP / 204.22 g/mol ).

    • Since the stoichiometry between NaOH and KHP is 1:1, the moles of NaOH are equal to the moles of KHP at the equivalence point.

    • Calculate the molarity of the NaOH solution (moles of NaOH / volume of NaOH in Liters).

    • Repeat the titration at least two more times and calculate the average molarity.

Protocol 2: Titration of a this compound Sample with Standardized NaOH

This protocol describes the quantification of a this compound sample using the previously standardized NaOH solution.

Caption: A simplified workflow for the titration of a this compound sample.

  • Sample Preparation:

    • Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of deionized water to ensure the electrode (if using potentiometric detection) is adequately submerged.

  • Endpoint Detection Method:

    • Visual Indicator: Add 2-3 drops of phenolphthalein indicator to the flask.

    • Potentiometric: Calibrate a pH meter with standard buffers. Place the pH electrode in the solution, ensuring the bulb is submerged and clear of the magnetic stir bar.

  • Titration:

    • Fill the burette with the standardized NaOH solution and record the initial volume.

    • Begin adding the NaOH titrant to the this compound solution while continuously stirring.

    • As the endpoint is approached, add the titrant dropwise.

    • Visual Endpoint: The endpoint is reached when a faint pink color persists for at least 30 seconds.

    • Potentiometric Endpoint: Record the pH and the corresponding volume of titrant added at regular intervals. The endpoint is the volume at which the largest change in pH occurs (the inflection point of the titration curve).

  • Data Analysis:

    • Record the final volume of NaOH used.

    • Calculate the moles of NaOH used (Molarity of NaOH x Volume of NaOH in Liters).

    • Based on the 1:1 stoichiometry, the moles of this compound are equal to the moles of NaOH.

    • Calculate the concentration of the this compound solution (moles of HSO₄⁻ / initial volume of HSO₄⁻ sample in Liters).

    • Perform at least three replicate titrations and report the average concentration and standard deviation.

Quantitative Data Summary

The precision of a titration method is crucial for reliable results. The following table illustrates the expected precision for manual and potentiometric titrations under controlled conditions.

Titration MethodTypical Precision (Relative Standard Deviation)Notes
Manual Titration (Visual Indicator)≤ 0.5%Precision is highly dependent on the analyst's skill in observing the color change consistently.
Potentiometric Titration≤ 0.2%Generally offers higher precision as it relies on instrumental detection of the endpoint, reducing subjective errors.

Note: These values are typical and can be influenced by factors such as concentration of reactants, equipment quality, and experimental technique.

References

improving the thermal stability of ammonium hydrogen sulfate catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and managing the thermal stability of ammonium (B1175870) hydrogen sulfate (B86663) (AHS) catalysts. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature range for ammonium hydrogen sulfate (AHS)?

Ammonium this compound (AHS), also known as ammonium bisulfate (ABS), typically begins to decompose at temperatures between 200°C and 400°C.[1] Studies have shown that the thermal decomposition temperature range for ammonium bisulfate is approximately 308-419°C, while ammonium sulfate decomposes at a slightly lower range of 213-308°C.[1] The exact temperature of decomposition can be influenced by factors such as the catalyst support material and the presence of other substances in the reaction environment.

Q2: What are the primary products of AHS thermal decomposition?

The thermal decomposition of AHS can produce a variety of gaseous products, including ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water (H₂O).[2] Under certain conditions, particularly in the presence of specific catalysts, the decomposition can be directed to yield ammonium bisulfite and sulfur dioxide.

Q3: How does the catalyst support material affect the thermal stability of AHS?

The support material can influence the decomposition temperature of AHS. For instance, in studies related to selective catalytic reduction (SCR), it has been observed that the interaction between AHS and metal oxides like TiO₂ and WO₃ can weaken the stability of AHS and lower its decomposition temperature.[3][4] Conversely, other components, such as vanadia, might have the opposite effect.[3][4]

Q4: Is the deactivation of a catalyst by AHS deposition reversible?

Yes, the deactivation of a catalyst due to the deposition of ammonium bisulfate is generally reversible.[5][6] The activity of the catalyst can often be restored by increasing the reaction temperature, which leads to the decomposition and evaporation of the AHS deposits.[5][6]

Q5: What are the visible signs of AHS catalyst decomposition in an experimental setup?

Visible signs of AHS decomposition can include the formation of solid deposits or fouling in cooler parts of the reactor system.[7] In industrial settings like power plants, the deposition of sticky AHS can lead to the blockage of equipment and corrosion.[7] A decline in catalytic activity and selectivity are also key indicators of catalyst deactivation, which may be caused by AHS decomposition.[8]

Troubleshooting Guides

Issue: Rapid Decline in Catalytic Activity at Elevated Temperatures

This guide provides a step-by-step process to diagnose and address a sudden loss of catalyst performance, likely due to the thermal decomposition of the ammonium this compound catalyst.

Step 1: Initial Diagnosis and Observation

  • Symptom: A noticeable decrease in the reaction rate and/or a change in product selectivity.

  • Action: Monitor the reaction temperature closely. Note the temperature at which the decline in activity begins. Visually inspect the reactor for any signs of solid deposits or fouling, if possible.

Step 2: Confirmation of AHS Decomposition

  • Symptom: Suspected catalyst deactivation due to AHS decomposition.

  • Action: Perform a characterization of the spent catalyst. Techniques like Thermogravimetric Analysis (TGA) can confirm mass loss at temperatures consistent with AHS decomposition.[9][10]

Step 3: Catalyst Regeneration

  • Symptom: Confirmed AHS deposition on the catalyst surface.

  • Action: If the deactivation is due to AHS deposition, a thermal regeneration process can be employed. This typically involves heating the catalyst to a temperature above the AHS decomposition point to remove the deposits.[5][6]

Step 4: Process Optimization to Mitigate Future Decomposition

  • Symptom: The need to prevent reoccurrence of catalyst deactivation.

  • Action:

    • Temperature Control: Carefully control the reaction temperature to remain below the decomposition threshold of the AHS catalyst.

    • Inert Gas Flow: In some applications, passing an inert gas through the molten AHS/catalyst solution can help in removing gaseous products and increase the rate of desired reactions without decomposition.[2]

    • Catalyst Support Modification: Consider using a different catalyst support that may enhance the thermal stability of the AHS.

Quantitative Data Summary

Table 1: Thermal Decomposition Temperatures of Ammonium Sulfates

CompoundDecomposition Temperature Range (°C)Notes
Ammonium Sulfate ((NH₄)₂SO₄)213 - 308Decomposes to form ammonium bisulfate and ammonia.
Ammonium Bisulfate (NH₄HSO₄)308 - 419Further decomposes into gaseous products.

Source:[1]

Table 2: Kinetic Parameters for the Thermal Decomposition of NH₄HSO₄

MethodActivation Energy (E) (kJ·mol⁻¹)Frequency Factor (A) (min⁻¹)
Isothermal141.251.563 × 10¹⁰
Dynamic131.833.3113 × 10⁹

Source:[11]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of AHS Catalyst Stability

Objective: To determine the onset and completion temperatures of thermal decomposition for an ammonium this compound catalyst.

Materials and Equipment:

  • Ammonium this compound catalyst sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Sample pans (e.g., alumina, platinum)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the AHS catalyst sample into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically around 30-50°C.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the weight loss percentage versus temperature.

    • The onset temperature of decomposition is identified as the temperature at which significant weight loss begins.

    • The peak of the derivative of the weight loss curve (DTG) indicates the temperature of the maximum rate of decomposition.

Protocol 2: Thermal Regeneration of a Deactivated AHS Catalyst

Objective: To restore the activity of a catalyst that has been deactivated by ammonium bisulfate deposition.

Materials and Equipment:

  • Deactivated catalyst

  • Tube furnace or a similar heating apparatus with temperature control

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Catalyst Loading: Place the deactivated catalyst in the tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas to remove any reactive gases.

  • Heating Protocol:

    • Increase the temperature of the furnace to a point above the decomposition temperature of ammonium bisulfate (e.g., 400-450°C). The exact temperature may need to be optimized based on the specific catalyst system.

    • Hold the catalyst at this temperature for a predetermined duration (e.g., 1-2 hours) to ensure complete decomposition and removal of the AHS deposits.

  • Cooling: Allow the catalyst to cool down to the reaction temperature under the inert gas flow.

  • Re-evaluation: Once cooled, the catalyst can be tested to evaluate the recovery of its catalytic activity.

Visualizations

Troubleshooting_Workflow start Start: Decreased Catalyst Activity check_temp Is the operating temperature approaching or exceeding 300°C? start->check_temp inspect_reactor Visually inspect reactor for solid deposits. check_temp->inspect_reactor Yes other_issue Investigate other deactivation mechanisms (e.g., poisoning). check_temp->other_issue No perform_tga Perform TGA on spent catalyst. inspect_reactor->perform_tga confirm_ahs Does TGA show mass loss between 300-420°C? perform_tga->confirm_ahs regenerate Regenerate catalyst via thermal treatment. confirm_ahs->regenerate Yes confirm_ahs->other_issue No optimize_temp Optimize process: lower operating temperature if possible. regenerate->optimize_temp end_issue Issue Resolved optimize_temp->end_issue consider_support Consider alternative catalyst support. optimize_temp->consider_support

Caption: Troubleshooting workflow for decreased catalyst activity.

Deactivation_Mechanism cluster_deactivation Deactivation Process cluster_regeneration Regeneration Process active_catalyst Active Catalyst (Porous Structure) ahs_deposition AHS Deposition (Pore Blocking) active_catalyst->ahs_deposition High Temperature + Reactants deactivated_catalyst Deactivated Catalyst (Reduced Surface Area) ahs_deposition->deactivated_catalyst thermal_treatment Thermal Treatment (>400°C) deactivated_catalyst->thermal_treatment Begin Regeneration ahs_decomposition AHS Decomposition (NH₃, SO₂, H₂O release) thermal_treatment->ahs_decomposition regenerated_catalyst Regenerated Catalyst (Active Sites Restored) ahs_decomposition->regenerated_catalyst

Caption: Catalyst deactivation by AHS and the regeneration cycle.

TGA_Workflow start Start: Prepare AHS Catalyst Sample weigh_sample Weigh 5-10 mg of sample in TGA pan. start->weigh_sample load_tga Load sample into TGA instrument. weigh_sample->load_tga purge_furnace Purge with inert gas (e.g., N₂). load_tga->purge_furnace heat_sample Heat at a constant rate (e.g., 10°C/min). purge_furnace->heat_sample record_data Record weight loss vs. temperature. heat_sample->record_data analyze_data Analyze TGA curve for decomposition temperature. record_data->analyze_data end_analysis End of Analysis analyze_data->end_analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

troubleshooting low conversion rates in hydrogen sulfate-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in hydrogen sulfate-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: My hydrogen sulfate (B86663) catalyst is not providing the expected catalytic activity. What are the common causes?

A1: Low catalytic activity can stem from several factors:

  • Improper Catalyst Synthesis: An incorrect stoichiometric ratio of the amine and sulfuric acid during the preparation of ionic liquid catalysts, such as triethylammonium (B8662869) this compound, can result in an excess of either the base or the acid, affecting its catalytic performance.[1][2]

  • Presence of Water: Traces of water can hydrolyze the this compound catalyst or interfere with the reaction mechanism, particularly in moisture-sensitive reactions.[1][3] It is crucial to ensure the catalyst is anhydrous, which can be achieved by drying under high vacuum at an elevated temperature.[4][5]

  • Catalyst Decomposition: Although many this compound ionic liquids are thermally stable, excessive temperatures can lead to decomposition. Verify the thermal stability of your specific catalyst and ensure reaction temperatures are within the recommended range.[1]

  • Substrate Impurities: The purity of your starting materials is critical. Certain impurities can poison the catalyst or lead to unwanted side reactions, thereby reducing the conversion to the desired product.

Q2: I am observing a significant amount of starting material even after prolonged reaction times. What should I investigate?

A2: Unreacted starting material can be a sign of several issues:

  • Sub-optimal Reaction Conditions: The reaction temperature, catalyst loading, and reaction time may not be optimized for your specific substrates. A systematic optimization of these parameters is often necessary.

  • Reaction Equilibrium: The reaction may have reached equilibrium, preventing further conversion. In such cases, consider strategies to shift the equilibrium, such as removing a byproduct (e.g., water) or using a larger excess of one of the reactants.

  • Poor Solubility: If your substrates are not fully dissolved in the reaction medium (or in the ionic liquid itself when used as a solvent), the reaction will be slow or incomplete.[6] Consider using a co-solvent to improve solubility.

  • Steric Hindrance: Bulky substituents on your starting materials might sterically hinder the approach to the catalytic site, slowing down the reaction rate.[7]

Q3: How does the nature of the reactants (electron-donating vs. electron-withdrawing groups) affect the reaction outcome?

A3: The electronic properties of the substituents on your reactants can significantly influence the reaction rate and yield. For instance, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine hybrids using triethylammonium this compound, a wide variety of aryl aldehydes containing both electron-donating and electron-withdrawing groups have been shown to react successfully, suggesting the versatility of the catalyst.[4] However, as a general principle in acid-catalyzed reactions, electron-donating groups can often enhance the reactivity of a substrate, while electron-withdrawing groups may decrease it. The specific effect will depend on the reaction mechanism.

Q4: Can the this compound catalyst be recovered and reused?

A4: One of the advantages of using ionic liquids like triethylammonium this compound is the potential for catalyst recycling.[5] The ability to reuse the catalyst is an important feature for developing greener and more cost-effective processes.[8] The exact procedure for recovery and reuse will depend on the specific reaction and the physical properties of the catalyst and products. Typically, it involves separating the catalyst from the reaction mixture, washing it with a suitable solvent, and drying it before reuse.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in your this compound-mediated reactions.

Step 1: Verify the Integrity of Your Catalyst

The first step in troubleshooting is to ensure that your catalyst is active and pure.

  • Action:

    • Re-synthesize or Purify the Catalyst: If you prepared the catalyst yourself, consider re-synthesizing it, paying close attention to the stoichiometry and reaction conditions.[4][5] Ensure thorough drying to remove any residual water.[4][5]

    • Characterize the Catalyst: Use analytical techniques like ¹H-NMR to confirm the structure and purity of your catalyst.[1][4]

    • Perform a Model Reaction: Test the catalyst with a known reaction that has previously shown high conversion rates to confirm its activity.

Step 2: Assess the Purity of Your Starting Materials

Impurities in your reactants can have a detrimental effect on the reaction.

  • Action:

    • Purify Starting Materials: If possible, purify your starting materials using appropriate techniques such as recrystallization, distillation, or chromatography.

    • Analyze Purity: Use analytical methods like NMR, GC-MS, or HPLC to determine the purity of your substrates.

Step 3: Optimize Reaction Conditions

Systematic optimization of reaction parameters is crucial for achieving high conversion.

  • Action:

    • Vary Temperature: Gradually increase the reaction temperature in increments, while monitoring for any potential side product formation or catalyst decomposition.

    • Adjust Catalyst Loading: Increase the molar percentage of the catalyst to see if it improves the conversion rate.

    • Extend Reaction Time: Monitor the reaction progress over a longer period to determine if the reaction is simply slow or has stalled.

Step 4: Consider Reaction Medium and Solubility

The reaction environment plays a significant role in the reaction outcome.

  • Action:

    • Solvent Effects: If you are using a solvent, ensure it is dry and compatible with your reaction. Consider screening different solvents to find one that improves the solubility of your reactants and facilitates the reaction.

    • Solvent-Free Conditions: For reactions where the this compound ionic liquid also acts as the solvent, ensure that your reactants are sufficiently soluble in it.[4][5]

Key Parameters and Optimization

The following table summarizes the impact of key experimental parameters on the conversion rate in a model multicomponent reaction catalyzed by triethylammonium this compound.

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)Reference
Catalyst [Et3NH][HSO4]92[BMIM][HSO4]85[HMIM][HSO4]88[4]
Temperature Room Temp4560 °C9280 °C90[4]
Catalyst Amount 0.5 equiv701.0 equiv921.5 equiv92[4]
Reaction Time 15 min7530 min9245 min92[4]

Data is for the synthesis of 4-(4-chlorophenyl)-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Detailed Experimental Protocols

Protocol 1: Synthesis of Triethylammonium this compound ([Et₃NH][HSO₄])

This protocol describes the preparation of the ionic liquid catalyst, triethylammonium this compound.

Materials:

Procedure:

  • Carefully add sulfuric acid dropwise to triethylamine at 60 °C over a period of 1 hour with constant stirring.[4][5]

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.[4][5]

  • Remove any traces of water by heating the residue at 80 °C under high vacuum until a constant weight is achieved.[4][5]

  • The resulting triethylammonium this compound should be obtained in near-quantitative yield (approx. 99%).[4][5]

Protocol 2: General Procedure for a Model this compound-Mediated Reaction

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 4-Chlorobenzaldehyde (B46862) (1a)

  • 3-Oxo-3-phenylpropanenitrile (2a)

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (3a)

  • Triethylammonium this compound ([Et₃NH][HSO₄])

Procedure:

  • In a reaction vessel, combine 4-chlorobenzaldehyde (1a), 3-oxo-3-phenylpropanenitrile (2a), 3-methyl-1-phenyl-1H-pyrazol-5-amine (3a), and triethylammonium this compound in a 1:1:1:1 molar ratio.[5]

  • Heat the reaction mixture at 60 °C for 30 minutes with stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the workup and purification of the desired product.

Protocol 3: Monitoring Reaction Progress

Regularly monitoring your reaction is key to understanding its kinetics and identifying potential issues.

Materials:

  • Thin Layer Chromatography (TLC) plates

  • Appropriate eluent system

  • Visualization agent (e.g., UV lamp, iodine chamber)

Procedure:

  • At regular intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent.

  • Spot the diluted sample onto a TLC plate alongside the starting materials.

  • Develop the TLC plate in the chosen eluent system.

  • Visualize the spots to assess the consumption of starting materials and the formation of the product.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed catalyst_check Step 1: Verify Catalyst Integrity start->catalyst_check catalyst_ok Is Catalyst Active? catalyst_check->catalyst_ok reagent_check Step 2: Assess Reagent Purity catalyst_ok->reagent_check Yes remake_catalyst Remake/Purify Catalyst catalyst_ok->remake_catalyst No reagent_ok Are Reagents Pure? reagent_check->reagent_ok condition_optimization Step 3: Optimize Reaction Conditions (Temp, Time, Catalyst Loading) reagent_ok->condition_optimization Yes purify_reagents Purify Reagents reagent_ok->purify_reagents No condition_ok Improvement Observed? condition_optimization->condition_ok medium_check Step 4: Evaluate Reaction Medium (Solvent, Solubility) condition_ok->medium_check No success High Conversion Achieved condition_ok->success Yes medium_check->condition_optimization failure Consult Further Literature/ Expert medium_check->failure remake_catalyst->catalyst_check purify_reagents->reagent_check

Caption: Troubleshooting workflow for low conversion rates.

Plausible_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration Aldehyde Aldehyde (1) Intermediate_A Intermediate A Aldehyde->Intermediate_A + [Et3NH][HSO4] Acyl_Acetonitrile Acyl Acetonitrile (2) Acyl_Acetonitrile->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B Amino_Heterocycle Amino Heterocycle (3) Amino_Heterocycle->Intermediate_B Intermediate_C Intermediate C Intermediate_B->Intermediate_C Intramolecular Heterocyclization Final_Product Final Product (4) Intermediate_C->Final_Product - H2O

Caption: Plausible reaction mechanism for the synthesis of pyrazolo[3,4-b]pyridines.

References

Technical Support Center: Optimization of Sodium Hydrogen Sulfate (NaHSO₄) Catalyst Loading in Batch Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading of sodium hydrogen sulfate (B86663) (NaHSO₄) for reactions conducted in batch reactors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction yield is low despite using NaHSO₄ as a catalyst. What are the common causes and how can I troubleshoot this?

Low yields in NaHSO₄-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Reaction Yield catalyst_check Step 1: Catalyst Integrity & Loading start->catalyst_check sub_catalyst1 Insufficient Catalyst Loading? catalyst_check->sub_catalyst1 Check reaction_params Step 2: Reaction Parameters sub_reaction1 Sub-optimal Temperature? reaction_params->sub_reaction1 Check workup_issues Step 3: Work-up & Purification sub_workup1 Product Loss During Work-up? workup_issues->sub_workup1 Check sub_catalyst2 Catalyst Deactivation? sub_catalyst1->sub_catalyst2 No solution_catalyst1 Optimize Catalyst Loading sub_catalyst1->solution_catalyst1 Yes sub_catalyst3 Moisture Contamination? sub_catalyst2->sub_catalyst3 No solution_catalyst2 Regenerate or Use Fresh Catalyst sub_catalyst2->solution_catalyst2 Yes sub_catalyst3->reaction_params No solution_catalyst3 Use Anhydrous NaHSO₄ / Dry Reagents & Solvents sub_catalyst3->solution_catalyst3 Yes sub_reaction2 Inadequate Reaction Time? sub_reaction1->sub_reaction2 No solution_reaction1 Optimize Reaction Temperature sub_reaction1->solution_reaction1 Yes sub_reaction3 Poor Mixing? sub_reaction2->sub_reaction3 No solution_reaction2 Monitor Reaction Progress (e.g., TLC, GC) sub_reaction2->solution_reaction2 Yes sub_reaction3->workup_issues No solution_reaction3 Ensure Efficient Stirring sub_reaction3->solution_reaction3 Yes sub_workup2 Product Decomposition? sub_workup1->sub_workup2 No solution_workup1 Optimize Extraction & Washing Steps sub_workup1->solution_workup1 Yes solution_workup2 Use Milder Work-up Conditions sub_workup2->solution_workup2 Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates and incomplete conversion. Conversely, excessive loading may not significantly increase the yield and could complicate product purification.[1] A systematic optimization of the catalyst amount is recommended.

  • Catalyst Activity: The catalytic activity of NaHSO₄ can be compromised by impurities or improper storage. Anhydrous NaHSO₄ is hygroscopic and can absorb moisture from the atmosphere, which may affect its performance.[2][3] Storing the catalyst in a desiccator is advisable.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can influence the reaction outcome.

  • Work-up Procedure: Product loss during extraction and purification steps can significantly lower the isolated yield.

2. How do I determine the optimal catalyst loading for my specific reaction?

A systematic approach involving screening different catalyst loadings is the most effective way to determine the optimal amount.

CatalystOptimization

References

Validation & Comparative

A Comparative Analysis of Sodium Hydrogen Sulfate and Sulfuric Acid as Esterification Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Esterification Reactions

The synthesis of esters is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, flavor, and fragrance industries. The choice of catalyst for this reaction is critical, influencing reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of two common acid catalysts: homogeneous sulfuric acid (H₂SO₄) and heterogeneous sodium hydrogen sulfate (B86663) (NaHSO₄), supported by experimental data and detailed protocols to aid in catalyst selection for your specific research and development needs.

Performance Comparison: A Quantitative Overview

The catalytic efficacy of sodium hydrogen sulfate and sulfuric acid in esterification reactions can be evaluated based on key performance indicators such as reaction yield, reaction time, and catalyst loading. The following table summarizes experimental data from various studies to provide a comparative perspective.

CatalystReactantsMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction TimeConversion/Yield (%)Reference
Sodium this compound Acetic Acid + Ethanol (B145695)1:1 (volume ratio)2% (mass fraction)60-90Not specifiedRate constants determined[1]
Sulfuric Acid Oleic Acid + Methanol (B129727)1:91.0% w/w11080 min~85[2]
Sulfuric Acid Cinnamic Acid + Ethanol1:203 mL601 hour84.42[3]
Sulfuric Acid Acetic Acid + n-ButanolNot specifiedNot specified75Not specifiedHigh[4]
Sulfuric Acid Palm Fatty Acid Distillate + Methanol1:925%Not specified120 min99.08[5]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of catalytic processes. Below are representative protocols for esterification reactions using sulfuric acid and sodium this compound.

Experimental Protocol: Sulfuric Acid Catalyzed Esterification of Benzoic Acid with Methanol

This procedure outlines a typical laboratory-scale esterification using sulfuric acid as a catalyst.[6]

Materials:

  • Benzoic acid (610 mg)

  • Methanol (25 ml)

  • Concentrated sulfuric acid (0.1 ml)

  • Ethyl acetate (B1210297) (50 ml)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 610 mg of benzoic acid in 25 ml of methanol in a round-bottom flask.

  • Slowly and cautiously add 0.1 ml of concentrated sulfuric acid to the reaction mixture.

  • Stir the reaction mixture at 65°C until the reaction is complete (monitoring by TLC or GC is recommended).

  • Remove the solvent under reduced pressure.

  • Extract the residue with 50 ml of ethyl acetate.

  • Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 ml) and then with a saturated solution of NaCl.

  • Dry the resulting organic phase over MgSO₄ and concentrate under reduced pressure to obtain methyl benzoate.

Experimental Protocol: Sodium this compound Catalyzed Esterification of Acetic Acid with Ethanol

This protocol is based on a kinetic study of the esterification of acetic acid and ethanol.[1]

Materials:

  • Acetic acid

  • Ethanol

  • Sodium this compound (NaHSO₄)

Procedure:

  • Prepare a reaction solution with a 1:1 volume ratio of ethanol to acetic acid.

  • Add sodium this compound as the catalyst, with a mass fraction of 2% of the total reaction solution.

  • Maintain the reaction temperature between 60-90°C.

  • Monitor the concentration of the reactants over time to determine the reaction rate and conversion. The study found the reaction to be first-order with respect to both ethanol and acetic acid.[1]

Visualizing the Process

To better understand the experimental workflow and the logical framework of this comparative study, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_catalysts Catalyst Addition cluster_reaction Esterification Reaction cluster_analysis Analysis & Comparison Reactants Carboxylic Acid + Alcohol Catalyst_H2SO4 Sulfuric Acid (H₂SO₄) Reactants->Catalyst_H2SO4 Catalyst_NaHSO4 Sodium this compound (NaHSO₄) Reactants->Catalyst_NaHSO4 Reaction_H2SO4 Reaction with H₂SO₄ Catalyst_H2SO4->Reaction_H2SO4 Reaction_NaHSO4 Reaction with NaHSO₄ Catalyst_NaHSO4->Reaction_NaHSO4 Analysis Product Analysis (Yield, Purity) Reaction_H2SO4->Analysis Reaction_NaHSO4->Analysis Comparison Performance Comparison Analysis->Comparison

Caption: Experimental workflow for comparing esterification catalysts.

Logical_Comparison cluster_catalysts Catalysts cluster_parameters Performance Parameters cluster_outcome Evaluation Outcome H2SO4 Sulfuric Acid Yield Reaction Yield H2SO4->Yield Time Reaction Time H2SO4->Time Loading Catalyst Loading H2SO4->Loading Separation Product Separation H2SO4->Separation Safety Safety & Handling H2SO4->Safety NaHSO4 Sodium this compound NaHSO4->Yield NaHSO4->Time NaHSO4->Loading NaHSO4->Separation NaHSO4->Safety Evaluation Optimal Catalyst Selection Yield->Evaluation Time->Evaluation Loading->Evaluation Separation->Evaluation Safety->Evaluation

Caption: Logical framework for comparing catalyst performance.

Discussion

Sulfuric Acid (H₂SO₄): The Conventional Workhorse

Sulfuric acid is a widely used, inexpensive, and highly effective homogeneous catalyst for esterification.[4] Its strong acidity allows for rapid protonation of the carboxylic acid, facilitating nucleophilic attack by the alcohol.[3] This leads to high conversions and yields under relatively mild conditions. However, its use is associated with several drawbacks. Being a homogeneous catalyst, its removal from the reaction mixture requires neutralization and extraction steps, which can be cumbersome and generate significant aqueous waste. Furthermore, concentrated sulfuric acid is highly corrosive and can cause side reactions such as dehydration and charring, particularly at elevated temperatures.[7]

Sodium this compound (NaHSO₄): A Promising Heterogeneous Alternative

Sodium this compound is a solid acid catalyst that offers several advantages over its homogeneous counterpart. As a heterogeneous catalyst, it can be easily separated from the reaction mixture by simple filtration, allowing for potential reuse and minimizing downstream processing steps. It is also less corrosive and easier to handle than concentrated sulfuric acid, enhancing the overall safety of the process. While it may exhibit lower activity compared to sulfuric acid in some cases, requiring higher temperatures or longer reaction times to achieve comparable conversions, its environmental and practical benefits make it an attractive alternative. One study highlighted that the esterification reaction using sodium this compound as a catalyst was first-order with respect to both the alcohol and the carboxylic acid.[1]

Conclusion

The choice between sodium this compound and sulfuric acid as a catalyst for esterification depends on the specific requirements of the reaction and the desired process characteristics. Sulfuric acid remains a highly effective and economical choice for achieving high yields in a short time, particularly when downstream separation challenges are not a primary concern. Conversely, sodium this compound presents a more environmentally friendly and operationally simpler alternative, with the key advantages of being a reusable, solid catalyst. For researchers and professionals in drug development, where purity and ease of product isolation are paramount, the benefits of a heterogeneous catalyst like sodium this compound may outweigh a potential decrease in reaction rate. Ultimately, the optimal catalyst selection will involve a careful consideration of factors such as desired yield, reaction kinetics, process scalability, and environmental impact.

References

A Comparative Guide to Analytical Methods for the Quantification of Clopidogrel Bisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of clopidogrel (B1663587) bisulfate, a critical antiplatelet agent, is paramount in drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose; however, a range of alternative methods also offer distinct advantages in terms of speed, cost, and simplicity. This guide provides an objective comparison of a validated HPLC method with other analytical techniques, supported by experimental data to aid in the selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC stands as a robust and sensitive technique for the determination of clopidogrel bisulfate. Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from its metabolites and potential impurities.

Experimental Protocol: Reverse-Phase HPLC

A prevalent and validated method for clopidogrel bisulfate quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Below are two examples of detailed experimental protocols.

Method 1: Isocratic RP-HPLC

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a ratio of 60:40 (v/v).[1]

  • Stationary Phase: A reverse-phase C18 column (150 mm x 4.5 mm, 5 µm particle size).[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV detection at 224 nm.[1]

  • Temperature: 35°C.

  • Run Time: 20 minutes.

Method 2: Isocratic RP-HPLC with Alternative Mobile Phase

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer and acetonitrile in a ratio of 32:68, with the pH adjusted to 4.0 using orthophosphoric acid. 0.1 ml of triethylamine (B128534) is added for peak sharpness.[2]

  • Stationary Phase: Hypersil BDS C18 column (250 × 4.6 mm, 5 µm).[2]

  • Flow Rate: 1.0 ml/min.[2]

  • Detection: UV spectrophotometer at a detection wavelength of 220 nm.[2]

  • Injection Volume: 20 µl.[2]

Alternative Analytical Methods

Beyond HPLC, several other techniques can be employed for the quantification of clopidogrel bisulfate, each with its own set of strengths and limitations.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC, particularly for the analysis of multiple samples in parallel.

Experimental Protocol: HPTLC

  • Stationary Phase: Pre-coated silica (B1680970) gel 60F-254 aluminum plates.[3]

  • Mobile Phase: A mixture of carbon tetrachloride, chloroform, and acetone (B3395972) (6:4:0.15, v/v/v).[3]

  • Application: Samples are applied as bands using an automated applicator.

  • Development: The plate is developed in a saturated chromatographic chamber.

  • Detection: Densitometric analysis in absorbance mode at 230 nm.[3]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and widely accessible technique for the quantification of clopidogrel bisulfate in bulk and pharmaceutical dosage forms.

Experimental Protocol: UV-Visible Spectrophotometry

  • Solvent: 0.1 N Hydrochloric acid (HCl).[4]

  • Wavelength of Maximum Absorbance (λmax): 219 nm for the first-order derivative method and between 221 nm to 231 nm for the Area Under Curve (AUC) method.[4]

  • Procedure: A standard stock solution is prepared and diluted to various concentrations to create a calibration curve. The absorbance of the sample solution is then measured, and the concentration is determined from the calibration curve.

Spectrofluorimetry

Spectrofluorimetry provides a highly sensitive method for the determination of clopidogrel, based on the quenching of fluorescence of a reagent.

Experimental Protocol: Spectrofluorimetry

  • Principle: This method is based on the fluorescence quenching of eosin (B541160) by clopidogrel. The formation of a non-fluorescent ion-pair complex between the drug and eosin leads to a decrease in the native fluorescence of eosin.

  • Reagents: Eosin solution and acetate (B1210297) buffer (pH 3).

  • Excitation Wavelength: 499 nm.

  • Emission Wavelength: 560 nm.

  • Procedure: The quenching of the fluorescence intensity is measured, and the concentration of clopidogrel is determined from a calibration curve.

Performance Comparison

The following table summarizes the quantitative performance data of the different analytical methods for the quantification of clopidogrel bisulfate.

ParameterHPLC Method 1[1]HPTLC Method[3][5]UV Spectrophotometry (First-Order Derivative)[4]Spectrofluorimetry
Linearity Range 50-150 µg/mL25-250 ng/spot[5]10-30 µg/mL0.2-6 µg/mL
Correlation Coefficient (r²) >0.9990.9996[5]0.999>0.999
Accuracy (% Recovery) 99.79%>99%[5]98.9% - 101.2%Not explicitly stated, but results agree with reference methods
Precision (%RSD) <2%<2%[5]0.169% - 0.519%Not explicitly stated, but results agree with reference methods
Limit of Detection (LOD) 1.3 µg/mL7.36 ng/band[5]Not explicitly stated0.0341 µg/mL
Limit of Quantification (LOQ) 4.2 µg/mL22.89 ng/band[5]Not explicitly stated0.1033 µg/mL

Method Validation Workflow

The validation of an analytical method is a critical step to ensure its accuracy, precision, and reliability. The general workflow for HPLC method validation is illustrated below.

HPLC_Validation_Workflow A Method Development & Optimization B System Suitability Testing A->B K Forced Degradation / Stability Studies A->K Stress Conditions C Validation Parameter Assessment B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J L Validated Method D->L E->L F->L G->L H->L I->L J->L K->L

Caption: General workflow for HPLC method validation.

References

A Comparative Guide to the Catalytic Activity of Hydrogen Sulfate and Sulfonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of an acid catalyst is pivotal for reaction efficiency, yield, and sustainability. This guide provides an objective comparison of two prominent classes of acid catalysts: hydrogen sulfate (B86663) (often utilized as sulfuric acid or in ionic liquids) and sulfonic acids, particularly in their solid-supported forms. We will delve into their performance in key organic transformations, supported by experimental data, detailed protocols, and illustrative diagrams to guide catalyst selection and experimental design.

Overview of Catalysts

Hydrogen Sulfate (H₂SO₄) , commonly used as sulfuric acid, is a strong, inexpensive, and highly effective homogeneous catalyst for a multitude of reactions, including esterification, alkylation, and hydrolysis.[1][2] Its primary drawbacks are its corrosive nature, the difficulty of separating it from reaction mixtures, and the environmental concerns associated with its disposal.

Sulfonic Acid (-SO₃H) Catalysts are organosulfur compounds that represent a versatile alternative.[3] When functionalized onto solid supports like silica, carbon, or polymers, they become heterogeneous catalysts.[4] This offers significant advantages, including ease of separation, potential for recyclability, and reduced corrosiveness, making them a more sustainable choice in many applications. The catalytic activity of these materials is profoundly influenced by factors such as acid site density, the nature of the support material, and its structural properties.[5][6]

Performance Comparison in Key Reactions

The catalytic efficacy of this compound and sulfonic acid catalysts is best illustrated by examining their performance in various acid-catalyzed reactions.

Esterification

Esterification, particularly for the production of esters and biodiesel, is a cornerstone of organic synthesis where acid catalysts are essential. The Fischer esterification mechanism highlights the role of the acid in protonating the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by an alcohol.[2]

A study comparing different sulfonation methods for producing heterogeneous catalysts for Fatty Acid Methyl Ester (FAME) synthesis found that the catalyst's acid density was a crucial factor in determining the FAME yield.[5] While a catalyst prepared using concentrated sulfuric acid (H₂SO₄-ICG) gave a 77.2% yield, a catalyst functionalized with poly(sodium 4-styrenesulfonate) (PSS-ICG), which possesses sulfonic acid groups, achieved a much higher yield of 96.3%.[5]

Similarly, a dual-acid catalyst featuring both sulfonic and carboxylic acid groups on a graphene oxide support (GO-S) demonstrated a superior methyl oleate (B1233923) yield (98%) and a turnover frequency (TOF) more than three times higher than liquid sulfuric acid.[7][8] This synergistic effect enhances the inherent activity of the sulfonic acid groups.[7]

Table 1: Comparison of Catalysts in Esterification Reactions

Catalyst TypeCatalyst NameSubstrateProductYield / ConversionSource
This compound-basedH₂SO₄-ICGPalm Fatty Acid Distillate (PFAD)FAME77.2% Yield[5]
This compoundH₂SO₄Oleic Acid & Methanol (B129727)Methyl Oleate99% Conversion[9]
Sulfonic AcidPSS-ICGPalm Fatty Acid Distillate (PFAD)FAME96.3% Yield[5]
Sulfonic AcidGO-S (dual-acid)Oleic Acid & MethanolMethyl Oleate98% Yield[7]
Sulfonic AcidMPC-0.8-SO₃HOleic Acid & MethanolMethyl Oleate94% Conversion[9]
Sulfonic AcidAmberlyst-15Oleic Acid & MethanolMethyl Oleate62.4% Yield[8]
Alkylation

Sulfuric acid is a mainstream catalyst in industrial isobutane (B21531) alkylation processes, which are vital for producing high-octane gasoline components.[1][10] The process involves combining olefins with isobutane in the presence of concentrated sulfuric acid.[10] The acid strength is a critical parameter, with concentrations of 95-96% being optimal for the reaction.[1] A challenge in this process is the dilution of the acid by water and the formation of "red oil," a hydrocarbonaceous diluent, which necessitates acid replacement to maintain activity.[11]

While less common industrially for this specific large-scale application, solid sulfonic acid catalysts are explored for various alkylation reactions due to their potential for easier handling and regeneration.[4]

Hydrolysis

The hydrolysis of complex molecules like cellulose (B213188) into simpler sugars is a key step in biofuel production. Studies have compared the catalytic activity of sulfonic acid-functionalized ionic liquids to traditional mineral acids like sulfuric acid. In one such study, an acidic ionic liquid, 1-(1-propylsulfonic)-3-methylimidazolium chloride, demonstrated a higher total reducing sugar (TRS) yield (29.5%) compared to an aqueous sulfuric acid solution of the same H+ concentration (22.0%).[12] This enhanced activity is attributed to the interaction of the ionic liquid with the cellulose surface, which facilitates the approach of the -SO₃H group to the glycosidic linkages.[12]

Another study on hydroxy sulfonic acids found that isethionic acid provided the highest catalytic activity for cellulose hydrolysis, achieving a 62.7% TRS yield.[13] Theoretical calculations suggested that a shorter distance between the acidic proton of the -SO₃H group and the glycosidic oxygen correlates with higher catalytic activity.[13]

Table 2: Comparison of Catalysts in Cellulose Hydrolysis

Catalyst TypeCatalyst NameTemperatureTotal Reducing Sugar (TRS) YieldGlucose YieldSource
This compoundSulfuric Acid (aqueous)Not Specified22.0%Not Specified[12]
Sulfonic AcidIsethionic Acid180°C62.7%Not Specified[13]
Sulfonic Acid1-(1-propylsulfonic)-3-methylimidazolium chlorideNot Specified29.5%Not Specified[12]
Sulfonic AcidImidazolium-based Ionic Liquid 1160°C34.4%18.6% (at 170°C)[12]
Sulfonic AcidPyridinium-based Ionic Liquid 5160°C22.4%14.2% (at 170°C)[12]

Key Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparative studies. Below are representative protocols for catalyst synthesis and activity testing.

Protocol 1: Preparation of a Carbon-Based Sulfonic Acid Catalyst (AC-Ph-SO₃H)

This protocol describes the synthesis of a solid acid catalyst by sulfonating phenyl-functionalized activated carbon.[14]

  • Oxidation of Activated Carbon: Add 2 g of activated carbon to 20 ml of 12 mol/L nitric acid in a three-necked flask equipped with a condenser. Heat the mixture at 100°C for 8 hours. Wash the resulting oxidized activated carbon (AC-O) with water until neutral and dry.

  • Sodium Salt Formation: Add 2 g of AC-O to 50 ml of a 0.1 mol/L NaOH aqueous solution and stir for 12 hours. Filter, wash, and dry the product to obtain AC-ONa.

  • Phenyl Functionalization: (This step is assumed to be performed prior to sulfonation as per the catalyst name "AC-Ph," though the cited source details sulfonation of a different precursor).

  • Sulfonation: Add 2 g of the phenyl-functionalized activated carbon (AC-Ph) to 20 ml of concentrated sulfuric acid. Stir the mixture at 150°C for 4 hours.

  • Final Product Recovery: Filter the mixture and wash the solid product with distilled water until the filtrate is neutral. Dry the final catalyst, AC-Ph-SO₃H.

Protocol 2: Catalytic Esterification of Oleic Acid

This protocol outlines a typical procedure for evaluating catalyst performance in the esterification of a free fatty acid with methanol.[7][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add oleic acid (e.g., 20 g), methanol (e.g., 50 g), and the solid acid catalyst (e.g., 5-10 wt% of the oleic acid).

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 65°C or 338 K) and maintain vigorous stirring (e.g., 360 rpm) for a set duration (e.g., 8 hours).[7][8]

  • Sample Analysis: Periodically withdraw aliquots from the reaction mixture. To prepare for analysis, remove the excess methanol under vacuum. Dissolve the residue in a known volume of a suitable solvent (e.g., n-hexane) containing an internal standard (e.g., methyl palmitate).[9]

  • Quantification: Analyze the sample using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to determine the concentration of the methyl oleate product and calculate the conversion of oleic acid.[9]

  • Catalyst Reusability Test: After the reaction, recover the solid catalyst by centrifugation or filtration. Wash it with a solvent like methanol or ethanol, dry it, and then reuse it in a subsequent reaction cycle under the same conditions to evaluate its stability.[7]

Visualizing Catalytic Processes and Workflows

Diagrams are powerful tools for understanding complex mechanisms and experimental procedures. The following visualizations, created using the DOT language, adhere to the specified design constraints.

Fischer_Esterification cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Deprotonation RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water H₂O Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ H_plus_regen H+ (regenerated)

Caption: Fischer Esterification Mechanism catalyzed by an acid (H+).

Experimental_Workflow arrow start Catalyst Preparation char Physicochemical Characterization (e.g., Acidity, Surface Area) start->char setup Reaction Setup (Reactants + Catalyst) start->setup reaction Controlled Reaction (Temp, Time, Stirring) setup->reaction sampling Aliquot Sampling at Intervals reaction->sampling recycle Catalyst Recovery & Regeneration reaction->recycle After Reaction analysis Product Analysis (e.g., GC, HPLC) sampling->analysis results Data Interpretation (Yield, Conversion, Selectivity) analysis->results end Performance Evaluation results->end reuse Reusability Test recycle->reuse reuse->setup New Cycle Catalyst_Properties_vs_Activity Properties Catalyst Properties - Acid Site Density [1] - Acid Strength [4] - Surface Area / Porosity [7] - Hydrophobicity [4] - Structural Stability [7] Performance Catalytic Performance + Activity (e.g., Yield, Conversion) [1] + Selectivity [2] + Reusability / Stability [4, 7] Properties->Performance Directly Influences

References

comparative analysis of corrosion effects of chloride and hydrogen sulfate ions on steel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the corrosive effects of chloride and hydrogen sulfate (B86663) ions on steel, supported by experimental data and methodologies.

The deterioration of steel due to corrosion is a critical concern across various industries, from infrastructure to pharmaceuticals. Understanding the specific corrosive actions of different ions is paramount for material selection, predicting lifespan, and developing effective corrosion mitigation strategies. This guide provides a comparative analysis of the corrosion effects of two common and highly corrosive ions on steel: chloride (Cl⁻) and hydrogen sulfate (HSO₄⁻) or sulfate (SO₄²⁻) ions. While both contribute to steel degradation, their mechanisms and the resulting damage morphologies differ significantly.

Executive Summary of Corrosion Effects

Chloride ions are notorious for inducing localized corrosion, particularly pitting, which can lead to rapid and catastrophic failure of steel components. In contrast, this compound and sulfate ions tend to cause more uniform corrosion, a more predictable form of degradation. The presence of both ions can lead to synergistic effects, often accelerating the overall corrosion rate.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies, offering a direct comparison of the corrosive effects of chloride and this compound ions on steel.

ParameterChloride (NaCl)This compound/Sulfate (H₂SO₄/Na₂SO₄)Steel TypeReference
Corrosion Rate (mpy) 0.42602.5141316L Stainless Steel[1]
Weight Loss (g) 0.00010.0005316L Stainless Steel[1]
Corrosion Current Density (Icorr) (μA/cm²) Higher than sulfate at lower concentrationsHigher than chloride at concentrations > 0.03 mol/LCarbon Steel[2]
Corrosion Potential (Ecorr) (mV vs. SCE) Dramatic drop around 0.05-0.06 mol/LSharp decline at a lower threshold of 0.02-0.03 mol/LReinforcing Steel[3]
Pitting Potential (Ep) Lower (more susceptible to pitting)Higher (less susceptible to pitting)AISI 304L Stainless Steel[4]

Note: mpy = mils per year; SCE = Saturated Calomel Electrode. The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to varying experimental conditions.

Corrosion Mechanisms

The fundamental difference in the corrosive attack by chloride and this compound ions lies in their interaction with the passive oxide layer that protects the steel surface.

Chloride-Induced Corrosion: The Pitting Phenomenon

Chloride ions are small and highly mobile, allowing them to penetrate the passive film at susceptible sites. This penetration leads to a localized breakdown of the protective layer and the initiation of pitting corrosion. The process can be summarized as follows:

  • Adsorption: Chloride ions adsorb onto the surface of the passive film.

  • Penetration: At weak points, such as grain boundaries or inclusions, chloride ions penetrate the oxide layer.

  • Hydrolysis: Inside the newly formed pit, metal chlorides are formed and subsequently hydrolyze, producing a highly acidic and chloride-rich local environment.

  • Autocatalytic Growth: The acidic environment within the pit accelerates the dissolution of the steel, leading to the growth of the pit while the surrounding surface remains passive.

dot

Caption: Mechanism of chloride-induced pitting corrosion on steel.

This compound-Induced Corrosion: Uniform Attack

In acidic environments containing this compound, the corrosion process is typically more uniform across the steel surface. The acidic nature of the solution directly attacks the passive layer, leading to its general dissolution rather than localized breakdown. The key steps include:

  • Acidic Attack: The low pH of the solution weakens and dissolves the passive oxide layer.

  • Anodic and Cathodic Reactions: With the protective layer removed, anodic (iron dissolution) and cathodic (hydrogen evolution) reactions occur more uniformly across the surface.

  • Formation of Soluble Products: Iron sulfates are formed, which are generally more soluble than the initial oxides, preventing the formation of a stable, protective corrosion product layer in some cases.

dot

Caption: Mechanism of this compound-induced uniform corrosion on steel.

Experimental Protocols

To quantitatively assess the corrosive effects of chloride and this compound ions, standardized experimental procedures are employed. The following are detailed methodologies for two common techniques.

Weight Loss Measurement (Gravimetric Method) based on ASTM G31

This method provides a direct measure of the material loss over a specific period.

1. Specimen Preparation:

  • Cut steel coupons to a standard size (e.g., 50 mm x 25 mm x 3 mm).
  • Drill a hole for suspension.
  • Mechanically polish the surfaces with successively finer grades of abrasive paper (e.g., up to 600 grit).
  • Degrease the specimens with a suitable solvent (e.g., acetone) in an ultrasonic bath.
  • Rinse with deionized water and dry in a desiccator.
  • Accurately weigh each specimen to four decimal places (W_initial).

2. Test Environment:

  • Prepare solutions of known concentrations of sodium chloride (NaCl) and sodium sulfate (Na₂SO₄) in deionized water (e.g., 3.5% wt/vol).
  • Place the solutions in separate corrosion-resistant containers.

3. Immersion Test:

  • Suspend the prepared specimens in the respective solutions using non-metallic hooks, ensuring they are fully immersed and not in contact with each other or the container walls.
  • Maintain the solutions at a constant temperature (e.g., 25 °C) for a predetermined duration (e.g., 168 hours).

4. Post-Test Cleaning and Evaluation:

  • After the immersion period, remove the specimens from the solutions.
  • Clean the specimens according to ASTM G1 standards to remove corrosion products. This may involve chemical cleaning (e.g., inhibited hydrochloric acid) or mechanical cleaning (e.g., gentle brushing).
  • Rinse with deionized water, dry, and reweigh (W_final).
  • Calculate the weight loss (ΔW = W_initial - W_final).
  • Calculate the corrosion rate in mils per year (mpy) using the formula: Corrosion Rate (mpy) = (K * ΔW) / (A * T * D) where K is a constant (3.45 x 10⁶ for mpy), ΔW is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the steel in g/cm³.

dot

Caption: Experimental workflow for weight loss corrosion testing.

Potentiodynamic Polarization based on ASTM G59

This electrochemical technique provides rapid information about the corrosion rate and susceptibility to localized corrosion.

1. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of:
  • Working Electrode (WE): The prepared steel specimen.
  • Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
  • Counter Electrode (CE): An inert material with a large surface area, such as a platinum mesh or graphite (B72142) rod.
  • The electrodes are immersed in the test solution (e.g., 0.5 M NaCl or 0.5 M Na₂SO₄).

2. Open Circuit Potential (OCP) Measurement:

  • Allow the system to stabilize by measuring the OCP for a period (e.g., 1 hour) until a steady-state potential is reached. This is the corrosion potential (Ecorr).

3. Potentiodynamic Scan:

  • Using a potentiostat, apply a potential scan to the working electrode at a slow, constant rate (e.g., 0.167 mV/s).
  • The scan typically starts at a potential slightly cathodic to Ecorr (e.g., -250 mV vs. Ecorr) and sweeps to a potential anodic to Ecorr (e.g., +250 mV vs. Ecorr).
  • The resulting current is measured as a function of the applied potential.

4. Data Analysis (Tafel Extrapolation):

  • Plot the data as potential versus the logarithm of the current density (Tafel plot).
  • Identify the linear regions (Tafel regions) of the anodic and cathodic branches of the curve.
  • Extrapolate these linear regions back to the corrosion potential (Ecorr).
  • The current density at the intersection of the extrapolated lines is the corrosion current density (Icorr).
  • The corrosion rate can then be calculated from Icorr using Faraday's Law.
  • For pitting corrosion analysis, the scan is often extended to more positive potentials to determine the pitting potential (Ep), the potential at which a sharp increase in current density is observed.

dot

Caption: Experimental workflow for potentiodynamic polarization testing.

Conclusion

The corrosive effects of chloride and this compound ions on steel are distinct and significant. Chloride ions are the primary culprits behind unpredictable and damaging pitting corrosion, while this compound ions typically lead to more manageable uniform corrosion. The choice of steel and protective measures should be carefully considered based on the specific ionic environment to which the material will be exposed. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of steel corrosion phenomena.

References

A Comparative Guide to the Accurate Determination of Bisulfate: Potentiometric Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bisulfate is critical for product quality and experimental integrity. This guide provides an objective comparison of potentiometric titration with alternative analytical techniques—ion chromatography and UV-Vis spectrophotometry—for the determination of bisulfate. The performance of each method is supported by experimental data to validate its accuracy and reliability.

This document delves into the validation parameters of each technique, offering a comprehensive overview to aid in selecting the most suitable method for your specific analytical needs. Detailed experimental protocols for each method are also provided to ensure reproducibility.

Performance Comparison of Analytical Methods

The selection of an analytical method for bisulfate determination hinges on a variety of factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of potentiometric titration, ion chromatography, and UV-Vis spectrophotometry.

ParameterPotentiometric TitrationIon ChromatographyUV-Vis Spectrophotometry (Turbidimetric)
Principle Measures the change in potential of a solution upon addition of a titrant.Separates ions based on their affinity to an ion-exchange resin, followed by conductivity detection.Measures the turbidity formed by the reaction of sulfate (B86663) ions with barium chloride.
Accuracy (% Recovery) 99.9% - 101.1%98.0% - 102.3%Typically within ±10%
Precision (% RSD) < 1.0%< 2.0%< 5.0%
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) ~0.02% m/m (for sulfate in sulfite (B76179) solution)0.03 mg/L (for sulfate)~1 mg/L
Limit of Quantitation (LOQ) Not explicitly found for bisulfate0.17 µg/mL (for thiosulfate)~5 mg/L
Linearity Range Dependent on titrant and sample concentration0.20 - 15 mg/L (for sulfate)10 - 50 ppm (for sulfate)
Analysis Time Minutes per sample~10-20 minutes per sampleMinutes per sample
Interferences Other acidic or basic species in the sample.Other anions with similar retention times.Particulate matter, color in the sample.
Advantages Simple, inexpensive, and provides absolute quantification.High sensitivity, high selectivity, can determine multiple anions simultaneously.Rapid and simple, suitable for high-throughput screening.
Disadvantages Lower sensitivity compared to IC, susceptible to matrix interferences.Higher initial instrument cost, requires more complex mobile phases.Indirect measurement, susceptible to interferences affecting turbidity.

Experimental Protocols

Potentiometric Titration of Sodium Bisulfate

This protocol outlines the determination of sodium bisulfate concentration by titration with a standardized sodium hydroxide (B78521) solution.

Materials and Reagents:

  • Potentiometric titrator with a pH electrode

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Sodium bisulfate (NaHSO₄) sample

  • Deionized water

Procedure:

  • Accurately weigh a known amount of the sodium bisulfate sample and dissolve it in a known volume of deionized water.

  • Calibrate the pH electrode of the potentiometric titrator using standard buffer solutions.

  • Immerse the calibrated pH electrode and the titrant delivery tube into the sodium bisulfate solution.

  • Start the titration with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration past the equivalence point, which is observed as a sharp change in pH.

  • The equivalence point is determined from the titration curve (a plot of pH versus titrant volume) or its first or second derivative.

  • Calculate the concentration of sodium bisulfate in the sample based on the volume of NaOH used to reach the equivalence point.

Ion Chromatography for Bisulfate Determination

This protocol describes the quantification of bisulfate (as sulfate) using an ion chromatograph with a conductivity detector.

Materials and Reagents:

  • Ion chromatograph with a guard column, an anion-exchange separator column, and a suppressed conductivity detector.

  • Eluent: A solution of sodium carbonate and sodium bicarbonate in deionized water (e.g., 3.2 mM Na₂CO₃ + 1.0 mM NaHCO₃).

  • Sulfate standard solutions of known concentrations.

  • Sodium bisulfate sample.

  • Deionized water.

Procedure:

  • Prepare a series of sulfate standard solutions of known concentrations to create a calibration curve.

  • Accurately weigh the sodium bisulfate sample and dissolve it in a known volume of deionized water. Dilute the sample as necessary to fall within the calibration range.

  • Set up the ion chromatograph with the specified eluent and flow rate.

  • Inject a known volume of each standard solution and the sample solution into the ion chromatograph.

  • The separated sulfate ions are detected by the conductivity detector, and a chromatogram is generated.

  • Identify the sulfate peak based on its retention time compared to the standards.

  • Quantify the concentration of sulfate in the sample by comparing its peak area or height to the calibration curve generated from the standard solutions.

UV-Vis Spectrophotometric (Turbidimetric) Determination of Sulfate

This protocol details the indirect determination of bisulfate (as sulfate) by measuring the turbidity of a barium sulfate suspension.

Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Barium chloride (BaCl₂) solution

  • Conditioning reagent (containing hydrochloric acid, glycerol, and other stabilizing agents)

  • Sulfate standard solutions of known concentrations.

  • Sodium bisulfate sample.

  • Deionized water.

Procedure:

  • Prepare a series of sulfate standard solutions of known concentrations.

  • Accurately weigh the sodium bisulfate sample and dissolve it in a known volume of deionized water.

  • To a known volume of each standard and the sample solution, add the conditioning reagent and mix well.

  • Add the barium chloride solution to each solution and mix to form a barium sulfate precipitate.

  • Allow the solutions to stand for a controlled period to allow for uniform turbidity development.

  • Measure the absorbance (or turbidity) of each solution at a fixed wavelength (typically 420 nm or 525 nm) using the UV-Vis spectrophotometer.

  • Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of sulfate in the sample from the calibration curve.

Visualizing the Validation Workflow

To ensure the accuracy and reliability of an analytical method, a thorough validation process is essential. The following diagram illustrates the key steps in validating the potentiometric titration method for bisulfate determination.

Potentiometric Titration Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting Titrant_Selection Select Titrant (e.g., NaOH) Electrode_Selection Select Electrode (pH Electrode) Titrant_Selection->Electrode_Selection Titration_Parameters Optimize Titration Parameters Electrode_Selection->Titration_Parameters Specificity Specificity Titration_Parameters->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Acquisition Acquire Titration Data Robustness->Data_Acquisition Equivalence_Point Determine Equivalence Point Data_Acquisition->Equivalence_Point Calculation Calculate Bisulfate Concentration Equivalence_Point->Calculation Report Generate Validation Report Calculation->Report

Caption: Workflow for validating the potentiometric titration method.

A Comparative Guide to the Catalytic Performance of Ammonium Hydrogen Sulfate Versus Metal Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in chemical synthesis, directly impacting reaction efficiency, yield, and overall process economy. Both ammonium (B1175870) hydrogen sulfate (B86663) (NH₄HSO₄) and various metal sulfates (e.g., CuSO₄, Fe₂(SO₄)₃, ZnSO₄) are frequently employed as acid catalysts in a range of organic transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid in catalyst selection for research and development.

I. Comparative Catalytic Performance: A Data-Driven Overview

The catalytic efficacy of ammonium hydrogen sulfate and metal sulfates has been evaluated in several key organic reactions. This section presents a summary of their performance in the Biginelli reaction for the synthesis of dihydropyrimidinones and in the esterification of carboxylic acids.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds of significant pharmacological interest. The catalytic performance of various sulfate-based catalysts in this reaction is summarized below.

CatalystAldehydeSolventTemperature (°C)Time (min)Yield (%)Reference
[(EtNH₂)₂SO][HSO₄]₂BenzaldehydeSolvent-free1201595[1][2]
[(EtNH₂)₂SO][HSO₄]₂4-ChlorobenzaldehydeSolvent-free1202098[1][2]
[(EtNH₂)₂SO][HSO₄]₂4-NitrobenzaldehydeSolvent-free1202594[1][2]
Fe(NO₃)₃·9H₂OAnisaldehydeSolvent-free (grinding)Room Temp18092[3]
Clayfen (Fe(NO₃)₃ on K-10 Clay)AnisaldehydeSolvent-free (grinding)Room Temp24085[3]
Sulfamic AcidBenzaldehydeSolvent-free (Microwave)-292[4]
Sulfamic Acid4-ChlorobenzaldehydeSolvent-free (Microwave)-395[4]

Note: While direct comparisons under identical conditions are limited in the literature, the data suggests that ammonium this compound analogues can be highly effective catalysts for the Biginelli reaction, often providing high yields in short reaction times, particularly under solvent-free conditions.

Esterification of Carboxylic Acids

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis. The performance of ammonium this compound-derived catalysts and various metal sulfates in this reaction is compared below.

CatalystCarboxylic AcidAlcoholTemperature (°C)Time (h)Conversion/Yield (%)Reference
Sulfated Zirconia (from (NH₄)₂SO₄)Propanoic AcidMethanol606~85 (Conversion)[5]
Fe₂(SO₄)₃Levulinic AcidEthanol (B145695)606~90 (Conversion)[6]
CuSO₄Levulinic AcidEthanol606~60 (Conversion)[6]
FeSO₄Levulinic AcidEthanol606~45 (Conversion)[6]
MnSO₄Levulinic AcidEthanol606~30 (Conversion)[6]
NiSO₄Levulinic AcidEthanol606~25 (Conversion)[6]
Sulfated Iron OxideNonanoic AcidMethanol60683.4 (Conversion)[5]

Note: The data indicates that both ammonium sulfate-derived and metal sulfate catalysts are effective for esterification. Iron(III) sulfate, in particular, shows high activity. The choice of catalyst may depend on the specific substrates and desired reaction conditions.

II. Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for the Biginelli reaction and Fischer esterification using sulfate-based catalysts.

Protocol 1: Solvent-Free Biginelli Reaction Catalyzed by an Ammonium this compound Analogue[1][2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (B1235776) (1 mmol)

  • Urea (1.5 mmol)

  • 1,1'-Sulfinyldiethylammonium bis (this compound) {[(EtNH₂)₂SO][HSO₄]₂} (as catalyst)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl acetoacetate, urea, and a catalytic amount of 1,1'-Sulfinyldiethylammonium bis (this compound) is taken in a round-bottom flask.

  • The mixture is heated in an oil bath at 120°C with stirring for the time specified in the data table (typically 15-25 minutes).

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solidified product is washed with cold water and then recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Metal Sulfate-Catalyzed Esterification of Levulinic Acid[6]

Materials:

  • Levulinic acid (36.0 mmol)

  • Ethanol (108.0 mmol)

  • Iron(III) sulfate (Fe₂(SO₄)₃) (1.08 mmol, 3 mol%)

Procedure:

  • In a 50 mL glass reactor equipped with a reflux condenser and a magnetic stirrer, the iron(III) sulfate catalyst and excess ethanol are combined.

  • The mixture is stirred and heated to 60°C.

  • Levulinic acid is then added to start the reaction.

  • The reaction mixture is stirred at 60°C for 6 hours.

  • After completion, the reaction mixture is cooled, and the catalyst can be recovered for reuse.

  • The product, ethyl levulinate, is purified by appropriate workup and purification techniques.

III. Mechanistic Pathways and Visualizations

Understanding the reaction mechanism is key to optimizing reaction conditions and catalyst design. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the Biginelli reaction and Fischer esterification.

Biginelli Reaction Mechanism

The currently accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[7][8] The acid catalyst, which can be either a Brønsted or Lewis acid, plays a crucial role in activating the aldehyde and facilitating the cyclization and dehydration steps.

Biginelli_Mechanism cluster_activation Activation cluster_condensation Condensation & Iminium Formation cluster_cyclization Michael Addition & Cyclization cluster_dehydration Dehydration Aldehyde R-CHO Activated_Aldehyde R-CH⁺OH Aldehyde->Activated_Aldehyde Protonation Urea H₂N(C=O)NH₂ Intermediate1 R-CH(OH)NH(C=O)NH₂ Catalyst H⁺ Activated_Aldehyde->Intermediate1 + Urea Iminium_Ion [R-CH=N⁺H(C=O)NH₂] Intermediate1->Iminium_Ion - H₂O Intermediate2 Adduct Iminium_Ion->Intermediate2 + Enol Ketoester CH₃(C=O)CH₂CO₂Et Enol CH₃C(OH)=CHCO₂Et Ketoester->Enol Tautomerization Cyclic_Intermediate Tetrahydropyrimidine Intermediate Intermediate2->Cyclic_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone (Final Product) Cyclic_Intermediate->DHPM Dehydration (-H₂O) Water H₂O Cyclic_Intermediate->Water Fischer_Esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid Protonation Catalyst H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Elimination of H₂O Water H₂O Protonated_Intermediate->Water Ester Ester (Final Product) Protonated_Ester->Ester Deprotonation Regen_Catalyst H⁺ Protonated_Ester->Regen_Catalyst

References

The Central Role of Sulfuric Acid in Atmospheric Aerosol Formation: A Comparative Analysis of Nucleation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and scientists confirming the pivotal role of hydrogen sulfate (B86663) (sulfuric acid) in the initial steps of atmospheric new particle formation. This document provides a comparative analysis of key nucleation pathways involving sulfuric acid, supported by experimental data and detailed methodologies from leading research facilities like the CERN CLOUD chamber.

Sulfuric acid (H₂SO₄) is a key precursor in atmospheric new particle formation (NPF), a process that significantly influences cloud formation, climate, and air quality.[1][2][3] This guide confirms the critical findings on the role of sulfuric acid and compares its efficacy in promoting aerosol formation through different chemical pathways. While sulfuric acid alone can initiate particle formation, its efficiency is dramatically enhanced by the presence of other atmospheric compounds.

Comparative Analysis of Sulfuric Acid-Driven Nucleation Mechanisms

The formation of new atmospheric particles from gaseous precursors is a complex process. The initial and most critical step is nucleation, where gas molecules combine to form stable clusters that can then grow into larger aerosol particles. Sulfuric acid is a central molecule in several dominant nucleation pathways. The following table summarizes quantitative data from key experimental studies, offering a direct comparison of particle formation and growth rates under different chemical systems involving sulfuric acid.

Nucleation PathwayPrecursor Gases[H₂SO₄] (cm⁻³)Other Precursor Conc.Temperature (K)Particle Formation Rate (J) (cm⁻³s⁻¹)Particle Growth Rate (GR) (nm h⁻¹)Reference
Binary Nucleation H₂SO₄, H₂O10⁶ - 10⁷-2930.3 - 0.4~5-10 times higher than H₂SO₄ condensation alone[1][4][5]
Ternary Nucleation (Ammonia) H₂SO₄, H₂O, NH₃~10⁷NH₃: >100 pptv292Significantly higher than binary-[6]
Ternary Nucleation (Dimethylamine) H₂SO₄, H₂O, (CH₃)₂NH10⁶ - 3x10⁷DMA: >20 pptv278>10 times faster than previously thought-[6]
Ternary Nucleation (Organics) H₂SO₄, H₂O, Oxidized Organics~10⁷--Enhanced compared to binaryOrganics are a major contributor[7]

Key Nucleation Pathways Involving Sulfuric Acid

The following diagrams illustrate the fundamental mechanisms of new particle formation driven by sulfuric acid.

G Binary Nucleation Pathway SO2 Sulfur Dioxide (SO₂) H2SO4_gas Gaseous Sulfuric Acid (H₂SO₄) SO2->H2SO4_gas Oxidation OH Hydroxyl Radical (OH) OH->H2SO4_gas Cluster H₂SO₄-H₂O Cluster H2SO4_gas->Cluster H2O Water (H₂O) H2O->Cluster Aerosol New Aerosol Particle Cluster->Aerosol Growth

Binary nucleation of sulfuric acid and water.

G Ternary Nucleation Pathway (with Ammonia (B1221849)/Amine) H2SO4_gas Gaseous Sulfuric Acid (H₂SO₄) Cluster H₂SO₄-Base-H₂O Cluster H2SO4_gas->Cluster Base Ammonia (NH₃) or Amine (e.g., DMA) Base->Cluster H2O Water (H₂O) H2O->Cluster Aerosol New Aerosol Particle Cluster->Aerosol Enhanced Growth

Ternary nucleation with a stabilizing base.

G Ternary Nucleation Pathway (with Organics) H2SO4_gas Gaseous Sulfuric Acid (H₂SO₄) Cluster H₂SO₄-Organic-H₂O Cluster H2SO4_gas->Cluster Organics Oxidized Organic Molecules (HOMs) Organics->Cluster H2O Water (H₂O) H2O->Cluster Aerosol New Aerosol Particle Cluster->Aerosol Significant Growth Contribution

Ternary nucleation with oxidized organics.

Experimental Protocols

The findings presented in this guide are predominantly based on experiments conducted in highly controlled environments, such as the CLOUD (Cosmics Leaving OUtdoor Droplets) chamber at CERN. These experiments allow for the precise control of atmospheric conditions and the introduction of specific precursor gases to study their effects on new particle formation.

General Experimental Workflow in the CLOUD Chamber

G Experimental Workflow for NPF Studies cluster_chamber CLOUD Chamber cluster_precursors Precursor Gas Injection cluster_analysis Analysis Instruments Chamber 26.1 m³ Electropolished Stainless Steel Chamber CIMS CI-APi-TOF Mass Spectrometer (Measures [H₂SO₄] and clusters) Chamber->CIMS SMPS Scanning Mobility Particle Sizer (Measures particle size distribution) Chamber->SMPS SO2_source SO₂ Source SO2_source->Chamber H2O_source Humidified Air H2O_source->Chamber Base_source NH₃/Amine Source Base_source->Chamber Organic_source Organic Vapor Source Organic_source->Chamber UV_light UV Light Initiation (OH Production) UV_light->Chamber

Generalized workflow for CLOUD chamber experiments.

Key Methodological Steps:

  • Chamber Preparation: The 26.1 m³ stainless steel chamber is meticulously cleaned to achieve ultra-low contaminant levels.

  • Humidification: Purified, humidified air is continuously supplied to the chamber to maintain a constant relative humidity.

  • Precursor Gas Injection: Precisely controlled amounts of precursor gases, such as sulfur dioxide (SO₂), ammonia (NH₃), dimethylamine (B145610) ((CH₃)₂NH), and various organic compounds, are introduced into the chamber.

  • Initiation of Sulfuric Acid Production: New particle formation is typically initiated by illuminating the chamber with UV light.[6] This light photolytically produces hydroxyl (OH) radicals from the reaction of ozone (O₃) and water vapor. The OH radicals then oxidize the injected SO₂ to form gaseous sulfuric acid (H₂SO₄).[6]

  • Particle Formation and Growth Monitoring: A suite of advanced instruments continuously monitors the chemical and physical processes within the chamber.

    • Chemical Ionization-Atmospheric Pressure Interface-Time of Flight (CI-APi-TOF) Mass Spectrometer: This instrument is used to measure the concentration of gaseous sulfuric acid and to detect the formation of initial molecular clusters.[6]

    • Scanning Mobility Particle Sizer (SMPS) or Differential Mobility Particle Sizer (DMPS): These instruments measure the number concentration and size distribution of the newly formed aerosol particles, allowing for the calculation of particle formation and growth rates.

  • Data Analysis: The collected data is analyzed to determine the rates of new particle formation (J) and their subsequent growth (GR) under the specific experimental conditions.

Alternative and Competing Pathways

While sulfuric acid is a dominant player, other nucleation pathways can also be significant in different atmospheric environments. These include:

  • Pure Biogenic Nucleation: In some environments, highly oxygenated organic molecules (HOMs) derived from the oxidation of biogenic volatile organic compounds (emitted by plants) can nucleate without the involvement of sulfuric acid.

  • Iodine-Mediated Nucleation: In coastal and marine environments, iodine-containing compounds, such as iodic acid (HIO₃), have been identified as important precursors for new particle formation.

The presence and concentration of various precursor gases, as well as meteorological conditions like temperature and solar radiation, determine which nucleation pathway will dominate in a particular location. However, the consistent and significant enhancement of new particle formation in the presence of sulfuric acid across a wide range of conditions confirms its fundamental role in atmospheric aerosol formation.

References

A Comparative Guide to Solid Supports for Sodium Hydrogen Sulfate Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an efficient, reusable, and environmentally benign catalyst is paramount. Sodium hydrogen sulfate (B86663) (NaHSO₄) is an inexpensive and effective solid acid catalyst. Its performance, however, is significantly enhanced when immobilized on a solid support, which improves its stability, reusability, and ease of separation from the reaction mixture. This guide provides a comparative analysis of the efficiency of NaHSO₄ on different solid supports, with a focus on silica (B1680970) gel and a comparison with montmorillonite (B579905) K10 clay, another prominent solid acid catalyst.

Sodium hydrogen sulfate supported on silica gel (NaHSO₄-SiO₂) emerges as a highly efficient, versatile, and reusable heterogeneous catalyst for a variety of organic transformations.[1][2] It offers numerous advantages, including mild and solvent-free reaction conditions, short reaction times, high product yields, and simple work-up procedures.[1][3] While direct comparative data for NaHSO₄ supported on alumina (B75360) for the same reactions is limited in the reviewed literature, silica gel stands out for its performance and extensive documentation. Montmorillonite K10 clay, another widely used solid acid catalyst, also demonstrates high efficiency and reusability in similar reactions.[4][5]

Performance Comparison in Condensation Reactions

To provide a clear comparison, this guide focuses on the synthesis of amidoalkyl naphthols and bis(indolyl)methanes, common multi-component condensation reactions where solid acid catalysts are employed. The data below summarizes the performance of NaHSO₄-SiO₂ and montmorillonite K10.

Catalyst SystemSupport MaterialRepresentative ReactionReaction TimeYield (%)Catalyst ReusabilityReference
NaHSO₄-SiO₂ Silica GelAcylal synthesis from aldehydes15-90 min85-96%Effective for at least 3 cycles with good yield.[1]
NaHSO₄-SiO₂ Silica GelOctahydro-quinazolin-2,5-dione synthesis1-2 hours~95%4 cycles (93%, 91%, 85%, 75% yields respectively).[6]
Montmorillonite K10 ClayAmidoalkyl naphthol synthesis< 2 hoursExcellentRecoverable and reusable.[5]
Montmorillonite K10 ClayBenzimidazole synthesis (microwave-assisted)5 min90-99%Reusable for at least 4 cycles without significant loss of activity.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are the typical experimental protocols for the preparation of the catalyst and its application in a representative synthesis.

Protocol 1: Preparation of NaHSO₄-SiO₂ Catalyst

This procedure describes a common method for impregnating silica gel with sodium this compound.[3]

  • Dissolution: Prepare a solution by dissolving sodium this compound monohydrate (NaHSO₄·H₂O) (e.g., 4.14 g, 0.03 mol) in 20 mL of deionized water in a 100 mL beaker equipped with a magnetic stir bar.

  • Impregnation: To this solution, add 10 g of silica gel (chromatographic grade, 230–400 mesh).

  • Stirring: Stir the mixture vigorously for 15 minutes to ensure uniform distribution.

  • Drying (Step 1): Gently heat the mixture on a hot plate, swirling intermittently, until a free-flowing white solid is obtained.

  • Drying (Step 2): Place the beaker containing the solid in an oven maintained at 120 °C for a minimum of 48 hours to ensure the catalyst is completely dry before use.

Protocol 2: Synthesis of Bis(indolyl)methanes using a Supported Catalyst

This protocol outlines a general procedure for a solvent-free synthesis of bis(indolyl)methanes, catalyzed by a solid-supported acid like NaHSO₄-SiO₂.

  • Reactant Mixture: In a round-bottom flask, combine indole (B1671886) (2 mmol), an aldehyde (1 mmol), and a catalytic amount of the prepared NaHSO₄-SiO₂ catalyst (e.g., 5 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically carried out under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, add ethyl acetate (B1210297) to the reaction mixture and stir.

  • Catalyst Separation: Separate the heterogeneous catalyst by simple filtration. The recovered catalyst can be washed with a solvent like diethyl ether, dried in an oven, and stored for reuse.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure bis(indolyl)methane.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and application of a solid-supported catalyst, emphasizing its recyclable nature.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Catalyst Recovery NaHSO4_sol NaHSO4 Solution mix Mixing & Stirring NaHSO4_sol->mix SiO2 Silica Gel Support SiO2->mix dry Heating & Drying (120°C) mix->dry catalyst NaHSO4-SiO2 Catalyst dry->catalyst reaction Reaction (Solvent-Free) catalyst->reaction reactants Reactants (e.g., Aldehyde, Indole) reactants->reaction mixture Crude Product + Catalyst reaction->mixture filtration Filtration mixture->filtration filtrate Filtrate (Product in Solvent) filtration->filtrate Liquid Phase recovered_catalyst Recovered Catalyst filtration->recovered_catalyst Solid Phase evaporation Solvent Evaporation & Purification filtrate->evaporation product Pure Product evaporation->product wash_dry Wash & Dry recovered_catalyst->wash_dry reusable_catalyst Reusable Catalyst wash_dry->reusable_catalyst reusable_catalyst->reaction Reuse

Caption: Workflow for synthesis, application, and recovery of NaHSO₄-SiO₂ catalyst.

References

A Comparative Guide to the Validation of Analytical Methods for Bisulfite and Sulfate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, Ion Chromatography (IC) and Capillary Electrophoresis (CE), for the simultaneous determination of bisulfite and sulfate (B86663) in a single sample. The information presented is based on validated methods and includes detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific application.

Method Comparison: Performance and Validation Parameters

The selection of an appropriate analytical method is critical for accurate quantification of bisulfite and its oxidation product, sulfate. Both IC and CE have demonstrated utility for this purpose, each with distinct advantages and performance characteristics. Below is a summary of validation data from studies utilizing these techniques.

Ion Chromatography (IC)

Ion chromatography is a robust and widely used technique for the separation and quantification of ionic species. It offers excellent resolution and sensitivity for the analysis of anions like sulfite (B76179) and sulfate.

Table 1: Validation Summary for Ion Chromatography

Validation ParameterBisulfite (as SO32-)Sulfate (as SO42-)
Linearity Range 0.05 - 1.5 mg/L0.20 - 15 mg/L
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 mg/L0.03 mg/L
Precision (RSD%) Not explicitly statedNot explicitly stated
Accuracy/Recovery Not explicitly statedNot explicitly stated
Data derived from a study on the determination of chloride and sulfate in a 30% sodium bisulfite solution.[1]
Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample volume and offers rapid analysis times. It is particularly well-suited for the analysis of ions in complex matrices.

Table 2: Validation Summary for Capillary Electrophoresis

Validation ParameterMetabisulfite (B1197395)Sulfate
Linearity Range 33.3 - 250 µg/mL50 - 375 µg/mL
Correlation Coefficient (r²) Not explicitly statedNot explicitly stated
Intra-day Precision (RSD%) 6%6%
Inter-day Precision (RSD%) 12-13%12-13%
Accuracy/Recovery Successfully testedSuccessfully tested
Data derived from a study on the simultaneous analysis of metabisulfite and sulfate in a pharmaceutical formulation.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.

Ion Chromatography Protocol

This protocol is based on a method for the simultaneous determination of chloride and sulfate in a sodium bisulfite solution.[1]

Sample Preparation:

To prevent the oxidation of sulfite to sulfate, samples are pretreated with triethanolamine (B1662121) (TEA).[1]

Chromatographic Conditions:

  • Column: IonPac AS14 or equivalent anion exchange column.[1]

  • Eluent: A mixture of 1.5 mol/L sodium carbonate (Na₂CO₃) and 3.5 mol/L sodium bicarbonate (NaHCO₃), with a 10% (v/v) addition of acetone.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 25 µL.[1]

  • Detection: Suppressed conductivity in external acid mode.[1]

  • Run Time: Approximately 12 minutes.[1]

Capillary Electrophoresis Protocol

This protocol is based on a method for the simultaneous analysis of metabisulfite and sulfate in a pharmaceutical formulation.[2]

Sample Preparation:

Due to high chloride concentrations in some pharmaceutical formulations, the conductivity of standard solutions may need to be adjusted by adding sodium chloride to prevent matrix effects.[2] An internal standard, such as ammonium (B1175870) formate, can be used for validation purposes.[2]

Electrophoretic Conditions:

  • Capillary: Fused silica (B1680970) capillary (e.g., 32.5 cm total length).[2]

  • Background Electrolyte (BGE): 15 mM pyromellitic acid, 15 mM tris-(hydroxymethyl)-aminomethane, and 0.2 mM tetradecyltrimethylammonium bromide at pH 8.3.[2]

  • Applied Voltage: 123 V/cm.[2]

  • Detection: Indirect UV detection at a wavelength of 225 nm.[2]

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationship between the different stages of analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection and Quantification Sample Single Sample (Containing Bisulfite and Sulfate) Pretreatment Pretreatment (e.g., TEA for IC, Matrix Adjustment for CE) Sample->Pretreatment IC Ion Chromatography Pretreatment->IC IC Pathway CE Capillary Electrophoresis Pretreatment->CE CE Pathway Detector Detector (Conductivity for IC, UV for CE) IC->Detector CE->Detector Data Data Acquisition and Analysis Detector->Data Result Result Data->Result Final Concentration of Bisulfite and Sulfate

Caption: Experimental workflow for bisulfite and sulfate analysis.

validation_parameters cluster_performance Method Performance Characteristics Method Analytical Method (IC or CE) Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Specificity Specificity Method->Specificity

Caption: Key validation parameters for analytical methods.

Conclusion

Both Ion Chromatography and Capillary Electrophoresis are powerful techniques for the simultaneous determination of bisulfite and sulfate. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided validation data and experimental protocols serve as a valuable resource for researchers to establish and validate their own methods for the accurate quantification of these important analytes.

References

comparative study of the Bronsted acidity of different hydrogen sulfate ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Brønsted Acidity of Hydrogen Sulfate (B86663) Ionic Liquids

The Brønsted acidity of ionic liquids (ILs) is a critical parameter influencing their application in various chemical processes, particularly in catalysis. Among the diverse range of ILs, those incorporating the hydrogen sulfate ([HSO₄]⁻) anion are of significant interest due to their potential for strong Brønsted acidity. This guide provides a comparative study of the Brønsted acidity of different this compound ionic liquids, supported by experimental data and detailed methodologies for its determination. The acidity is primarily quantified using the Hammett acidity function (H₀), which provides a scale for the acidity of non-aqueous systems.

Quantitative Comparison of Brønsted Acidity

The Brønsted acidity of this compound ionic liquids is significantly influenced by the nature of the cation and the presence of water. The following table summarizes the Hammett acidity function (H₀) for a range of this compound ILs. A lower H₀ value indicates a stronger Brønsted acidity.

Ionic Liquid CationAbbreviationWater Content (wt %)Hammett Acidity (H₀)Reference
N,N-dimethyl-N-n-butylammonium[DMBA]⁺201.62[1][2]
N-methyl-N-n-butylammonium[MBA]⁺20Not explicitly stated, but less acidic than [BA][HSO₄] and [HA][HSO₄] and more acidic than [DMBA][HSO₄][1][2]
Butylammonium[BA]⁺20≈ -0.03[1][2]
Hexylammonium[HA]⁺20≈ -0.03[1][2]
1-methylimidazolium[Hmim]⁺Anhydrous1.99[1][2]
1-butyl-3-methylimidazolium[bmim]⁺Anhydrous2.08[1][2]
N,N-dimethylbutylammonium[DMBA]⁺20-301.64 - 1.68[3]
1-(4-sulfonic group) butylcaprolactamium[HSO₃-bCPL]⁺Not specifiedStronger than [HSO₃-bPy][HSO₄][4]
1-(4-sulfonic group) butylpyridinium[HSO₃-bPy]⁺Not specifiedWeaker than [HSO₃-bCPL][HSO₄][4]

Key Observations:

  • Effect of Cation Substitution: For alkylammonium-based ILs, the degree of substitution on the cation plays a crucial role. Primary amine-based ILs ([BA][HSO₄] and [HA][HSO₄]) exhibit significantly higher acidity (lower H₀) compared to the tertiary amine-based [DMBA][HSO₄].[1][2]

  • Comparison with Imidazolium ILs: Alkylammonium this compound ILs, particularly those based on primary amines, are considerably more acidic than their imidazolium-based counterparts like [Hmim][HSO₄] and [bmim][HSO₄].[1][2]

  • Influence of Water: The water content in the ionic liquid can modulate its acidity. For [DMBA][HSO₄], the lowest acidity (highest H₀) was observed at a water content of 20-30 wt %.[3]

  • Functionalized Cations: The introduction of a sulfonic acid group (-SO₃H) on the cation, as seen in [HSO₃-bCPL][HSO₄], leads to strong Brønsted acidity, which is beneficial for catalytic applications.[4]

Experimental Protocol: Determination of Hammett Acidity

The Brønsted acidity of this compound ionic liquids is commonly determined using UV-Vis spectrophotometry with a suitable Hammett indicator.[5][6] The following protocol outlines the general procedure using 4-nitroaniline (B120555) as the indicator.

1. Materials and Instruments:

  • This compound Ionic Liquid (sample)

  • 4-nitroaniline (indicator)

  • Dichloromethane (DCM, anhydrous)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Rotary evaporator

2. Preparation of Indicator Stock Solution:

  • Prepare a stock solution of 4-nitroaniline in anhydrous DCM at a known concentration (e.g., 1 mM).

3. Determination of the Extinction Coefficient of the Unprotonated Indicator (ε₀):

  • Prepare a series of dilutions of the 4-nitroaniline stock solution in anhydrous DCM (e.g., 0.1 to 1 mM).

  • Measure the absorbance of these solutions at the wavelength of maximum absorbance (λ_max) for 4-nitroaniline (around 350 nm).

  • Plot a calibration curve of absorbance versus concentration. The slope of this line corresponds to the molar extinction coefficient (ε₀) of the unprotonated indicator.[3][7]

4. Sample Preparation:

  • Accurately measure a known volume of the 4-nitroaniline stock solution into a round-bottom flask.

  • Remove the DCM using a rotary evaporator.

  • Add a known volume (e.g., 1 mL) of the this compound ionic liquid to the flask containing the dried indicator.[7]

  • Allow the solution to equilibrate overnight to ensure complete dissolution of the indicator.[7]

5. UV-Vis Measurement:

  • Measure the absorbance of the indicator-ionic liquid solution at the λ_max determined in step 3. This absorbance corresponds to the concentration of the unprotonated indicator ([I]) in the ionic liquid.

6. Calculation of Hammett Acidity (H₀):

  • The Hammett acidity function (H₀) is calculated using the following equation:

    H₀ = pK(I)H₂O + log([I] / [IH⁺])

    where:

    • pK(I)H₂O is the pKa of the indicator in water (for 4-nitroaniline, this is approximately 1.00).[3][7]

    • [I] is the concentration of the unprotonated indicator in the ionic liquid.

    • [IH⁺] is the concentration of the protonated indicator in the ionic liquid.

  • The ratio [I] / [IH⁺] can be determined from the absorbance measurements.

Visualizations

Below are diagrams illustrating the experimental workflow for determining Brønsted acidity and the factors that influence it.

experimental_workflow cluster_measurement Measurement cluster_calculation Calculation prep_indicator Prepare 4-nitroaniline stock solution in DCM mix Dissolve 4-nitroaniline in IL prep_indicator->mix prep_sample Prepare IL sample prep_sample->mix determine_epsilon Determine ε₀ of 4-nitroaniline in DCM calc_ratio Calculate [I]/[IH⁺] ratio determine_epsilon->calc_ratio measure_abs Measure absorbance at λ_max mix->measure_abs measure_abs->calc_ratio calc_h0 Calculate Hammett Acidity (H₀) calc_ratio->calc_h0

Experimental workflow for Hammett acidity determination.

influencing_factors cluster_cation Cation Structure cluster_other Other Factors acidity Brønsted Acidity (H₀) substitution Degree of Substitution (Primary > Secondary > Tertiary) substitution->acidity cation_type Cation Type (Alkylammonium vs. Imidazolium) cation_type->acidity functionalization Functional Groups (e.g., -SO₃H) functionalization->acidity water Water Content water->acidity anion Anion (constant: HSO₄⁻) anion->acidity

Factors influencing the Brønsted acidity of this compound ILs.

References

assessing the corrosion inhibition efficiency of hydrogen sulfate versus phosphate ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of corrosion inhibition is critical for ensuring material integrity and product stability. This guide provides a detailed comparison of the roles of phosphate (B84403) and hydrogen sulfate (B86663) ions in corrosion processes, supported by experimental data and methodologies.

While both phosphate and hydrogen sulfate ions are significant in various chemical and biological systems, their functions in the context of corrosion are distinctly different. Phosphate ions are widely recognized and utilized as effective corrosion inhibitors. In contrast, this compound ions (HSO₄⁻), often present in acidic environments, are generally considered contributors to corrosion rather than inhibitors. This guide will elucidate these contrasting roles, providing a clear understanding for material selection and protection strategies.

The Protective Power of Phosphate Ions: A Barrier Against Corrosion

Phosphate-based inhibitors are a cornerstone of corrosion prevention in numerous industries, including automotive, aerospace, and construction.[1] Their primary mechanism of action involves the formation of a protective, insoluble phosphate layer on the metal surface. This barrier effectively isolates the metal from the corrosive environment, stifling the electrochemical reactions that lead to degradation.[1]

Different forms of phosphate inhibitors exist, each with unique properties:

  • Orthophosphates: These react with metal ions, such as lead and copper, to form stable, insoluble compounds that adhere to the metal surface, preventing their release into the surrounding environment.[1]

  • Polyphosphates: While they can sequester metal ions, their primary role as corrosion inhibitors is sometimes less direct and can be dependent on their reversion to orthophosphates.[1]

  • Zinc Phosphate and Iron Phosphate: These are commonly used to form a passive film on the metal, acting as anodic inhibitors that slow down the oxidation reaction.[1]

The effectiveness of phosphate inhibitors is influenced by factors such as pH, concentration, and the presence of other ions in the solution.[1]

The Aggressive Nature of this compound Ions

Contrary to the protective nature of phosphates, this compound ions are typically found in acidic solutions, such as sulfuric acid (H₂SO₄), which are known to be corrosive to many metals. The presence of this compound ions contributes to the acidic environment that promotes the dissolution of metals.

While some complex organic molecules containing sulfate groups, like sodium dodecyl sulfate, have been investigated as corrosion inhibitors, the simple this compound ion itself does not act as a primary inhibitor.[2][3][4] In fact, studies on corrosion in sulfuric acid environments focus on adding other substances to inhibit the corrosive effects of the acid.[5][6] The sulfate ions are part of the problem, not the solution.

Quantitative Comparison: A Tale of Two Roles

A direct quantitative comparison of the "corrosion inhibition efficiency" of this compound versus phosphate ions is not feasible as they play opposing roles. The table below summarizes the typical performance of phosphate ions as corrosion inhibitors under various conditions, based on available research. Data for this compound as an inhibitor is absent from the scientific literature, reinforcing its role as a corrosive species.

Inhibitor SystemMetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Test MethodReference
Sodium Phosphate (Na₃PO₄)SteelSimulated Concrete Pore Solution with ChloridesEqual to Chloride ConcentrationCan prevent pitting corrosionElectrochemical[7]
Disodium Hydrogen Phosphate (Na₂HPO₄)SteelSimulated Concrete Pore SolutionNot specifiedActs as an anodic inhibitorElectrochemical[7]
Ammonium Phosphate MonobasicSteel RebarSimulated Concrete Pore + 3.5% NaCl2% of 0.5M solution90% (after 1 hour)Electrochemical Impedance Spectroscopy[8]
Organic/Inorganic Phosphate blendSteelSimulated Concrete Pore Solution with ChloridesNot specified95.3%Electrochemical[9]

Experimental Protocols for Assessing Corrosion Inhibition

To evaluate the effectiveness of a corrosion inhibitor, a standardized experimental workflow is crucial. The following protocols are commonly employed in corrosion research.

Material Preparation

Proper preparation of the metal specimens is the first critical step to ensure reproducible results.

  • Coupon Preparation: Metal coupons are machined to standard dimensions.

  • Surface Treatment: The surfaces are progressively ground with silicon carbide (SiC) paper of increasing grit size (e.g., from 600 to 2000 grit) to achieve a uniform finish.[5]

  • Cleaning: The polished coupons are then degreased with a suitable solvent like acetone (B3395972) or ethanol (B145695) and rinsed with deionized water.[5]

  • Drying and Weighing: The cleaned coupons are dried in a desiccator and weighed accurately before the corrosion test.

Corrosion Testing Methodologies

Several techniques are used to measure the rate of corrosion and the efficiency of inhibitors.

  • Weight Loss Method: This is a simple and direct method where a pre-weighed metal coupon is immersed in the corrosive medium with and without the inhibitor for a specific duration. After exposure, the corrosion products are removed, and the coupon is re-weighed. The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.

  • Electrochemical Methods: These techniques provide rapid and detailed information about the corrosion process.

    • Potentiodynamic Polarization: This method involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current density (i_corr), which is proportional to the corrosion rate.

    • Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique provides insights into the properties of the protective film formed by the inhibitor and the mechanism of corrosion.

Post-Test Analysis

After the corrosion test, the metal specimens are analyzed to understand the nature of the corrosion and the protective film.

  • Surface Characterization: Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are used to examine the surface morphology and the chemical composition of the protective layer.[6]

Experimental_Workflow cluster_prep 1. Material Preparation cluster_test 2. Corrosion Testing cluster_analysis 3. Post-Test Analysis prep1 Metal Coupon Machining prep2 Surface Grinding & Polishing prep1->prep2 prep3 Degreasing & Cleaning prep2->prep3 prep4 Drying & Initial Weighing prep3->prep4 test1 Immersion in Corrosive Medium (with/without inhibitor) test2 Weight Loss Measurement test1->test2 test3 Electrochemical Measurements (Polarization, EIS) test1->test3 analysis1 Coupon Cleaning & Final Weighing test2->analysis1 analysis3 Surface Analysis (SEM, XPS) test2->analysis3 test3->analysis1 test3->analysis3 analysis2 Calculation of Corrosion Rate & Inhibition Efficiency analysis1->analysis2

Figure 1. A generalized experimental workflow for assessing the efficiency of corrosion inhibitors.

Conclusion

In the realm of corrosion science, phosphate ions stand out as effective and widely used inhibitors, forming a protective barrier on metal surfaces. In stark contrast, this compound ions are integral components of corrosive acidic environments and do not exhibit inhibitive properties. For researchers and professionals in material science and drug development, this distinction is fundamental. The focus for corrosion protection in sulfate-containing media should be on the selection and application of suitable inhibitors that can counteract the aggressive nature of the environment, rather than considering the this compound ion as a potential protective agent.

References

A Researcher's Guide to Kinetic Model Validation for Hydrogen Sulfate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of kinetic models is a cornerstone of chemical research and development, providing the predictive power necessary to optimize reaction conditions, scale-up processes, and elucidate complex reaction mechanisms. This guide offers an objective comparison of common kinetic models for reactions catalyzed by hydrogen sulfate (B86663), supported by experimental data and detailed methodologies.

Kinetic Models: A Comparative Overview

Three widely applied kinetic models in the realm of acid-catalyzed reactions are the Power Law, Langmuir-Hinshelwood, and Eley-Rideal models. The choice of model depends on the specific reaction system and the underlying assumptions about the catalytic mechanism.

Kinetic Model Description Typical Applicability Limitations
Power Law A straightforward empirical model where the reaction rate is proportional to the concentrations of reactants raised to a certain power (the reaction order).Useful for initial rate analysis and when the reaction mechanism is not well understood. Often applied in homogeneous catalysis.[1]Provides limited insight into the fundamental reaction mechanism and the role of the catalyst surface. The determined reaction orders may not be integers and can lack clear physical meaning.
Langmuir-Hinshelwood (L-H) A mechanism-based model assuming that all reacting species are adsorbed onto the catalyst surface before the reaction occurs. The rate-determining step is the surface reaction between adsorbed molecules.Widely used for heterogeneous catalytic reactions where surface saturation effects are significant.[2]Assumes a uniform catalyst surface with identical active sites and neglects interactions between adsorbed molecules. The derivation can become complex for multi-step reactions.
Eley-Rideal (E-R) This model posits that only one reactant adsorbs onto the catalyst surface, and the reaction then occurs between this adsorbed species and a molecule from the bulk fluid phase.[3]Applicable when one reactant is strongly adsorbed and the other is present in the gas or liquid phase and reacts without prior adsorption.[4]Less common than the L-H model. Distinguishing between L-H and E-R mechanisms experimentally can be challenging.[2]

Quantitative Data Comparison

The following tables summarize kinetic parameters obtained from experimental studies on reactions catalyzed by sulfuric acid (a source of hydrogen sulfate).

Esterification of Acetic Acid with Ethanol (B145695)

This reaction is a classic example of homogeneous acid catalysis. A simple power-law model is often sufficient to describe its kinetics.

Temperature (°C) Molar Ratio (Ethanol:Acetic Acid) Rate Constant (k) Conversion (%) Reference
5010:10.081270.9[1][5]
6010:10.10580[1][5]

Activation Energy (Ea) for the non-ideal system was reported to show a deviation of about 20%.[1]

Dehydration of Alcohols to Alkenes

The acid-catalyzed dehydration of alcohols is a common method for alkene synthesis and can proceed via E1 or E2 mechanisms depending on the alcohol structure.[6]

Alcohol Type Typical Reaction Temperature (°C) Mechanism Reference
Primary (e.g., Ethanol)170 - 180E2[6]
Secondary (e.g., 2-Propanol)100 - 140E1[6]
Tertiary (e.g., tert-Butanol)25 - 80E1[6]

Note: The reaction temperature is a critical parameter, and insufficient heating can lead to the formation of ethers as the primary product.[6]

Experimental Protocols

Detailed and accurate experimental procedures are crucial for obtaining reliable kinetic data.

Protocol 1: Kinetic Study of Homogeneous Esterification

This protocol is adapted from studies on the esterification of acetic acid with ethanol catalyzed by sulfuric acid.[1][7]

Objective: To determine the rate constant and conversion of the esterification reaction under varying temperature and reactant molar ratios.

Materials:

  • Acetic acid

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

  • Constant temperature bath with stirrer

  • Reaction vessel (e.g., three-necked flask)

  • Pipettes and burettes

  • pH meter

  • Karl Fischer Titrator (for monitoring water concentration)

Procedure:

  • Set the constant temperature bath to the desired reaction temperature (e.g., 50°C or 60°C).[1]

  • Prepare the reaction mixture by adding the desired molar ratio of ethanol to acetic acid (e.g., 10:1, 30:1, or 50:1) to the reaction vessel. The total volume is kept constant for all experiments (e.g., 300 ml).[1]

  • Add a catalytic amount of concentrated sulfuric acid to the reaction mixture. For homogeneous reactions, this can be a very small amount (e.g., a single drop to achieve a specific initial pH).[1]

  • Start the stirrer to ensure the mixture is homogeneous.

  • At regular time intervals, withdraw a small sample from the reaction mixture.

  • Analyze the sample to determine the extent of the reaction. This can be done by titrating the unreacted acetic acid with a standard base or by measuring the concentration of the water produced using a Karl Fischer Titrator.[7]

  • Continue sampling until the reaction reaches equilibrium (i.e., the concentration of reactants and products no longer changes with time).

  • Repeat the experiment at different temperatures and molar ratios to determine the effect of these parameters on the reaction kinetics.

Protocol 2: Kinetic Analysis using Reaction Progress Kinetic Analysis (RPKA)

This is a general procedure for more complex systems, adapted from methodologies for catalytic esterification.[8]

Objective: To obtain a detailed kinetic profile of the reaction under synthetically relevant conditions.

Materials:

  • Reactants (e.g., carboxylic acid, alcohol)

  • Catalyst (e.g., a specific this compound salt)

  • Internal standard (for chromatographic analysis)

  • Solvent

  • Reaction vessel with temperature control and stirring

  • Microliter syringe

  • HPLC or GC for analysis

Procedure:

  • To a temperature-controlled reaction vessel, add the solvent, carboxylic acid, alcohol, and the internal standard.

  • Allow the mixture to equilibrate at the desired reaction temperature (e.g., 80°C).

  • Initiate the reaction by adding the catalyst.

  • At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture using a microliter syringe.[8]

  • Immediately quench the reaction in the aliquot by diluting it in a suitable solvent mixture (e.g., aqueous acetonitrile) to prevent further reaction.[8]

  • Filter the quenched sample and analyze it by HPLC or GC to determine the concentrations of reactants and products relative to the internal standard.

  • Plot the concentration of reactants and products as a function of time to obtain the reaction progress curves.

  • Analyze the kinetic data using appropriate software to determine the reaction order, rate constants, and to test different kinetic models.

Mandatory Visualizations

Fischer Esterification Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

FischerEsterification Reactants Carboxylic Acid + Alcohol + H⁺ (catalyst) ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid Protonation of Carbonyl TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate1 Nucleophilic Attack by Alcohol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer WaterLoss Intermediate after Water Loss ProtonatedIntermediate->WaterLoss Loss of Water Ester Ester + H₂O + H⁺ WaterLoss->Ester Deprotonation

Caption: Mechanism of Fischer Esterification.

Alcohol Dehydration (E2 Mechanism)

This diagram shows the concerted E2 mechanism for the dehydration of a primary alcohol to an alkene, catalyzed by sulfuric acid.

AlcoholDehydrationE2 Alcohol Primary Alcohol + H₂SO₄ Alkyloxonium Alkyloxonium Ion + HSO₄⁻ Alcohol->Alkyloxonium Protonation of Hydroxyl Group TransitionState E2 Transition State Alkyloxonium->TransitionState Concerted attack by HSO₄⁻ Products Alkene + H₂O + H₂SO₄ TransitionState->Products Elimination

Caption: E2 Mechanism for Primary Alcohol Dehydration.

General Workflow for Kinetic Model Validation

This diagram outlines the logical steps involved in validating a kinetic model.

KineticModelValidation ProposeModel Propose Kinetic Model (e.g., Power Law, L-H, E-R) DesignExperiments Design Experiments ProposeModel->DesignExperiments CollectData Collect Experimental Data (Concentration vs. Time) DesignExperiments->CollectData ParameterEstimation Parameter Estimation (Non-linear Regression) CollectData->ParameterEstimation ModelDiscrimination Model Discrimination (Statistical Analysis) ParameterEstimation->ModelDiscrimination ValidateModel Validate Model with Independent Data ModelDiscrimination->ValidateModel RefineModel Refine Model ValidateModel->RefineModel If necessary RefineModel->ProposeModel

Caption: Workflow for Kinetic Model Validation.

References

A Comparative Analysis of the Environmental Impact of Sodium Hydrogen Sulfate Versus Other Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Acid Catalysis

In the pursuit of sustainable chemical synthesis, the choice of an acid catalyst has significant environmental implications. This guide provides a comparative analysis of the environmental impact of sodium hydrogen sulfate (B86663) (NaHSO₄), a solid acid catalyst, against traditional liquid acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as other solid acid catalysts. The information presented herein is intended to assist researchers in making informed decisions that align with the principles of green chemistry.

Executive Summary

Sodium hydrogen sulfate emerges as a compelling green alternative to conventional liquid acid catalysts. Its solid nature, lower toxicity, and reusability contribute to a reduced environmental footprint. While solid acid catalysts, in general, offer significant environmental advantages over their homogeneous counterparts, sodium this compound distinguishes itself as a readily available, inexpensive, and easy-to-handle option. This guide will delve into a quantitative comparison of key environmental metrics, detail the experimental protocols for their assessment, and provide a visual representation of the catalyst selection workflow.

Data Presentation: A Quantitative Comparison

The following tables summarize the key environmental and safety data for sodium this compound, sulfuric acid, and hydrochloric acid. Data for other solid acid catalysts is presented as a general category due to the wide variety of materials and their specific properties.

Table 1: Acute Toxicity Data

Acid CatalystChemical FormulaPhysical FormOral LD50 (Rat)Key Hazard Statements
Sodium this compoundNaHSO₄Solid2490 mg/kg[1][2]Causes serious eye damage
Sulfuric AcidH₂SO₄Liquid2140 mg/kg[3][4][5]Causes severe skin burns and eye damage, May cause cancer (inhalation of mists)[6]
Hydrochloric AcidHClLiquid700 mg/kg[7]Causes severe skin burns and eye damage, May cause respiratory irritation
Solid Acid CatalystsVariousSolidGenerally lowVaries by specific material

Table 2: Greenhouse Gas Emissions from Production

Acid CatalystProduction MethodGreenhouse Gas Emissions (kg CO₂e/kg)Data Source Notes
Sodium this compoundReaction of sodium chloride and sulfuric acid~0.32Estimated from a life cycle assessment of a commercial product containing sodium bisulfate.
Sulfuric AcidContact process from sulfur0.14Verified climate footprint data.[8] Another LCA study from Nigeria showed higher emissions, highlighting regional production differences.[9][10]
Hydrochloric AcidOften a byproduct of chlorination reactionsHighly variable (e.g., 1.3-9.8 for a process where HCl is a coproduct)Emissions are highly dependent on the primary industrial process.[11][12]
Solid Acid CatalystsVarious (e.g., sulfonation of polymers, sol-gel methods)Data not readily availableVaries significantly based on the complexity of the synthesis.

Table 3: Water Pollution and Recyclability

Acid CatalystImpact of Spills on Aquatic LifeRecyclabilityNotes on Environmental Fate
Sodium this compoundToxic to aquatic life (EC50 for Daphnia magna: 190 mg/l)[1]High (can be filtered and reused)Needs to be neutralized before disposal to prevent acidification of waterways.[13]
Sulfuric AcidHighly corrosive, causes immediate harm due to low pHNot recyclable (homogeneous)Spills cause significant and immediate acidification of water bodies, harming aquatic ecosystems.[14][15][16][17]
Hydrochloric AcidHighly corrosive, causes immediate harm due to low pHNot recyclable (homogeneous)Similar to sulfuric acid, spills lead to rapid acidification and harm to aquatic life.[14][15][16][17]
Solid Acid CatalystsGenerally lower impact from the solid itself, but leached components can be toxicHigh (easily separated by filtration or centrifugation)[18][19]The primary concern is the potential for leaching of active components into the reaction mixture and wastewater.[20]

Experimental Protocols

To ensure a standardized and objective comparison of the environmental impact of acid catalysts, the following experimental protocols are recommended:

Acute Oral Toxicity Assessment
  • Method: The Up-and-Down Procedure (UDP) as described in OECD Guideline 425.

  • Procedure: A sequential dosing of the test substance to animals (typically rats), one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal. The LD50 is calculated using the maximum likelihood method.

  • Data Analysis: The oral LD50 value and its confidence intervals are determined.

Life Cycle Assessment (LCA) for Greenhouse Gas Emissions
  • Method: A "cradle-to-gate" Life Cycle Assessment following the ISO 14040 and 14044 standards.

  • Procedure:

    • Goal and Scope Definition: Define the system boundaries to include raw material extraction, transportation, and manufacturing of the acid catalyst.

    • Life Cycle Inventory (LCI): Quantify all inputs (energy, raw materials) and outputs (emissions, waste) for each stage.

    • Life Cycle Impact Assessment (LCIA): Use a recognized methodology (e.g., IPCC 2013 GWP 100a) to calculate the global warming potential in kg CO₂ equivalent per kg of catalyst produced.

  • Data Sources: Utilize databases like Ecoinvent or specific industry data for process inputs and emissions.

Aquatic Toxicity Assessment
  • Method: Fish Acute Toxicity Test as described in OECD Guideline 203.

  • Procedure:

    • Expose fish (e.g., Zebrafish, Rainbow trout) to a range of concentrations of the acid catalyst in water for 96 hours.

    • Observe and record the mortality rate at each concentration at specified time intervals.

  • Data Analysis: Calculate the LC50 (the concentration that is lethal to 50% of the test fish) at 96 hours. The pH of the test solutions must be carefully controlled and reported.

Catalyst Recyclability and Leaching Analysis
  • Method: A multi-cycle catalytic reaction followed by a hot filtration test and analysis of the filtrate.

  • Procedure:

    • Perform a catalytic reaction and upon completion, separate the solid catalyst by filtration.

    • Wash and dry the recovered catalyst and reuse it in a subsequent reaction cycle with fresh reactants. Repeat for a desired number of cycles (e.g., 5-10).

    • Hot Filtration Test: During a reaction, filter the hot reaction mixture to remove the solid catalyst. Allow the filtrate to continue reacting under the same conditions and monitor for any further product formation.

    • Leaching Analysis: Analyze the filtrate from each cycle using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of any leached metal or active species.[21][22]

  • Data Analysis: Report the catalytic activity (e.g., yield, conversion) for each cycle to assess deactivation. Report the amount of leached species in ppm or as a percentage of the initial catalyst loading.

Mandatory Visualization

G cluster_input Catalyst Selection Input cluster_analysis Comparative Analysis cluster_catalysts Catalyst Candidates cluster_decision Decision & Optimization Reaction Reaction Requirements (e.g., solvent, temperature) SHS Sodium this compound (NaHSO4) Liquid Liquid Acids (H2SO4, HCl) Solid Other Solid Acids (e.g., Zeolites, Resins) Sustainability Sustainability Goals (e.g., reduce waste, lower toxicity) Toxicity Toxicity Assessment (LD50) Selection Optimal Catalyst Selection Toxicity->Selection GHG GHG Emissions (LCA) GHG->Selection Water Water Pollution (Aquatic Toxicity, Spills) Water->Selection Recyclability Recyclability & Leaching (Cycle Tests, ICP-OES) Recyclability->Selection SHS->Toxicity SHS->GHG SHS->Water SHS->Recyclability Liquid->Toxicity Liquid->GHG Liquid->Water Solid->Toxicity Solid->GHG Solid->Water Solid->Recyclability Optimization Process Optimization Selection->Optimization

Caption: Workflow for the comparative environmental assessment of acid catalysts.

Conclusion

The data and protocols presented in this guide underscore the environmental advantages of using sodium this compound as an acid catalyst, particularly in comparison to traditional liquid acids. Its solid form facilitates easy separation and recycling, minimizing waste and preventing the large-scale environmental damage associated with liquid acid spills. While its acute toxicity is lower than that of hydrochloric acid, proper handling and disposal are still necessary. The greenhouse gas emissions associated with its production are in a similar range to sulfuric acid, but the overall life cycle impact is likely to be lower due to its reusability.

For researchers and drug development professionals, the adoption of greener catalysts like sodium this compound is a critical step towards more sustainable chemical manufacturing. By employing the standardized experimental protocols outlined here, the scientific community can build a more comprehensive and directly comparable dataset to guide future catalyst development and selection, ultimately fostering a safer and more environmentally responsible chemical industry.

References

A Comparative Guide to the Stability of Amidoalkyl Naphthols Synthesized with Different Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amidoalkyl naphthols, a class of compounds with significant biological and pharmacological activities, is often achieved through a one-pot, three-component condensation reaction of an aldehyde, 2-naphthol (B1666908), and an amide or urea (B33335). The choice of acid catalyst for this reaction is crucial, influencing not only the reaction's efficiency, yield, and conditions but also potentially the stability of the final product. This guide provides a comparative overview of the performance of various acid catalysts in the synthesis of amidoalkyl naphthols and discusses the stability of the resulting products.

Performance of Acid Catalysts in Amidoalkyl Naphthol Synthesis

A wide array of acid catalysts, both homogeneous and heterogeneous, have been employed for the synthesis of amidoalkyl naphthols. The choice of catalyst directly impacts reaction time, temperature, and product yield. Heterogeneous catalysts are often favored for their ease of separation and potential for recyclability, contributing to more environmentally benign processes.

Below is a summary of quantitative data for the synthesis of amidoalkyl naphthols using a selection of different acid catalysts. The data is based on the reaction of benzaldehyde, 2-naphthol, and acetamide (B32628) as a model reaction, unless otherwise specified.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)Solvent ConditionsCatalyst Reusability
Homogeneous Brønsted Acids
p-Toluenesulfonic acid (p-TSA)----Solvent-freeNot typically reused
Chlorosulfonic acid-----Not reused
Heterogeneous Solid Acids
Zinc Oxide (ZnO) Nanoparticles2012515-18 min≥80Solvent-free (Microwave)Yes
Montmorillonite K10-12530 min63-65Solvent-freeYes
Graphite-supported Perchloric Acid (HClO₄-C)7.5-2 hup to 81Solvent-freeYes, for at least 5 runs[1]
Magnetic Nanoparticle-Supported Catalysts
Acidic Ionic Liquid@MNP (AIL@MNP)60 mg per 2 mmol reactants907-25 min83-95Solvent-freeYes, for at least 6 runs[2]
Sulfonic acid on silica (B1680970) coated cobalt ferrite-8010-20 minGood to excellentSolvent-freeYes, for at least 10 runs[3]
Other Catalysts
Anhydrous Zinc Chloride (ZnCl₂)20-10-15 minGoodSolvent-free (Microwave)Yes, for at least 4 runs[4]
Citrus Limon Juice-Room Temperature-GoodEthanol (B145695)/WaterNot applicable

General Stability of Amidoalkyl Naphthols

While the choice of catalyst significantly influences the synthesis process, the inherent stability of the amidoalkyl naphthol product is primarily determined by its chemical structure and the surrounding environmental conditions. Factors that can affect the stability of chemical compounds include temperature, humidity, light exposure, and pH.[5]

Amidoalkyl naphthols are generally stable compounds under normal storage conditions. However, they can undergo transformations. For instance, the amide bond can be hydrolyzed to yield the corresponding aminoalkyl naphthols, which are also biologically important compounds.[1] This hydrolysis can be promoted by acidic or basic conditions. Additionally, intramolecular cyclization of amidoalkyl naphthols can occur under certain conditions, such as in the presence of a Vilsmeier-Haack reagent, to form 1,3-oxazine derivatives.[6]

There is no direct evidence in the reviewed literature to suggest that the catalyst used for the synthesis has a significant impact on the long-term stability of the purified amidoalkyl naphthol product. The stability is more likely influenced by the purity of the final compound and the absence of residual catalyst or acidic/basic impurities from the work-up process. Therefore, a thorough purification of the product after synthesis is crucial for ensuring its stability.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of amidoalkyl naphthols using different types of acid catalysts.

General Procedure for Heterogeneous Catalyst (e.g., AIL@MNP) under Thermal Conditions[2]
  • A mixture of an aldehyde (2 mmol), 2-naphthol (2 mmol), an amide (2.4 mmol), and the magnetic nanoparticle-supported acidic ionic liquid catalyst (AIL@MNP, 60 mg) is prepared in a reaction vessel.

  • The mixture is stirred at 90 °C in an oil bath.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, acetone (B3395972) is added to the mixture.

  • The catalyst is separated from the product solution using an external magnet.

  • The separated catalyst is washed with acetone and dried under a vacuum for reuse.

  • The solvent from the product solution is evaporated, and the crude product is purified by recrystallization from ethanol to afford the pure amidoalkyl naphthol.

General Procedure for Microwave-Assisted Synthesis (e.g., with Anhydrous Zinc Chloride)[4]
  • A mixture of an aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), an amide or urea (1.2 mmol), and anhydrous zinc chloride (0.2 mmol, 20 mol%) is placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave oven at 480 W for 10-15 minutes.

  • After the reaction is complete, the mixture is cooled, and ethyl acetate (B1210297) is added.

  • The catalyst is separated by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and then concentrated to obtain the crude product.

  • The product is further purified by recrystallization from ethanol.

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Aldehyde, 2-Naphthol, Amide/Urea Mixing Mixing Reactants->Mixing Catalyst Acid Catalyst Catalyst->Mixing Reaction Reaction (Thermal/Microwave) Mixing->Reaction Quenching Quenching/ Solvent Addition Reaction->Quenching Catalyst_Separation Catalyst Separation Quenching->Catalyst_Separation Catalyst_Separation->Catalyst Recycle Washing Washing Catalyst_Separation->Washing Drying Drying Washing->Drying Purification Recrystallization/ Chromatography Drying->Purification Final_Product Pure Amidoalkyl Naphthol Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of amidoalkyl naphthols.

Multicomponent_Reaction Aldehyde Aldehyde ActivatedAldehyde Activated Aldehyde Aldehyde->ActivatedAldehyde TwoNaphthol 2-Naphthol oQM ortho-Quinone Methide Intermediate TwoNaphthol->oQM Amide Amide/Urea Product Amidoalkyl Naphthol Amide->Product AcidCatalyst H+ AcidCatalyst->ActivatedAldehyde ActivatedAldehyde->oQM oQM->Product

Caption: The logical relationship in the acid-catalyzed three-component synthesis of amidoalkyl naphthols.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Sulfuric Acid (Hydrogen Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive chemicals like sulfuric acid (H₂SO₄), also known as hydrogen sulfate. Adherence to strict safety protocols and logistical planning for handling and disposal is critical to prevent injury and environmental contamination. This guide provides essential, step-by-step information for the safe management of sulfuric acid in a laboratory setting.

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against the hazards of sulfuric acid.[1][2] It is crucial to wear the appropriate PPE at all times when handling this chemical.[3]

Quantitative Data on PPE and Exposure Limits

ParameterSpecificationSource(s)
Eye/Face Protection Chemical splash goggles and a face shield are necessary when there is a possibility of contact.[3][4][5]
Hand Protection Butyl rubber, neoprene, or Viton® gloves are recommended. Standard nitrile gloves may be penetrated and are not suitable for prolonged contact.[4]
Body Protection An acid-resistant apron or a chemical-resistant suit, along with a lab coat, should be worn. For larger quantities, elbow-length PVC gloves over nitrile gloves and an acid-resistant apron are recommended.[3][5][6]
Footwear Closed-toe shoes are mandatory. Acid-resistant boots are recommended when handling larger quantities.[2][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure is expected to exceed regulatory limits, a NIOSH-approved respirator with acid gas cartridges should be used. For unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[2]
Occupational Exposure Limit (OSHA) The Permissible Exposure Limit (PEL) for sulfuric acid is 1.0 mg/m³ as an 8-hour time-weighted average (TWA).[6]

Experimental Protocol: Standard Operating Procedure for Handling Sulfuric Acid

This protocol outlines the essential steps for the safe handling of sulfuric acid in a laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.[7]

  • Verify that an eyewash station and safety shower are immediately accessible and unobstructed.[6]

  • Clear the work area of any incompatible materials, such as bases, combustibles, metals, and reducing agents.

  • Secure all necessary PPE as specified in the table above.

2. Handling and Dilution:

  • Always transport sulfuric acid in a secondary containment carrier.[6]

  • When diluting, always add the acid slowly to cold water , never the other way around, to prevent a violent exothermic reaction and splashing.[2][4]

  • Use only containers that are designed for corrosive materials.[3]

3. In Case of a Spill:

  • Small spills (<1 L): If trained, use a spill kit with an absorbent material that does not react with the acid. Neutralize the spill with an alkaline material like sodium bicarbonate or soda ash.[3]

  • Large spills (>1 L): Evacuate the area immediately and alert emergency personnel.[7]

  • For any spill, avoid breathing vapors and ensure the area is well-ventilated.[7]

4. First Aid:

  • Skin Contact: Immediately flush the affected area with gently flowing water for at least 30 minutes.[4] Remove contaminated clothing while flushing.[3][4]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 30 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink large quantities of water. Seek immediate medical attention.[3][8]

Disposal Plan

Proper disposal of sulfuric acid waste is crucial to prevent environmental harm and comply with regulations.

  • All sulfuric acid waste is considered hazardous waste and must be disposed of accordingly.[7]

  • Do not dispose of sulfuric acid down the drain unless it has been properly neutralized and local regulations permit it.[6]

  • For neutralization, slowly add the dilute acid waste to a solution of a weak base, such as sodium bicarbonate, until the pH is between 5.5 and 9.5.[9]

  • Collect neutralized solutions and other sulfuric acid-contaminated waste in a properly labeled, closed, and corrosion-resistant container.[10]

  • Arrange for disposal through your institution's hazardous waste management program.[7]

Workflow for Safe Handling and Disposal of Sulfuric Acid

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Acid and Dilution Water prep_workspace->prep_materials handling_dilute Slowly Add Acid to Water prep_materials->handling_dilute Proceed with caution handling_use Perform Experimental Procedure handling_dilute->handling_use emergency_spill Spill handling_dilute->emergency_spill emergency_exposure Personal Exposure handling_dilute->emergency_exposure disp_collect Collect Waste in Labeled Container handling_use->disp_collect After experiment handling_use->emergency_spill handling_use->emergency_exposure disp_neutralize Neutralize Waste (if applicable) disp_collect->disp_neutralize disp_pickup Arrange for Hazardous Waste Pickup disp_neutralize->disp_pickup spill_response Follow Spill Protocol emergency_spill->spill_response exposure_response Follow First Aid Protocol emergency_exposure->exposure_response

Caption: Workflow for the safe handling and disposal of sulfuric acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrogen sulfate
Reactant of Route 2
Hydrogen sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.